molecular formula C7H11N3O6S B8069249 Avibactam CAS No. 794508-22-8

Avibactam

Cat. No.: B8069249
CAS No.: 794508-22-8
M. Wt: 265.25 g/mol
InChI Key: NDCUAPJVLWFHHB-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Avibactam is a member of the class of azabicycloalkanes that is (2S,5R)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide in which the amino hydrogen at position 6 is replaced by a sulfooxy group. Used (in the form of its sodium salt) in combination with ceftazidime pentahydrate for the treatment of complicated urinary tract infections including pyelonephritis. It has a role as an antibacterial drug, an antimicrobial agent and an EC 3.5.2.6 (beta-lactamase) inhibitor. It is a monocarboxylic acid amide, a member of ureas, an azabicycloalkane and a hydroxylamine O-sulfonic acid. It is a conjugate acid of an this compound(1-).
This compound is a non-β-lactam β-lactamase inhibitor that is available in combination with ceftazidime (Avycaz). This combination was approved by the FDA on February 25, 2015 for the treatment of complicated intra-abdominal infections in combination with metronidazole, and the treatment of complicated urinary tract infections, including pyelonephritis caused by antibiotic resistant-pathogens, including those caused by multi-drug resistant gram-negative bacterial pathogens. As there is limited clinical safety and efficacy data, Avycaz should be reserved for patients over 18 years old who have limited or not alternative treatment options.
This compound is a beta Lactamase Inhibitor. The mechanism of action of this compound is as a beta Lactamase Inhibitor.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O6S/c8-6(11)5-2-1-4-3-9(5)7(12)10(4)16-17(13,14)15/h4-5H,1-3H2,(H2,8,11)(H,13,14,15)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCUAPJVLWFHHB-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901026066
Record name Avibactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192500-31-4, 396731-14-9
Record name Avibactam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1192500-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AVE-1330A free acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396731149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avibactam [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1192500314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avibactam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09060
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Avibactam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVIBACTAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7352665165
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AVE-1330A FREE ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06MFO7817I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Genesis and Synthesis of Avibactam: A Technical Guide to a Landmark β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Combating Bacterial Resistance

The relentless evolution of bacterial resistance to β-lactam antibiotics, primarily driven by the production of β-lactamase enzymes, has posed a formidable challenge to modern medicine. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotics ineffective. For decades, the primary strategy to counteract this was the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. However, the emergence of new, more potent β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases, necessitated a paradigm shift in inhibitor design. Avibactam (formerly known as NXL104 or AVE1330A) represents this breakthrough—a potent, non-β-lactam inhibitor with a novel mechanism of action and a broad spectrum of activity.[1][2] This guide provides an in-depth exploration of the discovery, mechanism of action, and synthetic pathways of this compound, tailored for researchers, scientists, and drug development professionals.

Part 1: The Discovery Trajectory of this compound

The journey to this compound began with the recognition that traditional β-lactam-based inhibitors were becoming increasingly ineffective. The core innovation of this compound lies in its diazabicyclooctane (DBO) scaffold, a structural motif that mimics the transition state of β-lactam hydrolysis without itself being a β-lactam.[3]

The initial discovery and development efforts were undertaken at Aventis Pharma (later Sanofi-Aventis).[4] The program was later spun off to a dedicated infectious disease company, Novexel, in 2004. Recognizing the potential of the lead compound, NXL104, AstraZeneca acquired Novexel in 2010 and continued its development in partnership with Forest Laboratories (now part of AbbVie) for the North American market.[3] This collaborative effort culminated in the FDA approval of the combination drug ceftazidime-avibactam (Avycaz) in 2015 for the treatment of complicated urinary tract and intra-abdominal infections.[4][5]

Part 2: A Unique Mechanism of Inhibition

This compound's efficacy stems from its unique, covalent, and reversible mechanism of inhibition against a wide range of serine β-lactamases, including Ambler Class A (like KPC and CTX-M-15), Class C (AmpC), and some Class D (OXA) enzymes.[1][6][7]

The inhibition process involves the nucleophilic attack of the catalytic serine residue in the β-lactamase active site on the carbonyl group of this compound's urea moiety. This opens the five-membered ring of the DBO core, forming a stable, covalent acyl-enzyme intermediate linked by a carbamate bond.[8] Unlike "suicide inhibitors" such as clavulanic acid, which undergo irreversible fragmentation, the this compound-enzyme complex can slowly hydrolyze, releasing the intact, active this compound molecule. This reversibility allows a single this compound molecule to inhibit multiple β-lactamase enzymes, contributing to its high potency.[8] The off-rate for deacylation is slow, with a residence time half-life of approximately 16 minutes for the TEM-1 enzyme, ensuring prolonged inhibition.[8]

Kinetic Profile of this compound Inhibition

The inhibitory prowess of this compound has been quantified against several clinically significant β-lactamases. The following table summarizes key kinetic parameters, demonstrating its broad-spectrum activity.

β-Lactamase (Class)Enzyme SourceAcylation Efficiency (k₂/Kᵢ) (M⁻¹s⁻¹)Deacylation Rate (k_off) (s⁻¹)Half-life (t₁/₂) (min)
CTX-M-15 (A)Escherichia coli1.0 x 10⁵2.9 x 10⁻⁴40
KPC-2 (A)Klebsiella pneumoniae7.3 x 10³1.4 x 10⁻⁴82
AmpC (C)Enterobacter cloacae P991.8 x 10³3.8 x 10⁻⁵300
AmpC (C)Pseudomonas aeruginosa PAO11.3 x 10³1.9 x 10⁻³6
OXA-10 (D)Pseudomonas aeruginosa1.1 x 10¹< 1.5 x 10⁻⁶> 5 days
OXA-48 (D)Klebsiella pneumoniae1.3 x 10³1.2 x 10⁻⁴96

Data sourced from Ehmann et al., 2013.[6][9][10]

Mechanism of Action Diagram

This compound Mechanism of Action cluster_0 β-Lactamase Active Site cluster_1 This compound Ser70 Serine-70 (Nucleophile) Acyl-Enzyme Covalent Acyl-Enzyme Intermediate (Inactive) This compound This compound (Intact Inhibitor) This compound->Ser70 1. Acylation (Ring Opening) Acyl-Enzyme->this compound 2. Deacylation (Slow, Reversible Ring Closure) Avibactam_Manufacturing_Synthesis A Boc-benzyl-glutamate (2) B Intermediate (3) A->B Multi-step, one-pot sequence C (2S,5R)-5-((Benzyloxy)amino) piperidine-2-carboxamide (11) B->C Ammonolysis (7M NH3 in MeOH) D FMOC-protected amine C->D 1. FMOC-Cl, DIPEA E (2S,5R)-6-(Benzyloxy)-7-oxo-1,6- diazabicyclo[3.2.1]octane-2-carboxamide (4) D->E 2. CDI, then Et2NH (Urea formation and deprotection) F Tetrabutylammonium this compound Salt (5) E->F One-pot Debenzylation/Sulfation (H₂, Pd/C, SO₃·NMe₃, Bu₄NAc) G This compound Sodium (1) F->G Salt Exchange (Sodium 2-ethylhexanoate)

Caption: Optimized 5-step manufacturing synthesis of this compound.

Detailed Experimental Protocols:

Step 1: Synthesis of (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide (11)

  • Rationale: This step converts the benzyl ester of the piperidine core to the primary amide, which is a necessary precursor for the final carboxamide moiety of this compound. Using a saturated solution of ammonia in methanol drives the reaction to completion.

  • Protocol:

    • Benzyl (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxylate ethanedioate (3) (191.0 kg, 1.0 mol equiv) is mixed with a 7 M solution of ammonia in methanol (2674 L).

    • The mixture is agitated in a sealed vessel for 40 hours at room temperature.

    • The resulting ammonium oxalate byproduct is removed by filtration.

    • The filtrate is concentrated in vacuo to yield the crude product (11), which is used in the next step without further purification.

Step 2: Synthesis of (2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide (4)

  • Rationale: This is the crucial urea formation step to construct the bicyclic DBO core. Direct cyclization is inefficient. The strategic introduction of the fluorenylmethyloxycarbonyl (FMOC) protecting group on the piperidine nitrogen facilitates the cyclization with carbonyl diimidazole (CDI). The FMOC group is then conveniently removed in the same pot.

  • Protocol:

    • To a solution of (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide (11) in chlorobenzene, add N,N-diisopropylethylamine (DIPEA) followed by 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl).

    • The resulting FMOC-protected intermediate is transferred to a vessel containing solid carbonyl diimidazole (CDI) to initiate cyclization.

    • After completion of the cyclization, diethylamine (Et₂NH) is added to cleave the FMOC group.

    • An aqueous HCl wash is performed, and the product (4) is isolated by filtration. Typical yields are >90%.

  • Characterization Data for (4):

    • Appearance: White solid. [11] * ESI-MS (m/z): 276 [M+H]⁺. [5] * ¹H NMR (DMSO-d₆): δ 7.45–7.30 (m, 6H), 4.93 (q, J = 11.3 Hz, 2H), 3.69 (d, J = 6.9 Hz, 1H), 3.62 (s, 1H), 2.90 (s, 2H), 2.22–1.94 (m, 1H), 1.93–1.76 (m, 1H), 1.75–1.50 (m, 2H). [12] Step 3: One-Pot Debenzylation and Sulfation to form Tetrabutylammonium this compound Salt (5)

  • Rationale: This elegant one-pot reaction combines two critical transformations. Catalytic hydrogenation removes the O-benzyl protecting group, and the resulting hydroxylamine is immediately sulfated in situ using a sulfur trioxide-trimethylamine complex. The use of controlled hydrogen feed is critical for safety and selectivity. The product is isolated as a stable, crystalline tetrabutylammonium salt, which aids in purification.

  • Protocol:

    • (2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide (4) (approx. 90 kg), sulfur trioxide trimethylamine complex (SO₃·NMe₃), and a catalytic amount of 10% Pd/C are suspended in a mixture of isopropanol and water.

    • The vessel is placed under a hydrogen atmosphere with a controlled feed rate. The reaction is monitored by hydrogen uptake.

    • Upon completion of the debenzylation, tetrabutylammonium acetate (Bu₄NAc) is added.

    • The catalyst is removed by filtration, and the product (5) is crystallized and isolated. This step typically achieves an 85% yield.

Step 4: Salt Exchange to this compound Sodium (1)

  • Rationale: The final step is a salt exchange to convert the tetrabutylammonium salt to the pharmaceutically acceptable sodium salt. Sodium 2-ethylhexanoate is an effective precipitating agent in an ethanol/water mixture.

  • Protocol:

    • Tetrabutylammonium this compound salt (5) (100 kg) is dissolved in a mixture of ethanol and water at 30 °C.

    • The solution is seeded with this compound sodium crystals (2 kg).

    • A solution of sodium 2-ethylhexanoate (65.6 kg) in ethanol is added over approximately 4 hours.

    • The resulting precipitate is held for 2 hours, then filtered, washed with ethanol, and dried to yield this compound sodium (1) as a white crystalline solid. Yields are typically around 90%.

  • Characterization Data for this compound Sodium (1):

    • Appearance: White crystalline solid. [12] * Melting Point: 259.1–262.4 °C (decomposition). [12] * ¹H NMR (D₂O): δ 4.15 (dd, J = 5.8, 2.8 Hz, 1H), 4.01 (d, J = 7.5 Hz, 1H), 3.28 (d, J = 12.2 Hz, 1H), 3.06 (d, J = 12.2 Hz, 1H), 2.23–2.09 (m, 1H), 2.06–1.96 (m, 1H), 1.94–1.82 (m, 1H), 1.81–1.69 (m, 1H). [12] * ¹³C NMR (D₂O): δ 174.72, 169.53, 60.43, 59.93, 47.33, 20.03, 18.31. [12]

Part 4: Structure-Activity Relationship (SAR) Insights

The development of this compound and other DBO inhibitors has provided valuable insights into the structural requirements for potent β-lactamase inhibition.

  • The DBO Core: The [3.2.1] bicyclic urea scaffold is critical. It acts as a constrained, high-energy mimic of the tetrahedral intermediate formed during β-lactam hydrolysis, providing the basis for its inhibitory activity. [3]* The C6-Sulfate Group: The O-sulfate at the C6 position is essential for potent activity. It is believed to play a key role in the binding to the active site and in the electronic activation of the urea carbonyl for nucleophilic attack. [13]* The C2-Carboxamide: The (S)-stereochemistry at the C2 position and the presence of the carboxamide group are crucial for interactions with conserved residues in the β-lactamase active site, such as Asn132 in some enzymes. [14]Modifications at this position, for example to triazoles, can alter the spectrum of activity, highlighting its importance for tuning the inhibitor's profile. [14]Interestingly, some DBOs have shown dual-target activity, inhibiting both β-lactamases and penicillin-binding proteins (PBPs), suggesting that SAR studies must consider both targets for future drug design. [15][16][17]

Conclusion

This compound stands as a landmark achievement in the fight against antibiotic resistance. Its discovery was the result of a deliberate move away from traditional β-lactam scaffolds, and its development into a clinically successful drug was made possible by innovative and scalable synthetic chemistry. The unique reversible, covalent mechanism of action provides potent, broad-spectrum inhibition of challenging β-lactamases. The optimized manufacturing synthesis is a case study in modern process chemistry, employing strategic protecting group manipulations and efficient one-pot procedures to achieve high yields on a large scale. For drug development professionals, the story of this compound underscores the value of novel chemical scaffolds and the critical importance of robust synthetic chemistry in translating a promising lead compound into a life-saving medicine.

References

  • Ehmann, D. E., Jahic, H., Ross, P. L., Gu, R. F., Hu, J., Kern, G., Walkup, G. K., & Fisher, S. L. (2013). Kinetics of this compound Inhibition against Class A, C, and D β-Lactamases. Journal of Biological Chemistry, 288(39), 27960–27971. [Link]

  • Kinetics of this compound Inhibition against Class A, C, and D β-Lactamases. (2013). Journal of Biological Chemistry. [Link]

  • Ball, M., Boyd, A., Ensor, G. J., Evans, M., Golden, M., Linke, S. R., Milne, D., Murphy, R., Telford, A., Kalyan, Y., Lawton, G. R., Racha, S., Ronsheim, M., & Zhou, S. H. (2016). Development of a Manufacturing Route to this compound, a β-Lactamase Inhibitor. Organic Process Research & Development, 20(10), 1799–1805. [Link]

  • Synthetic approaches towards this compound and other diazabicyclooctane β-lactamase inhibitors. (n.d.). ResearchGate. [Link]

  • Ehmann, D. E., Jahic, H., Ross, P. L., Gu, R. F., Hu, J., Kern, G., Walkup, G. K., & Fisher, S. L. (2013). Kinetics of this compound Inhibition against Class A, C, and D β-Lactamases. Semantic Scholar. [Link]

  • Wu, G.-F., et al. (2018). A New Synthetic Route to this compound: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation. Organic Process Research & Development. [Link]

  • Ehmann, D. E., Jahic, H., Ross, P. L., Gu, R. F., Hu, J., Kern, G., Walkup, G. K., & Fisher, S. L. (2012). This compound is a covalent, reversible, non–β-lactam β-lactamase inhibitor. Proceedings of the National Academy of Sciences, 109(29), 11663–11668. [Link]

  • Ehmann, D. E., Jahic, H., Ross, P. L., Gu, R. F., Hu, J., Kern, G., Walkup, G. K., & Fisher, S. L. (2013). Kinetics of this compound Inhibition against Class A, C, and D -Lactamases. ResearchGate. [Link]

  • Lahiri, S. D., et al. (2014). Kinetic parameters for β-lactamase inhibition by this compound. ResearchGate. [Link]

  • Liu, X.-H., Liu, Y., & Zheng, Y. (2016). Synthesis and anti-inflammatory activity in myocarditis of (2S, 5R)-6-(benzyloxy)-7-oxo-1, 6-diazabicyclo [3.2.1] octane-2-carboxamide. Allied Academies. [Link]

  • Shapiro, A. B., et al. (2016). Structural and Kinetic Characterization of Diazabicyclooctanes as Dual Inhibitors of Both Serine-β-Lactamases and Penicillin-Binding Proteins. ACS Chemical Biology. [Link]

  • Shapiro, A. B., et al. (2016). Structural and Kinetic Characterization of Diazabicyclooctanes as Dual Inhibitors of Both Serine-β-Lactamases and Penicillin-Binding Proteins. PubMed. [Link]

  • Mangin, O., et al. (2018). Synthetic approaches towards this compound and other diazabicyclooctane β-lactamase inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Hecker, S. J., et al. (2018). Orally Absorbed Derivatives of the β-Lactamase Inhibitor this compound. Design of Novel Prodrugs of Sulfate Containing Drugs. Journal of Medicinal Chemistry. [Link]

  • Hecker, S. J., et al. (2018). Orally Absorbed Derivatives of the β-Lactamase Inhibitor this compound. Design of Novel Prodrugs of Sulfate Containing Drugs. ACS Publications. [Link]

  • Compain, F., et al. (2020). Diazabicyclooctane Functionalization for Inhibition of β-Lactamases from Enterobacteria. PubMed. [Link]

  • Mojica, M. F., et al. (2019). Structural Insights into the Inhibition of the Extended-Spectrum β-Lactamase PER-2 by this compound. National Institutes of Health. [Link]

  • (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide. PubChem. [Link]

  • Lahiri, S. D., et al. (2013). This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. National Institutes of Health. [Link]

  • (2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid. PubChem. [Link]

  • Iqbal, Z., et al. (2021). β-Lactamase inhibition profile of new amidine-substituted diazabicyclooctanes. ProQuest. [Link]

  • S.2. Copies of IR, 1H NMR and 13C NMR spectra of final compounds 1H NMR Spectrum of Compound 2a 13C NMR Spectrum of Compound 2. (n.d.). Ain Shams University. [Link]

  • Lahiri, S. D., et al. (2013). Structural Insight into Potent Broad-Spectrum Inhibition with Reversible Recyclization Mechanism: this compound in Complex with CTX-M-15 and Pseudomonas aeruginosa AmpC β-Lactamases. PMC. [Link]

  • Wu, G.-F., et al. (2018). A New Synthetic Route to this compound: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation. ACS Publications. [Link]

  • Hugonnet, J.-E., et al. (2018). Synthesis of this compound Derivatives and Activity on β-Lactamases and Peptidoglycan Biosynthesis Enzymes of Mycobacteria. PubMed. [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. [Link]

Sources

Avibactam: A Technical Guide to Chemical Structure and Aqueous Stability

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Avibactam, a non-β-lactam β-lactamase inhibitor, represents a significant advancement in combating antibiotic resistance in Gram-negative bacteria. Its unique diazabicyclooctane core and reversible covalent inhibition mechanism set it apart from traditional β-lactamase inhibitors. This technical guide provides an in-depth exploration of the chemical structure of this compound and a comprehensive analysis of its stability in aqueous solutions. Key degradation pathways, the influence of pH and temperature, and validated analytical methodologies for stability assessment are detailed to provide researchers, scientists, and drug development professionals with a critical resource for formulation, development, and analytical studies.

Introduction: The Role of this compound in Overcoming Antibiotic Resistance

The escalating threat of multidrug-resistant Gram-negative bacteria necessitates the development of novel therapeutic strategies. A primary mechanism of resistance is the production of β-lactamase enzymes, which hydrolytically inactivate β-lactam antibiotics. This compound is a potent, broad-spectrum β-lactamase inhibitor that protects partner β-lactams from degradation by Ambler class A, C, and some class D serine β-lactamases.[1] Unlike traditional inhibitors, this compound's mechanism of action involves a reversible covalent modification of the β-lactamase active site serine, which contributes to its high efficacy.[1] This unique inhibitory profile makes the combination of this compound with antibiotics like ceftazidime a critical tool in the clinical management of complicated infections. A thorough understanding of its chemical structure and stability is paramount for the successful development and application of this compound-containing therapies.

The Chemical Architecture of this compound

This compound's chemical structure is central to its innovative mechanism of action. It is a synthetic, non-β-lactam molecule, a significant departure from earlier inhibitors like clavulanic acid and tazobactam.

Core Structure and Functional Groups

The IUPAC name for this compound is [(2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate. Its molecular formula is C₇H₁₁N₃O₆S.[2] The core of the molecule is a diazabicyclo[3.2.1]octane ring system. This rigid, bicyclic structure is crucial for presenting the key functional groups in the correct orientation for binding to the active site of β-lactamase enzymes.

Key functional groups include:

  • A Carbamoyl Group (-C(=O)NH₂): This group plays a significant role in the interaction with the active site of the β-lactamase.

  • A Urea Moiety within the Bicyclic Ring: The nitrogen atoms and the carbonyl group of the ring system are integral to the molecule's reactivity.

  • A Sulfoxy Group (-OSO₃H): This sulfate ester is a distinguishing feature and is essential for the molecule's inhibitory activity and its interaction with the enzyme.

The following diagram illustrates the 2D chemical structure of this compound, highlighting its key components.

Caption: 2D Chemical Structure of this compound with Key Functional Groups.

Stereochemistry

This compound possesses specific stereochemistry that is critical for its biological activity. The designated stereoisomer is (2S,5R). This precise three-dimensional arrangement ensures a high-affinity binding to the target enzymes. Any alteration in the stereochemistry can significantly reduce or eliminate its inhibitory potency.

Aqueous Stability of this compound

The stability of a drug substance in aqueous solution is a critical parameter that influences its formulation, storage, and clinical administration. This compound generally exhibits greater stability in aqueous solutions compared to its common partner antibiotic, ceftazidime.[3][4]

Hydrolytic Stability and Degradation Pathways

The primary degradation pathway for this compound in aqueous solution is hydrolysis. The urea bond within the diazabicyclooctane ring is susceptible to cleavage. Studies have shown that under hydrolytic conditions, the ring can open. One identified degradation product involves the cleavage of the N-C bond of the urea, leading to a ring-opened structure.[5] Further degradation can occur, including the loss of the sulfate group.

A proposed hydrolytic degradation pathway for this compound in an aqueous environment is depicted below.

avibactam_degradation This compound This compound hydrolysis Hydrolysis (H₂O) This compound->hydrolysis ring_opened Ring-Opened Intermediate hydrolysis->ring_opened desulfated Desulfated Product ring_opened->desulfated Loss of SO₃ further_degradation Further Degradation Products desulfated->further_degradation

Caption: Proposed Hydrolytic Degradation Pathway of this compound.

Influence of pH and Temperature

The rate of this compound degradation is influenced by both pH and temperature. Generally, stability is greatest at neutral to slightly acidic pH. In a study conducted in cation-adjusted Mueller Hinton broth, the degradation half-life of this compound was significantly longer than for many β-lactam antibiotics.[6]

Table 1: Stability of this compound under Various Conditions

ConditionHalf-life (t₁/₂)Reference
Cation-Adjusted Mueller Hinton Broth (pH 7.25)446 hours[6]
Water at 25°C>200 hours[7]
Refrigerated (2-8°C) in 0.9% NaCl (14 days)>90% remaining[3]
In-use at 32°C in 0.9% NaCl (12 hours)>90% remaining[3]

As indicated in Table 1, this compound is relatively stable under typical storage and in-use conditions. However, prolonged exposure to higher temperatures will accelerate degradation.[3][4]

Experimental Protocol for Stability Assessment

A validated, stability-indicating analytical method is essential for accurately quantifying this compound and its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and reliable technique for this purpose.

Principle of the Method

The principle of the RP-HPLC method is to separate this compound from its degradation products and any other components in the sample matrix on a non-polar stationary phase with a polar mobile phase. The concentration of this compound is then quantified by comparing its peak area to that of a known standard.

Step-by-Step Methodology

The following is a general protocol for the stability testing of this compound in an aqueous solution.

  • Preparation of Standard Solutions:

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve and dilute in a suitable solvent (e.g., water or mobile phase) to prepare a stock solution of known concentration.

    • Prepare a series of working standard solutions by further diluting the stock solution to cover the expected concentration range of the stability samples.

  • Preparation of Stability Samples:

    • Prepare the this compound solution to be tested in the desired aqueous matrix (e.g., buffer of a specific pH, infusion fluid).

    • Store the samples under the desired stability conditions (e.g., specific temperature, light exposure).

    • At predetermined time points, withdraw an aliquot of the sample.

    • Dilute the sample as necessary with the mobile phase to bring the concentration within the linear range of the assay.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for optimal separation. An isocratic mobile phase is often suitable.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: UV detection at approximately 260 nm.

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.

    • Injection Volume: Typically 10-20 µL.

  • Analysis:

    • Inject the standard solutions to establish a calibration curve (peak area vs. concentration).

    • Inject the prepared stability samples.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Calculate the concentration of this compound in the samples using the calibration curve.

  • Data Evaluation:

    • Determine the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the percentage remaining versus time to assess the degradation kinetics.

The following diagram illustrates the general workflow for the stability assessment of this compound.

stability_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions hplc_run Inject Samples and Standards into HPLC prep_standards->hplc_run prep_samples Prepare and Store Stability Samples prep_samples->hplc_run chromatogram Obtain Chromatograms hplc_run->chromatogram calibration Generate Calibration Curve chromatogram->calibration quantification Quantify this compound Concentration chromatogram->quantification calibration->quantification kinetics Determine Degradation Kinetics quantification->kinetics

Caption: Workflow for HPLC-Based Stability Assessment of this compound.

Forced Degradation Studies

To ensure the stability-indicating nature of the analytical method, forced degradation studies should be performed. This involves subjecting the this compound solution to harsh conditions to intentionally induce degradation.

  • Acid Hydrolysis: 0.1 M HCl at an elevated temperature.

  • Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solution at a high temperature (e.g., 60-80°C).

  • Photodegradation: Exposing the solution to UV or fluorescent light.

The analytical method should be able to separate the intact this compound peak from all degradation product peaks, demonstrating its specificity.

Conclusion and Future Perspectives

This compound's novel chemical structure and reversible inhibitory mechanism have made it an invaluable component in the fight against multidrug-resistant bacteria. Its aqueous stability is a key attribute that facilitates its clinical use. This guide has provided a detailed overview of its chemical structure, elucidated its stability profile under various conditions, and outlined a robust analytical methodology for its assessment. While the primary hydrolytic degradation pathway involves the opening of the diazabicyclooctane ring, further research into the complete characterization of all degradation products and their potential biological activities would be beneficial. Continued investigation into optimizing formulation strategies to further enhance the stability of this compound in combination products will be crucial for extending its clinical utility and ensuring the delivery of safe and effective therapies to patients.

References

  • Ehmann, D. E., Jahic, H., Ross, P. L., Gu, R. F., Hu, J., Kern, G., Walkup, G. K., & Fisher, S. L. (2012). This compound is a covalent, reversible, non-β-lactam β-lactamase inhibitor. Proceedings of the National Academy of Sciences of the United States of America, 109(29), 11663–11668. [Link]

  • Abboud, M. I., Damblon, C., Brem, J., Smargiasso, N., Mercuri, P., Gilbert, B., ... & Schofield, C. J. (2016). Interaction of this compound with Class B Metallo-β-Lactamases. Antimicrobial agents and chemotherapy, 60(9), 5649–5657. [Link]

  • Ehmann, D. E., Jahić, H., Ross, P. L., Gu, R.-F., Hu, J., Kern, G., ... Fisher, S. L. (2013). Kinetics of this compound Inhibition against Class A, C, and D β-Lactamases. Journal of Biological Chemistry, 288(39), 27960–27971. [Link]

  • Sy, S. K., Zhuang, L., & Rybak, M. J. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial agents and chemotherapy, 68(3), e01168-23. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

  • Loeuille, G., D'Huart, E., Vigneron, J., Nisse, Y. E., Beiler, B., Polo, C., ... & De Masi, V. (2022). Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy. Antibiotics, 11(4), 458. [Link]

  • Islam, M. R., Sunderland, B., & Parsons, R. (2024). Evaluation of the stability of ceftazidime/avibactam in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy utilizing a national stability protocol framework. JAC-Antimicrobial Resistance, 6(2), dlae035. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9835049, this compound. Retrieved January 3, 2026 from [Link].

  • Lahiri, S. D., Alm, R. A., & Shlaes, D. M. (2015). This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Antimicrobial Agents and Chemotherapy, 59(9), 5729–5737. [Link]

  • Kar, S., & Smith, J. C. (2018). Molecular Insights on the Release of this compound from the Acyl-Enzyme Complex. Biophysical journal, 114(7), 1559–1567. [Link]

  • Sy, S. K., Zhuang, L., & Rybak, M. J. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, 68(3), e01168-23. [Link]

  • Sader, H. S., Castanheira, M., Flamm, R. K., & Jones, R. N. (2015). Effect of In Vitro Testing Parameters on Ceftazidime-Avibactam Minimum Inhibitory Concentrations. Antimicrobial agents and chemotherapy, 59(8), 5083–5086. [Link]

  • King, D. T., Worrall, L. J., Vuckovic, M., & Strynadka, N. C. (2015). Molecular mechanism of this compound-mediated β-lactamase inhibition. The Journal of antimicrobial chemotherapy, 70(7), 1993–2003. [Link]

  • RP-HPLC Method Development for Ceftazidime and this compound Stability. (2024). International Journal of Pharmaceutical Sciences and Research, 15(8), 1000-1008. [Link]

  • Lahiri, S. D., Alm, R. A., & Shlaes, D. M. (2015). This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Antimicrobial Agents and Chemotherapy, 59(9), 5729-5737. [Link]

  • Islam, M. R., Sunderland, B., & Parsons, R. (2024). Evaluation of the stability of ceftazidime/avibactam in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy utilizing a national stability protocol framework. JAC-Antimicrobial Resistance, 6(2), dlae035. [Link]

  • Loeuille, G., D’Huart, E., Vigneron, J., Nisse, Y.-E., Beiler, B., Polo, C., … De Masi, V. (2022). Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy. Antibiotics, 11(4), 458. [Link]

Sources

An In-Depth Technical Guide to the In Vitro Pharmacokinetics and Pharmacodynamics of Avibactam

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Restoring the Power of β-Lactams in an Era of Resistance

The escalating threat of multidrug-resistant Gram-negative bacteria necessitates innovative therapeutic strategies. Avibactam, a novel non-β-lactam β-lactamase inhibitor, has emerged as a critical tool in revitalizing the efficacy of established β-lactam antibiotics.[1][2] This guide provides a comprehensive technical overview of the in vitro pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, offering researchers, scientists, and drug development professionals a detailed understanding of its mechanism, evaluation, and application in preclinical research. By elucidating the intricate interplay between this compound's concentration, its inhibitory effects on β-lactamases, and the resultant bacterial killing, this document aims to empower the scientific community to harness the full potential of this important therapeutic agent.

The Core Mechanism: Covalent and Reversible Inhibition of Serine β-Lactamases

Unlike traditional β-lactamase inhibitors, this compound possesses a unique diazabicyclooctane core structure.[3] Its mechanism of action involves a covalent, yet reversible, acylation of the serine residue in the active site of a broad spectrum of β-lactamases.[1][4] This effectively neutralizes the enzymes that would otherwise hydrolyze and inactivate the partner β-lactam antibiotic, such as ceftazidime.[5]

This compound exhibits potent inhibitory activity against Ambler Class A (including extended-spectrum β-lactamases [ESBLs] and Klebsiella pneumoniae carbapenemases [KPCs]), Class C (AmpC), and some Class D (e.g., OXA-48) β-lactamases.[1][2] It is important to note that this compound does not inhibit Class B metallo-β-lactamases (MBLs).[2] The reversible nature of the covalent bond is a key differentiator; upon deacylation, this compound is released intact, capable of inhibiting another β-lactamase molecule.[1]

G cluster_0 Mechanism of this compound Action This compound This compound BetaLactamase Serine β-Lactamase (Class A, C, some D) This compound->BetaLactamase Covalent Binding AcylEnzyme Covalent Acyl-Enzyme Intermediate (Inactive) BetaLactamase->AcylEnzyme Acylation (Reversible) AcylEnzyme->BetaLactamase Deacylation PartnerBL Partner β-Lactam (e.g., Ceftazidime) PBP Penicillin-Binding Proteins (PBPs) PartnerBL->PBP Binding CellWall Bacterial Cell Wall Synthesis Disruption PBP->CellWall BacterialLysis Bacterial Lysis CellWall->BacterialLysis G cluster_1 Time-Kill Assay Workflow Start Start with Log-Phase Bacterial Culture Setup Prepare Flasks with Antibiotic Combinations Start->Setup Inoculate Inoculate to ~5x10^5 CFU/mL Setup->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Sample Sample at 0, 2, 4, 6, 8, 24h Incubate->Sample Plate Serial Dilution and Plating Sample->Plate Count Colony Counting (CFU/mL) Plate->Count Plot Plot log10 CFU/mL vs. Time Count->Plot

Caption: Workflow for a Static Time-Kill Assay.

Post-Antibiotic Effect (PAE) and Post-β-Lactamase Inhibitor Effect (PLIE)

The PAE is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. The PLIE is a related concept that describes the continued inhibition of β-lactamases after the removal of the inhibitor. Studies have shown that this compound combinations generally exhibit a limited or no significant PAE. [6][7]However, a measurable PLIE has been observed for some organism-drug combinations, such as a 1.9-hour PLIE for ceftazidime-avibactam against a K. pneumoniae isolate producing KPC-2. [6][7]The existence and duration of the PLIE appear to be strain- and compound-dependent. [6][7]

Advanced In Vitro Models: Simulating Human Pharmacokinetics

Static in vitro models, while valuable, do not fully replicate the dynamic concentration changes that occur in the human body. The hollow-fiber infection model (HFIM) is a sophisticated in vitro system that can simulate human pharmacokinetic profiles of multiple drugs simultaneously.

The Hollow-Fiber Infection Model (HFIM)

The HFIM allows for the investigation of the pharmacodynamic effects of fluctuating drug concentrations on a bacterial population. This model is instrumental in defining the PK/PD indices that best correlate with efficacy. For this compound, the key PK/PD index has been identified as the percentage of the dosing interval that the free drug concentration remains above a critical threshold concentration (%fT > CT). [8] Protocol 3: Hollow-Fiber Infection Model for this compound Combinations

  • System Setup: A hollow-fiber cartridge, containing semi-permeable fibers, is connected to a central reservoir and a system of pumps.

  • Inoculation: A high-density bacterial culture is inoculated into the extracapillary space of the cartridge.

  • Pharmacokinetic Simulation: Computer-controlled syringe pumps infuse the partner β-lactam and this compound into the central reservoir, simulating their respective human plasma concentration-time profiles.

  • Sampling: Samples are collected from the extracapillary space over several days to monitor the change in bacterial density and the emergence of resistance.

  • Data Analysis: The change in bacterial count is correlated with the simulated pharmacokinetic parameters to determine the PK/PD targets for efficacy and resistance suppression.

Studies using the HFIM have been crucial in establishing the this compound exposure targets necessary for the efficacy of its partner β-lactams against various resistant pathogens. [9][10][11]

Mechanisms of Resistance to this compound Combinations

While this compound is a potent inhibitor, resistance to this compound-containing combinations can emerge through several mechanisms. In vitro studies have been instrumental in elucidating these pathways.

  • Mutations in β-Lactamase Genes: Alterations in the amino acid sequence of β-lactamases, particularly in the Ω-loop of KPC enzymes, can reduce the binding affinity of this compound. [11]* Increased Efflux: Overexpression of efflux pumps, such as the MexAB-OprM system in P. aeruginosa, can actively transport the antibiotic combination out of the bacterial cell. [12]* Reduced Permeability: Mutations leading to the loss or modification of porins, like OmpK36 in K. pneumoniae, can limit the entry of the drugs into the periplasmic space. [13]* Alterations in Penicillin-Binding Proteins (PBPs): Changes in the structure of PBPs can reduce the binding efficacy of the partner β-lactam. [13]

Data Interpretation and Clinical Translation

The in vitro PK/PD data generated for this compound are foundational for its clinical development and utilization.

  • Breakpoint Determination: In vitro susceptibility data, including MIC distributions, are used in conjunction with clinical outcome data and pharmacokinetic modeling to establish clinical breakpoints for susceptibility. [14]* Dose Optimization: PK/PD modeling, informed by data from in vitro models like the HFIM, helps to optimize dosing regimens to maximize efficacy and minimize the emergence of resistance. [15]* Understanding Treatment Failures: In vitro characterization of resistant isolates from patients who have failed therapy can provide insights into the mechanisms of resistance and guide future treatment strategies.

Conclusion and Future Directions

This compound represents a significant advancement in the fight against antimicrobial resistance. A thorough understanding of its in vitro pharmacokinetics and pharmacodynamics is essential for its appropriate use in research and clinical settings. Future in vitro research should continue to explore the activity of this compound in combination with new and existing β-lactams, investigate emerging mechanisms of resistance, and refine PK/PD models to better predict clinical outcomes. The principles and methodologies outlined in this guide provide a robust framework for these ongoing efforts, ultimately contributing to the preservation of the efficacy of our life-saving antibiotics.

References

  • Ehmann, D. E., Jahić, H., Ross, P. L., Gu, R.-F., Hu, J., Kern, G., Walkup, G. K., & Fisher, S. L. (2013). Kinetics of this compound Inhibition against Class A, C, and D β-Lactamases. The Journal of Biological Chemistry, 288(39), 27960–27971. [Link]

  • Lahiri, S. D., Alm, R. A., & Shlaes, D. M. (2013). This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Antimicrobial Agents and Chemotherapy, 57(11), 5259–5268. [Link]

  • Understanding the Mechanism of Action of this compound Sodium. (n.d.). Azevedo. Retrieved from [Link]

  • Zhanel, G. G., Lawson, C. D., Adam, H., Schweizer, F., Zelenitsky, S., Lagacé-Wiens, P. R. S., Denisuik, A., Rubinstein, E., Gin, A. S., Hoban, D. J., & Karlowsky, J. A. (2013). Ceftazidime-Avibactam: a Novel Cephalosporin/β-Lactamase Inhibitor Combination. Drugs, 73(2), 159–177. [Link]

  • Pillar, C. M., & Stone, G. G. (2016). The postantibiotic effect and post-β-lactamase-inhibitor effect of ceftazidime, ceftaroline and aztreonam in combination with this compound against target Gram-negative bacteria. Letters in Applied Microbiology, 63(2), 127–133. [Link]

  • Merdjan, H., Rullas, J., & Soussy, C.-J. (2015). Activities of Ceftazidime and this compound against β-Lactamase-Producing Enterobacteriaceae in a Hollow-Fiber Pharmacodynamic Model. Antimicrobial Agents and Chemotherapy, 59(1), 220–227. [Link]

  • Bergen, P. J., Bulman, Z. P., Saju, S., & Tsuji, B. T. (2019). Pharmacodynamics of Ceftazidime plus this compound against KPC-2-Bearing Isolates of Klebsiella pneumoniae in a Hollow Fiber Infection Model. Antimicrobial Agents and Chemotherapy, 63(10), e00462-19. [Link]

  • What is the role of this compound (a beta-lactamase inhibitor) in treating bacterial infections? (2025, October 8). Google.
  • Pillar, C. M., & Stone, G. G. (2016). The postantibiotic effect and post-b-lactamase-inhibitor effect of ceftazidime, ceftaroline and aztreonam in combination with this compound against target Gram-negative bacteria. Letters in Applied Microbiology, 63(2), 127–133. [Link]

  • Bergen, P. J., Bulman, Z. P., Saju, S., & Tsuji, B. T. (2021). Emergence of Resistance to Ceftazidime-Avibactam in a Pseudomonas aeruginosa Isolate Producing Derepressed blaPDC in a Hollow-Fiber Infection Model. Antimicrobial Agents and Chemotherapy, 65(6), e00124-21. [Link]

  • Avery, L. M., Edwards, M., Yi, F., Sabato, P. E., Moeck, G., & Pevear, D. C. (2022). Activities of Cefepime-Taniborbactam and Ceftazidime-Avibactam against Cefepime-Resistant Respiratory Gram-Negative Pathogens in a Hollow Fiber Infection Model. IDWeek 2022. [Link]

  • Lahiri, S. D., Alm, R. A., & Shlaes, D. M. (2013). This compound and Class C -Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Antimicrobial Agents and Chemotherapy, 57(11), 5259–5268. [Link]

  • Bergen, P. J., Bulman, Z. P., Saju, S., & Tsuji, B. T. (2019). Pharmacodynamics of Ceftazidime plus this compound against KPC-2-Bearing Isolates of Klebsiella pneumoniae in a Hollow Fiber Infection Model. Antimicrobial Agents and Chemotherapy, 63(10), e00462-19. [Link]

  • Pillar, C. M., & Stone, G. G. (2016). The postantibiotic effect and post‐β‐lactamase‐inhibitor effect of ceftazidime, ceftaroline and aztreonam in combination with this compound against target Gram‐negative bacteria. Letters in Applied Microbiology, 63(2), 127–133. [Link]

  • Ehmann, D. E., Jahić, H., Ross, P. L., Gu, R.-F., Hu, J., Kern, G., Walkup, G. K., & Fisher, S. L. (2013). Kinetics of this compound Inhibition against Class A, C, and D β-Lactamases. The Journal of Biological Chemistry, 288(39), 27960–27971. [Link]

  • Ehmann, D. E., Jahić, H., Ross, P. L., Gu, R.-F., Hu, J., Kern, G., Walkup, G. K., & Fisher, S. L. (2013). Kinetics of this compound Inhibition against Class A, C, and D β-Lactamases. The Journal of Biological Chemistry, 288(39), 27960–27971. [Link]

  • Zhuang, L., Dallow, J., & Nicolau, D. P. (2016). In vitro pharmacokinetics/pharmacodynamics of the combination of this compound and aztreonam against MDR organisms. Journal of Antimicrobial Chemotherapy, 71(8), 2149–2157. [Link]

  • Huband, M. D., Bradford, P. A., & Pfaller, M. A. (2022). Determination of MIC Quality Control Ranges for Ceftibuten-Avibactam (Fixed 4 μg/mL), a Novel β-Lactam/β-Lactamase Inhibitor Combination. Journal of Clinical Microbiology, 60(5), e00049-22. [Link]

  • Cores, L., Ovejero, C. M., & Cantón, R. (2021). Mechanisms of resistance to ceftazidime/avibactam in mutants derived in vitro from Klebsiella pneumoniae producing OXA-48-like enzymes. The Journal of Antimicrobial Chemotherapy, 76(9), 2289–2297. [Link]

  • Noel, A. R., & Tomaselli, S. G. (2021). Evaluation of the post-antibiotic effect in vivo for the combination of a β-lactam antibiotic and a β-lactamase inhibitor: ceftazidime-avibactam in neutropenic mouse thigh and lung infections. Expert Opinion on Drug Discovery, 16(5), 589–597. [Link]

  • Ehmann, D. E., Jahić, H., Ross, P. L., Gu, R.-F., Hu, J., Kern, G., Walkup, G. K., & Fisher, S. L. (2013). Kinetics of this compound inhibition against Class A, C, and D β-lactamases. The Journal of Biological Chemistry, 288(39), 27960–27971. [Link]

  • Nichols, W. W., Newell, P., & Critchley, I. A. (2018). This compound Pharmacokinetic/Pharmacodynamic Targets. Antimicrobial Agents and Chemotherapy, 62(6), e02446-17. [Link]

  • Montero, M., Salgado-Yacenda, F., & Sorlí, L. (2021). Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates. Antimicrobial Agents and Chemotherapy, 65(7), e00139-21. [Link]

  • Lahiri, S. D., Alm, R. A., & Shlaes, D. M. (2014). Molecular Mechanism of this compound-Mediated β-Lactamase Inhibition. ACS Chemical Biology, 9(4), 869–875. [Link]

  • Keepers, T. R., & Krause, K. M. (2014). Bactericidal Activity, Absence of Serum Effect, and Time-Kill Kinetics of Ceftazidime-Avibactam against β-Lactamase-Producing Enterobacteriaceae and Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 58(8), 4842–4849. [Link]

  • Ceftazidime/Avibactam - HiMedia Laboratories. (n.d.). Retrieved from [Link]

  • Zhuang, L., Dallow, J., & Nicolau, D. P. (2016). In vitro pharmacokinetics/pharmacodynamics of the combination of this compound and aztreonam against MDR organisms. The Journal of Antimicrobial Chemotherapy, 71(8), 2149–2157. [Link]

  • Ceftazidime-avibactam MIC Test Strip Technical Sheet - Liofilchem. (n.d.). Retrieved from [Link]

  • Fournier, D., & Poirel, L. (2023). Multifactorial resistance mechanisms associated with resistance to ceftazidime-avibactam in clinical Pseudomonas aeruginosa isolates from Switzerland. Frontiers in Microbiology, 14, 1157813. [Link]

  • Pasteran, F., & Corso, A. (2023). Molecular Mechanisms of Resistance to Ceftazidime/Avibactam in Clinical Isolates of Enterobacterales and Pseudomonas aeruginosa in Latin American Hospitals. mSphere, 8(2), e00557-22. [Link]

  • Noel, A. R., & Bowker, K. E. (2017). The pharmacodynamics of this compound in combination with ceftaroline or ceftazidime against β-lactamase-producing Enterobacteriaceae studied in an in vitro model of infection. The Journal of Antimicrobial Chemotherapy, 72(3), 775–781. [Link]

  • Keepers, T. R., & Krause, K. M. (2014). Bactericidal activity, absence of serum effect, and time-kill kinetics of ceftazidime-avibactam against β-lactamase-producing Enterobacteriaceae and Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 58(8), 4842–4849. [Link]

  • Modafer, Y., Chen, F.-C., & Xiaofei. (2018). In vitro induction of bacterial resistance to Ceftazidime-avibactam and investigation of the resistance mechanisms. 7th Annual Summit on Microbiology: Education, R&D and Market. [Link]

  • Noel, A. R., & Tomaselli, S. G. (2021). Evaluation of the post-antibiotic effect in vivo for the combination of a β-lactam antibiotic and a β-lactamase inhibitor: ceftazidime-avibactam in neutropenic mouse thigh and lung infections. Expert Opinion on Drug Discovery, 16(5), 589–597. [Link]

  • Time-kill curves with and without additional inhibitor added at 6 h.... (n.d.). ResearchGate. Retrieved from [Link]

  • Montero, M., Salgado-Yacenda, F., & Sorlí, L. (2021). Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Antimicrobial Agents and Chemotherapy, 65(7), e00139-21. [Link]

  • Wi, Y. M., & Ko, K. S. (2020). In Vitro Activities and Inoculum Effects of Ceftazidime-Avibactam and Aztreonam-Avibactam against Carbapenem-Resistant Enterobacterales Isolates from South Korea. Microorganisms, 8(11), 1735. [Link]

  • Tumbarello, M., & Raffaelli, F. (2022). The Revival of Aztreonam in Combination with this compound against Metallo-β-Lactamase-Producing Gram-Negatives: A Systematic Review of In Vitro Studies and Clinical Cases. Antibiotics, 11(7), 947. [Link]

  • Aztreonam-avibactam AZA 0.016/4-256/4 - Liofilchem. (2024, September 26). Retrieved from [Link]

  • Ambrose, P. G., & Bhavnani, S. M. (2015). Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 59(10), 6030–6036. [Link]

  • Lázaro-Díez, M., & Ovejero, C. M. (2023). In Vitro Evaluation of Increasing this compound Concentrations on Ceftazidime Activity against Ceftazidime/Avibactam-Susceptible and Resistant KPC-Producing Klebsiella pneumoniae Clinical Isolates. Antibiotics, 12(12), 1690. [Link]

  • Sy, S. K. B., & Zhuang, L. (2018). Prediction of in vivo and in vitro infection model results using a semimechanistic model of this compound and aztreonam combination against multidrug resistant organisms. CPT: Pharmacometrics & Systems Pharmacology, 7(10), 664–673. [Link]

  • Nichols, W. W., & Newell, P. (2022). The primary pharmacology of ceftazidime/avibactam: in vivo translational biology and pharmacokinetics/pharmacodynamics (PK/PD). The Journal of Antimicrobial Chemotherapy, 77(9), 2341–2356. [Link]

Sources

An In-Depth Technical Guide to the Binding Affinity of Avibactam with Bacterial Penicillin-Binding Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Avibactam, a pioneering non-β-lactam, diazabicyclooctane (DBO) β-lactamase inhibitor, has reshaped the therapeutic landscape for infections caused by multidrug-resistant Gram-negative bacteria.[1][2] While its primary clinical role is the potent inhibition of Ambler class A, C, and some D serine β-lactamases, its structural and mechanistic parallels to β-lactam antibiotics suggest a secondary, yet significant, interaction with their canonical targets: the penicillin-binding proteins (PBPs).[3][4][5]

PBPs are essential bacterial enzymes anchored in the cytoplasmic membrane, where their transpeptidase and carboxypeptidase activities catalyze the final steps of peptidoglycan synthesis, a process critical for maintaining the structural integrity of the bacterial cell wall.[1] Inhibition of these enzymes by β-lactam antibiotics leads to cell lysis and death.[6] This guide, intended for researchers and drug development professionals, provides a detailed exploration of this compound's binding affinity for specific PBPs across a range of clinically relevant pathogens. Understanding this secondary mechanism is not merely an academic exercise; it unveils nuances in this compound's activity, explains its moderate intrinsic antibacterial effects, and provides a strategic blueprint for the development of next-generation DBO-based therapeutics.

Section 1: The Molecular Mechanism of this compound-PBP Interaction

Unlike β-lactam antibiotics, which mimic the D-Ala-D-Ala substrate of PBPs, this compound's inhibitory action stems from a different chemical scaffold.[3][7] However, the outcome is functionally analogous. The core mechanism involves the nucleophilic attack by the active site serine residue of the PBP on the carbonyl group of this compound's cyclic urea. This reaction opens the DBO ring and forms a stable, covalent acyl-enzyme complex.[1][8] This acylation effectively sequesters the PBP, rendering it incapable of performing its cell wall synthesis functions.

While the inhibition of β-lactamases by this compound is characterized as a reversible process, allowing the inhibitor to be recycled, its interaction with PBPs results in a more stable complex.[6][8] This covalent binding explains its ability to function as a direct, albeit moderate, antibacterial agent at sufficient concentrations.

PBP_Inhibition_by_this compound PBP Active PBP (with Serine-OH) Complex Initial Non-covalent Michaelis Complex PBP->Complex Binding This compound This compound This compound->Complex Binding AcylEnzyme Covalent Acyl-Enzyme Complex (Inhibited PBP) Complex->AcylEnzyme Acylation (Ring Opening)

Mechanism of PBP inhibition by this compound.

Section 2: Experimental Determination of PBP Binding Affinity

To quantify the binding affinity of this compound for various PBPs, a robust and validated methodology is essential. The gold-standard technique is the in vitro competition assay using a fluorescently labeled penicillin derivative, most commonly Bocillin™ FL.

Principle of the Bocillin™ FL Competition Assay

This assay operates on a simple, elegant principle of competitive binding. Bocillin™ FL is a penicillin analogue that binds covalently to the active site of most PBPs. When separated by SDS-PAGE and exposed to an appropriate light source, the PBPs that have bound Bocillin™ FL will fluoresce.

The experiment measures how effectively a test compound (in this case, this compound) can prevent Bocillin™ FL from binding. Bacterial membrane preparations, which are rich in PBPs, are first incubated with increasing concentrations of this compound. After this incubation period, a fixed concentration of Bocillin™ FL is added. If this compound has already bound to a specific PBP, it will block Bocillin™ FL from binding to that same PBP. Consequently, the fluorescence intensity of that PBP band on the gel will decrease in a dose-dependent manner. By quantifying this reduction in fluorescence, one can calculate the 50% inhibitory concentration (IC₅₀), a direct measure of binding affinity.[1][9]

Detailed Step-by-Step Protocol

The following protocol outlines a self-validating workflow for determining PBP binding affinity.

  • Bacterial Membrane Preparation:

    • Grow the bacterial strain of interest (e.g., E. coli, P. aeruginosa) to mid-logarithmic phase.

    • Harvest cells by centrifugation and wash with a suitable buffer (e.g., PBS, pH 7.4).

    • Lyse the cells using mechanical disruption (e.g., sonication or French press) to release membrane components.

    • Perform ultracentrifugation to pellet the membrane fraction.

    • Wash the membrane pellet to remove cytoplasmic contaminants and resuspend in a storage buffer. Quantify the total protein concentration (e.g., via Bradford or BCA assay).

  • Competitive Incubation:

    • In a series of microcentrifuge tubes, add a standardized amount of the membrane preparation (e.g., 10-20 µg of total protein).

    • Add increasing concentrations of this compound (typically a serial dilution, e.g., from 0.01 to 256 µg/mL). Include a "no inhibitor" control tube containing only buffer.[9]

    • Incubate the mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow this compound to bind to the PBPs.[10]

  • Fluorescent Labeling with Bocillin™ FL:

    • Add a fixed, saturating concentration of Bocillin™ FL (e.g., 25 µM) to each tube.[10]

    • Incubate for a shorter period (e.g., 10 minutes) at room temperature, protected from light, to label any PBPs whose active sites were not blocked by this compound.[11]

  • SDS-PAGE Separation:

    • Stop the labeling reaction by adding SDS-PAGE loading buffer.

    • Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The percentage of the gel should be chosen to effectively resolve the different PBPs based on their molecular weights.

  • Fluorescence Quantification and IC₅₀ Determination:

    • Visualize the gel using a fluorescence imager with appropriate excitation and emission wavelengths (e.g., 488 nm excitation, 530 nm emission).[10]

    • Identify the PBP bands based on their known molecular weights.

    • Quantify the fluorescence intensity of each PBP band in each lane using densitometry software.

    • Normalize the intensity of each band to the "no inhibitor" control (set as 100% signal).

    • Plot the percentage of Bocillin™ FL binding against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value for each PBP. The IC₅₀ is the concentration of this compound that reduces the Bocillin™ FL signal by 50%.

PBP_Assay_Workflow start Start: Bacterial Culture prep Step 1: Membrane Preparation (Ultracentrifugation) start->prep incubate Step 2: Incubate Membranes with serial dilutions of this compound prep->incubate label Step 3: Add Bocillin™ FL to label unbound PBPs incubate->label sds Step 4: SDS-PAGE Separation of Proteins label->sds visualize Step 5: Fluorescence Imaging and Densitometry sds->visualize calc Result: Calculate IC50 values for each PBP visualize->calc

Workflow for Bocillin™ FL competition assay.

Section 3: this compound's PBP Binding Profile Across Key Pathogens

This compound exhibits a selective, rather than universal, binding profile, with distinct preferences for certain PBPs that vary between bacterial species.

Gram-Negative Bacteria
  • Escherichia coli : In E. coli, this compound demonstrates a pronounced and selective affinity for PBP2.[1][12] This specific targeting is similar to that of the β-lactamase inhibitor clavulanic acid and the antibiotic amdinocillin.[1]

  • Pseudomonas aeruginosa : The binding profile in P. aeruginosa is broader than in E. coli. This compound preferentially binds to PBP2 but also shows significant affinity for PBP3.[1][3] More recent studies have also noted binding to PBP4.[10][13]

  • Klebsiella pneumoniae : Consistent with observations in other Enterobacterales, this compound's primary target in K. pneumoniae is PBP2.[9][14][15] This interaction is considered a key factor in sensitizing carbapenem-resistant K. pneumoniae to host immune effectors like LL-37.[15]

  • Haemophilus influenzae : The principal target of this compound in H. influenzae is also PBP2.[1]

Gram-Positive Bacteria
  • Staphylococcus aureus : this compound primarily binds to PBP2 in S. aureus.[1][12] An intriguing and unique observation is that this compound enhances the labeling of PBP4 by Bocillin™ FL, suggesting a conformational change in PBP4 upon this compound binding that increases its accessibility or affinity for the fluorescent probe.[1][16]

  • Streptococcus pneumoniae : In this Gram-positive pathogen, the binding preference shifts, with PBP3 being the primary target of this compound.[1][12][16]

Section 4: Quantitative Analysis of Binding Affinity

The IC₅₀ values derived from competition assays provide a quantitative measure of this compound's binding affinity. The table below consolidates data from key published studies. Lower IC₅₀ values indicate higher binding affinity.

Bacterial SpeciesPenicillin-Binding Protein (PBP)This compound IC₅₀ (µg/mL)Reference
Escherichia coli PBP20.92[1][2][12][16]
Pseudomonas aeruginosa PBP21.1[1][2][12][16]
PBP3Moderate Binding[1][3]
Klebsiella pneumoniae PBP22[9][14]
Haemophilus influenzae PBP23.0[1][12][16]
Staphylococcus aureus PBP251[1][2][12][16]
Streptococcus pneumoniae PBP38.1[1][2][12][16]

Section 5: Implications for Drug Development and Clinical Practice

The ability of this compound to covalently bind bacterial PBPs has several important consequences.

  • Intrinsic Antibacterial Activity: The inhibition of essential PBPs, particularly PBP2 in many Gram-negative species, explains the moderate standalone antibacterial activity observed for this compound, despite its primary design as a β-lactamase inhibitor.[1][3]

  • Synergy and Combination Therapy: this compound's PBP binding may contribute to the overall efficacy of its combination therapies. For instance, in the ceftazidime-avibactam combination, ceftazidime primarily targets PBP3 in Enterobacterales.[9][17] this compound's simultaneous inhibition of PBP2 could result in a complementary attack on cell wall synthesis, potentially enhancing bacterial killing or overcoming certain forms of resistance.[17]

  • Future Directions in Drug Design: The selective PBP targeting by the DBO scaffold is a fertile ground for new drug development. The identification of these PBP targets allows for the rational design of new DBO derivatives with improved affinity and a broader spectrum of PBP inhibition.[1][12][16] By optimizing the DBO structure, it may be possible to develop novel, potent antibiotics that function primarily as PBP inhibitors, independent of a β-lactam partner.

References

  • Eltringham, L. J., Furegati, M., Furet, Y., & Malouin, F. (2015). Distinctive Binding of this compound to Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria. Antimicrobial Agents and Chemotherapy, 60(2), 1184–1187. [Link]

  • Eltringham, L. J., Furegati, M., Furet, Y., & Malouin, F. (2015). Distinctive Binding of this compound to Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria. PubMed. [Link]

  • Eltringham, L. J., Furegati, M., Furet, Y., & Malouin, F. (2015). Distinctive Binding of this compound to Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria. Antimicrobial Agents and Chemotherapy. [Link]

  • Eltringham, L. J., Furegati, M., Furet, Y., & Malouin, F. (2015). Distinctive Binding of this compound to Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria. ResearchGate. [Link]

  • Moyá, B., Zamorano, L., Juan, C., Pérez, J. L., Ge, Y., & Oliver, A. (2021). Molecular Basis of AmpC β-Lactamase Induction by this compound in Pseudomonas aeruginosa: PBP Occupancy, Live Cell Binding Dynamics and Impact on Resistant Clinical Isolates Harboring PDC-X Variants. MDPI. [Link]

  • ResearchGate. (n.d.). Affinities of this compound for E. coli (a) and S. aureus (b) PBPs. [Link]

  • ResearchGate. (n.d.). PBP2 is the primary cellular target of this compound derivatives in E. coli. [Link]

  • Papp-Wallace, K. M., et al. (2018). First Penicillin-Binding Protein Occupancy Patterns of β-Lactams and β-Lactamase Inhibitors in Klebsiella pneumoniae. Antimicrobial Agents and Chemotherapy, 62(8), e00399-18. [Link]

  • Papp-Wallace, K. M., et al. (2018). First Penicillin-Binding Protein Occupancy Patterns of β-Lactams and β-Lactamase Inhibitors in Klebsiella pneumoniae. Antimicrobial Agents and Chemotherapy. [Link]

  • Eltringham, L. J., Furegati, M., Furet, Y., & Malouin, F. (2015). Distinctive Binding of this compound to Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria. Antimicrobial Agents and Chemotherapy. [Link]

  • Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(8), a025247. [Link]

  • Ulloa, E. R., et al. (2020). This compound Sensitizes Carbapenem-Resistant NDM-1–Producing Klebsiella pneumoniae to Innate Immune Clearance. The Journal of Infectious Diseases. [Link]

  • Moyá, B., et al. (2021). Molecular Basis of AmpC β-Lactamase Induction by this compound in Pseudomonas aeruginosa: PBP Occupancy, Live Cell Binding Dynamics and Impact on Resistant Clinical Isolates Harboring PDC-X Variants. PubMed. [Link]

  • Barnes, M. D., et al. (2023). Exploring this compound and relebactam inhibition of Klebsiella pneumoniae carbapenemase D179N variant: role of the Ω loop-held deacylation water. mBio, 14(5), e01377-23. [Link]

  • Del Franco, M., et al. (2023). Potential role of this compound in restoring susceptibility in Escherichia coli with two copies of blaKPC-3 and PBP3 mutations. Journal of Global Antimicrobial Resistance, 34, 1-4. [Link]

  • Unipharm. (n.d.). Understanding the Mechanism of Action of this compound Sodium. [Link]

  • De Vito, C., et al. (2023). Antibiotic Resistance in Klebsiella pneumoniae and Related Enterobacterales: Molecular Mechanisms, Mobile Elements, and Therapeutic Challenges. MDPI. [Link]

  • Le Terrier, C., et al. (2024). Effect of modification of penicillin-binding protein 3 on susceptibility to ceftazidime-avibactam, imipenem-relebactam, meropenem-vaborbactam, aztreonam-avibactam, cefepime-taniborbactam, and cefiderocol of Escherichia coli strains producing broad-spectrum β-lactamases. Antimicrobial Agents and Chemotherapy. [Link]

  • Le Terrier, C., et al. (2024). Effect of modification of penicillin-binding protein 3 on susceptibility to ceftazidime-avibactam, imipenem-relebactam, meropenem-vaborbactam, aztreonam-avibactam, cefepime-taniborbactam, and cefiderocol of Escherichia coli strains producing broad-spectrum β-lactamases. National Institutes of Health. [Link]

  • Liu, X., et al. (2020). Struggle To Survive: the Choir of Target Alteration, Hydrolyzing Enzyme, and Plasmid Expression as a Novel Aztreonam-Avibactam Resistance Mechanism. mSystems. [Link]

  • Tooke, C. L., et al. (2019). Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective. Journal of Medicinal Chemistry, 62(21), 9474-9495. [Link]

  • Sjöström, H., et al. (2024). Penicillin-binding protein 3 sequence variations reduce susceptibility of Pseudomonas aeruginosa to β-lactams but inhibit cell division. Journal of Antimicrobial Chemotherapy. [Link]

  • Lunsford, K. E., et al. (2016). Interaction of this compound with Class B Metallo-β-Lactamases. Antimicrobial Agents and Chemotherapy, 60(12), 7041-7048. [Link]

  • Le Terrier, C., et al. (2024). Effect of modification of penicillin-binding protein 3 on susceptibility to ceftazidime-avibactam, imipenem-relebactam, meropenem-vaborbactam, aztreonam-avibactam, cefepime-taniborbactam, and cefiderocol of Escherichia coli strains producing broad-spectrum β-lactamases. ResearchGate. [Link]

  • Lahiri, S. D., et al. (2014). This compound and Class C -Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Antimicrobial Agents and Chemotherapy, 58(10), 5704-5713. [Link]

  • Tascini, C., et al. (2022). Resistance to ceftazidime–this compound and other new β-lactams in Pseudomonas aeruginosa clinical isolates: a multi-center surveillance study. Frontiers in Microbiology, 13, 999333. [Link]

  • Vuaridel-Thurre, G., et al. (2021). Class-A penicillin binding proteins do not contribute to cell shape but repair cell-wall defects. eLife, 10, e65981. [Link]

  • Moyá, B., et al. (2022). PBP Target Profiling by β-Lactam and β-Lactamase Inhibitors in Intact Pseudomonas aeruginosa: Effects of the Intrinsic and Acquired Resistance Determinants on the Periplasmic Drug Availability. mBio, 13(6), e02325-22. [Link]

  • Kocaoglu, O., & Carlson, E. E. (2015). Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2. Antimicrobial Agents and Chemotherapy, 59(7), 3821–3827. [Link]

  • Fuda, C. S., et al. (2005). Penicillin-binding protein 2a of methicillin-resistant Staphylococcus aureus. Journal of Biological Chemistry, 280(3), 2358-2364. [Link]

  • Juhas, M., et al. (2020). Penicillin‐binding protein PBP2a provides variable levels of protection toward different β‐lactams in Staphylococcus aureus RN4220. Molecular Microbiology, 113(5), 960-972. [Link]

  • Ferrer-González, E., et al. (2017). β-Lactam Antibiotics with a High Affinity for PBP2 Act Synergistically with the FtsZ-Targeting Agent TXA707 against Methicillin-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 61(9), e00863-17. [Link]

  • Kumar, A., et al. (2024). Identification of small molecule inhibitors of penicillin-binding protein 2a of methicillin-resistant Staphylococcus aureus for the therapeutics of bacterial infection. Cellular and Molecular Biology, 70(4), 1-10. [Link]

Sources

The Blueprint for Next-Generation β-Lactamase Inhibitors: A Technical Guide to Early-Stage Research on Novel Avibactam Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of multidrug-resistant Gram-negative bacteria, largely driven by the production of β-lactamase enzymes, necessitates the urgent development of novel therapeutic strategies. Avibactam, a first-in-class diazabicyclooctane (DBO) β-lactamase inhibitor, has revitalized the utility of established β-lactam antibiotics. However, its limitations, notably its inactivity against metallo-β-lactamases (MBLs) and the emergence of resistance, compel the exploration of next-generation derivatives. This in-depth technical guide provides a framework for researchers, chemists, and drug development professionals engaged in the early-stage research and development of novel this compound derivatives. We will dissect the core scaffold, explore rational design strategies to broaden the inhibitory spectrum, and provide detailed, field-proven protocols for synthesis, kinetic evaluation, and microbiological assessment. This guide is structured to empower research teams with the foundational knowledge and practical methodologies required to navigate the complexities of inhibitor design and propel new candidates toward clinical relevance.

The Clinical Imperative and the Rise of this compound

β-Lactam antibiotics remain the cornerstone of antibacterial therapy. Their mechanism, the inhibition of Penicillin-Binding Proteins (PBPs) involved in cell wall synthesis, is a validated and potent strategy. However, bacteria have evolved sophisticated resistance mechanisms, the most prominent being the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.

The Ambler classification system categorizes these enzymes into four classes: A, C, and D, which are serine-β-lactamases (SBLs), and Class B, the zinc-dependent metallo-β-lactamases (MBLs). The clinical challenge is immense, with pathogens frequently expressing multiple β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases like the Klebsiella pneumoniae carbapenemase (KPC), which dismantle even our last-resort carbapenem antibiotics.

This compound emerged as a groundbreaking solution. It is a non-β-lactam, DBO inhibitor that covalently binds to the active site serine of SBLs.[1][2] Unlike earlier "suicide" inhibitors, its mechanism is reversible, allowing it to efficiently neutralize a broad range of Class A, C, and some Class D β-lactamases, thereby protecting its partner antibiotic.[1][2] The combination of ceftazidime-avibactam has demonstrated potent activity against many carbapenem-resistant Enterobacteriaceae (CRE) and Pseudomonas aeruginosa.[3]

Despite its success, the utility of this compound is constrained by two primary factors:

  • Lack of MBL Activity: this compound is ineffective against Class B MBLs (e.g., NDM, VIM, IMP), which utilize zinc ions for catalysis and lack the target serine residue.[4][5]

  • Emergence of Resistance: Resistance to ceftazidime-avibactam has been reported, often through mutations in the Ω-loop of KPC enzymes, which reduces the binding affinity of this compound.[5]

These limitations form the scientific rationale for pursuing the development of novel this compound derivatives. The goal is to expand the spectrum of activity, overcome emerging resistance, and potentially develop compounds with intrinsic antibacterial properties.

The this compound Scaffold: A Platform for Innovation

The diazabicyclo[3.2.1]octane core of this compound is a privileged scaffold for serine enzyme inhibition. Its strained ring system mimics the transition state of the β-lactam ring upon acylation of the enzyme's active site serine. Key structural features of this compound include the C2-carboxamide and the N6-sulfate group, which are critical for its potent inhibitory activity.

Early-stage research on novel derivatives focuses on modifications at specific positions of the DBO core to achieve new functionalities. The overarching strategy is to design molecules that either:

  • Extend the Spectrum: Incorporate chemical moieties capable of interacting with the zinc cofactors of MBLs.

  • Enhance Potency: Optimize interactions within the active sites of resistant SBL variants.

  • Confer Dual-Action: Enable the inhibitor to also bind to and inhibit bacterial PBPs, granting it intrinsic antibacterial activity.

The following diagram illustrates the core this compound scaffold and highlights key positions for synthetic modification.

Figure 1: Key sites on the this compound scaffold for synthetic modification and the corresponding strategic goals for derivative development.

Synthetic Strategy: Building a Diverse Chemical Library

A robust and flexible synthetic platform is paramount for generating a library of novel derivatives for screening. One effective strategy involves the synthesis of a versatile DBO intermediate that can be readily functionalized. An azido-functionalized DBO scaffold is an excellent example, as it allows for the introduction of a wide array of substituents using the highly efficient Huisgen-Sharpless cycloaddition ("click chemistry").[6][7]

Protocol 1: Synthesis of an Azido-Functionalized DBO Intermediate

This protocol is a representative synthesis adapted from methodologies described in the literature.[6][7] It outlines the key steps to generate a core scaffold ready for diversification. Causality: The choice of protecting groups (e.g., benzyl) is critical for orthogonality, allowing for selective removal at different stages without affecting other parts of the molecule. The Mitsunobu reaction provides a reliable method for introducing the protected hydroxylamine moiety.

Materials:

  • Commercially available starting materials (e.g., protected amino acids)

  • O-Benzylhydroxylamine

  • Diisopropyl azodicarboxylate (DIAD)

  • Triphenylphosphine (PPh3)

  • Triphosgene

  • Sodium azide (NaN3)

  • Appropriate solvents (THF, DCM, etc.) and reagents for each step

  • Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Step-by-Step Methodology:

  • Piperidine Ring Formation:

    • Begin with a suitable chiral starting material, such as a protected pyroglutamic acid derivative.

    • Through a series of steps including reduction and cyclization, construct the core piperidine ring. A key step often involves an intramolecular cyclization to form the six-membered ring.

  • Introduction of the Hydroxylamine:

    • Activate the hydroxyl group on the piperidine ring.

    • Perform a Mitsunobu reaction with N-protected O-benzyl hydroxylamine to introduce the N-O linkage. This step establishes the precursor for the critical N-sulfate group.

  • Bicyclic Core Formation:

    • Deprotect the piperidine nitrogen.

    • Treat the intermediate with triphosgene to facilitate the formation of the second ring, creating the bicyclic urea core of the DBO scaffold.

  • Functionalization for Derivatization:

    • Convert a hydroxyl group at the C2 position to a leaving group (e.g., mesylate or tosylate).

    • Displace the leaving group with sodium azide via an SN2 reaction to yield the key azido-DBO intermediate.

  • Purification and Characterization:

    • Purify the final azido-DBO intermediate using flash column chromatography.

    • Confirm the structure and purity using NMR (¹H, ¹³C) and mass spectrometry.

This azido intermediate is now a versatile platform. Using copper-catalyzed or ruthenium-catalyzed azide-alkyne cycloaddition reactions, a diverse library of triazole-containing derivatives can be synthesized by reacting the intermediate with various terminal alkynes.

The Screening Cascade: From Enzyme to Whole Cell

Once a library of derivatives has been synthesized, a systematic screening cascade is required to identify promising candidates. This process should be designed as a self-validating system, with clear go/no-go decision points and appropriate controls at each stage.

Diagram: The Drug Discovery & Screening Workflow

G node_synthesis Synthesis of Derivative Library node_kinetic Biochemical Assay: β-Lactamase Kinetics (IC50) node_synthesis->node_kinetic Primary Screen node_pbp Target Engagement: PBP Binding Assay node_kinetic->node_pbp Hits with Potent Inhibition node_mic Whole-Cell Assay: Minimum Inhibitory Concentration (MIC) node_kinetic->node_mic Hits with Potent Inhibition node_sar Structure-Activity Relationship (SAR) Analysis node_pbp->node_sar Dual-Target Confirmation node_mic->node_sar Cellular Efficacy Data node_sar->node_synthesis Design Next Generation node_lead Lead Candidate Optimization node_sar->node_lead Identify Leads

Figure 2: A typical screening cascade for novel this compound derivatives, from initial biochemical assays to lead identification.

Protocol 2: β-Lactamase Inhibition Kinetics Assay

Causality: This assay directly measures the ability of a derivative to inhibit the target enzyme. Nitrocefin is an ideal substrate because its hydrolysis results in a distinct color change, providing a simple and robust spectrophotometric readout.[6] The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is a key quantitative metric for comparing the potency of different derivatives.

Materials:

  • Purified β-lactamase enzymes (e.g., KPC-2, CTX-M-15, AmpC)

  • Nitrocefin stock solution (e.g., 10 mg/mL in DMSO)

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

  • Synthesized DBO derivatives dissolved in DMSO

  • 96-well clear, flat-bottom microplates

  • Spectrophotometric microplate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw enzyme stocks on ice. Dilute to a working concentration in assay buffer that gives a linear rate of nitrocefin hydrolysis for at least 10 minutes.

    • Prepare a working solution of nitrocefin (e.g., 100 µM) in assay buffer. Self-Validation: The final concentration of DMSO in the assay should be kept low (<1%) to avoid enzyme inhibition.

    • Prepare serial dilutions of the DBO derivatives in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the appropriate DBO derivative dilution to triplicate wells.

    • Include positive controls (enzyme, no inhibitor) and negative controls (buffer, no enzyme).

    • Add 25 µL of the diluted enzyme solution to each well (except negative controls).

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction and Measure:

    • Initiate the reaction by adding 25 µL of the nitrocefin working solution to all wells.

    • Immediately place the plate in a microplate reader and measure the change in absorbance at 490 nm over time (e.g., every 30 seconds for 10-20 minutes) in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Normalize the velocities to the positive control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

Causality: While an IC50 value demonstrates enzyme inhibition, the MIC assay determines if a compound is effective in a whole-cell context, accounting for factors like cell permeability and efflux. This protocol uses the standard broth microdilution method.[1][8][9]

Materials:

  • Bacterial strains of interest (e.g., KPC-producing K. pneumoniae, AmpC-derepressed Enterobacter cloacae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Partner β-lactam antibiotic (e.g., ceftazidime)

  • DBO derivatives

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh agar plate, suspend several bacterial colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Plate Preparation:

    • Prepare serial two-fold dilutions of the DBO derivative in CAMHB directly in the 96-well plate. A fixed concentration of the partner β-lactam (e.g., 4 µg/mL ceftazidime) is typically added to all wells.

    • The final volume in each well after adding the inoculum should be 100 or 200 µL.

    • Self-Validation: Include a growth control well (bacteria, no drug) and a sterility control well (broth only).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the DBO derivative (in the presence of the partner β-lactam) that completely inhibits visible bacterial growth.

Protocol 4: Penicillin-Binding Protein (PBP) Binding Assay

Causality: For derivatives designed with dual-action potential, this assay confirms target engagement with PBPs. It works on the principle of competition, where the unlabeled test compound competes with a fluorescently labeled penicillin derivative (Bocillin FL) for binding to PBPs.[4][10]

Materials:

  • Bacterial strain of interest

  • Bocillin™ FL (fluorescent penicillin)

  • DBO derivatives

  • Buffer for membrane preparation (e.g., 10 mM Tris-HCl, pH 8.0)

  • SDS-PAGE equipment and in-gel fluorescence scanner

Step-by-Step Methodology:

  • Membrane Preparation:

    • Grow a bacterial culture to mid-log phase and harvest the cells.

    • Lyse the cells (e.g., via French press) and perform ultracentrifugation to isolate the cell membrane fraction, which contains the PBPs.

    • Resuspend the membrane preparation in buffer.

  • Competition Binding:

    • Incubate aliquots of the membrane preparation with increasing concentrations of the DBO derivative for 15-30 minutes at 30°C.

    • Add a fixed, sub-saturating concentration of Bocillin FL to each reaction and incubate for another 10 minutes.

  • Detection and Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Visualize the fluorescently labeled PBPs using an in-gel fluorescence scanner.

    • The intensity of the fluorescent bands corresponding to specific PBPs will decrease as the concentration of the competing DBO derivative increases. The IC50 for PBP binding can be determined by densitometry.

Data Interpretation and Structure-Activity Relationships (SAR)

Systematic analysis of the data generated from the screening cascade is crucial for establishing Structure-Activity Relationships (SAR). This involves correlating specific structural modifications with changes in inhibitory potency (IC50) and cellular activity (MIC).

Table 1: Representative SAR Data for a Hypothetical Series of this compound Derivatives

Compound IDC2-SubstituentKPC-2 IC50 (nM)AmpC IC50 (nM)K. pneumoniae (KPC+) MIC (µg/mL) w/ CTZ
This compound -CONH₂8 15 2
DERIV-01 -CONH-CH₃15254
DERIV-02 -COOH>1000>1000>64
DERIV-03 -Tetrazole12202
DERIV-04 -CONH-(CH₂)₂-SH509016
DERIV-05 Triazole-(Phenyl)25458

Data is hypothetical and for illustrative purposes. CTZ = Ceftazidime at 4 µg/mL.

Interpretation of SAR:

  • The primary carboxamide at C2 is critical for activity (compare this compound vs. DERIV-02).

  • Small modifications like N-methylation (DERIV-01) are tolerated but may slightly decrease potency.

  • Bioisosteric replacement of the carboxamide with a tetrazole (DERIV-03) can maintain activity, suggesting similar interactions in the active site.

  • Introducing larger groups via a triazole linker (DERIV-05) reduces potency, possibly due to steric hindrance.

  • The addition of a thiol moiety (DERIV-04), a potential zinc-binding group for MBLs, reduces SBL activity, highlighting the challenge of designing dual-SBL/MBL inhibitors without compromising SBL potency.

Challenges and Future Directions

The development of novel this compound derivatives is a promising but challenging field. Key hurdles include:

  • Balancing Potency and Spectrum: Achieving potent inhibition of both SBLs and MBLs in a single molecule is a significant synthetic and mechanistic challenge.[2]

  • Cellular Permeability: Modifications that enhance enzyme inhibition may negatively impact the molecule's ability to cross the outer membrane of Gram-negative bacteria.

  • Pharmacokinetics and Safety: Novel derivatives must possess drug-like properties, including metabolic stability and a favorable safety profile. The development of orally bioavailable prodrugs is a key area of research.[4][9]

The future of DBO inhibitor research will likely focus on multi-targeting strategies. Designing compounds that inhibit β-lactamases, bind to PBPs, and potentially disrupt other essential bacterial processes could provide a robust solution to combat multidrug resistance. Continued innovation in synthetic chemistry, coupled with high-throughput screening and structural biology, will be essential to drive the discovery of the next generation of life-saving antibiotics.

References

  • Hancock, R.E.W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Available at: [Link]

  • King, A. M., Reid-Yu, S. A., Wang, W., King, D. T., DePascale, G., Conole-DGutierrez, A., ... & Wright, G. D. (2014). Aspergillomarasmine A, an old fungal metabolite, inhibits metallo-β-lactamases.
  • Coleman, K. (2016). Diazabicyclooctanes (DBOs): a potent new class of non-β-lactam β-lactamase inhibitors. Current opinion in microbiology, 33, 1-6.
  • Ehmann, D. E., Jahić, H., Ross, P. L., Gu, R. F., Hu, J., Kern, G., ... & Walkup, G. K. (2012). This compound is a covalent, reversible, non–β-lactam β-lactamase inhibitor. Proceedings of the National Academy of Sciences, 109(29), 11663-11668.
  • Lahiri, S. D., Alm, R. A., & Shlaes, D. M. (2014). This compound and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance. Antimicrobial agents and chemotherapy, 58(7), 3743-3754.
  • Gordon, E. M., & Gallou, F. (2018). Orally Absorbed Derivatives of the β-Lactamase Inhibitor this compound. Design of Novel Prodrugs of Sulfate Containing Drugs. Journal of medicinal chemistry, 61(22), 9993-10003.
  • Barnes, M. D., Winkler, M. L., Taracila, M. A., Hujer, A. M., Ishii, Y., Kim, Y., ... & Bonomo, R. A. (2019). Klebsiella pneumoniae carbapenemase-2 (KPC-2), substitutions at ambler position Asp179, and resistance to ceftazidime-avibactam. Journal of Biological Chemistry, 294(4), 1178-1191.
  • Shapiro, A. B. (2016). Structural and kinetic characterization of diazabicyclooctanes as dual inhibitors of both serine-β-lactamases and penicillin-binding proteins. ACS chemical biology, 11(4), 955-964.
  • Edoo, Z., Iannazzo, L., Compain, F., Li de la Sierra-Gallay, I., Arthur, M., & Ethève-Quelquejeu, M. (2018). Synthesis of this compound Derivatives and Activity on β-Lactamases and Peptidoglycan Biosynthesis Enzymes of Mycobacteria. Chemistry–A European Journal, 24(33), 8304-8308.
  • Hancock, R.E.W. (n.d.). Penicillin Binding Protein Assay. Hancock Lab. Available at: [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Bouchet, F., Atze, H., Fonvielle, M., Edoo, Z., Arthur, M., & Ethève-Quelquejeu, M. (2020). Diazabicyclooctane Functionalization for Inhibition of β-Lactamases from Enterobacteria. Journal of medicinal chemistry, 63(10), 5223-5241.
  • ResearchGate. (2018). (PDF) Synthesis of this compound Derivatives and Activity on β-Lactamases and Peptidoglycan Biosynthesis Enzymes of Mycobacteria. Available at: [Link]

Sources

Avibactam's Indirect but Critical Role in the Inhibition of Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The escalating crisis of antibiotic resistance, particularly among Gram-negative pathogens, necessitates innovative therapeutic strategies. Beta-lactam antibiotics, a cornerstone of antibacterial therapy, are increasingly compromised by the enzymatic activity of β-lactamases. This guide provides a detailed technical examination of avibactam, a novel non-β-lactam β-lactamase inhibitor. Crucially, this compound does not directly inhibit bacterial cell wall synthesis. Instead, its primary role is to restore the efficacy of partner β-lactam antibiotics by shielding them from degradation by a broad spectrum of serine β-lactamases. We will explore the nuanced mechanism of this potentiation, the experimental methodologies used to validate its activity, and its strategic importance in overcoming critical resistance mechanisms, thereby enabling the inhibition of bacterial cell wall synthesis.

The Fundamental Target: Bacterial Peptidoglycan Synthesis

The structural integrity of the bacterial cell wall is paramount for survival, protecting the cell from osmotic lysis and maintaining its shape. This resilience is primarily conferred by peptidoglycan, a complex polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues. These glycan chains are cross-linked by short peptide bridges. The final and critical step in this process, transpeptidation, is catalyzed by a family of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[1] By creating these peptide cross-links, PBPs finalize the construction of the strong, mesh-like peptidoglycan sacculus. This terminal synthesis step represents a venerable and highly effective target for antibacterial agents because the enzymes and structures involved are unique to bacteria.

The β-Lactam Assault and the Evolution of a Formidable Defense

β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems, have been a mainstay of antibacterial therapy for decades.[2] Their mechanism of action is the targeted inhibition of PBPs. The strained four-membered β-lactam ring mimics the D-alanyl-D-alanine substrate of the PBP transpeptidase. This mimicry allows the antibiotic to enter the PBP active site, where it forms a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme and halting peptidoglycan cross-linking.[1][3] This disruption of cell wall maintenance leads to structural failure and bacterial cell death.

However, the widespread use of these agents has driven the evolution of potent resistance mechanisms. The most significant of these is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive before it can reach its PBP target.[3] These enzymes are broadly classified into four Ambler classes: A, C, and D, which are serine β-lactamases, and Class B, which are metallo-β-lactamases requiring zinc for activity.[4][5]

This compound: A Paradigm Shift in β-Lactamase Inhibition

This compound is a first-in-class diazabicyclooctane (DBO) non-β-lactam β-lactamase inhibitor.[6][7][8] Its structure is fundamentally different from traditional inhibitors like clavulanic acid or tazobactam, which contain a β-lactam core themselves. This structural distinction is key to its broader spectrum and unique mechanism.

A Unique Covalent, Reversible Mechanism

This compound potently inhibits Ambler class A, class C, and some class D serine β-lactamases.[9][10][11] Its mechanism involves a two-step process:

  • Acylation: this compound enters the β-lactamase active site where the catalytic serine residue attacks the carbonyl group of this compound's urea moiety. This opens the diazabicyclooctane ring and forms a stable, covalent acyl-enzyme intermediate.[1][9][12]

  • Reversible Recyclization: Unlike "suicide inhibitors" which are permanently inactivated, the reaction with this compound is slowly reversible. The enzyme can be regenerated through a deacylation process that results in the release of intact, functional this compound.[12][13][14]

This novel reversible mechanism means this compound is not consumed in the inhibitory process, allowing a single molecule to inhibit multiple β-lactamase enzymes.[6][13]

Avibactam_Mechanism cluster_0 Periplasmic Space Enzyme Free β-Lactamase (Active) Complex Covalent Acyl-Enzyme Complex (Inactive) Inhibitor This compound Inhibitor->Complex Acylation (Fast) k_on Complex->Enzyme Recyclization (Slow) k_off

Caption: Reversible covalent inhibition of β-lactamase by this compound.

The Core Directive: this compound as a Potentiator of Cell Wall Synthesis Inhibition

The central role of this compound is not to kill bacteria directly, but to function as a potentiator, or a "bodyguard," for a partner β-lactam antibiotic. In resistant bacteria, β-lactamases in the periplasmic space intercept and destroy β-lactam antibiotics before they can reach their PBP targets on the inner membrane.

By co-administering this compound with a β-lactam such as ceftazidime, this resistance mechanism is subverted. This compound rapidly enters the periplasm and inactivates the β-lactamase population.[7] This effectively clears a path for the partner antibiotic, allowing it to reach the PBPs, inhibit transpeptidation, and disrupt cell wall synthesis, leading to bactericidal activity.[1][6][15][16] This synergistic relationship restores the clinical utility of β-lactams against many multidrug-resistant Gram-negative pathogens.[17]

Synergistic_Action cluster_Outer Gram-Negative Bacterium cluster_Inner Periplasm cluster_Outside BL β-Lactamase PBP PBP Cell Wall Synthesis Peptidoglycan Cross-linking PBP->Cell Wall Synthesis Inhibited CAZ Ceftazidime (β-Lactam) CAZ->BL Degradation CAZ->PBP Protection allows access to target AVI This compound AVI->BL Inhibition

Caption: this compound protects the partner β-lactam from degradation.

Experimental Validation of the Synergistic Effect

The potentiation effect of this compound is quantitatively demonstrated through standard antimicrobial susceptibility testing protocols.

Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Causality: By comparing the MIC of a β-lactam antibiotic alone to its MIC in the presence of a fixed concentration of this compound, we can quantify the degree of potentiation. A significant decrease (typically ≥4-fold) in the MIC for the combination indicates that this compound is successfully inhibiting the resistance mechanism.[11]

Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture of the test organism. Dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Drug Dilution: Prepare serial two-fold dilutions of the β-lactam antibiotic (e.g., ceftazidime) in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Combination Plate: Prepare an identical plate where the CAMHB for dilution also contains a fixed, clinically relevant concentration of this compound (typically 4 mg/L).

  • Inoculation: Inoculate all wells (except sterility controls) with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Data Presentation: Example MIC Values
Organismβ-Lactamase ProducedMIC of Ceftazidime Alone (mg/L)MIC of Ceftazidime + this compound (4 mg/L) (mg/L)Fold-Reduction in MIC
Klebsiella pneumoniaeKPC (Class A)64164
Pseudomonas aeruginosaAmpC (Class C)3248
Enterobacter cloacaeESBL (Class A)1280.5256

Note: Data are illustrative examples based on published findings.[1][11][16]

Protocol: Time-Kill Kinetic Assay

This dynamic assay measures the rate of bacterial killing over time when exposed to an antimicrobial agent.

Causality: This experiment provides a self-validating system to confirm the bactericidal nature of the drug combination. If this compound is effective, the combination will show a significant reduction in bacterial count (≥3-log10 CFU/mL decrease) over 24 hours, while the β-lactam alone or this compound alone will show minimal effect or permit bacterial growth.[15]

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Grow bacterial culture to log phase B 2. Standardize inoculum (~5x10^5 CFU/mL) A->B C 3. Add inoculum to flasks containing: - Growth Control (No Drug) - Ceftazidime Alone - this compound Alone - Ceftazidime + this compound B->C D 4. Incubate at 37°C with shaking C->D E 5. Sample at 0, 2, 4, 8, 24 hours D->E F 6. Perform serial dilutions and plate for CFU counting E->F G 7. Plot log10 CFU/mL vs. Time F->G

Caption: General workflow for a time-kill kinetic assay.

Conclusion: A Strategic Restoration of an Entire Antibiotic Class

This compound does not possess any meaningful intrinsic antibacterial activity, nor does it directly interact with the machinery of bacterial cell wall synthesis. Its power lies in its precise and potent inhibition of the key defense enzymes—serine β-lactamases—that have rendered many essential β-lactam antibiotics obsolete. By neutralizing these enzymes, this compound restores the ability of its partner antibiotic to perform its intended function: the lethal inhibition of peptidoglycan synthesis. This indirect but critical role makes this compound and its combinations with β-lactams, such as ceftazidime-avibactam (Avycaz®/Zavicefta®), a vital tool in the clinical management of serious infections caused by multidrug-resistant Gram-negative bacteria.[18][19][20]

References

  • King, A. M., et al. (2014). The β-Lactams Strike Back: Ceftazidime-Avibactam. U.S. National Library of Medicine. [Link]

  • Ehmann, D. E., et al. (2012). This compound is a covalent, reversible, non–β-lactam β-lactamase inhibitor. Proceedings of the National Academy of Sciences. [Link]

  • Papp-Wallace, K. M. (2021). Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. MDPI. [Link]

  • Lahiri, S. D., et al. (2013). This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Antimicrobial Agents and Chemotherapy. [Link]

  • Ehmann, D. E., et al. (2012). This compound is a covalent, reversible, non- -lactam -lactamase inhibitor. ResearchGate. [Link]

  • Zhanel, G. G., et al. (2013). Ceftazidime-Avibactam: A Novel Cephalosporin/β-lactamase Inhibitor Combination. ResearchGate. [Link]

  • Shirley, M. (2013). Ceftazidime-avibactam: a novel cephalosporin/β-lactamase inhibitor combination. PubMed. [Link]

  • National Center for Biotechnology Information. This compound. PubChem. [Link]

  • Lahiri, S. D., et al. (2013). Structural Insight into Potent Broad-Spectrum Inhibition with Reversible Recyclization Mechanism: this compound in Complex with CTX-M-15 and Pseudomonas aeruginosa AmpC β-Lactamases. Antimicrobial Agents and Chemotherapy. [Link]

  • Ehmann, D. E., et al. (2013). Kinetics of this compound Inhibition against Class A, C, and D β-Lactamases. Journal of Biological Chemistry. [Link]

  • Drugs.com. Avycaz (this compound and ceftazidime) FDA Approval History. [Link]

  • Lahiri, S. D., et al. (2013). This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Antimicrobial Agents and Chemotherapy. [Link]

  • Speciality Chemicals Magazine. (2023). Understanding the Mechanism of Action of this compound Sodium. [Link]

  • Desklib. (2022). This compound Analysis: Mechanism of Action and Adverse Effects. [Link]

  • Linciano, P., et al. (2020). Interaction of this compound with Class B Metallo-β-Lactamases. Antimicrobial Agents and Chemotherapy. [Link]

  • U.S. Food and Drug Administration. (2022). Avycaz Postmarketing Safety Review. [Link]

  • ResearchGate. Mechanism of action of this compound. [Link]

  • Levasseur, P., et al. (2017). Potentiation of ceftazidime by this compound against β-lactam-resistant Pseudomonas aeruginosa in an in vitro infection model. PubMed. [Link]

  • PR Newswire. (2016). FDA Accepts and Grants Priority Review for AVYCAZ® (ceftazidime and this compound) Supplemental New Drug Application (sNDA). [Link]

  • Frontiers. (2022). β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward. [Link]

  • Levasseur, P., et al. (2017). Potentiation of ceftazidime by this compound against β-lactam-resistant Pseudomonas aeruginosa in an in vitro infection model. Journal of Antimicrobial Chemotherapy. [Link]

  • MDPI. (2024). Role of β-Lactamase Inhibitors as Potentiators in Antimicrobial Chemotherapy Targeting Gram-Negative Bacteria. [Link]

  • European Medicines Agency. Zavicefta (ceftazidime / this compound). [Link]

  • Drug Topics. (2015). FDA approves ceftazidime-avibactam to treat two complicated infections. [Link]

  • Pharmaceutical Technology. (2016). EMA Approves Antimicrobial Resistance Drug. [Link]

  • Regulatory Rapporteur. (2024). Novel antibiotic receives EMA's recommendation. [Link]

  • Medscape. (2015). New Antibiotic Avycaz Wins FDA Approval. [Link]

  • Wikipedia. Beta-lactamase. [Link]

  • Speed Pharmacology. (2018). Pharmacology – ANTIBIOTICS – CELL WALL & MEMBRANE INHIBITORS (MADE EASY). YouTube. [Link]

  • Semantic Scholar. Kinetics of this compound Inhibition against Class A, C, and D β-Lactamases. [Link]

  • Irish Health Pro. (2024). Authorisation sought for combination IV antibiotic for complicated infections. [Link]

  • AstraZeneca. (2016). New antibiotic Zavicefta approved in the European Union for patients with serious bacterial infections. [Link]

  • ResearchGate. (2013). (PDF) this compound and Class C -Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. [Link]

  • National Institutes of Health. (2013). This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. [Link]

Sources

Spectroscopic Analysis for the Structural Elucidation of Avibactam

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Avibactam, a pioneering non-β-lactam β-lactamase inhibitor, represents a significant advancement in combating antibiotic resistance in Gram-negative bacteria. Its unique diazabicyclooctane (DBO) core structure, while highly effective, necessitates a robust and multi-faceted analytical approach for unambiguous structural confirmation and characterization. This technical guide provides an in-depth exploration of the suite of spectroscopic techniques indispensable for the structural elucidation of this compound. Moving beyond a mere recitation of methods, this document delves into the causality behind experimental choices, offering field-proven insights into the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. We present detailed, self-validating protocols, data interpretation frameworks, and visual workflows designed to equip researchers and drug development professionals with the expertise required for the comprehensive analysis of this critical pharmaceutical agent.

The this compound Molecule: A Structural Overview

This compound's chemical identity is (2S,5R)-7-oxo-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide. Its structure is distinguished by three key features that are central to its biological function and dictate the spectroscopic strategy for its analysis:

  • The Diazabicyclooctane Core: A strained bicyclic system that mimics the β-lactam ring of traditional antibiotics.

  • The N-sulfate Group: An essential moiety for its mechanism of action, which involves reversible covalent inhibition of β-lactamase enzymes.

  • The Carboxamide Side Chain: A critical component for molecular recognition within the enzyme's active site.

A clear understanding of this architecture is the foundation for interpreting the spectroscopic data that follows.

Caption: Chemical structure of this compound with key atoms numbered.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of this compound's structural elucidation, providing unequivocal evidence of atomic connectivity and stereochemistry. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required to assemble the complete molecular puzzle.

Expertise in Action: Why NMR is Paramount

Unlike other methods that provide molecular formula or functional group information, NMR maps the exact bonding framework. For a novel, strained bicyclic system like this compound, NMR is the only technique that can definitively confirm the relative positions of all atoms and, crucially, establish the trans stereochemistry between the bridgehead proton (H5) and the carboxamide group at C2, which is vital for its biological activity.

¹H NMR Analysis

The proton NMR spectrum provides the initial overview of the molecule's non-exchangeable protons. The signals are expected in the aliphatic region, with distinct chemical shifts and coupling patterns dictated by the rigid bicyclic structure.

¹³C NMR Analysis

The ¹³C NMR spectrum reveals all unique carbon environments within the molecule, from the sp³ carbons of the bicyclic frame to the sp² carbonyl carbons of the ketone and amide functional groups. The use of ¹³C-labeled precursors can also be a powerful tool to investigate its mechanism of action, for example, in studying its interaction with enzymes.

Data Presentation: Characteristic NMR Chemical Shifts for this compound

The following are representative chemical shift ranges. Exact values are dependent on the solvent and experimental conditions.

Technique Assignment Expected Chemical Shift (δ) ppm Key Insights
¹H NMR C2-H, C5-H3.5 - 4.5Protons adjacent to heteroatoms, complex splitting due to rigid conformation.
Ring CH₂ groups1.5 - 2.5Differentiated by their specific electronic environments and couplings.
Amide (-CONH₂)7.0 - 8.0Broad signals, exchangeable with D₂O.
¹³C NMR C7=O (Ketone)170 - 180Downfield shift characteristic of a carbonyl in a strained ring.
C=O (Amide)165 - 175Carbonyl carbon of the primary amide.
C2, C550 - 65Carbons directly bonded to nitrogen atoms.
Ring CH₂ carbons20 - 40Aliphatic carbons forming the core structure.

A publicly available ¹H NMR spectrum for this compound sodium provides a direct reference for these assignments.

2D NMR for Unambiguous Connectivity

While 1D NMR provides a list of parts, 2D NMR provides the assembly instructions.

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, allowing for the tracing of proton connectivity through the entire bicyclic system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon it is attached to, definitively assigning carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It reveals long-range (2-3 bond) couplings between protons and carbons. This is essential for connecting the carboxamide group to the C2 position and confirming the overall molecular skeleton.

Experimental Protocol: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O will result in the exchange of the amide protons, simplifying the spectrum, while DMSO-d₆ will preserve them.

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire a standard ¹H spectrum with a spectral width of ~12 ppm, ensuring sufficient resolution to resolve all coupling constants.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition: Sequentially run standard COSY, HSQC, and HMBC experiments using manufacturer-provided parameter sets, optimizing for the expected coupling constants of the molecule.

  • Data Processing & Interpretation: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate ¹H signals, assign peaks, and use the 2D spectra to build the molecular structure fragment by fragment.

Caption: Integrated NMR workflow for the structural elucidation of this compound.

Mass Spectrometry (MS): Confirming Identity and Integrity

Mass spectrometry is an essential orthogonal technique that confirms the molecular weight, determines the elemental composition, and provides structural information through fragmentation analysis.

Expertise in Action: The Power of High Resolution

For regulatory submissions and definitive identification, low-resolution mass data is insufficient. High-Resolution Mass Spectrometry (HRMS), using platforms like Time-of-Flight (TOF) or Orbitrap, provides mass accuracy within a few parts-per-million (ppm). This allows for the unambiguous determination of the elemental formula (C₇H₁₁N₃O₆S), distinguishing it from any potential isomers or impurities with the same nominal mass.

HRMS for Molecular Formula Confirmation

Electrospray ionization (ESI) is the preferred method for this compound. Analysis in negative ion mode is particularly effective due to the acidic nature of the sulfate group, readily forming the [M-H]⁻ ion.

Tandem MS (MS/MS) for Structural Fragmentation

By isolating the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. This "fingerprint" is invaluable for confirming structural motifs and is the basis for highly sensitive and selective quantitative methods, such as those used in pharmacokinetic studies.

Data Presentation: Key Mass Spectrometric Data for this compound
Parameter Value Source / Method
Molecular Formula C₇H₁₁N₃O₆S-
Monoisotopic Mass 265.0372 g/mol Calculated
Ionization Mode ESI NegativeExperimental Observation
Parent Ion [M-H]⁻ m/z 264.0Theoretical
Key MS/MS Transition m/z 263.9 → 96.1LC-MS/MS Method

The transition of m/z 263.9 → 96.1 corresponds to the fragmentation of the deprotonated molecule, with the m/z 96.1 fragment likely representing the sulfate moiety ([SO₄H]⁻).

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent mixture like water:acetonitrile. For biological samples, a solid-phase extraction (SPE) step is often required to remove matrix interferences.

  • Chromatography: Perform chromatographic separation using a C18 or amide column with a gradient elution profile. A typical mobile phase could consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry:

    • Instrument: Use a triple quadrupole or Q-TOF mass spectrometer.

    • Ionization: ESI in negative mode.

    • Acquisition: Perform a full scan to identify the parent ion ([M-H]⁻ at m/z ~264). Then, perform a product ion scan (MS/MS) on the parent ion to observe fragmentation, optimizing collision energy to maximize the intensity of key fragments like m/z 96.1.

  • Data Analysis: Confirm the accurate mass of the parent ion and correlate the observed fragments with the known structure of this compound.

G cluster_msms This compound MS/MS Fragmentation Parent [M-H]⁻ m/z 264.0 CID Collision-Induced Dissociation (CID) Parent->CID Fragment1 [SO₄H]⁻ m/z 96.1 Fragment2 Other Fragments CID->Fragment1 CID->Fragment2

Caption: Simplified fragmentation pathway of this compound in negative ion mode MS/MS.

Vibrational and Electronic Spectroscopy: Functional Group Confirmation

While NMR and MS provide the core structural data, FTIR and UV-Vis spectroscopy offer rapid and valuable confirmation of key functional groups and are widely used for quality control.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid, non-destructive technique that identifies functional groups by their characteristic absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise in Action: A Quick and Reliable Check

In a drug development setting, once the primary structure is confirmed, FTIR becomes a go-to technique for identity confirmation. A quick comparison of the FTIR spectrum of a new batch against a verified reference standard can instantly confirm the presence of all key functional groups and the absence of major impurities. Its utility has also been explored in differentiating bacterial strains based on their resistance profiles to this compound.

Data Presentation: Characteristic FTIR Absorption Bands for this compound
Wavenumber (cm⁻¹) Vibration Type Functional Group
3400 - 3200N-H StretchAmide (-CONH₂)
1750 - 1730C=O StretchKetone (strained ring)
1680 - 1640C=O Stretch (Amide I)Amide (-CONH₂)
1260 - 1210S=O Asymmetric StretchSulfate (-OSO₃)
1070 - 1030S=O Symmetric StretchSulfate (-OSO₃)
Experimental Protocol: FTIR-ATR
  • Instrument Setup: Use an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis: Place a small amount of the solid this compound powder directly onto the ATR crystal and apply pressure to ensure good contact.

  • Acquisition: Collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). The background is automatically subtracted.

  • Interpretation: Identify the characteristic absorption bands corresponding to the functional groups of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions. For this compound, which lacks an extensive system of conjugated double bonds, the primary chromophores are the carbonyl groups. Its main utility lies in quantitative analysis via HPLC-UV, rather than qualitative structural elucidation.

  • Expected λₘₐₓ: A significant absorption peak is expected in the low UV region, typically below 240 nm. For the combination of ceftazidime and this compound, an isobestic point has been identified at 231 nm, which is useful for simultaneous quantification.

An Integrated Strategy for Structural Confirmation

No single technique is sufficient for the complete and unambiguous structural elucidation of a novel pharmaceutical entity like this compound. The strength of the analysis lies in the synergistic and orthogonal nature of these methods.

G cluster_workflow Integrated Spectroscopic Elucidation Strategy cluster_primary Primary Structure cluster_confirmation Functional Group Confirmation Sample Unknown Sample (this compound) MS HRMS (Molecular Formula) Sample->MS NMR 1D & 2D NMR (Connectivity & Stereochemistry) Sample->NMR FTIR FTIR (Functional Groups) Sample->FTIR UV_Vis UV-Vis (Chromophore/Quantitation) Sample->UV_Vis Final Confirmed Structure of this compound MS->Final NMR->Final FTIR->Final Confirmatory UV_Vis->Final Confirmatory

Caption: A comprehensive workflow showing the complementary roles of spectroscopic techniques.

The workflow begins with HRMS providing the exact molecular formula. Concurrently, a full suite of NMR experiments determines the precise atom-to-atom connectivity and stereochemistry, forming the core of the structural proof. Finally, FTIR and UV-Vis spectroscopy provide rapid, confirmatory evidence of the key functional groups, serving as excellent tools for ongoing quality control.

Conclusion

The structural elucidation of this compound is a testament to the power of modern analytical chemistry. A methodical, integrated approach centered on high-field NMR and high-resolution mass spectrometry, and supported by vibrational and electronic spectroscopy, is essential for its definitive characterization. The protocols and insights provided in this guide are designed to establish a framework of scientific integrity, ensuring that researchers and developers can confidently verify the structure and quality of this vital antibiotic agent, thereby supporting its safe and effective use in combating bacterial resistance.

References

  • Lahiri, S. D., et al. (2014). This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Antimicrobial Agents and Chemotherapy, 58(10), 5704–5713. Available at: [Link]

  • Sillén, H., et al. (2015). Determination of this compound and ceftazidime in human plasma samples by LC-MS. Bioanalysis, 7(12), 1423-34. Available at: [Link]

  • Sillén, H., et al. (2015). Determination of this compound and Ceftazidime in Human Plasma Samples by LC–MS. Future Science. Available at: [Link]

  • Sillén, H., et al. (2015). Determination of this compound and ceftazidime in human plasma samples by LC–MS. Semantic Scholar. Available at: [Link]

  • ResearchGate. Crystal structures of FOX-4–this compound (left, green-yellow) and.... ResearchGate. Available at: [Link]

  • Ehmann, D. E., et al. (2013). Structural Insight into Potent Broad-Spectrum Inhibition with Reversible Recyclization Mechanism: this compound in Complex with CTX-M-15 and Pseudomonas aeruginosa AmpC β-Lactamases. Antimicrobial Agents and Chemotherapy, 57(7), 3274-3284. Available at: [Link]

  • Sillén, H., et al. (2015). Determination of this compound and ceftazidime in human plasma samples by LC-MS. Semantic Scholar. Available at: [Link]

  • ResearchGate. Chemical structures of this compound (A) and aztreonam (B). ResearchGate. Available at: [Link]

  • Wang, Q., et al. (2022). Simultaneous Determination of Ceftazidime and this compound in Human Plasma and Cerebrospinal Fluid by High-Performance Liquid Chromatography – Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. Available at: [Link]

  • Sree, D. V., et al. (2023). Analytical method development and validation of ceftazidime and this compound by UV visible spectroscopy and RP- HPLC. International Journal of Research in Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Delattre, I. K., et al. (2023). Development of a UHPLC-UV/Vis Method for Simultaneously Determining Six Beta-Lactam Antibiotics in Plasma. National Center for Biotechnology Information. Available at: [Link]

  • Lherbet, C., et al. (2018). Synthesis of this compound Derivatives and Activity on β-Lactamases and Peptidoglycan Biosynthesis Enzymes of Mycobacteria. ResearchGate. Available at: [Link]

  • ResearchGate. Studies of the binding of this compound to MBLs using NMR. (A) ¹H CPMG.... ResearchGate. Available at: [Link]

  • Pedrini, A., et al. (2021). Ab Initio Spectroscopic Investigation of Pharmacologically Relevant Chiral Molecules: The Cases of this compound, Cephems. AIR Unimi. Available at: [Link]

  • Ruiz-Carrascoso, G., et al. (2024).

An In-depth Technical Guide to the Covalent Binding Mechanism of Avibactam

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in β-Lactamase Inhibition

The escalating threat of antibiotic resistance, largely driven by the production of β-lactamase enzymes in Gram-negative bacteria, has necessitated the development of novel therapeutic strategies.[1][2] Avibactam, a non-β-lactam, diazabicyclooctane (DBO) β-lactamase inhibitor, represents a significant advancement in combating this resistance.[3][4][5] Unlike traditional β-lactam-based inhibitors, this compound exhibits a broad spectrum of activity, potently inhibiting class A, class C, and some class D serine β-lactamases.[4][6][7][8] This guide provides a detailed exploration of the unique covalent binding mechanism of this compound, a process central to its efficacy in restoring the activity of β-lactam antibiotics.[1][9]

The clinical utility of this compound is realized in combination with β-lactam antibiotics such as ceftazidime, ceftaroline fosamil, and aztreonam.[4][6] This synergistic pairing allows the β-lactam partner to effectively target penicillin-binding proteins (PBPs) and disrupt bacterial cell wall synthesis, while this compound neutralizes the threat of β-lactamase-mediated degradation.[9]

A defining characteristic of this compound's mechanism is its covalent, yet reversible, inhibition of serine β-lactamases.[4][6][10][11] This contrasts with the often irreversible and complex fragmentation pathways of β-lactam-based inhibitors like clavulanic acid.[3][12] this compound's ability to be released intact from the enzyme active site allows it to inhibit multiple β-lactamase molecules, contributing to its sustained inhibitory effect.[11][13]

The Covalent Binding Cascade: A Step-by-Step Mechanistic Analysis

The inhibitory action of this compound on serine β-lactamases unfolds through a multi-step process involving initial non-covalent binding, followed by covalent acylation to form a stable carbamoyl-enzyme intermediate, and culminating in a slow deacylation process that regenerates the active inhibitor.

Initial Encounter: Non-Covalent Complex Formation

The journey of inhibition begins with the diffusion of this compound into the active site of the β-lactamase. Here, it forms an initial, non-covalent Michaelis-like complex. This preliminary association is guided by a series of electrostatic and hydrophobic interactions between the inhibitor and key amino acid residues within the active site.

The Decisive Step: Covalent Acylation and Ring Opening

The pivotal event in the inhibition pathway is the nucleophilic attack by the catalytic serine residue (Ser70 in the Ambler numbering scheme for class A β-lactamases) on the carbonyl carbon of this compound's five-membered ring.[3][7][8] This attack is facilitated by a general base, which deprotonates the hydroxyl group of the serine, enhancing its nucleophilicity.[7][8] While the precise identity of the general base can vary between enzyme classes, residues such as Lys73 or Glu166 (in class A enzymes) are thought to play this role, potentially mediated by a water molecule.[2][7][8]

This nucleophilic attack leads to the formation of a tetrahedral intermediate.[14] Subsequently, the C7-N6 bond of the this compound ring is cleaved, resulting in the opening of the diazabicyclooctane ring.[12] This ring-opening is a concerted process that involves the protonation of the N6 nitrogen.[14] The proton donor for this step is believed to be a general acid, with residues like Lys73 or Ser130 implicated in this role.[2][15]

The culmination of this acylation process is the formation of a stable carbamoyl-enzyme intermediate, where this compound is covalently attached to the catalytic serine residue via an ester linkage.[3] This covalent adduct effectively traps the enzyme in an inactive state, preventing it from hydrolyzing β-lactam antibiotics.[9]

Acylation_Mechanism cluster_0 Enzyme Active Site cluster_1 This compound Ser70_OH Ser70-OH Initial_Complex Non-covalent Enzyme-Inhibitor Complex Ser70_OH->Initial_Complex General_Base General Base (e.g., E166/K73) General_Base->Ser70_OH Deprotonation Avibactam_Ring This compound (Closed Ring) Avibactam_Ring->Initial_Complex Tetrahedral_Intermediate Tetrahedral Intermediate Initial_Complex->Tetrahedral_Intermediate Nucleophilic Attack Acyl_Enzyme Covalent Acyl-Enzyme (Carbamoyl Intermediate) Tetrahedral_Intermediate->Acyl_Enzyme Ring Opening (C7-N6 cleavage)

Fig 1. Covalent Acylation of Serine β-Lactamase by this compound.
The Reversible Nature: Deacylation and Recyclization

A unique and crucial aspect of this compound's mechanism is the reversibility of the covalent bond.[4][10][11] The carbamoyl-enzyme intermediate undergoes a slow deacylation process. However, instead of hydrolysis, which would lead to the degradation of the inhibitor, the primary deacylation pathway is recyclization.[2][10][16]

In this process, the nitrogen atom (N6) of the opened this compound molecule acts as a nucleophile, attacking the ester carbonyl carbon. This intramolecular reaction leads to the reformation of the five-membered ring and the release of intact, active this compound from the enzyme.[1][2][16] This recyclization is a key feature that distinguishes this compound from β-lactam-based inhibitors and contributes to its prolonged inhibitory effect.[12] The deacylation half-life for the this compound-enzyme complex can be quite long, with a reported half-life of over 5 days for the acylated OXA-10 enzyme.[17][18]

While recyclization is the dominant pathway, a slow hydrolytic route involving fragmentation of the acyl-avibactam complex has been observed in some cases, such as with the KPC-2 enzyme.[17][18]

Deacylation_Mechanism Acyl_Enzyme Covalent Acyl-Enzyme (Carbamoyl Intermediate) Recyclization_Intermediate Intramolecular Nucleophilic Attack Acyl_Enzyme->Recyclization_Intermediate Slow Deacylation Initiation Hydrolysis_Products Hydrolysis Products (Minor Pathway) Acyl_Enzyme->Hydrolysis_Products Slow Hydrolysis (e.g., with KPC-2) Regenerated_Enzyme Free Enzyme (Ser70-OH) Recyclization_Intermediate->Regenerated_Enzyme Recyclization Intact_this compound Intact this compound Recyclization_Intermediate->Intact_this compound Release

Fig 2. Deacylation Pathways of the this compound-Enzyme Complex.

Structural Insights and Key Residue Interactions

High-resolution X-ray crystallography studies of this compound in complex with various β-lactamases have provided invaluable insights into the molecular basis of its inhibitory mechanism.[1][2][7][8] These structural studies have revealed a similar binding mode of this compound across different enzyme classes, which helps to explain its broad-spectrum activity.[1][2]

Upon covalent binding, the this compound molecule adopts a chair-shaped conformation within the active site.[7] Several key interactions stabilize the acyl-enzyme complex:

  • The Covalent Bond: The ester linkage between the this compound carbonyl carbon and the catalytic Ser70 is the primary anchor.[7][8]

  • Sulfate Group Recognition: The sulfate group of this compound forms crucial polar interactions with specific residues in the active site, contributing to the inhibitor's binding affinity.[12] The N346 residue in AmpC β-lactamases, for instance, directly interacts with the sulfate group.[19]

  • Carboxamide Group Interactions: The carboxamide group of this compound also participates in hydrogen bonding with active site residues, further stabilizing the complex.[12]

  • Hydrophobic Interactions: The piperidine ring of this compound can engage in hydrophobic stacking with conserved aromatic residues, such as Tyr105 in class A β-lactamases.[2]

Mutagenesis studies have further underscored the importance of specific active site residues. For example, the S130G substitution in the SHV-1 β-lactamase has been shown to confer significant resistance to this compound, highlighting the critical role of Ser130 in both the acylation and recyclization steps.[20][21]

Kinetic Profile of this compound Inhibition

The efficacy of this compound as a β-lactamase inhibitor is quantitatively described by its kinetic parameters, particularly the rates of acylation and deacylation. These rates vary across different classes and specific types of β-lactamases.

β-LactamaseClassAcylation Efficiency (k₂/Kᵢ) (M⁻¹s⁻¹)Deacylation Rate (k_off) (s⁻¹)Reference
CTX-M-15A1.0 x 10⁵-[17][18]
KPC-2A--[17][18]
Enterobacter cloacae AmpCC--[17][18]
Pseudomonas aeruginosa AmpCC--[17][18]
OXA-10D1.1 x 10¹Very slow (t₁/₂ > 5 days)[17][18]
OXA-48D--[17][18]
TEM-1A-0.00075 (0.045 min⁻¹)[22]

Note: A comprehensive table with all values was not available across the search results. The provided data highlights the range of acylation efficiencies and the slow deacylation characteristic of this compound.

The efficiency of acylation (k₂/Kᵢ) is a measure of how rapidly the inhibitor forms the covalent complex. As shown in the table, this value can vary significantly, with this compound showing high efficiency against class A enzymes like CTX-M-15 and lower efficiency against the class D enzyme OXA-10.[17][18] The slow deacylation rate is a hallmark of this compound's mechanism, leading to a prolonged residence time in the enzyme's active site and sustained inhibition.

Experimental Methodologies for Elucidating the Mechanism

The detailed understanding of this compound's covalent binding mechanism is the result of a combination of sophisticated experimental techniques.

Experimental Protocol: X-ray Crystallography of this compound-β-Lactamase Complexes
  • Protein Expression and Purification: The target β-lactamase (e.g., SHV-1, KPC-2, CTX-M-15, or AmpC) is overexpressed in a suitable host, such as Escherichia coli, and purified to homogeneity using chromatographic techniques.

  • Complex Formation: The purified β-lactamase is incubated with a molar excess of this compound to ensure complete formation of the covalent acyl-enzyme complex.

  • Crystallization: The this compound-β-lactamase complex is subjected to crystallization screening using various precipitants, buffers, and additives to obtain well-diffracting crystals.

  • Data Collection: The crystals are cryo-cooled and subjected to X-ray diffraction using a synchrotron radiation source.

  • Structure Determination and Refinement: The diffraction data are processed to determine the three-dimensional structure of the complex. The electron density map is used to build and refine the atomic model of the protein and the covalently bound inhibitor.

XRay_Workflow Protein_Expression 1. Protein Expression & Purification Complex_Formation 2. Complex Formation (Enzyme + this compound) Protein_Expression->Complex_Formation Crystallization 3. Crystallization Complex_Formation->Crystallization Data_Collection 4. X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Determination 5. Structure Determination & Refinement Data_Collection->Structure_Determination

Fig 3. Experimental Workflow for X-ray Crystallography.
Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the covalent nature of the this compound-enzyme adduct.[23] By analyzing the mass of the intact protein before and after incubation with this compound, the formation of the acyl-enzyme complex can be directly observed as a mass increase corresponding to the molecular weight of the bound inhibitor. This technique is also used to assess the stability of the acyl-enzyme complex and to identify any products of hydrolysis or fragmentation.[17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been instrumental in demonstrating the reversible nature of this compound's inhibition and in confirming that the deacylation product is indeed intact this compound.[22][23] By monitoring the NMR spectra of this compound in the presence of a β-lactamase over time, the regeneration of the free inhibitor can be observed, while the absence of signals from hydrolyzed products confirms the dominance of the recyclization pathway.[23]

Conclusion and Future Directions

The covalent binding mechanism of this compound is a testament to innovative drug design in the fight against antibiotic resistance. Its unique, reversible mode of action, broad spectrum of activity, and the stability of the carbamoyl-enzyme intermediate make it a highly effective β-lactamase inhibitor. The detailed mechanistic and structural understanding of this compound's interaction with serine β-lactamases provides a solid foundation for the development of next-generation inhibitors with even broader activity and improved kinetic properties. Future research will likely focus on overcoming emerging resistance mechanisms to this compound and on designing novel DBO-based inhibitors that can also target metallo-β-lactamases, a class of enzymes currently not inhibited by this compound.[11]

References

  • Ehmann, D. E., Jahić, H., Ross, P. L., Gu, R. F., Hu, J., Kern, G., Walkup, G. K., & Fisher, S. L. (2013). Kinetics of this compound Inhibition against Class A, C, and D β-Lactamases. The Journal of Biological Chemistry, 288(39), 27960–27971. [Link]

  • Lahiri, S. D., Alm, R. A., & Ambler, J. (2013). This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Antimicrobial Agents and Chemotherapy, 57(11), 5251–5258. [Link]

  • Lahiri, S. D., Johnstone, M. R., Ross, P. L., & Alm, R. A. (2013). Structural insight into potent broad-spectrum inhibition with reversible recyclization mechanism: this compound in complex with CTX-M-15 and Pseudomonas aeruginosa AmpC β-lactamases. Antimicrobial Agents and Chemotherapy, 57(5), 2496–2505. [Link]

  • Rojas-García, E., et al. (2021). A theoretical approach for the acylation/deacylation mechanisms of this compound in the reversible inhibition of KPC-2. Journal of Molecular Graphics and Modelling, 107, 107963. [Link]

  • Krishnan, N. P., Nguyen, N. Q., Papp-Wallace, K. M., Bonomo, R. A., & van den Akker, F. (2015). Inhibition of Klebsiella β-Lactamases (SHV-1 and KPC-2) by this compound: A Structural Study. PLOS ONE, 10(9), e0136813. [Link]

  • Krishnan, N. P., et al. (2015). Inhibition of Klebsiella β-Lactamases (SHV-1 and KPC-2) by this compound: A Structural Study. PLoS ONE, 10(9), e0136813. [Link]

  • Lahiri, S. D., et al. (2013). Structural Insight into Potent Broad-Spectrum Inhibition with Reversible Recyclization Mechanism: this compound in Complex with CTX-M-15 and Pseudomonas aeruginosa AmpC β-Lactamases. Antimicrobial Agents and Chemotherapy, 57(5), 2496-2505. [Link]

  • Schofield, C. J., & Brem, J. (2016). The Road to this compound: The First Clinically Useful Non-β-Lactam Working Somewhat Like a β-Lactam. Accounts of Chemical Research, 49(10), 2264–2274. [Link]

  • Ehmann, D. E., et al. (2013). Kinetics of this compound Inhibition against Class A, C, and D β-Lactamases. Journal of Biological Chemistry, 288(39), 27960-27971. [Link]

  • Ehmann, D. E., et al. (2013). Kinetics of this compound Inhibition against Class A, C, and D β-Lactamases. Journal of Biological Chemistry, 288(39), 27960-27971. [Link]

  • Lahiri, S. D., et al. (2014). This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Antimicrobial Agents and Chemotherapy, 58(10), 5704-5713. [Link]

  • King, D. T., et al. (2015). Molecular Mechanism of this compound-Mediated β-Lactamase Inhibition. ACS Infectious Diseases, 1(4), 134-143. [Link]

  • Lahiri, S. D., et al. (2014). This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Antimicrobial Agents and Chemotherapy, 58(10), 5704-5713. [Link]

  • Ehmann, D. E., et al. (2013). Kinetics of this compound inhibition against Class A, C, and D β-lactamases. Journal of Biological Chemistry, 288(39), 27960-27971. [Link]

  • Lahiri, S. D., et al. (2013). Structural Insight into Potent Broad-Spectrum Inhibition with Reversible Recyclization Mechanism: this compound in Complex with CTX-M-15 and Pseudomonas aeruginosa AmpC β-Lactamases. Antimicrobial Agents and Chemotherapy, 57(5), 2496-2505. [Link]

  • King, D. T., et al. (2015). Molecular Mechanism of this compound-Mediated β-Lactamase Inhibition. ACS Infectious Diseases, 1(4), 134-143. [Link]

  • Shirley, M. (2018). The β-Lactams Strike Back: Ceftazidime-Avibactam. Clinical Infectious Diseases, 66(suppl_4), S333-S340. [Link]

  • Drawz, S. M., & Bonomo, R. A. (2010). Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. Antimicrobial Agents and Chemotherapy, 54(3), 975-985. [Link]

  • L-H. G., et al. (2016). Investigations on recyclisation and hydrolysis in this compound mediated serine β-lactamase inhibition. Scientific Reports, 6, 24325. [Link]

  • Unauthored. (n.d.). This compound – Knowledge and References. Taylor & Francis Online. [Link]

  • Brem, J., et al. (2016). Interaction of this compound with Class B Metallo-β-Lactamases. Antimicrobial Agents and Chemotherapy, 60(11), 6905-6912. [Link]

  • Papp-Wallace, K. M., et al. (2015). This compound and inhibitor-resistant SHV β-lactamases. Antimicrobial Agents and Chemotherapy, 59(8), 4705-4713. [Link]

  • Papp-Wallace, K. M., et al. (2015). This compound and Inhibitor-Resistant SHV β-Lactamases. Antimicrobial Agents and Chemotherapy, 59(8), 4705-4713. [Link]

  • Brem, J., et al. (2016). Interaction of this compound with Class B Metallo-β-Lactamases. Antimicrobial Agents and Chemotherapy, 60(11), 6905-6912. [Link]

  • Ehmann, D. E., et al. (2012). This compound is a covalent, reversible, non–β-lactam β-lactamase inhibitor. Proceedings of the National Academy of Sciences, 109(29), 11663-11668. [Link]

  • Ehmann, D. E., et al. (2012). This compound is a covalent, reversible, non-β-lactam β-lactamase inhibitor. Proceedings of the National Academy of Sciences of the United States of America, 109(29), 11663-11668. [Link]

  • Ehmann, D. E., et al. (2012). This compound is a covalent, reversible, non- -lactam -lactamase inhibitor. Proceedings of the National Academy of Sciences, 109(29), 11663-11668. [Link]

  • Kawai, A., et al. (2024). Structural insights into the molecular mechanism of high-level ceftazidime–this compound resistance conferred by CMY-185. mBio, 15(1), e02547-23. [Link]

  • Rodriguez, M. M., et al. (2024). Crystal structure of the class A extended-spectrum β-lactamase CTX-M-96 in complex with relebactam at 1.03 Angstrom resolution. Antimicrobial Agents and Chemotherapy, 68(8), e00323-24. [Link]

  • Naas, T., et al. (2021). Interactions between this compound and Ceftazidime-Hydrolyzing Class D β-Lactamases. Antibiotics, 10(11), 1332. [Link]

Sources

in silico modeling of avibactam and beta-lactamase interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of Avibactam and β-Lactamase Interactions

Authored by: Gemini, Senior Application Scientist

Abstract

The rise of antibiotic resistance, particularly through the enzymatic degradation of β-lactam antibiotics by β-lactamases, presents a formidable challenge to global health. This compound, a non-β-lactam β-lactamase inhibitor, has emerged as a critical clinical tool due to its broad-spectrum activity against Class A, C, and some Class D serine β-lactamases.[1] Unlike traditional inhibitors, this compound operates through a unique, reversible covalent mechanism.[2][3] Understanding the molecular intricacies of this interaction is paramount for developing next-generation inhibitors and combating emerging resistance. This guide provides a comprehensive technical framework for the in silico modeling of the this compound-β-lactamase interaction, detailing a multi-scale computational approach from initial binding prediction to the elucidation of the covalent reaction mechanism. It is intended for researchers and drug development professionals seeking to apply computational methods to the study of covalent inhibitors.

The Molecular System: this compound and its β-Lactamase Targets

A robust computational study is built upon a solid understanding of the biological system. This compound's efficacy stems from its ability to form a covalent, yet reversible, carbamoyl-enzyme intermediate with the catalytic serine residue (typically Ser70) in the active site of β-lactamases.[4][5] The reaction proceeds via nucleophilic attack by the serine hydroxyl on the urea carbonyl of this compound, leading to the opening of the diazabicyclooctane ring.[2][4] Critically, the deacylation process does not involve hydrolysis but rather a recyclization that regenerates the intact inhibitor, contributing to its high efficacy.[1][3]

This process is modulated by a network of active site residues that are crucial to model accurately. Key players often include:

  • Ser70: The primary catalytic nucleophile.

  • Lys73: Involved in substrate binding and acts as a proton shuttle.[5][6]

  • Ser130: Plays a role as a general base in the carbamylation mechanism.[7]

  • Glu166: Acts as a general base in the hydrolysis of traditional β-lactam substrates.[8]

The protonation states of these residues are critical for an accurate simulation and have been a subject of detailed study; for instance, computational evidence suggests Lys73 and Glu166 may be in their neutral forms during the interaction with this compound.[5][6]

A Multi-Scale Computational Modeling Workflow

No single computational method can capture the entire lifecycle of this compound's interaction with a β-lactamase. A hierarchical, multi-scale approach is required, where the output of one level of theory informs the input for the next, more computationally intensive level. This workflow ensures both efficiency and accuracy.

G cluster_0 System Preparation cluster_1 Binding Pose Prediction cluster_2 Dynamic Stability Assessment cluster_3 Reaction Mechanism Elucidation PDB 1. Select Target Structure (e.g., PDB ID 4HBU for CTX-M-15) Prep 2. Prepare Protein & Ligand (Add Hydrogens, Assign Charges) PDB->Prep Docking 3. Molecular Docking (Non-covalent & Covalent) Prep->Docking Prepared Structures MD 4. Molecular Dynamics (MD) (Simulate Covalent Complex) Docking->MD Predicted Pose QMMM 5. QM/MM Calculations (Model Bond Formation/Cleavage) MD->QMMM Equilibrated Structure Conclusion Mechanistic Insights & Drug Design Principles QMMM->Conclusion Reaction Barriers & Insights

Caption: The multi-scale workflow for modeling this compound-β-lactamase interactions.

Step 1: System Preparation

The fidelity of any simulation begins with the quality of the starting structures.

  • Protein Structure: Obtain crystal structures from the Protein Data Bank (PDB). Structures of β-lactamases in complex with this compound (e.g., PDB ID: 4HBU for CTX-M-15) are ideal starting points. The protein must be prepared by adding hydrogen atoms, modeling missing loops or side chains, and assigning appropriate protonation states to titratable residues at physiological pH.

  • Ligand Structure: Generate a 3D conformer of this compound. It is crucial to use a robust method, such as quantum mechanical calculations or a high-quality force field, to assign partial atomic charges to the ligand, as these govern electrostatic interactions.

Step 2: Molecular Docking - Predicting the Initial Encounter

Docking predicts the preferred orientation of the inhibitor in the enzyme's active site before the covalent reaction occurs (the Michaelis complex).[9] Given the covalent nature of this compound, this step is more complex than standard non-covalent docking.

Causality Behind the Choice: Standard docking programs cannot model the formation of a covalent bond. Therefore, specialized covalent docking software or workflows are required.[10][11] These tools work by first placing the ligand's "warhead" (the reactive urea moiety of this compound) near the nucleophilic residue (Ser70) and then sampling conformations of the rest of the molecule while respecting the geometric constraints of the impending bond.[12]

Protocol 1: Covalent Docking Workflow

  • Receptor Preparation: Define the active site grid box encompassing the catalytic serine (Ser70) and surrounding residues. Specify Ser70 as the nucleophilic residue.

  • Ligand Preparation: Define the electrophilic atom (carbonyl carbon of the urea) and the atom that will be removed from the ligand upon bond formation (none in this case, as it's a ring-opening).

  • Execution: Run the covalent docking algorithm (e.g., using GOLD, AutoDock, Schrödinger Glide).[13] The software will typically perform an initial non-covalent sampling followed by the formation of the covalent bond and refinement of the resulting complex.

  • Analysis: Analyze the resulting poses. The top-ranked pose should place the this compound sulfate group in the oxyanion hole and establish key hydrogen bonds with active site residues, consistent with crystallographic data.

Step 3: Molecular Dynamics (MD) - Capturing Flexibility and Stability

While docking provides a static snapshot, MD simulations introduce temperature, pressure, and time, allowing the protein-ligand complex to relax and explore its conformational landscape. This is essential for assessing the stability of the covalent adduct and understanding how the enzyme accommodates the bound inhibitor.[14]

Expert Insight: A critical, and often overlooked, step is the parameterization of the non-standard residue representing the covalently linked Ser70-avibactam adduct. Standard force fields (e.g., CHARMM, AMBER) do not contain parameters for this entity.[15] These must be derived using quantum mechanics to accurately describe its bond lengths, angles, and dihedrals.

Protocol 2: MD Simulation of the Covalent Complex

  • System Setup:

    • Start with the best pose from covalent docking.

    • Generate topology and parameter files for the covalent Ser70-avibactam residue.

    • Solvate the complex in a periodic box of water (e.g., TIP3P model).

    • Add counter-ions to neutralize the system's charge.

  • Minimization and Equilibration:

    • Perform energy minimization to remove steric clashes.

    • Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein and ligand.

    • Run a series of equilibration steps at constant pressure and temperature (NPT ensemble), gradually releasing the restraints to allow the system to settle.[16]

  • Production Run: Run the simulation for a sufficient duration (e.g., 100-500 nanoseconds) without restraints to collect trajectory data for analysis.

  • Analysis:

    • RMSD (Root Mean Square Deviation): To assess the overall stability of the complex.

    • RMSF (Root Mean Square Fluctuation): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor key interactions that stabilize the bound inhibitor.

MD Simulation Parameter Typical Value/Choice Rationale
Force FieldCHARMM36m, AMBER ff14SBWidely validated for protein simulations.[15]
Water ModelTIP3P, SPC/EStandard explicit solvent models.
EnsembleNPT (Isothermal-Isobaric)Simulates constant pressure and temperature conditions.
Simulation Time100-500 nsSufficient to observe convergence of key structural properties.
Covalent Adduct ParamsCGenFF, Antechamber/GAFFTools for generating parameters for novel molecules.[15]
Step 4: QM/MM - Modeling the Chemical Reaction

To study the mechanism of bond formation (acylation) and cleavage (deacylation/recyclization), we must turn to hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods.[17]

Why QM/MM is Essential: Classical MD force fields are based on fixed parameters and cannot describe the changes in electronic structure that occur during a chemical reaction.[18] QM/MM treats the chemically active region (the this compound ring, Ser70, and key catalytic residues) with high-accuracy quantum mechanics, while the rest of the protein and solvent are treated with efficient classical mechanics.[8] This provides a computationally tractable way to model enzymatic reactions.

G cluster_protein Full Enzyme-Inhibitor System (MM Region) cluster_qm QM Region Res1 Residue This compound This compound Res1->this compound Res2 Residue Ser70 Ser70 Res2->Ser70 Res3 Residue This compound->Ser70 Covalent Bond Formation Lys73 Lys73 Ser70->Lys73 Proton Transfer Ser130 Ser130 Ser70->Ser130 Proton Transfer

Caption: Partitioning of the system into QM and MM regions for a QM/MM simulation.

Protocol 3: QM/MM Setup for the Acylation Reaction

  • System Partitioning:

    • Define the QM region: This should include the this compound molecule, the side chains of Ser70, Lys73, and Ser130, and potentially a key water molecule.

    • Define the MM region: This includes the rest of the protein and the solvent.

  • Reaction Coordinate Definition: Define the reaction coordinate that describes the process of interest. For acylation, this is typically the distance between the Ser70 oxygen and the this compound carbonyl carbon.

  • Potential Energy Surface Scan: Perform calculations along the reaction coordinate (e.g., using umbrella sampling or nudged elastic band methods) to map the minimum energy path from reactants to products.[16]

  • Transition State Identification: Identify the highest energy point along the reaction path, which corresponds to the transition state.

  • Barrier Calculation: The energy difference between the reactant state and the transition state gives the activation energy barrier, which is directly related to the reaction rate. Comparing the barriers for acylation and deacylation provides a quantitative understanding of why this compound is an effective, slowly reversible inhibitor.[19][20]

Conclusion: From Pixels to Pathways

The multi-scale computational workflow detailed here provides a powerful paradigm for dissecting the complex interactions between this compound and β-lactamases. By integrating molecular docking, MD simulations, and QM/MM calculations, researchers can move beyond static pictures to a dynamic and chemically accurate understanding of covalent inhibition. These in silico models are not merely academic exercises; they provide actionable insights into the determinants of inhibitor potency, the structural basis of resistance, and the rational design principles for creating next-generation antibiotics that can stay one step ahead of bacterial evolution.

References

  • Lahiri, S. D., Johnstone, M. R., et al. (2014). This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Antimicrobial Agents and Chemotherapy, 58(10), 5704–5713. [Link]

  • Biotage. (n.d.). Understanding the Mechanism of Action of this compound Sodium. Biotage. [Link]

  • Lahiri, S. D., Johnstone, M. R., et al. (2014). This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. National Center for Biotechnology Information. [Link]

  • Thakkur, V., & Das, C. K. (2022). Inhibition Mechanism of Class D β-Lactamases by this compound. ACS Catalysis, 12(16), 10188–10201. [Link]

  • Shirley, M. (2015). The β-Lactams Strike Back: Ceftazidime-Avibactam. National Center for Biotechnology Information. [Link]

  • Mancino, G., & Di Gregorio, S. (2020). Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. MDPI. [Link]

  • Rojas, L. J., Taracila, M. A., et al. (2018). Molecular Mechanism of this compound-Mediated β-Lactamase Inhibition. ResearchGate. [Link]

  • Giraud, E., Le Bastard, C., et al. (2019). Pharmacodynamic modelling of β-lactam/β-lactamase inhibitor checkerboard data: illustration with aztreonam-avibactam. Clinical Microbiology and Infection, 25(10), 1290.e1–1290.e6. [Link]

  • Sgrignani, J., & Magistrato, A. (2015). Molecular Insights on the Release of this compound from the Acyl-Enzyme Complex. National Center for Biotechnology Information. [Link]

  • Lahiri, S., Johnstone, M., et al. (2014). This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Semantic Scholar. [Link]

  • Ehmann, D. E., Jahić, H., et al. (2013). Molecular Mechanism of this compound-Mediated β-Lactamase Inhibition. ACS Chemical Biology, 8(10), 2256–2264. [Link]

  • Thakkur, V., & Das, C. K. (2023). Inhibition mechanism of class D β-lactamase by this compound. Morressier. [Link]

  • Chen, Y., Yu, W., et al. (2022). Protein Electric Fields Enable Faster and Longer-Lasting Covalent Inhibition of β-Lactamases. National Center for Biotechnology Information. [Link]

  • Linciano, P., Cendron, L., et al. (2020). Interactions between this compound and Ceftazidime-Hydrolyzing Class D β-Lactamases. MDPI. [Link]

  • Kumar, A., Singh, T., et al. (2021). Molecular docking of this compound and relebactam as Michaelis-Menten complexes of the β-lactamase (BlaMab) and as acyl enzymes. ResearchGate. [Link]

  • Labbé, G., Liénard, B. M., et al. (2016). Interaction of this compound with Class B Metallo-β-Lactamases. National Center for Biotechnology Information. [Link]

  • Wariz, S. A., Tigo, T., et al. (2023). Insights into the Enhanced Ceftazidime Hydrolysis by Ent385 AmpC β-Lactamase from Multiscale Simulations. National Center for Biotechnology Information. [Link]

  • Ferreira, R. S., & de Avila, M. B. (2022). Docking covalent targets for drug discovery: stimulating the computer-aided drug design community of possible pitfalls and erroneous practices. National Center for Biotechnology Information. [Link]

  • Zhang, H., & Luo, Y. (2020). Ranking Reversible Covalent Drugs: From Free Energy Perturbation to Fragment Docking. National Center for Biotechnology Information. [Link]

  • Al-Faiyz, Y. (2023). The covalent docking software landscape: features and applications in drug design. National Center for Biotechnology Information. [Link]

  • Labbé, G., Liénard, B. M., et al. (2016). Interaction of this compound with Class B Metallo-β-Lactamases. PubMed. [Link]

  • Ehmann, D. E., Jahić, H., et al. (2012). This compound is a covalent, reversible, non–β-lactam β-lactamase inhibitor. National Center for Biotechnology Information. [Link]

  • Kumar, A., & Raj, U. (2015). Molecular docking and molecular dynamics studies on β-lactamases and penicillin binding proteins. RSC Publishing. [Link]

  • Tiwari, R., & Sankaran, D. (2020). Structure-Based Screening of Non-β-Lactam Inhibitors against Class D β-Lactamases: An Approach of Docking and Molecular Dynamics. ACS Omega, 5(14), 8087–8097. [Link]

  • Das, C. K., & Mahapatra, S. (2021). Exploring the mechanism of covalent inhibition: Simulating the binding free energy of alpha-ketoamide inhibitors of the Main Protease of SAR-CoV-2. National Center for Biotechnology Information. [Link]

  • Al-Faiyz, Y. (2023). The covalent docking software landscape: features and applications in drug design. Journal of Computer-Aided Molecular Design, 37, 133–158. [Link]

  • Deng, X., Niu, X., et al. (2019). Molecular modeling and QM/MM calculation clarify the catalytic mechanism of β-lactamase N1. PubMed. [Link]

  • Wazwaz, A. (2023). Best programs for covalent docking?. ResearchGate. [Link]

  • Yang, Y., & Cui, Q. (2021). QM/MM Modeling of Class A β-Lactamases Reveals Distinct Acylation Pathways for Ampicillin and Cefalexin. National Center for Biotechnology Information. [Link]

  • Laskar, D., & Mondal, T. (2017). Elucidating the Molecular Basis of this compound Mediated Inhibition of Class A β–Lactamases. ChemRxiv. [Link]

  • SieveStack. (2023). Covalent Modeling. SieveStack. [Link]

  • Hermann, J. C., Hensen, C., et al. (2006). Mechanisms of Antibiotic Resistance: QM/MM Modeling of the Acylation Reaction of a Class A β-Lactamase with Benzylpenicillin. ResearchGate. [Link]

  • Kim, D., & Kim, D. (2021). Recent advances in the development of covalent inhibitors. National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Avibactam Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Avibactam and the Imperative for Accurate Susceptibility Testing

The emergence of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to global public health. A primary mechanism of resistance in these pathogens is the production of β-lactamase enzymes, which inactivate a broad range of β-lactam antibiotics. This compound, a novel non-β-lactam β-lactamase inhibitor, represents a significant advancement in combating this resistance.[1] It is a covalent inhibitor that acts via ring opening, a reaction that is reversible, unlike other currently used β-lactamase inhibitors.[1][2] this compound inhibits a wide spectrum of β-lactamases, including class A, class C, and some class D enzymes, which are prevalent in pathogens such as Pseudomonas aeruginosa and Enterobacterales.[1][3]

This compound is most commonly used in combination with β-lactam antibiotics like ceftazidime. In this combination, this compound neutralizes the β-lactamases produced by the bacteria, allowing ceftazidime to bind to its target penicillin-binding proteins (PBPs) and disrupt bacterial cell wall synthesis, ultimately leading to cell death.[4][5] This dual-action mechanism restores the efficacy of ceftazidime against many resistant strains.[6] Given the nuanced activity of this compound against different β-lactamase classes, accurate and reliable antimicrobial susceptibility testing (AST) is paramount for guiding appropriate clinical use and ensuring optimal patient outcomes. These application notes provide detailed protocols for the standardized AST of this compound in combination with ceftazidime, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action: A Reversible Covalent Inhibition

The inhibitory action of this compound is a key differentiator from other β-lactamase inhibitors. The following diagram illustrates the mechanism by which ceftazidime-avibactam overcomes β-lactamase-mediated resistance.

Avibactam_Mechanism cluster_0 Bacterial Cell cluster_1 Antibiotic Action Beta_Lactamase β-Lactamase Enzyme PBP Penicillin-Binding Protein (PBP) Ceftazidime Ceftazidime Beta_Lactamase->Ceftazidime Cell_Wall Cell Wall Synthesis PBP->Cell_Wall Essential for PBP->Cell_Wall Disrupts Ceftazidime->PBP Inhibits Ceftazidime_this compound Ceftazidime- This compound This compound This compound Ceftazidime_this compound->Beta_Lactamase This compound forms a reversible covalent bond

Caption: Workflow for the Broth Microdilution (BMD) method.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Solutions:

    • Prepare a stock solution of ceftazidime and a separate stock solution of this compound.

    • Perform serial twofold dilutions of ceftazidime in cation-adjusted Mueller-Hinton broth (CAMHB).

    • Add this compound to each dilution to achieve a final fixed concentration of 4 µg/mL. [6]The typical concentration gradient of ceftazidime in the BMD panel ranges from 0.016/4 to 256/4 µg/mL. [7][8]

  • Inoculum Preparation:

    • From a pure culture of the test organism on a non-selective agar plate, select 3-5 colonies.

    • Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microdilution wells.

  • Inoculation and Incubation:

    • Dispense the prepared antimicrobial dilutions into the wells of a microtiter plate.

    • Inoculate each well with the standardized bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of ceftazidime (in the presence of 4 µg/mL this compound) that shows no visible growth.

    • Interpret the MIC values according to the established breakpoints from CLSI or EUCAST.

Disk Diffusion Method

The disk diffusion method is a widely used, qualitative AST method that is practical for most clinical laboratories. [9][10] Principle: A paper disk impregnated with a specific amount of an antimicrobial agent is placed on an agar surface inoculated with the test organism. The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured and correlated with the MIC.

Experimental Protocol:

Caption: Workflow for the Gradient Diffusion method.

Step-by-Step Methodology:

  • Inoculum and Plate Preparation:

    • Prepare a standardized bacterial inoculum and inoculate an MHA plate as described for the disk diffusion method.

  • Application of Gradient Strip and Incubation:

    • Aseptically apply the ceftazidime-avibactam gradient strip to the surface of the inoculated MHA plate.

    • Ensure the strip is in full contact with the agar surface.

    • Invert the plates and incubate in ambient air at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation:

    • After incubation, read the MIC value at the point where the lower end of the elliptical zone of inhibition intersects the MIC scale on the strip.

    • If the intersection falls between standard twofold dilutions, the result should be rounded up to the next higher standard value. [8] * Interpret the MIC value according to established breakpoints.

Quality Control (QC)

Rigorous quality control is essential for ensuring the accuracy and reproducibility of AST results. This involves the regular testing of reference strains with known susceptibility profiles.

QC Strains and Expected Ranges:

Quality Control StrainAST MethodCeftazidime-Avibactam Concentration/Disk ContentExpected QC Range (CLSI)
Escherichia coli ATCC® 25922Broth Microdilution (MIC)Ceftazidime/Avibactam (4 µg/mL)0.016/4 - 0.12/4 µg/mL
Disk Diffusion (Zone Diameter)30/20 µg32 - 38 mm
Klebsiella pneumoniae ATCC® 700603Broth Microdilution (MIC)Ceftazidime/Avibactam (4 µg/mL)0.06/4 - 0.25/4 µg/mL
Disk Diffusion (Zone Diameter)30/20 µg26 - 32 mm
Pseudomonas aeruginosa ATCC® 27853Broth Microdilution (MIC)Ceftazidime/Avibactam (4 µg/mL)1/4 - 4/4 µg/mL
Disk Diffusion (Zone Diameter)30/20 µg24 - 30 mm
Escherichia coli ATCC® 35218Disk Diffusion (Zone Diameter)30/20 µg31 - 38 mm

Note: QC ranges should always be referenced from the most current CLSI M100 or EUCAST documentation.

Interpretation of Results: Breakpoints

The susceptibility of an isolate to ceftazidime-avibactam is determined by comparing the MIC or zone diameter to the established clinical breakpoints.

CLSI and EUCAST Breakpoints for Ceftazidime-Avibactam:

Organism GroupMethodSusceptibleIntermediateResistant
Enterobacterales MIC (µg/mL)≤ 8/4-≥ 16/4
Disk Diffusion (mm)≥ 21-≤ 20
Pseudomonas aeruginosa MIC (µg/mL)≤ 8/4-≥ 16/4
Disk Diffusion (mm)≥ 21-≤ 20

Note: Breakpoints are subject to change and should be verified with the latest CLSI M100 or EUCAST breakpoint tables.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the accurate and reliable antimicrobial susceptibility testing of this compound in combination with ceftazidime. Adherence to standardized methodologies, rigorous quality control, and correct interpretation of results are critical for informing appropriate therapeutic decisions and combating the challenge of antimicrobial resistance. For novel combinations, such as aztreonam-avibactam, it is important to consult the latest guidelines from regulatory bodies like CLSI and EUCAST for recommended testing procedures and interpretive criteria as they become available.

[11][12][13]### References

  • Performance Evaluation of the Gradient Diffusion Strip Method and Disk Diffusion Method for Ceftazidime–this compound Against Enterobacterales and Pseudomonas aeruginosa: A Dual-Center Study. (n.d.). National Institutes of Health. Retrieved from

  • Performance Evaluation of the Gradient Diffusion Strip Method and Disk Diffusion Method for Ceftazidime–this compound Against Enterobacterales and Pseudomonas aeruginosa: A Dual-Center Study. (n.d.). Frontiers. Retrieved from

  • Understanding the Mechanism of Action of this compound Sodium. (n.d.). Retrieved from

  • This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. (n.d.). National Institutes of Health. Retrieved from

  • Molecular Mechanism of this compound-Mediated β-Lactamase Inhibition. (n.d.). ACS Publications. Retrieved from

  • Mechanism of action of ceftazidime/avibactam. (n.d.). ResearchGate. Retrieved from

  • This compound and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance. (2014, July 14). PubMed. Retrieved from

  • Analysis of a simple disk diffusion method to evaluate ceftazidime–this compound/aztreonam combination synergism against New Delhi metallo-beta-lactamase-producing clinical isolates. (n.d.). PubMed Central. Retrieved from

  • Assessment of Ceftazidime-Avibactam 30/20-μg Disk, Etest versus Broth Microdilution Results When Tested against Enterobacterales Clinical Isolates. (2022, February 23). PubMed. Retrieved from

  • Correlation between Broth Microdilution and Disk Diffusion Results when Testing Ceftazidime-Avibactam against a Challenge Collection of Enterobacterales Isolates: Results from a Multilaboratory Study. (n.d.). National Institutes of Health. Retrieved from

  • A Systematic Approach to the Selection of the Appropriate this compound Concentration for Use with Ceftazidime in Broth Microdilution Susceptibility Testing. (n.d.). PubMed Central. Retrieved from

  • MICs of ceftazidime obtained with the broth microdilution method in... (n.d.). ResearchGate. Retrieved from

  • In-vitro Susceptibility Testing Methods for Ceftazidime-avibactam against Carbapenem-resistant Enterobacterales: Comparison with Reference Broth Microdilution Method. (2023, November 1). Bentham Science Publishers. Retrieved from

  • Analysis of a simple disk diffusion method to evaluate Ceftazidime-avibactam/Aztreonam combination synergism against NDM clinical isolates. (2025, May 2). Microbiology Society. Retrieved from

  • Evaluation of two gradient diffusion tests to determine susceptibility to aztreonam and ceftazidime-avibactam in combination. (2025, March 5). PubMed. Retrieved from

  • Performance of Ceftazidime-Avibactam 30/20-μg and 10/4-μg Disks for Susceptibility Testing of Enterobacterales and Pseudomonas aeruginosa. (2023, February 6). PubMed. Retrieved from

  • Performance of Ceftazidime-Avibactam 30/20-μg and 10/4-μg Disks for Susceptibility Testing of Enterobacterales and Pseudomonas aeruginosa. (2023, February 6). Microbiology Spectrum. Retrieved from

  • HardyDisk™ AST Aztreonam/Avibactam 30/20µg (AZA50). (n.d.). Hardy Diagnostics. Retrieved from

  • Evaluation of two gradient diffusion tests to determine susceptibility to aztreonam and ceftazidime–this compound in combination. (2025, February 7). ASM Journals. Retrieved from

  • Susceptibility Testing for Aztreonam with Ceftazidime-Avibactam. (2023, July 14). YouTube. Retrieved from

  • Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa. (n.d.). PubMed Central. Retrieved from

  • Antimicrobial Susceptibility of Ceftazidime-Avibactam in Clinical Isolates of Carbapenemase-Producing Enterobacterales. (n.d.). PubMed Central. Retrieved from

  • Multicenter Evaluation of Ceftazidime-Avibactam Susceptibility Testing of Enterobacterales and Pseudomonas aeruginosa on the Vitek 2 System. (2021, February 18). ASM Journals. Retrieved from

  • Validation of Aztreonam-Avibactam Susceptibility Testing Using Digitally Dispensed Custom Panels. (2025, August 7). ResearchGate. Retrieved from

  • Evaluation of Susceptibility Testing Methods for Aztreonam and Ceftazidime-Avibactam Combination Therapy on Extensively Drug-Resistant Gram-Negative Organisms. (n.d.). ASM Journals. Retrieved from

  • Evaluation of gradient strip diffusion for susceptibility testing of aztreonam–this compound in metallo-β-lactamase-producing Enterobacterales. (2024, September 30). ASM Journals. Retrieved from

  • Antimicrobial Susceptibility Testing of the Combination of Aztreonam and this compound in NDM-Producing Enterobacterales: A Comparative Evaluation Using the CLSI and EUCAST Methods. (n.d.). MDPI. Retrieved from

  • European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). EUCAST. Retrieved from

  • Determination of MIC Quality Control Ranges for Ceftibuten-Avibactam (Fixed 4 μg/mL), a Novel β-Lactam/β-Lactamase Inhibitor Combination. (n.d.). PubMed Central. Retrieved from

  • Antimicrobial Susceptibility Testing of the Combination of Aztreonam and this compound in NDM-Producing Enterobacterales: A Comparative Evaluation Using the CLSI and EUCAST Methods. (2025, July 3). National Institutes of Health. Retrieved from

  • A Selective Culture Medium for Screening Ceftazidime-Avibactam Resistance in Enterobacterales and Pseudomonas aeruginosa. (2020, August 24). Journal of Clinical Microbiology. Retrieved from

  • IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. (n.d.). Retrieved from

  • Antibacterial Susceptibility Test Interpretive Criteria. (2025, December 15). FDA. Retrieved from

  • Antimicrobial Susceptibility Testing of the Combination of Aztreonam and this compound in NDM-Producing Enterobacterales: A Comparative Evaluation Using the CLSI and EUCAST Methods. (2025, July 3). PubMed. Retrieved from

  • Determination of MIC Quality Control Ranges for Ceftibuten-Avibactam (Fixed 4 μg/mL), a Novel β-Lactam/β-Lactamase Inhibitor Combination. (2023, July 20). PubMed. Retrieved from

  • Determination of MIC Quality Control Ranges for Ceftibuten-Avibactam (Fixed 4 μg/mL), a Novel β-Lactam/β-Lactamase Inhibitor Combination. (n.d.). ResearchGate. Retrieved from

  • Key Insights: Imipenem-Relebactam and Aztreonam-Avibactam. (2021, May 3). CLSI. Retrieved from

  • Aztreonam-avibactam and cefepime-enmetazobactam now available. (2024, May 3). EUCAST. Retrieved from

  • Rationale Documents. (n.d.). EUCAST. Retrieved from

  • Selective susceptibility testing and reporting. (2022, July 15). EUCAST. Retrieved from

  • Aztreonam-avibactam and cefepime-enmetazobactam breakpoints published. (2024, May 22). EUCAST. Retrieved from

Sources

Application Notes and Protocols: Preparation and Handling of Avibactam Stock Solutions for Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven guide for the accurate preparation, quality control, and application of avibactam stock solutions for in vitro Minimum Inhibitory Concentration (MIC) assays. This compound, a pivotal non-β-lactam β-lactamase inhibitor, requires precise handling to ensure the integrity and reproducibility of antimicrobial susceptibility testing (AST) data. This guide moves beyond a simple recitation of steps to explain the scientific rationale behind critical choices in solvent selection, concentration calculations, stability considerations, and quality control, empowering researchers to generate reliable data for drug development and clinical microbiology.

Introduction: The Critical Role of this compound in AST

This compound is a diazabicyclooctane (DBO) β-lactamase inhibitor that restores the activity of partner β-lactam antibiotics against a wide range of clinically significant Gram-negative bacteria.[1][2] Its mechanism involves the formation of a reversible covalent adduct with serine β-lactamases, effectively neutralizing key resistance enzymes such as Class A (e.g., KPC, ESBLs), Class C (e.g., AmpC), and some Class D (e.g., OXA-48) enzymes.[3][4]

Materials and Reagent Selection

The quality of the final data begins with the quality of the initial components. Sourcing and selection are not trivial steps; they are the foundation of a valid experiment.

Reagents and Consumables
  • This compound Sodium Salt: (CAS No. 1192491-61-4) Analytical grade powder, ≥95% purity.[8] Obtain from a reputable supplier (e.g., Cayman Chemical, LKT Labs, MedChemExpress). Note the manufacturer's reported potency (P) in µg/mg from the Certificate of Analysis (CofA).

  • Solvent: Sterile, distilled, deionized water (ddH₂O) is the preferred solvent for MIC assays. While this compound is soluble in organic solvents like DMSO, their use is discouraged as they can exhibit physiological effects at low concentrations, potentially confounding MIC results.[8]

  • Partner β-Lactam Antibiotic: Analytical grade powder (e.g., Ceftazidime, Aztreonam).

  • Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) conforming to ISO/CLSI/EUCAST standards.[6][7]

  • Quality Control (QC) Strains: Lyophilized, certified reference strains (e.g., Escherichia coli ATCC® 25922™, Klebsiella pneumoniae ATCC® 700603™).

  • Sterilization: 0.22 µm pore size sterile syringe filters (e.g., PVDF or PES). Ensure the filter material does not bind the compound.[5]

  • Labware: Sterile polypropylene or glass vials, serological pipettes, calibrated micropipettes with sterile tips, 96-well microtiter plates.

Physicochemical Properties of this compound Sodium Salt

A clear understanding of the compound's properties is essential for proper handling. Key quantitative data are summarized below.

PropertyValue / DescriptionSource(s)
Form Crystalline solid, white to yellow powder[8][9]
Molecular Formula C₇H₁₀N₃NaO₆S[1]
Molecular Weight 287.2 g/mol [1]
Water Solubility >140 mg/mL[1]
PBS (pH 7.2) Solubility ~10 mg/mL[8]
DMSO Solubility ≥30 mg/mL[1]

Protocol: Preparation of a High-Concentration Primary Stock Solution

This protocol details the preparation of a 1280 µg/mL primary stock solution. This concentration is convenient for subsequent serial dilutions required for MIC panel preparation. Aseptic technique must be maintained throughout this procedure.

Step 1: Potency-Corrected Weight Calculation

Causality Explanation: Antibiotic powders are rarely 100% pure active compound. The potency value (P), provided on the CofA in µg of active drug per mg of powder, must be used to calculate the precise weight needed. Failure to correct for potency is a primary source of systematic error in MIC testing.

Use the following standard formula to determine the weight of this compound powder (W) required[5]:

W (mg) = [ V (mL) × C (µg/mL) ] / P (µg/mg)

  • W = Weight of powder to dissolve (in mg)

  • V = Final volume of stock solution desired (in mL)

  • C = Desired final concentration of the stock solution (e.g., 1280 µg/mL)

  • P = Potency of the this compound powder from the CofA (in µg/mg)

Example Calculation: To prepare 10 mL of a 1280 µg/mL stock solution using a powder with a potency of 960 µg/mg: W (mg) = [ 10 mL × 1280 µg/mL ] / 960 µg/mg = 13.33 mg

Step 2: Dissolution and Sterilization Workflow
  • Weighing: Accurately weigh the calculated amount of this compound powder (e.g., 13.33 mg) using a calibrated analytical balance.

  • Dissolution: Transfer the powder to a sterile vial. Add a portion of the sterile ddH₂O (e.g., 8 mL for a 10 mL final volume).

  • Mixing: Vortex thoroughly until the powder is completely dissolved, ensuring no visible particulates remain.

  • Volume Adjustment: Bring the solution to the final desired volume (10 mL) with sterile ddH₂O.

  • Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense it into a final sterile, labeled container. This step removes any potential microbial contaminants from the powder or solvent.[5]

Stock_Preparation_Workflow cluster_prep Preparation cluster_final Finalization start Start calc Calculate Potency- Corrected Weight start->calc weigh Weigh this compound Powder calc->weigh dissolve Dissolve in Sterile Water weigh->dissolve vortex Vortex to Mix dissolve->vortex qs Adjust to Final Volume vortex->qs filter Sterile Filter (0.22 µm) qs->filter aliquot Aliquot into Sterile Vials filter->aliquot store Store Appropriately aliquot->store end Ready for QC store->end QC_Validation_Workflow start New this compound Stock Solution mic_test Perform MIC Assay vs. QC Strain (e.g., E. coli ATCC 25922) with Partner β-Lactam start->mic_test incubate Incubate Plate (16-20h, 35°C) mic_test->incubate read_mic Read Experimental MIC Value incubate->read_mic compare Is MIC within Published CLSI Range? read_mic->compare valid Stock Validated: Proceed with Experiments compare->valid Yes invalid Stock Invalid: Troubleshoot & Remake compare->invalid No

Caption: Decision workflow for the quality control validation of a new this compound stock solution.

Stability and Storage Recommendations

This compound's stability in solution is limited. Adherence to proper storage is paramount to prevent degradation and loss of activity.

FormStorage TemperatureStabilityRationale / CommentsSource(s)
Powder (Sodium Salt) -20°C≥ 4 yearsProtect from light and moisture. Long-term stability is excellent when stored correctly.[8]
Aqueous Stock Solution 2 to 8°C (Refrigerated)≤ 24 hoursNot recommended for storage more than one day. Prepare fresh daily for all critical assays to ensure maximum potency.[8]
Working Solutions (in CAMHB) Room TemperatureUse immediatelySolutions diluted in broth for an assay should be used within hours and never stored.Best Practice
Clinical Preparations (e.g., Avycaz) 2 to 8°C (Refrigerated)Up to 24 hoursThese are formulated products for infusion and provide a general guide, but research-grade solutions should be handled more conservatively.[10][11][12]

Expert Insight: The recommendation to avoid storing aqueous solutions for more than a day is a critical safeguard. [8]While some clinical stability data exists for formulated products, these may contain stabilizers not present in research preparations. For maximum reproducibility in research settings, always prepare fresh stock from powder on the day of the experiment.

Application Protocol: Preparing Working Solutions for Broth Microdilution

This protocol describes the final dilution steps to prepare a standard 96-well MIC plate with a fixed 4 µg/mL this compound concentration.

  • Prepare Intermediate this compound Solution: Prepare an intermediate solution of this compound at 8 µg/mL in CAMHB. This is a 2X working concentration.

  • Prepare β-Lactam Serial Dilutions: In a separate 96-well plate or in tubes, prepare 2-fold serial dilutions of the partner β-lactam (e.g., ceftazidime) in CAMHB at 2X their final desired concentrations.

  • Combine in Final Plate:

    • Dispense 50 µL of the 2X β-lactam serial dilutions into the appropriate wells of the final, sterile 96-well microtiter plate.

    • Dispense 50 µL of the 8 µg/mL (2X) this compound solution into each of these wells. This equal-volume addition results in the desired final concentration of 4 µg/mL for this compound and the 1X final concentrations for the β-lactam.

  • Inoculate: Add 100 µL of the standardized bacterial inoculum (prepared to a final concentration of ~5 x 10⁵ CFU/mL in the well) to complete the assay setup.

MIC_Plate_Workflow cluster_beta Partner β-Lactam cluster_avi This compound cluster_final_plate Final MIC Plate bl_stock β-Lactam Stock bl_dilute Prepare 2X Serial Dilutions in CAMHB (50 µL/well) bl_stock->bl_dilute combine Combine in Plate: 50 µL (β-Lactam) + 50 µL (this compound) bl_dilute->combine Plate Columns 1-10 avi_stock This compound Primary Stock (1280 µg/mL) avi_work Prepare 2X Working Solution (8 µg/mL) in CAMHB avi_stock->avi_work avi_work->combine Add to all wells inoculate Add 100 µL Bacterial Inoculum (~5x10^5 CFU/mL) combine->inoculate incubate Incubate & Read MIC inoculate->incubate

Sources

In Vitro Efficacy and Synergy of Ceftazidime-Avibactam: A Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing the Challenge of Gram-Negative Resistance

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to modern medicine. The production of β-lactamase enzymes, particularly extended-spectrum β-lactamases (ESBLs) and carbapenemases, is a primary mechanism of resistance, rendering many conventional β-lactam antibiotics ineffective.[1][2] Ceftazidime-avibactam, a combination of a third-generation cephalosporin and a novel non-β-lactam β-lactamase inhibitor, has emerged as a critical therapeutic option against these challenging pathogens.[3][4]

Ceftazidime exerts its bactericidal action by binding to essential penicillin-binding proteins (PBPs), thereby inhibiting the synthesis of the bacterial cell wall.[3] Avibactam, on the other hand, is a potent inhibitor of a broad spectrum of β-lactamases, including Ambler class A (e.g., KPC, ESBLs), class C (e.g., AmpC), and some class D (e.g., OXA-48-like) enzymes.[2][4] By forming a stable covalent adduct with these enzymes, this compound protects ceftazidime from degradation, restoring its activity against many resistant strains.[3] This application note provides a comprehensive guide to the in vitro evaluation of ceftazidime-avibactam, offering detailed protocols for key assays to empower researchers in the fields of microbiology and drug development.

Mechanism of Action: A Synergistic Partnership

The efficacy of ceftazidime-avibactam lies in the complementary actions of its two components. Ceftazidime, a time-dependent antibiotic, requires sustained concentrations above the minimum inhibitory concentration (MIC) to exert its bactericidal effect.[3] this compound's inhibition of β-lactamases ensures that ceftazidime can reach its PBP targets in sufficient concentrations to be effective.

cluster_0 Bacterial Cell Ceftazidime Ceftazidime PBP Penicillin-Binding Proteins (PBPs) Ceftazidime->PBP Binds to This compound This compound BetaLactamase β-Lactamase (e.g., KPC, AmpC) This compound->BetaLactamase Inhibits CellWall Cell Wall Synthesis PBP->CellWall Inhibits BetaLactamase->Ceftazidime Hydrolyzes & Inactivates CellLysis Cell Lysis CellWall->CellLysis Disruption leads to Start Start with Log-Phase Bacterial Culture Inoculum Prepare Standardized Inoculum (~5x10^5 CFU/mL) Start->Inoculum Setup Set up Flasks with CAMHB + Ceftazidime-Avibactam (at various MIC multiples) Inoculum->Setup Incubate Inoculate and Incubate at 35°C with Shaking Setup->Incubate Sampling Withdraw Aliquots at 0, 2, 4, 6, 8, 24 hours Incubate->Sampling Plating Perform Serial Dilutions and Plate on Agar Sampling->Plating Counting Incubate Plates and Count Colonies (CFU/mL) Plating->Counting Analysis Plot log10 CFU/mL vs. Time and Determine Activity Counting->Analysis

Caption: Workflow for a time-kill assay.

Synergy Testing

Investigating the synergistic potential of ceftazidime-avibactam with other antimicrobial agents is crucial, especially for treating infections caused by highly resistant organisms or for preventing the emergence of resistance. The checkerboard assay is a common method for this purpose.

Procedure:

  • Plate Setup: In a 96-well microtiter plate, prepare serial two-fold dilutions of ceftazidime-avibactam along the x-axis and the second antibiotic along the y-axis in CAMHB. This creates a matrix of wells with various concentration combinations of the two drugs. [5][6]2. Inoculation: Inoculate each well with a standardized bacterial suspension as described for the MIC protocol.

  • Incubation and Reading: Incubate and read the MICs of each drug alone and in combination.

  • Fractional Inhibitory Concentration (FIC) Index Calculation: The FIC index is calculated to quantify the interaction between the two agents. [6] * FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index = FIC of Drug A + FIC of Drug B

  • Interpretation: [6] * Synergy: FIC index ≤ 0.5

    • Additive: 0.5 < FIC index ≤ 1.0

    • Indifference: 1.0 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Table 2: Reported Synergistic Combinations with Ceftazidime-Avibactam

Combination PartnerTarget Organism(s)Reference(s)
AztreonamMetallo-β-lactamase (MBL)-producing Enterobacterales[7][8][9]
AmikacinP. aeruginosa, K. pneumoniae[10]
ColistinP. aeruginosa[10]
MeropenemP. aeruginosa[10]

Investigating Resistance Development

Understanding the potential for bacteria to develop resistance to ceftazidime-avibactam is a critical aspect of its preclinical evaluation. In vitro resistance selection studies can provide insights into the frequency and mechanisms of resistance.

In Vitro Resistance Selection Protocol

Procedure:

  • Initial Exposure: Inoculate a high-density bacterial culture (e.g., 10⁸-10⁹ CFU/mL) into broth containing ceftazidime-avibactam at sub-MIC concentrations (e.g., 0.25x or 0.5x the MIC).

  • Serial Passage: After 24 hours of incubation, transfer an aliquot of the culture to fresh broth containing a two-fold higher concentration of ceftazidime-avibactam.

  • Repeat Passaging: Continue this serial passage for a defined period (e.g., 7-14 days), progressively increasing the drug concentration. [3]4. Isolation of Mutants: At each passage, plate aliquots onto drug-free agar to isolate individual colonies.

  • Characterization of Resistant Mutants:

    • Determine the MIC of ceftazidime-avibactam and other relevant antibiotics for the selected mutants.

    • Perform molecular characterization (e.g., sequencing of β-lactamase genes, porin genes, and efflux pump regulators) to identify the genetic basis of resistance. [4][11]

Conclusion and Future Directions

The in vitro assays detailed in this application note provide a robust framework for the preclinical evaluation of ceftazidime-avibactam. A thorough understanding of its spectrum of activity, bactericidal properties, synergistic potential, and propensity for resistance development is essential for its judicious clinical use. As resistance continues to evolve, ongoing in vitro surveillance and the exploration of novel combination therapies will be paramount in preserving the efficacy of this important antimicrobial agent.

References

  • Ceftazidime-Avibactam (Avycaz): For the Treatment of Complicated Intra-Abdominal and Urinary Tract Infections. [Link]

  • In vitro induction of bacterial resistance to Ceftazidime-avibactam and investigation of the resistance mechanisms. [Link]

  • In vitro induction of bacterial resistance to Ceftazidime-avibact. [Link]

  • In Vitro Activity of Ceftazidime-Avibactam Combination in In Vitro Checkerboard Assays. [Link]

  • A Study on Ceftazidime/Avibactam and Aztreonam Synergy Among Aztreonam-resistant Metallo-β-lactamase Producing Enterobacterales in a Tertiary Care Hospital. [Link]

  • In Vitro Selection of Meropenem Resistance among Ceftazidime-Avibactam-Resistant, Meropenem-Susceptible Klebsiella pneumoniae Isolates with Variant KPC-3 Carbapenemases. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0, 2024. [Link]

  • In Vitro Activity of Ceftazidime-Avibactam Combination in In Vitro Checkerboard Assays. [Link]

  • Evaluation of a simple method for testing aztreonam and ceftazidime-avibactam synergy in New Delhi metallo-beta-lactamase producing Enterobacterales. [Link]

  • Evaluation of a simple method for testing aztreonam and ceftazidime-avibactam synergy in New Delhi metallo-beta-lactamase producing Enterobacterales. [Link]

  • Performance of Ceftazidime-Avibactam 30/20-μg and 10/4-μg Disks for Susceptibility Testing of Enterobacterales and Pseudomonas aeruginosa. [Link]

  • Antimicrobial Synergy Testing/Checkerboard Assay. [Link]

  • Broth microdilution assay. [Link]

  • IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. [Link]

  • Molecular mechanisms underlying bacterial resistance to ceftazidime/avibactam. [Link]

  • P2779 Assessment of ceftazidime-avibactam CLSI 30/20 ug and EUCAST 10/4 ug disk content versus reference agar dilution/broth microdilution MIC results against Enterobacteriales and Pseudomonas aeruginosa. [Link]

  • Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa. [Link]

  • Key Insights: Imipenem-Relebactam and Aztreonam-Avibactam. [Link]

  • In Vitro Activity of Ceftazidime-Avibactam Combination in In Vitro Checkerboard Assays. [Link]

  • Development of EUCAST zone diameter breakpoints and quality control criteria for ceftazidime-avibactam 10-4 μg. [Link]

  • Ceftazidime-avibactam MIC Test Strip Technical Sheet. [Link]

  • Aztreonam-avibactam synergy, a validation and comparison of diagnostic tools. [Link]

  • Assessment of Ceftazidime-Avibactam 30/20-μg Disk, Etest versus Broth Microdilution Results When Tested against Enterobacterales Clinical Isolates. [Link]

  • In vitro time–kill assay using ceftazidime-avibactam (CZA) alone or combine with meropenem (MEM), colistin (COL), eravacycline (ERA), amikacin (AK), aztreonam (ATM), and fosfomycin (FOS) against CRKPs with different resistance mechanisms. [Link]

  • Ceftazidime-Avibactam Disk Mass Studies for EUCAST Disk Diffusion Method Against Enterobacteriaceae and Pseudomonas aeruginosa. [Link]

    • Evaluation of Synergy Testing Methods for Clinical Labs to Determine Susceptibility of Extensively Drug-resistant Gram-negatives to Ceftazidime/ this compound and Aztreonam Combination Therapy. [Link]

  • EUCAST: Rationale Documents. [Link]

  • Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates. [Link]

  • Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas. [Link]

  • Bactericidal Activity, Absence of Serum Effect, and Time-Kill Kinetics of Ceftazidime-Avibactam against β-Lactamase-Producing Enterobacteriaceae and Pseudomonas aeruginosa. [Link]

Sources

Quantitative Analysis of Avibactam in Human Plasma by LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Clinical Imperative for Precise Avibactam Quantification

This compound, a non-β-lactam β-lactamase inhibitor, represents a significant advancement in the fight against multidrug-resistant Gram-negative bacterial infections.[1][2][3] When co-administered with β-lactam antibiotics such as ceftazidime, this compound restores their efficacy against a broad spectrum of β-lactamase-producing bacteria.[1][2] The pharmacokinetic and pharmacodynamic (PK/PD) relationship of this compound is critical for optimizing dosing regimens to maximize therapeutic outcomes and minimize the emergence of resistance. Consequently, a robust, accurate, and precise bioanalytical method for the quantification of this compound in biological matrices is paramount for both clinical drug monitoring and drug development research.

This application note provides a detailed, field-proven liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. We will delve into the rationale behind the methodological choices, from sample preparation to mass spectrometric detection, and provide comprehensive protocols that adhere to the principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Physicochemical Properties and Analytical Considerations for this compound

A thorough understanding of the analyte's properties is fundamental to developing a reliable analytical method. This compound is a polar molecule with a molecular weight of 265.24 g/mol . Its structure contains a diazabicyclooctane core, a carboxamide group, and a sulfate moiety, rendering it highly water-soluble. This polarity presents a challenge for traditional reversed-phase chromatography, often necessitating alternative separation strategies such as Hydrophilic Interaction Liquid Chromatography (HILIC).

Furthermore, the stability of this compound in biological matrices is a critical consideration. Studies have indicated that this compound can be susceptible to degradation, particularly at room temperature. Therefore, proper sample handling and storage conditions are crucial to ensure the integrity of the analytical results.

Methodology: A Step-by-Step Guide to this compound Quantification

This section outlines two distinct, yet equally valid, approaches for the extraction and analysis of this compound from human plasma: a streamlined protein precipitation method and a more selective solid-phase extraction (SPE) method. The choice between these methods will depend on the specific requirements of the study, such as desired sensitivity and sample throughput.

Sample Preparation: Isolating this compound from a Complex Matrix

The initial and most critical step in the bioanalytical workflow is the efficient extraction of the analyte from the plasma matrix while minimizing interferences.

This method is rapid, cost-effective, and suitable for high-throughput analysis.

  • Thawing: Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.

  • Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard (IS) Addition: Add 50 µL of the internal standard working solution (e.g., a stable isotope-labeled this compound) to each plasma sample. Vortex briefly.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to each sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 90:10 acetonitrile:water with 0.1% formic acid for HILIC).

  • Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Caption: Protein Precipitation Workflow for this compound Analysis.

This method offers higher selectivity and can lead to lower matrix effects, potentially improving assay sensitivity and robustness.

  • Sample Pre-treatment: To 100 µL of plasma, add 100 µL of 4% phosphoric acid in water and the internal standard. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a weak anion exchange SPE cartridge (e.g., Oasis WAX) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% ammonium hydroxide in water, followed by 1 mL of methanol.

  • Elution: Elute the this compound and internal standard with 1 mL of 2% formic acid in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition.

  • Injection: Inject an appropriate volume into the LC-MS/MS system.

Caption: Solid-Phase Extraction Workflow for this compound Analysis.

Liquid Chromatography: Separating this compound from Endogenous Components

As mentioned, the high polarity of this compound makes HILIC an attractive chromatographic approach. However, reversed-phase methods can also be employed with careful mobile phase optimization.

ParameterHILIC MethodReversed-Phase Method
Column Amide-based column (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm)C18 column (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 50 mm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.00.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min0.5 mL/min
Gradient 90% B to 50% B over 3 minutes2% B to 95% B over 2.5 minutes
Column Temperature 40°C45°C
Mass Spectrometry: Sensitive and Selective Detection

Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides the high sensitivity and selectivity required for bioanalytical quantification. This compound is typically analyzed in negative ion mode due to the presence of the sulfate group.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeCollision Energy (eV)
This compound 264.0114.0Negative15
This compound 264.096.0Negative20
Stable Isotope Labeled this compound (IS) Varies (e.g., 269.0 for ¹³C₅, ¹⁵N)Varies (e.g., 119.0)Negative15

Method Validation: Ensuring Data Integrity and Reliability

A bioanalytical method must be rigorously validated to ensure its performance is acceptable for its intended purpose. The validation should be conducted in accordance with regulatory guidelines from the FDA and EMA.[1]

The key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma from multiple sources.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter in a series of measurements (precision). These are evaluated at multiple concentration levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High Quality Control (QC) samples).

  • Calibration Curve: The relationship between the instrument response and the concentration of the analyte. A linear regression model is typically used, and the correlation coefficient (r²) should be greater than 0.99.

  • Recovery: The efficiency of the extraction procedure. It is determined by comparing the analyte response in a pre-extracted spiked sample to that of a post-extracted spiked sample.

  • Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term frozen storage.

Conclusion: A Robust Framework for this compound Bioanalysis

The LC-MS/MS method detailed in this application note provides a reliable and robust framework for the quantification of this compound in human plasma. The choice between protein precipitation and solid-phase extraction allows for flexibility based on the specific needs of the laboratory and the study. By adhering to the principles of bioanalytical method validation, researchers and clinicians can have high confidence in the data generated, ultimately contributing to the safe and effective use of this important β-lactamase inhibitor.

References

  • Sillén, H., Mitchell, R., Sleigh, R., Mainwaring, G., Catton, K., Houghton, R., & Glendining, K. (2015). Determination of this compound and ceftazidime in human plasma samples by LC–MS. Bioanalysis, 7(12), 1423-1434. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Beaudoin, M. È., & Gangl, E. T. (2016). Bioanalytical method validation for the simultaneous determination of ceftazidime and this compound in rat plasma. Bioanalysis, 8(2), 111-122. [Link]

  • Das, S., et al. (2016). Assessment of the Mass Balance Recovery and Metabolite Profile of this compound in Humans and In Vitro Drug-Drug Interaction Potential. Drug Metabolism and Disposition, 44(8), 1261-1271. [Link]

  • Martens-Lobenhoffer, J., Angermair, S., & Bode-Böger, S. M. (2022). Quantification of ceftazidime/avibactam in human plasma and dried blood spots: Implications on stability and sample transport. Journal of Chromatography B, 1192, 123149. [Link]

  • Li, J., et al. (2022). Rapid, simple, and economical LC-MS/MS method for simultaneous determination of ceftazidime and this compound in human plasma and its application in therapeutic drug monitoring. Journal of Clinical Pharmacy and Therapeutics, 47(10), 1646-1654. [Link]

Sources

Application Notes & Protocols: A Comprehensive Guide to Investigating Avibactam Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Clinical Challenge of Avibactam Resistance

This compound, a non-β-lactam β-lactamase inhibitor, has revitalized the utility of established β-lactam antibiotics like ceftazidime in an era of mounting antimicrobial resistance.[1][2] Its novel mechanism of action, involving covalent acylation of the β-lactamase active site serine followed by reversible recyclization, provides broad-spectrum inhibition against Ambler class A, C, and some class D β-lactamases.[1][2][3][4] This has made ceftazidime-avibactam a critical therapeutic option for infections caused by multidrug-resistant Gram-negative bacteria, including those producing extended-spectrum β-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs).[5][6]

However, the emergence of resistance to ceftazidime-avibactam threatens its clinical efficacy and presents a significant challenge.[7][8][9] Understanding the molecular underpinnings of this resistance is paramount for the development of next-generation inhibitors and for guiding clinical practice. This guide provides a detailed experimental framework for elucidating the mechanisms of this compound resistance, from initial phenotypic characterization to in-depth biochemical and structural analyses.

The primary mechanisms of resistance to ceftazidime-avibactam can be broadly categorized as:

  • Target-Site Modifications: Amino acid substitutions within the β-lactamase enzyme, particularly in the active site or surrounding loops (e.g., the Ω-loop), can reduce this compound's binding affinity or alter the enzyme's conformational dynamics.[10][11][12]

  • Increased Target Expression: Overexpression of the β-lactamase gene can effectively titrate out the inhibitor, leading to a higher minimal inhibitory concentration (MIC).

  • Reduced Drug Accumulation: Changes in bacterial membrane permeability, such as the loss or modification of porin channels, and the overexpression of efflux pumps can limit the intracellular concentration of this compound.[7][9]

  • Emergence of Uninhibited β-Lactamases: The acquisition of genes encoding metallo-β-lactamases (MBLs, Ambler class B), which are not inhibited by this compound, confers resistance.[6][8]

This application note will provide a logical and comprehensive workflow to investigate these mechanisms.

II. Experimental Workflow: A Multi-faceted Approach to Unraveling Resistance

A robust investigation into this compound resistance requires a multi-pronged approach that integrates microbiology, molecular biology, biochemistry, and structural biology. The following workflow provides a roadmap for a comprehensive study.

experimental_workflow cluster_phenotypic Phenotypic Characterization cluster_genetic Genetic Analysis cluster_biochemical Biochemical & Structural Validation pheno_start Clinical Isolate (Suspected Resistance) mic_testing MIC Determination (Ceftazidime +/- this compound) pheno_start->mic_testing Initial Screening wgs Whole Genome Sequencing (WGS) mic_testing->wgs Resistant Isolates gene_analysis Sequence Analysis (β-lactamase genes, porins, etc.) wgs->gene_analysis Identify Mutations cloning Cloning & Site-Directed Mutagenesis gene_analysis->cloning Recreate Mutations expression Protein Expression & Purification cloning->expression kinetics Enzyme Kinetics (kcat/Km, Ki) expression->kinetics structural Structural Analysis (X-ray Crystallography) expression->structural kinetics->gene_analysis Confirm Functional Impact structural->gene_analysis Explain Mechanistic Basis

Figure 1: Overall Experimental Workflow. A comprehensive workflow for investigating this compound resistance, starting from phenotypic analysis and progressing to genetic and biochemical validation.

III. Phase 1: Phenotypic and Genetic Characterization of Resistant Isolates

The initial phase focuses on confirming the resistance phenotype and identifying the genetic determinants responsible.

A. Protocol: Minimum Inhibitory Concentration (MIC) Determination

The cornerstone of resistance characterization is the determination of the MIC, which quantifies the concentration of an antimicrobial agent required to inhibit bacterial growth.[13][14][15] This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[16][17][18][19][20]

Objective: To determine the MIC of ceftazidime alone and in combination with a fixed concentration of this compound against bacterial isolates. A significant increase in the ceftazidime-avibactam MIC compared to susceptible control strains is indicative of resistance.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Ceftazidime and this compound analytical grade powders

  • Bacterial isolates and quality control (QC) strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of ceftazidime and this compound. Create serial two-fold dilutions of ceftazidime in CAMHB in the microtiter plates. For the combination plates, add a fixed concentration of this compound (typically 4 µg/mL) to each well containing the ceftazidime dilutions.[21]

  • Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[21] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[14]

  • Inoculation: Inoculate each well of the microtiter plates with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.[14][15]

Data Presentation:

Isolate IDCeftazidime MIC (µg/mL)Ceftazidime-Avibactam (4 µg/mL) MIC (µg/mL)Fold-change in MICInterpretation (S/I/R)
QC Strain
Susceptible Isolate
Resistant Isolate 1
Resistant Isolate 2

Interpretation should be based on current CLSI M100 breakpoints.[17][18][19][20]

B. Whole-Genome Sequencing (WGS) and Bioinformatic Analysis

Rationale: Once resistance is phenotypically confirmed, WGS is employed to identify the genetic basis. This unbiased approach can reveal mutations in known resistance genes and identify novel mechanisms.

Procedure:

  • DNA Extraction: Extract high-quality genomic DNA from the resistant isolates and a susceptible comparator strain.

  • Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing (e.g., using Illumina platforms).

  • Bioinformatic Analysis:

    • De novo assembly and annotation: Assemble the sequencing reads to create a draft genome and annotate the genes.

    • Variant Calling: Align the reads from the resistant isolates to the reference genome of the susceptible strain to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.

    • Resistance Gene Identification: Use databases such as the Comprehensive Antibiotic Resistance Database (CARD) to identify acquired resistance genes, particularly those encoding β-lactamases.

    • Comparative Genomics: Compare the genomes of resistant and susceptible isolates to identify mutations in genes encoding β-lactamases (e.g., blaKPC, blaAmpC), porins (e.g., ompK35, ompK36 in K. pneumoniae), and efflux pump regulators.

IV. Phase 2: Biochemical and Structural Validation of Resistance Mechanisms

This phase focuses on validating the functional consequences of the genetic alterations identified in Phase 1. This involves expressing and purifying the identified β-lactamase variants and characterizing their interaction with this compound.

A. Protocol: Molecular Cloning, Site-Directed Mutagenesis, and Protein Expression

Objective: To produce recombinant wild-type and mutant β-lactamase enzymes for biochemical and structural studies.[22][23][24]

Materials:

  • Expression vector (e.g., pET-28a)[24]

  • Competent E. coli expression host (e.g., BL21(DE3))[24]

  • Restriction enzymes, DNA ligase

  • Oligonucleotides for PCR and site-directed mutagenesis

  • LB broth and agar

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Cloning: Amplify the full-length β-lactamase gene (without its signal peptide) from the clinical isolate and clone it into the expression vector.[24]

  • Site-Directed Mutagenesis: Introduce the identified mutations into the wild-type β-lactamase gene using a commercially available site-directed mutagenesis kit or a PCR-based method.[25] Sequence the entire gene to confirm the desired mutation and the absence of off-target mutations.

  • Protein Expression:

    • Transform the expression plasmids (wild-type and mutant) into the E. coli expression host.

    • Grow the transformed cells in LB broth to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with an optimized concentration of IPTG and incubate at a lower temperature (e.g., 16-20°C) overnight to enhance soluble protein expression.[24]

  • Protein Purification:

    • Harvest the cells by centrifugation and lyse them (e.g., by sonication).

    • Clarify the lysate by centrifugation.

    • If using a His-tagged construct, purify the protein using immobilized metal affinity chromatography (IMAC).

    • Further purify the protein using size-exclusion chromatography to obtain a homogenous sample.

    • Assess purity by SDS-PAGE.

B. Protocol: Enzyme Kinetic Analysis

Objective: To quantify the impact of the mutations on β-lactamase activity and its inhibition by this compound.[26][27][28][29][30]

Rationale: Kinetic parameters provide a quantitative measure of an enzyme's efficiency and its interaction with inhibitors. For β-lactamases, the hydrolysis of a chromogenic substrate like nitrocefin allows for continuous monitoring of the reaction.[31]

enzyme_kinetics E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES EI Enzyme-Inhibitor Complex (EI) E->EI S Substrate (S) (Nitrocefin) S->ES P Product (P) ES->P kcat P->E I Inhibitor (I) (this compound) I->EI EI_covalent Acyl-Enzyme Intermediate (E-I*) EI->EI_covalent k_inact EI_covalent->EI k_off

Figure 2: Enzyme Kinetic Scheme. A simplified representation of β-lactamase catalysis and inhibition by this compound, highlighting key kinetic parameters.

Materials:

  • Purified wild-type and mutant β-lactamases

  • Nitrocefin (chromogenic substrate)

  • This compound

  • Spectrophotometer (plate reader or cuvette-based)

  • Phosphate buffer

Procedure:

  • Determination of Km and Vmax for Nitrocefin:

    • In a microtiter plate or cuvette, add a fixed concentration of the enzyme to buffer.

    • Initiate the reaction by adding varying concentrations of nitrocefin.

    • Monitor the increase in absorbance at 486 nm over time.

    • Calculate the initial velocity (v₀) for each substrate concentration.

    • Plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The catalytic efficiency is given by kcat/Km.[32]

  • Determination of the Inhibition Constant (Ki):

    • This compound is a time-dependent, reversible covalent inhibitor. Determining its kinetic parameters requires a more complex analysis. A common approach is to measure the second-order acylation rate constant (kinact/Ki).

    • Pre-incubate the enzyme with varying concentrations of this compound for different time points.

    • At each time point, add a saturating concentration of nitrocefin to measure the residual enzyme activity.

    • Plot the natural log of the residual activity versus time. The slope of this line gives the apparent inactivation rate constant (kobs).

    • Plot kobs versus the inhibitor concentration. The slope of this line represents the second-order rate constant kinact/Ki.[27]

Data Presentation:

Enzyme VariantKm (Nitrocefin, µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)kinact/Ki (this compound, M⁻¹s⁻¹)
Wild-Type
Mutant 1
Mutant 2

A significant decrease in the kinact/Ki for a mutant enzyme compared to the wild-type provides strong evidence that the mutation impairs this compound's inhibitory activity.

C. Structural Analysis

Rationale: X-ray crystallography can provide atomic-level insights into how mutations affect the structure of the β-lactamase and its interaction with this compound.[1][11][12][33] This can reveal changes in the active site geometry, altered hydrogen bonding networks, or steric hindrance that explains the observed kinetic data.

Procedure:

  • Crystallization: Screen for crystallization conditions for the purified wild-type and mutant enzymes, both in their apo form and in complex with this compound.

  • Data Collection and Structure Determination: Collect X-ray diffraction data at a synchrotron source. Process the data and solve the crystal structure by molecular replacement using a known β-lactamase structure as a search model.

  • Structural Analysis: Compare the structures of the wild-type and mutant enzymes. Analyze the active site architecture and the specific interactions (or lack thereof) between the enzyme and the bound this compound.

V. Conclusion: Synthesizing the Evidence for a Comprehensive Understanding

By integrating phenotypic, genetic, biochemical, and structural data, researchers can build a comprehensive model of this compound resistance. For example, an increased MIC (phenotype) can be linked to a specific mutation in a β-lactamase gene (genotype). This can then be validated by showing that the recombinant mutant enzyme has a reduced affinity for this compound (biochemistry), and the structural analysis can reveal the precise atomic interactions that are disrupted by the mutation. This multi-faceted approach is essential for not only understanding the mechanisms of resistance but also for designing novel inhibitors that can overcome these challenges and preserve the efficacy of this important class of antibiotics.

References

  • Ehmann, D. E., Jahić, H., Ross, P. L., Gu, R. F., Hu, J., Kern, G., ... & Fisher, S. L. (2013). Structural basis for broad-spectrum inhibition of serine β-lactamases by this compound. The Journal of biological chemistry, 288(38), 27349-27359. [Link]

  • This compound Sodium. (n.d.). DrugBank. [Link]

  • Lahiri, S. D., Alm, R. A., & Shlaes, D. M. (2014). This compound and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance. Antimicrobial agents and chemotherapy, 58(10), 5704-5713. [Link]

  • Ehmann, D. E., Jahić, H., Ross, P. L., Gu, R. F., Hu, J., Kern, G., ... & Fisher, S. L. (2013). Structural Insight into Potent Broad-Spectrum Inhibition with Reversible Recyclization Mechanism: this compound in Complex with CTX-M-15 and Pseudomonas aeruginosa AmpC β-Lactamases. Antimicrobial Agents and Chemotherapy, 57(5), 2219-2228. [Link]

  • Zasowski, E. J., Rybak, J. M., & Rybak, M. J. (2015). The β-Lactams Strike Back: Ceftazidime-Avibactam. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 35(8), 755-770. [Link]

  • Sy, S. K., & Peloquin, C. A. (2025). What is the role of this compound (a beta-lactamase inhibitor) in treating bacterial infections?. Medscape. [Link]

  • Lahiri, S. D., Alm, R. A., & Shlaes, D. M. (2014). This compound and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance. Antimicrobial agents and chemotherapy, 58(10), 5704–5713. [Link]

  • Del Prete, R., & Giammanco, A. (2020). Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and Susceptibility Testing. Antibiotics, 9(10), 689. [Link]

  • Rojas, L. J., Taracena, D., & Villegas, M. V. (2023). Molecular Mechanisms of Resistance to Ceftazidime/Avibactam in Clinical Isolates of Enterobacterales and Pseudomonas aeruginosa in Latin American Hospitals. Microbiology Spectrum, 11(2), e03833-22. [Link]

  • Shields, R. K., Nguyen, M. H., & Clancy, C. J. (2019). Emergence of Ceftazidime-Avibactam Resistance: What Have We Learned in the Past 4 Years?. Contagion Live. [Link]

  • Compain, F., & Frère, J. M. (2018). Atomic-Resolution Structure of a Class C β-Lactamase and Its Complex with this compound. ChemMedChem, 13(13), 1437-1446. [Link]

  • Wang, Y., Wang, J., Wang, R., & Cai, Y. (2020). Molecular mechanisms underlying bacterial resistance to ceftazidime/avibactam. Critical reviews in microbiology, 46(2), 178-195. [Link]

  • Li, H., Liu, Y., & Zhang, R. (2022). Advances in Studies of Ceftazidime-Avibactam Application and Resistance Mechanism Research. Antibiotics, 11(11), 1546. [Link]

  • Lahiri, S. D., Bradford, P. A., & Alm, R. A. (2016). Structural and sequence analysis of class A β-lactamases with respect to this compound inhibition: impact of Ω-loop variations. Journal of Antimicrobial Chemotherapy, 71(10), 2748-2757. [Link]

  • Yoshikazu, I., & Yoshikazu, I. (2024). Structural insights into the molecular mechanism of high-level ceftazidime–this compound resistance conferred by CMY-185. Journal of Biological Chemistry, 300(2), 105615. [Link]

  • Santa Maria, J. P. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(4), 102577. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Clinical and Laboratory Standards Institute. (2023). Performance Standards for Antimicrobial Susceptibility Testing; Thirty-Third Informational Supplement (M100-S33). CLSI. [Link]

  • Kurai, S., Urabe, H., & Ogawara, H. (1995). Cloning, sequencing, and site-directed mutagenesis of beta-lactamase gene from Streptomyces fradiae Y59. Antimicrobial agents and chemotherapy, 39(1), 260–263. [Link]

  • Viswanatha, T., & Dmitrienko, G. I. (2008). Assays for Β-Lactamase Activity and Inhibition. In Methods in Molecular Biology (pp. 35-46). Humana Press. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • Kurai, S., Urabe, H., & Ogawara, H. (1995). Cloning, sequencing, and site-directed mutagenesis of beta-lactamase gene from Streptomyces fradiae Y59. Antimicrobial agents and chemotherapy, 39(1), 260–263. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

  • Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. [Link]

  • Clinical and Laboratory Standards Institute. (2024). CLSI M100 Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. [Link]

  • LibreTexts Biology. (2024). 13.5A: Minimal Inhibitory Concentration (MIC). [Link]

  • Andrews, C. A., & Lesley, S. A. (1998). Selection Strategy for Site-Directed Mutagenesis Based on Altered β-Lactamase Specificity. BioTechniques, 24(6), 972-978. [Link]

  • Sun, Z., Bi, Y., & Liu, Y. (2022). Expression and purification of soluble recombinant β-lactamases using Escherichia coli as expression host and pET-28a as cloning vector. Microbial Cell Factories, 21(1), 244. [Link]

  • Andrews, C. A., & Lesley, S. A. (1998). Selection strategy for site-directed mutagenesis based on altered beta-lactamase specificity. BioTechniques, 24(6), 972-4, 976, 978 passim. [Link]

  • Papp-Wallace, K. M. (2017). Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam. Antimicrobial agents and chemotherapy, 62(1), e01638-17. [Link]

  • Adam, M. (2016). How to derive Km, Ki enzyme kinetics for beta lactamase and nitocefin?. ResearchGate. [Link]

  • Labbé, G., & Labbé, G. (2018). Structural and Kinetic Studies of the Potent Inhibition of Metallo-β-lactamases by 6-Phosphonomethylpyridine-2-carboxylates. Biochemistry, 57(11), 1735-1746. [Link]

  • Galleni, M., & Frère, J. M. (2002). Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases. Antimicrobial Agents and Chemotherapy, 46(3), 633-639. [Link]

  • Knott-Hunziker, V., Orlek, B. S., Sammes, P. G., & Waley, S. G. (1979). Kinetics of inactivation of beta-lactamase I by 6 beta-bromopenicillanic acid. Biochemical Journal, 177(2), 797-802. [Link]

  • Drawz, S. M., & Bonomo, R. A. (2010). Three decades of β-lactamase inhibitors. Clinical microbiology reviews, 23(1), 160-201. [Link]

  • Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H. A., Takebayashi, Y., & Spencer, J. (2019). β-Lactamases and β-Lactamase Inhibitors in the 21st Century. Journal of molecular biology, 431(18), 3472–3500. [Link]

  • Promega Corporation. (n.d.). Site-directed mutagenesis using altered beta-lactamase specificity. [Link]

  • Al-Jumaili, E. F. (2021). Production, Purification and Characterization of β-Lactamase from Clinical Isolate of Acinetobacter baumannii A7. ResearchGate. [Link]

  • Viswanatha, T., & Dmitrienko, G. I. (2008). Assays for Β-Lactamase Activity and Inhibition. ResearchGate. [Link]

  • Fujii, T., Sato, K., Inoue, M., & Mitsuhashi, S. (1985). Purification and properties of a beta-lactamase produced by Branhamella catarrhalis. Antimicrobial agents and chemotherapy, 27(4), 608–611. [Link]

  • Bekaert, M., & Bekaert, M. (2022). The biogenesis of β-lactamase enzymes. Microbiology, 168(8), 001221. [Link]

  • Ghafourian, S., Sadeghifard, N., Soheili, S., & Sekawi, Z. (2014). Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance. Journal of Scientific and Innovative Research, 3(2), 246-257. [Link]

  • Bush, K., & Sykes, R. B. (1986). Methodology for the Study of P-Lactamases. Antimicrobial Agents and Chemotherapy, 30(1), 6-10. [Link]

Sources

Application of Avibactam in Murine Models of Infection: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of avibactam, a pivotal β-lactamase inhibitor, in various murine models of bacterial infection. This guide moves beyond simple procedural lists to offer insights into the rationale behind experimental design, ensuring robust and reproducible outcomes.

Introduction: The Role of this compound in Combating Resistance

The rise of multidrug-resistant Gram-negative bacteria, particularly those producing β-lactamase enzymes, poses a significant threat to public health.[1][2] this compound is a non-β-lactam β-lactamase inhibitor that restores the activity of β-lactam antibiotics, such as ceftazidime, against a wide range of these resistant pathogens.[3][4] It inhibits Ambler class A (like KPC and other extended-spectrum β-lactamases), class C (AmpC), and some class D (OXA-type) β-lactamases.[4][5][6] Unlike many inhibitors, this compound's mechanism involves a reversible covalent acylation of the β-lactamase enzyme, effectively sequestering it from inactivating the partner antibiotic.[4] Murine infection models are indispensable tools for evaluating the in vivo efficacy of antibiotic combinations like ceftazidime-avibactam, providing critical data on pharmacokinetics/pharmacodynamics (PK/PD) and therapeutic potential before clinical application.[7][8]

Mechanism of Action: A Synergistic Partnership

The combination of ceftazidime and this compound is a classic example of synergistic antimicrobial action. Ceftazidime, a third-generation cephalosporin, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). However, β-lactamase-producing bacteria can hydrolyze and inactivate ceftazidime. This compound protects ceftazidime from this degradation.

cluster_0 Resistant Bacterium cluster_1 Antibiotic Action PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Essential for BetaLactamase β-Lactamase Enzyme Ceftazidime Ceftazidime BetaLactamase->Ceftazidime Hydrolyzes & Inactivates Ceftazidime->PBP Inhibits This compound This compound This compound->BetaLactamase Reversibly Inhibits

Caption: Mechanism of Ceftazidime-Avibactam Synergy.

Pharmacokinetic and Pharmacodynamic Considerations in Mice

A fundamental aspect of designing murine studies is understanding the PK/PD profile of the drug. Both ceftazidime and this compound have short half-lives in mice (approximately 0.2-0.3 hours in plasma), which is significantly shorter than in humans.[5] This necessitates frequent administration (e.g., every 2 hours) or the use of human-simulated dosing regimens to accurately model clinical exposures.[5][6]

  • Ceftazidime PK/PD: The efficacy of ceftazidime, like other β-lactams, is best correlated with the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC).[8]

  • This compound PK/PD: The key pharmacodynamic index for this compound is the percentage of the dosing interval that the free drug concentration remains above a critical threshold concentration (%fT>CT).[5][6] A CT of 1 mg/L has been associated with efficacy against P. aeruginosa, while a CT of 2.5 mg/L has been used for Enterobacteriaceae.[9][10]

These parameters are crucial for establishing dosing regimens that are both effective and clinically translatable. Dose fractionation studies have consistently shown that more frequent administration of this compound leads to greater efficacy for the same total daily dose.[5][6][11]

Murine Models of Infection: Protocols and Applications

Several well-established murine models are used to evaluate the efficacy of ceftazidime-avibactam against various Gram-negative pathogens. The choice of model depends on the research question, the target pathogen, and the desired clinical correlation.

Neutropenic Thigh Infection Model

This is a localized infection model widely used for PK/PD studies. It allows for precise quantification of bacterial burden and is less subject to the complex host immune responses seen in systemic models.

Rationale: By inducing neutropenia, the model focuses on the direct antimicrobial activity of the drug, minimizing the contribution of the host's immune system. This allows for a clear assessment of the drug's bactericidal or bacteriostatic effect. The thigh muscle provides a contained, well-perfused environment for reproducible bacterial growth.

  • Animal Selection: Use specific-pathogen-free mice, such as ICR (CD-1) or Swiss Webster, typically weighing 20-25g.[1]

  • Immunosuppression (Neutropenia):

    • Administer cyclophosphamide intraperitoneally (IP). A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[12]

    • This renders the mice neutropenic (absolute neutrophil count <100 cells/mm³) for several days, mimicking the condition of many immunocompromised patients.

  • Bacterial Preparation:

    • Culture the bacterial strain of interest (e.g., KPC-producing Klebsiella pneumoniae, ceftazidime-resistant P. aeruginosa) overnight.

    • Wash and dilute the bacterial suspension in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (typically 106-107 CFU/mL).

  • Infection:

    • Anesthetize the mice lightly (e.g., with isoflurane).

    • Inject 0.1 mL of the bacterial suspension intramuscularly into the posterior thigh muscle.[12]

  • Treatment Initiation:

    • Begin treatment 2 hours post-infection. This allows the infection to establish.

    • Administer ceftazidime-avibactam (typically a 4:1 ratio) subcutaneously (SC) or via another desired route.[7] Dosing frequency is critical; for PK/PD studies, q2h dosing is common.[5][6]

  • Endpoint Analysis:

    • At a predetermined time point (usually 24 hours post-treatment initiation), euthanize the mice.

    • Aseptically dissect the entire thigh muscle.

    • Homogenize the tissue in a known volume of sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).

    • Efficacy is measured as the log10 CFU reduction compared to the bacterial count at the start of therapy (0-hour controls).

cluster_workflow Neutropenic Thigh Infection Workflow Day_neg4 Day -4: Administer Cyclophosphamide (150 mg/kg) Day_neg1 Day -1: Administer Cyclophosphamide (100 mg/kg) Day_neg4->Day_neg1 Day_0_Infect Day 0 (0h): Inject Bacteria into Thigh Muscle Day_neg1->Day_0_Infect Day_0_Treat Day 0 (+2h): Initiate Ceftazidime- This compound Treatment Day_0_Infect->Day_0_Treat Day_1_Endpoint Day 1 (+26h): Euthanize, Harvest Thigh, Quantify CFU Day_0_Treat->Day_1_Endpoint

Caption: Workflow for the Murine Neutropenic Thigh Infection Model.

Murine Sepsis/Systemic Infection Model

This model evaluates the ability of a drug to prevent mortality from a systemic infection, providing a direct measure of life-saving potential.

Rationale: The sepsis model mimics a bloodstream infection, a severe clinical scenario. The endpoint, survival, is unambiguous and highly relevant. This model is often used to determine the 50% effective dose (ED50), which is the dose required to protect 50% of the infected animals.

  • Animal Selection: Male ICR (CD-1) mice (20-23g) are commonly used.[1]

  • Bacterial Preparation:

    • Prepare the bacterial inoculum as described for the thigh model.

    • To enhance virulence, the bacterial suspension is often mixed with a mucin solution (e.g., 5% hog gastric mucin).[1] This impairs phagocytosis and establishes a more reliable lethal infection.

  • Infection:

    • Inject 0.5 mL of the bacterial suspension in mucin intraperitoneally (IP). The inoculum size is critical and must be pre-determined to cause lethality in untreated control animals within a specific timeframe (e.g., 48 hours).[1]

  • Treatment:

    • Administer the test compounds (e.g., ceftazidime-avibactam) subcutaneously at 1 and 4 hours post-infection.[1] A range of doses is tested to generate a dose-response curve.

    • A control group receives only saline.

  • Endpoint Analysis:

    • Monitor the mice for survival for a period of 5 to 7 days.[1]

    • Calculate the ED50 value using a statistical method like log-probit analysis. The ED50 is reported as the dose of the antibiotic component (ceftazidime) in the combination.[1]

Murine Lung Infection Model

This model is essential for evaluating treatments for pneumonia, a common and serious infection.

Rationale: The lung infection or pneumonia model assesses drug efficacy at a specific and clinically important site of infection. It allows for the study of drug penetration into the epithelial lining fluid (ELF) of the lungs and its effect on local bacterial clearance.[13][14]

  • Animal Selection and Immunosuppression: Neutropenic mice are typically used, following the same cyclophosphamide regimen as the thigh model.[5][6]

  • Bacterial Preparation: Prepare the bacterial inoculum as previously described.

  • Infection:

    • Lightly anesthetize the mice.

    • Instill a small volume (e.g., 0.05 mL) of the bacterial suspension (~106-107 CFU) intranasally.[13] This method delivers the bacteria directly to the lungs.

  • Treatment:

    • Initiate treatment 2 hours post-infection.

    • Administer ceftazidime-avibactam subcutaneously. Frequent dosing (q2h) is often employed to maintain adequate drug levels.[5][6]

  • Endpoint Analysis:

    • At 24 hours post-treatment initiation, euthanize the mice.

    • Aseptically remove the lungs.

    • Homogenize the lungs in sterile saline and determine the bacterial load (CFU/lungs) by plating serial dilutions.

    • Efficacy is measured as the log10 CFU reduction compared to 0-hour controls.

Data Presentation and Interpretation

Clear presentation of quantitative data is essential for interpreting the results of these models.

Table 1: Example Efficacy of Ceftazidime-Avibactam in a Murine Sepsis Model
Bacterial Isolateβ-LactamaseCeftazidime MIC (μg/mL)Ceftazidime-Avibactam MIC (μg/mL)Ceftazidime ED50 (mg/kg)Ceftazidime-Avibactam ED50 (mg/kg)[15]
K. pneumoniae (Susceptible)None0.250.25<1.5<1.5
E. coli (ESBL)CTX-M>1280.5>906.5
E. cloacae (AmpC)AmpC640.25>905.2
K. pneumoniae (KPC)KPC-2>1288>9027

ED50 values are for the ceftazidime component, administered at 1 and 4 hours post-infection. Data synthesized from published studies.[1][15]

Table 2: Pharmacodynamic Targets for this compound in Neutropenic Mouse Models
Infection ModelPathogenThis compound PK/PD IndexTarget for Stasis (%fT>CT)Reference CT (mg/L)
Thigh InfectionP. aeruginosa%fT>CT14.1 - 62.51
Lung InfectionP. aeruginosa%fT>CT0 - 21.41
Thigh InfectionEnterobacteriaceae%fT>CT~35 - 402.0 - 2.5

Data represent the range of exposures required for a bacteriostatic effect. The thigh model often appears more stringent, requiring higher exposures.[5][6][9][10]

Conclusion and Future Directions

Murine models of infection are powerful, validated systems for the preclinical evaluation of ceftazidime-avibactam. The neutropenic thigh model is ideal for PK/PD parameter determination, while sepsis and lung infection models provide crucial data on survival and site-specific efficacy, respectively. A thorough understanding of the drug's PK/PD profile in mice is paramount for designing experiments that yield clinically translatable data. The protocols and insights provided herein serve as a comprehensive resource for researchers aiming to investigate the in vivo activity of this critical antibiotic combination against the ever-evolving threat of multidrug-resistant bacteria.

References

  • Levasseur, P., Girard, A. M., Miossec, C., et al. (2014). Efficacy of a Ceftazidime-Avibactam Combination in a Murine Model of Septicemia Caused by Enterobacteriaceae Species Producing AmpC or Extended-Spectrum β-Lactamases. Antimicrobial Agents and Chemotherapy, 58(10), 6298–6302. [Link]

  • Crandon, J. L., Schuck, V. J., Banevicius, M. A., et al. (2012). In Vivo Efficacy of Humanized Exposures of Ceftazidime-Avibactam in Comparison with Ceftazidime against Contemporary Enterobacteriaceae Isolates. Antimicrobial Agents and Chemotherapy, 56(12), 6137–6143. [Link]

  • Berkhout, J., Melchers, M. J., van Mil, A. C., et al. (2015). Pharmacodynamics of Ceftazidime and this compound in Neutropenic Mice with Thigh or Lung Infection. Antimicrobial Agents and Chemotherapy, 59(9), 5328–5336. [Link]

  • Berkhout, J., Melchers, M. J., van Mil, A. C., et al. (2015). Pharmacodynamics of Ceftazidime and this compound in Neutropenic Mice with Thigh or Lung Infection. Antimicrobial Agents and Chemotherapy, 59(9), 5328-5336. [Link]

  • Levasseur, P., Girard, A. M., Miossec, C., et al. (2014). Efficacy of a ceftazidime-avibactam combination in a murine model of septicemia caused by Enterobacteriaceae species producing AmpC or extended-spectrum β-lactamases. Antimicrobial Agents and Chemotherapy, 58(10), 6298-6302. [Link]

  • Levasseur, P., Girard, A. M., Lavallade, L., Miossec, C., Pace, J., & Coleman, K. (2014). Efficacy of a Ceftazidime-Avibactam Combination in a Murine Model of Septicemia Caused. Antimicrobial Agents and Chemotherapy, 58(10). [Link]

  • Nichols, W. W., Newell, P., & Critchley, I. A. (2022). The primary pharmacology of ceftazidime/avibactam: in vivo translational biology and pharmacokinetics/pharmacodynamics (PK/PD). The Journal of Antimicrobial Chemotherapy, 77(9), 2341–2355. [Link]

  • Shields, R. K., Chen, L., Cheng, S., et al. (2017). This compound Sensitizes Carbapenem-Resistant NDM-1–Producing Klebsiella pneumoniae to Innate Immune Clearance. The Journal of Infectious Diseases, 215(7), 1053–1061. [Link]

  • Charrier, L. P., Bellouard, R., Jatteau, C., et al. (2023). A model-based evaluation of the pharmacokinetics-pharmacodynamics (PKPD) of this compound in combination with ceftazidime. The Journal of Antimicrobial Chemotherapy, 78(10), 2533–2542. [Link]

  • Nichols, W. W., Newell, P., Critchley, I. A., et al. (2018). This compound Pharmacokinetic/Pharmacodynamic Targets. Antimicrobial Agents and Chemotherapy, 62(6), e02446-17. [Link]

  • Wang, F., Zhou, Q., Yang, X., et al. (2018). In vitro and in vivo bactericidal activity of ceftazidime-avibactam against Carbapenemase-producing Klebsiella pneumoniae. Annals of Clinical Microbiology and Antimicrobials, 17(1), 45. [Link]

  • Xu, Y., Wang, F., Lv, J., et al. (2022). In vitro and in vivo Antimicrobial Activities of Ceftazidime/Avibactam Alone or in Combination with Aztreonam Against Carbapenem-Resistant Enterobacterales. Infection and Drug Resistance, 15, 6981–6992. [Link]

  • Berkhout, J., Melchers, M. J., van Mil, A. C., et al. (2015). Pharmacodynamics of Ceftazidime and this compound in Neutropenic Mice with Thigh- or Lung-Infection. Antimicrobial Agents and Chemotherapy, 59(9), 5328-5336. [Link]

  • MacVane, S. H., Kuti, J. L., & Nicolau, D. P. (2014). Unexpected In Vivo Activity of Ceftazidime Alone and in Combination with this compound against New Delhi Metallo-β-Lactamase-Producing Enterobacteriaceae in a Murine Thigh Infection Model. Antimicrobial Agents and Chemotherapy, 58(11), 6921–6923. [Link]

  • Levasseur, P., Girard, A. M., Miossec, C., et al. (2014). Efficacy of a Ceftazidime-Avibactam Combination in a Murine Model of Septicemia Caused by Enterobacteriaceae Species Producing AmpC or Extended-Spectrum -Lactamases. Antimicrobial Agents and Chemotherapy, 58(10). [Link]

  • Das, B., Verma, G., & Singh, N. K. (2021). Efficacy of ceftazidime/avibactam in murine systemic infection model. ResearchGate. [Link]

  • Xu, Y., Wang, F., Lv, J., et al. (2022). In vitro and in vivo Antimicrobial Activities of Ceftazidime/Avibactam Alone or in Combination with Aztreonam Against Carbapenem-Resistant Enterobacterales. Infection and Drug Resistance, 15, 6981–6992. [Link]

  • Tsolaki, V., & Mantzarlis, K. (2023). In vitro, in vivo and clinical studies comparing the efficacy of ceftazidime-avibactam monotherapy with ceftazidime-avibactam-containing combination regimens against carbapenem-resistant Enterobacterales and multidrug-resistant Pseudomonas aeruginosa isolates or infections: a scoping review. Frontiers in Medicine, 10, 1228499. [Link]

  • Merdjan, H., Rhee, E. G., & Huntington, J. A. (2020). Dose selection for aztreonam-avibactam, including adjustments for renal impairment, for Phase IIa and Phase III evaluation. Clinical Infectious Diseases, 71(Supplement_1), S33–S41. [Link]

  • Berkhout, J., van Mil, A. C., Melchers, M. J., et al. (2015). Pharmacokinetics and Penetration of Ceftazidime and this compound into Epithelial Lining Fluid in Thigh- and Lung-Infected Mice. Antimicrobial Agents and Chemotherapy, 59(2), 1297–1300. [Link]

  • AVYCAZ (ceftazidime and this compound) for injection, for intravenous use. (2019). U.S. Food and Drug Administration. [Link]

  • Le, J., Cparts, A. F., Sabet, M., et al. (2014). Efficacies of Ceftazidime-Avibactam and Ceftazidime against Pseudomonas aeruginosa in a Murine Lung Infection Model. Antimicrobial Agents and Chemotherapy, 58(3), 1365–1371. [Link]

  • Lahiri, S. D., Alm, R. A., & Hegde, S. S. (2013). This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Antimicrobial Agents and Chemotherapy, 57(12), 6298–6307. [Link]

Sources

Application Note: A Researcher's Guide to Selecting Bacterial Strains for Avibactam Efficacy Testing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide is designed for researchers, scientists, and drug development professionals engaged in the in vitro efficacy testing of avibactam, a crucial non-β-lactam β-lactamase inhibitor. This document provides an in-depth rationale and detailed protocols for the selection of clinically relevant and genetically characterized bacterial strains. By explaining the causality behind experimental choices and adhering to international standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), this guide aims to ensure the generation of robust, reproducible, and trustworthy data in the evaluation of this compound's therapeutic potential.

The Scientific Imperative for Rational Strain Selection in this compound Testing

The rise of multidrug-resistant Gram-negative bacteria, largely driven by the production of β-lactamase enzymes, presents a formidable challenge in modern medicine. This compound, a diazabicyclooctane non-β-lactam β-lactamase inhibitor, represents a significant advancement in overcoming this resistance. It functions by covalently binding to the active site of serine β-lactamases, a reaction that is notably reversible, thereby protecting its partner β-lactam antibiotic (e.g., ceftazidime) from inactivation.[1] This mechanism is effective against a broad array of Ambler class A, class C, and some class D β-lactamases.[2][3]

However, the efficacy of this compound is not universal. It notably lacks activity against Ambler class B metallo-β-lactamases (MBLs), such as NDM, VIM, and IMP types.[4][5][6] Furthermore, resistance can emerge through various mechanisms, including mutations in the β-lactamase enzyme itself (e.g., within the Ω-loop of KPC enzymes), modifications to porin channels affecting drug entry, or the overexpression of efflux pumps.[7][8]

Therefore, the cornerstone of a scientifically sound evaluation of this compound's efficacy lies in the meticulous and strategic selection of bacterial strains. A thoughtfully curated panel of bacteria provides a clinically relevant challenge, delineates the spectrum of activity, and validates the mechanism of action. Simply testing against a random assortment of isolates is insufficient; the chosen strains must represent the key enzymatic threats seen in clinical practice to generate data that is both accurate and translatable.

Designing a Validating Bacterial Panel: Key Principles and Strain Categories

The objective is to assemble a panel that is diverse, clinically relevant, and genetically characterized. This approach ensures that the resulting data is not only reproducible but also predictive of clinical performance.

Core Principles of Strain Selection
  • Clinical Provenance: Prioritize strains isolated from human infections.

  • Genetic and Enzymatic Diversity: The panel must include isolates that produce a wide range of β-lactamases targeted by this compound, as well as those known to be resistant.

  • Verified Mechanisms: Strains should have well-characterized resistance profiles, ideally confirmed through molecular methods like PCR or whole-genome sequencing.

  • Standardized Quality Control: The inclusion of internationally recognized quality control (QC) strains is non-negotiable for validating test accuracy.

Essential Bacterial Categories for a Comprehensive this compound Testing Panel

A robust panel should be structured to include the following groups to probe the full extent of this compound's activity:

A. Positive Control Strains (Known Susceptibility): These strains produce β-lactamases that are known targets of this compound. Their inclusion validates the inhibitor's intended activity.

  • KPC-Producing Enterobacterales: Klebsiella pneumoniae strains expressing Klebsiella pneumoniae carbapenemase (KPC), particularly KPC-2 and KPC-3, are a primary target for ceftazidime-avibactam.[3][9]

  • OXA-48-like-Producing Enterobacterales: Strains producing OXA-48 and its variants are critical, as these enzymes are a growing cause of carbapenem resistance and are inhibited by this compound.[2][10][11]

  • AmpC-Producing Enterobacterales: Include species with inducible or derepressed chromosomal AmpC enzymes (e.g., Enterobacter cloacae, Citrobacter freundii) or those with plasmid-mediated AmpC.[12][13][14]

  • ESBL-Producing Enterobacterales: Strains producing common extended-spectrum β-lactamases (e.g., CTX-M, SHV, TEM variants) should be included to demonstrate this compound's broad utility against these prevalent enzymes.

B. Negative Control Strains (Known Resistance): These strains possess resistance mechanisms that this compound cannot overcome. Their inclusion is crucial to confirm the inhibitor's known mechanistic limitations and prevent misinterpretation of results.

  • Metallo-β-Lactamase (MBL)-Producing Enterobacterales: This is the most important negative control group. Strains producing NDM, VIM, or IMP carbapenemases are not inhibited by this compound.[4][5][15] Their resistance in the assay confirms the test is performing as expected.

C. Quality Control (QC) Strains: These are genetically stable, well-characterized reference strains with defined MIC ranges, as stipulated by CLSI and EUCAST. They are essential for monitoring the precision and accuracy of the testing procedure.

Recommended Strains for Building a Testing Panel

The following table provides examples of specific strains that can be used to construct a robust testing panel. Researchers should source these from reputable culture collections like the American Type Culture Collection (ATCC) or the National Collection of Type Cultures (NCTC) to ensure authenticity.

CategoryStrain ExampleKey Resistance MechanismPurpose in Panel
QC Strains E. coli ATCC® 25922Wild-type, susceptibleBaseline QC
P. aeruginosa ATCC® 27853Wild-type, susceptibleBaseline QC for P. aeruginosa
K. pneumoniae ATCC® 700603SHV-18 (ESBL)ESBL QC
Positive Controls K. pneumoniae ATCC® BAA-1705KPC-2 ProducerKey target validation
Characterized Clinical IsolateOXA-48 ProducerTarget validation
Characterized Clinical IsolateAmpC Producer (e.g., E. cloacae)Target validation
Negative Controls Characterized Clinical IsolateNDM Producer (e.g., K. pneumoniae)Confirms lack of MBL activity
Characterized Clinical IsolateIMP or VIM ProducerConfirms lack of MBL activity

Experimental Protocol: Broth Microdilution MIC Testing

The broth microdilution (BMD) method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) and is recommended by both CLSI and EUCAST for testing ceftazidime-avibactam.

Workflow for Broth Microdilution Testing

QC_Logic Test_Batch Run Experimental and QC Strains Together QC_MICs Determine MICs for QC Strains (e.g., ATCC 25922) Test_Batch->QC_MICs Compare Compare QC MICs to Published Acceptable Ranges (CLSI/EUCAST) QC_MICs->Compare InRange Results Valid: Accept Experimental Data Compare->InRange In Range OutOfRange Results Invalid: Reject All Data from Batch Compare->OutOfRange Out of Range Troubleshoot Troubleshoot Protocol and Repeat Test OutOfRange->Troubleshoot

Caption: The self-validating system of using QC strains in AST.

CLSI/EUCAST Quality Control Ranges

The MIC values for the recommended QC strains must fall within the ranges specified in the current CLSI M100 or EUCAST documents. If any QC result is out of range, the results for all isolates tested in that batch are considered invalid, and the entire run must be repeated.

Quality Control StrainAgentAcceptable QC Range (µg/mL)
E. coli ATCC® 25922Ceftazidime-avibactam0.06/4 - 0.5/4
P. aeruginosa ATCC® 27853Ceftazidime-avibactam0.5/4 - 4/4
K. pneumoniae ATCC® 700603Ceftazidime-avibactam0.25/4 - 2/4

(Note: Ranges are subject to change and should always be verified against the latest CLSI M100 or EUCAST publications.) [16][17][18][19][20][21]

Conclusion and Best Practices

The selection of appropriate bacterial strains is a critical determinant of the quality and clinical relevance of this compound efficacy data. A scientifically rigorous approach involves creating a diverse panel of well-characterized, clinically significant isolates that probe the inhibitor's spectrum of activity, including both its strengths and its known limitations. By adhering to standardized broth microdilution protocols from CLSI and EUCAST and implementing a stringent quality control program, researchers can ensure their findings are accurate, reproducible, and contribute meaningfully to the fight against antimicrobial resistance.

References

  • CLSI. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition.
  • CLSI. (2015). M100-S25: Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Fifth Informational Supplement.
  • Beckman Coulter. Multicenter Evaluation of Ceftazidime/Avibactam MIC Results for Enterobacteriaceae and Pseudomonas aeruginosa Using MicroScan Dr. Beckman Coulter, Inc.
  • U.S. Food and Drug Administration. (n.d.). 510(k) Substantial Equivalence Determination Decision Memorandum Assay Only Template.
  • Koeth, L., et al. (n.d.). Evaluation of ceftazidime-avibactam gradient strip MIC, broth microdilution MIC and 10-4 disk methods for Enterobacteriaceae and Pseudomonas aeruginosa.
  • CABI Digital Library. (n.d.). Development of EUCAST zone diameter breakpoints and quality control criteria for ceftazidime-avibactam 10-4 µg.
  • MacVane, S. H., et al. (2017). A Systematic Approach to the Selection of the Appropriate this compound Concentration for Use with Ceftazidime in Broth Microdilution Susceptibility Testing. Antimicrobial Agents and Chemotherapy, 61(9), e00359-17.
  • U.S. Food and Drug Administration. (n.d.). 510(k) Substantial Equivalence Determination Decision Memorandum Assay Only Template.
  • Soudeiha, M. A., et al. (2022). Rapid Detection of Ceftazidime/Avibactam Susceptibility/Resistance in Enterobacterales by Rapid CAZ/AVI NP Test. Emerging Infectious Diseases, 28(7), 1451-1455.
  • Shields, R. K., et al. (2021). Evaluation of Metallo-β-Lactamase Susceptibility Testing in a Physiologic Medium. Journal of Clinical Microbiology, 59(12), e01488-21.
  • Laboratory Specialists, Inc. (n.d.). Ceftazidime-Avibactam Disk Mass Studies for EUCAST Disk Diffusion Method Against Enterobacteriaceae and Pseudomonas aeruginosa.
  • Public Health England. (n.d.). NCTC Antimicrobial Resistance Reference Strains and Antimicrobial Susceptibility Testing Control Strains. Culture Collections.
  • Nichols, W. W., et al. (2018). Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 62(11), e02590-17.
  • Wang, Y., et al. (2022). Klebsiella pneumoniae carbapenemase variants: the new threat to global public health. Frontiers in Microbiology, 13, 982424.
  • Queenan, A. M., & Bush, K. (2007). Emergence of Klebsiella pneumoniae Carbapenemase (KPC)-Producing Bacteria. Clinical Infectious Diseases, 45(1), 94-97.
  • rapidmicrobiology. (2016). EUCAST Recommended Strains for Routine and Extended Internal.
  • Hsueh, P.-R., et al. (2025). Antimicrobial Susceptibility Testing of the Combination of Aztreonam and this compound in NDM-Producing Enterobacterales: A Comparative Evaluation Using the CLSI and EUCAST Methods. Antibiotics, 14(7), 675.
  • ResearchGate. (n.d.). Development of EUCAST zone diameter breakpoints and quality control criteria for ceftazidime-avibactam 10-4 μg | Request PDF.
  • PubMed. (2018). Development of EUCAST zone diameter breakpoints and quality control criteria for ceftazidime-avibactam 10-4 μg.
  • Barnes, M. D., et al. (2017). Klebsiella pneumoniae Carbapenemase-2 (KPC-2), Substitutions at Ambler Position Asp179, and Resistance to Ceftazidime-Avibactam: Unique Antibiotic-Resistant Phenotypes Emerge from β-Lactamase Protein Engineering. mBio, 8(5), e00835-17.
  • Ehmann, D. E., et al. (2013). This compound is a covalent, reversible, non–β-lactam β-lactamase inhibitor. Proceedings of the National Academy of Sciences, 110(29), 11938-11943.
  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria.
  • Marshall, S., et al. (2017). Can Ceftazidime-Avibactam and Aztreonam Overcome β-Lactam Resistance Conferred by Metallo-β-Lactamases in Enterobacteriaceae? Antimicrobial Agents and Chemotherapy, 61(4), e02264-16.
  • EUCAST. (2020).
  • Bassetti, M., et al. (2024). Antibiotic Treatment of Infections Caused by AmpC-Producing Enterobacterales. Antibiotics, 13(10), 861.
  • National Institute for Communicable Diseases (NICD). (n.d.). European Committee on Antimicrobial Susceptibility Testing.
  • El-Hoseiny, M. A., et al. (2019). Detection of OXA-48-Carbapenemase-Producing Enterobacteriaceae using ChromID OXA-48 in Critical Care Patients in Egypt. Journal of Pure and Applied Microbiology, 13(2), 857-863.
  • Tóth, A., et al. (2025). Emergence of OXA-48-like Carbapenemase-Producing Escherichia coli in Baranya County, Hungary. Antibiotics, 14(1), 1.
  • ResearchGate. (n.d.). Antimicrobial susceptibility of 137 OXA-48-positive Enterobacteriaceae strains isolated from clinical samples of companion animals.
  • CLSI. (2021). Key Insights: Imipenem-Relebactam and Aztreonam-Avibactam.
  • Hackensack Meridian School of Medicine. (2017). Klebsiella pneumoniae carbapenemase-2 (KPC-2)
  • EUCAST. (2024). Aztreonam-avibactam and cefepime-enmetazobactam now available.
  • Shrestha, D., et al. (2020). Detection of OXA-48 Gene in Carbapenem-Resistant Escherichia coli and Klebsiella pneumoniae from Urine Samples. Infection and Drug Resistance, 13, 2239–2247.
  • Microbiologics. (n.d.). Antimicrobial Resistance Strains.
  • ResearchGate. (2025).
  • Tamma, P. D., & Doi, Y. (2019). AmpC β-lactamase-producing Enterobacterales: what a clinician should know. Journal of Clinical Microbiology, 57(4), e01972-18.
  • Harris, P. N. A., et al. (2021). Wild-Type AmpC Beta-Lactamase-Producing Enterobacterales Are a Risk Factor for Empirical Treatment Failure in Patients with Bloodstream Infection. Antibiotics, 10(12), 1475.
  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • MDPI. (2025).
  • Tooke, C. L., et al. (2021). Antimicrobial Resistance Conferred by OXA-48 β-Lactamases: Towards a Detailed Mechanistic Understanding. Clinical Microbiology Reviews, 34(3), e00182-20.
  • bioMérieux. (2025). ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • UniProt. (n.d.). ampC - Beta-lactamase - Enterobacter cloacae.
  • Archibong, C. P., et al. (2018). Antibiotics susceptibility profile of Metallo- beta-lactamase producing bacterial isolates harboring blaIMP and blaNDM. International Journal of Healthcare Sciences, 6(2), 31-35.
  • Tamma, P. D., et al. (2017). A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World. Clinical Infectious Diseases, 64(5), 672–679.
  • Datta, P., et al. (2012). Metallo-β-lactamase-producing Clinical Isolates from Patients of a Tertiary Care Hospital.
  • CLSI. (n.d.). CLSI M100™. Pediatric infectious diseases electronic library.
  • Culture Collections. (n.d.). Antimicrobial Resistance Strains.
  • Culture Collections. (n.d.). Antimicrobial Resistant Strains.

Sources

time-kill assay protocol for ceftazidime-avibactam combination

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Time-Kill Assay Protocol for the Ceftazidime-Avibactam Combination

Audience: Researchers, scientists, and drug development professionals.

Evaluating the Pharmacodynamics of Ceftazidime-Avibactam: A Detailed Protocol for In Vitro Time-Kill Assays

Introduction

The rise of multidrug-resistant Gram-negative bacteria necessitates robust in vitro methods to evaluate novel antimicrobial agents. Ceftazidime-avibactam is a combination drug that pairs a third-generation cephalosporin (ceftazidime) with a novel non-β-lactam β-lactamase inhibitor (avibactam). Ceftazidime acts by binding to essential penicillin-binding proteins (PBPs), which inhibits the synthesis of the bacterial cell wall and leads to cell death[1][2]. However, its efficacy can be compromised by β-lactamase enzymes produced by resistant bacteria. This compound protects ceftazidime from degradation by inactivating a broad spectrum of β-lactamases, including Ambler class A, class C, and some class D enzymes[3][4][5].

The time-kill assay is a dynamic method used to assess the pharmacodynamic effects of an antimicrobial agent over time. Unlike static minimum inhibitory concentration (MIC) assays, time-kill studies provide critical information on the rate and extent of bacterial killing, helping to classify an agent's activity as bactericidal or bacteriostatic and to evaluate synergistic interactions between two drugs[6][7]. This protocol provides a detailed methodology for performing a time-kill assay to evaluate the activity of the ceftazidime-avibactam combination, grounded in guidelines from the Clinical and Laboratory Standards Institute (CLSI)[8][9].

Principle of the Time-Kill Assay

The time-kill assay measures the change in a bacterial population's density after exposure to an antimicrobial agent over a set period, typically 24 hours. A starting inoculum of a specific bacterial strain is introduced into a broth medium containing the antimicrobial agent(s) at desired concentrations. At various time points, aliquots are removed, serially diluted, and plated to enumerate the surviving viable bacteria (Colony Forming Units, CFU/mL). The results are plotted as log₁₀ CFU/mL versus time, generating "kill curves" that graphically depict the antimicrobial effect[10][11].

Key Definitions

Understanding the following definitions, primarily based on CLSI document M26-A, is crucial for interpreting time-kill assay results[8][12]:

  • Bactericidal Activity: A ≥3-log₁₀ (or 99.9%) reduction in the CFU/mL from the starting inoculum at a specified time point (e.g., 24 hours)[7][8].

  • Bacteriostatic Activity: A <3-log₁₀ reduction in the CFU/mL from the starting inoculum, where bacterial growth is inhibited but the cells are not rapidly killed[7].

  • Synergy: The interaction of two or more agents where their combined effect is significantly greater than the sum of their individual effects. In a time-kill assay, synergy is demonstrated by a ≥2-log₁₀ decrease in CFU/mL with the combination compared to its most active single agent after 24 hours[6][8].

  • Indifference: The combined effect is similar to that of the most active single agent (a <2-log₁₀ change in CFU/mL compared to the most active agent)[12].

  • Antagonism: The combined effect is significantly less than the effect of the most active single agent alone (a ≥2-log₁₀ increase in CFU/mL with the combination compared to the most active agent)[13].

Materials and Reagents

Equipment:

  • Biosafety cabinet (Class II)

  • Shaking incubator (35 ± 2°C)

  • Spectrophotometer or McFarland densitometer

  • Vortex mixer

  • Micropipettes (P20, P200, P1000) and sterile tips

  • Sterile serological pipettes

  • Sterile culture tubes (e.g., 16 x 125 mm glass or polypropylene) or flasks

  • Sterile microcentrifuge tubes

  • Spiral plater or sterile spreaders

  • Colony counter

Media and Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[14]

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar plates

  • Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)

  • Ceftazidime analytical powder

  • This compound analytical powder

  • Appropriate solvents for antibiotic stock solutions (e.g., sterile distilled water, DMSO), as recommended by the manufacturer.

  • Bacterial strain(s) of interest (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa)

  • Quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)[15]

Experimental Protocol

This protocol is a multi-day procedure. A preliminary MIC determination is required before initiating the time-kill assay.

Causality: The concentrations used in a time-kill assay are based on the MIC of the test organism. Determining the MICs of ceftazidime alone and in combination with a fixed concentration of this compound (typically 4 mg/L) is a mandatory first step[16][17].

  • Perform Broth Microdilution: Determine the MIC of ceftazidime and ceftazidime-avibactam against the test isolate(s) according to CLSI or EUCAST guidelines[18][19]. Use CAMHB for this procedure.

  • Incubate and Read: Incubate the MIC plates at 35 ± 2°C for 16-20 hours. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth. Record these values to inform the concentrations for the time-kill assay.

  • Prepare Antibiotic Stock Solutions:

    • Accurately weigh and dissolve ceftazidime and this compound powders in their recommended solvents to create high-concentration stock solutions (e.g., 1280 µg/mL).

    • Sterilize the stock solutions by filtering through a 0.22 µm syringe filter. Prepare fresh on the day of the experiment.

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Inoculate the colonies into a tube of CAMHB and incubate at 35 ± 2°C until the culture reaches log-phase growth (typically 2-4 hours, turbidity equivalent to a 0.5 McFarland standard).

    • Adjust the bacterial suspension with sterile saline or broth to match the turbidity of a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL).

    • Prepare the final inoculum by making a further dilution (e.g., 1:100 to 1:200) in CAMHB to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in the final assay tubes[12]. The precise dilution factor should be validated for each lab and strain.

  • Assay Setup:

    • Prepare sterile tubes or flasks for each condition, with a final volume of 10-20 mL to allow for repeated sampling.

    • Label tubes for each condition to be tested. A standard setup includes:

      • Growth Control: CAMHB + bacterial inoculum (no antibiotic).

      • Ceftazidime Alone: CAMHB + ceftazidime (e.g., at 0.5x, 1x, or 2x MIC) + bacterial inoculum.

      • This compound Alone: CAMHB + this compound (at the fixed concentration, e.g., 4 µg/mL) + bacterial inoculum. This control verifies that this compound alone has no significant antibacterial activity.

      • Ceftazidime-Avibactam Combination: CAMHB + ceftazidime (at various concentrations) + this compound (fixed at 4 µg/mL) + bacterial inoculum.

    • Add the appropriate volumes of CAMHB, antibiotic stock solutions, and finally the prepared bacterial inoculum to each tube. Vortex gently to mix.

  • Time Zero (T₀) Sampling:

    • Immediately after adding the inoculum, remove a 100 µL aliquot from the Growth Control tube. This sample represents the starting bacterial density (T₀).

    • Perform 10-fold serial dilutions of the aliquot in sterile saline or PBS (e.g., 10⁻¹, 10⁻², 10⁻³).

    • Plate 100 µL from appropriate dilutions (e.g., 10⁻² and 10⁻³) onto TSA plates in duplicate. The goal is to obtain plates with 30-300 colonies for accurate counting.

  • Incubation and Subsequent Sampling:

    • Place all tubes in a shaking incubator at 35 ± 2°C.

    • Remove 100 µL aliquots from each test and control tube at specified time points (e.g., 2, 4, 6, 8, and 24 hours )[6].

    • For each sample, immediately perform serial dilutions and plate as described for the T₀ sample.

    • Self-Validating Step: It is critical to dilute samples sufficiently to minimize antibiotic carryover, which could inhibit growth on the agar plate. If carryover is suspected, samples can be centrifuged, the supernatant discarded, and the pellet resuspended in saline before plating.

  • Enumeration: After 18-24 hours of incubation, count the colonies on the plates from each time point. Calculate the CFU/mL for each sample using the formula:

    • CFU/mL = (Average number of colonies) x (Dilution factor) x 10

  • Data Analysis and Plotting:

    • Convert all CFU/mL values to log₁₀ CFU/mL.

    • Plot the mean log₁₀ CFU/mL (Y-axis) against time (X-axis) for each condition on a semi-log graph[12].

    • Interpret the curves based on the definitions provided above (Bactericidal, Synergy, etc.). Compare the 24-hour data point for the combination curve against the most active single agent to determine synergy.

Experimental Workflow Diagram

Time_Kill_Assay_Workflow Time-Kill Assay Workflow for Ceftazidime-Avibactam cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Execution cluster_analysis Day 3: Analysis MIC 1. Determine MICs (Ceftazidime +/- this compound) per CLSI/EUCAST Inoculum 2. Prepare Bacterial Inoculum (Log-phase culture to 0.5 McFarland) Stocks 3. Prepare Antibiotic Stocks (Ceftazidime & this compound) Setup 4. Assay Setup (Broth + Drugs + Inoculum) Target ~5x10^5 CFU/mL Stocks->Setup Sample_T0 5. T=0 Sampling (Growth Control Tube) Setup->Sample_T0 Incubate 6. Incubate at 35°C (Shaking) Sample_T0->Incubate Sample_Tx 7. Periodic Sampling (T=2, 4, 6, 8, 24h) Incubate->Sample_Tx Dilute 8. Serial Dilution & Plating Sample_Tx->Dilute Count 9. Incubate Plates & Count Colonies (Calculate CFU/mL) Dilute->Count Plot 10. Plot Data (Log10 CFU/mL vs. Time) Count->Plot Interpret 11. Interpret Results (Bactericidal, Synergy, etc.) Plot->Interpret

Sources

cloning and expression of beta-lactamases for avibactam inhibition analysis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Cloning, Expression, and Inhibition Analysis of Beta-Lactamases for Avibactam Efficacy Studies

Audience: Researchers, scientists, and drug development professionals in the fields of microbiology, biochemistry, and infectious diseases.

Introduction: The Clinical Imperative for Beta-Lactamase Inhibition

The escalating crisis of antibiotic resistance, driven largely by the dissemination of β-lactamase enzymes, poses a significant threat to global health. These enzymes hydrolyze the amide bond in the β-lactam ring of widely used antibiotics, rendering them ineffective.[1] this compound, a non-β-lactam β-lactamase inhibitor, represents a critical advancement in overcoming this resistance mechanism.[1][2] It acts as a covalent inhibitor, forming a stable, yet reversible, carbamate linkage with the active site serine of Class A, C, and some Class D β-lactamases.[2][3][4] This mechanism effectively protects partner β-lactam antibiotics from degradation, restoring their clinical efficacy.[3][4]

To accelerate the development of new antibiotic therapies and understand the evolving landscape of resistance, a robust and reproducible platform for producing and characterizing diverse β-lactamases is essential. This guide provides a comprehensive, field-proven methodology for the cloning, expression, purification, and kinetic analysis of recombinant β-lactamases, specifically tailored for evaluating the inhibitory potential of this compound. The protocols herein are designed to be self-validating, incorporating quality control checkpoints to ensure the generation of high-fidelity data for downstream drug development applications.

Strategic Planning: Gene to Assay Workflow

The successful execution of this project hinges on a logical progression from gene acquisition to kinetic data analysis. The workflow is designed in discrete modules, each with a specific objective and quality control gate.

G cluster_0 PART 1: Gene Preparation & Cloning cluster_1 PART 2: Protein Production & Purification cluster_2 PART 3: Inhibition Analysis Gene Select & Optimize β-Lactamase Gene PCR PCR Amplification (Codon Optimized) Gene->PCR Digest Restriction Digest (Gene & Vector) PCR->Digest Ligate T4 DNA Ligation PCR->Ligate Vector Select pET Expression Vector (e.g., pET-28a) Vector->Digest Digest->Ligate Transform Transform E. coli DH5α Ligate->Transform Select Select Colonies & Sequence Verify Transform->Select Transform_BL21 Transform E. coli BL21(DE3) Select->Transform_BL21 Verified Plasmid Induce Induce Expression (IPTG, Low Temp) Transform_BL21->Induce Lyse Cell Lysis (Sonication) Induce->Lyse Purify Ni-NTA Affinity Chromatography Lyse->Purify QC SDS-PAGE & BCA Quantification Purify->QC Assay Kinetic Assay Setup (Nitrocefin) QC->Assay Purified Enzyme Measure Spectrophotometric Measurement (486 nm) Assay->Measure Analyze IC50 & Ki Determination Measure->Analyze

Caption: High-level workflow from gene selection to kinetic analysis.

Part 1: Cloning and Vector Construction

Expertise & Rationale: The goal is to insert the β-lactamase gene into an expression vector that allows for high-yield production of a soluble, active enzyme. The pET vector system is chosen for its tight regulation (T7 promoter) and the ability to add an N-terminal His-tag, which is crucial for one-step affinity purification.[5] We will exclude the native signal peptide from the coding sequence, as its presence can lead to improper folding or insolubility when expressed cytoplasmically in E. coli.[5] Codon optimization for E. coli is a critical step to prevent translational stalls and maximize protein yield.

Protocol 3.1: Gene Amplification and Vector Preparation
  • Gene Design: Obtain the target β-lactamase gene sequence (e.g., KPC-2, CTX-M-15, AmpC). Remove the native signal peptide sequence. Perform codon optimization for E. coli using a commercial service or online tool. Flank the gene with NdeI (5') and XhoI (3') restriction sites.

  • PCR Amplification:

    • Set up a 50 µL PCR reaction using a high-fidelity DNA polymerase.

    • Template: 10-50 ng of synthesized gene block or plasmid DNA.

    • Forward Primer (NdeI): 5'-CATATGA[START_CODON]...-3'

    • Reverse Primer (XhoI): 5'-CTCGAG[...END_OF_GENE]-3'

    • Cycling Conditions: 98°C for 30s; 30 cycles of (98°C for 10s, 60-68°C for 20s, 72°C for 30s/kb); final extension at 72°C for 5 min.

    • QC Check: Verify PCR product size on a 1% agarose gel.

  • Restriction Digest:

    • Digest 1 µg of the purified PCR product and 1 µg of pET-28a(+) vector in parallel reactions.

    • Use NdeI-HF and XhoI restriction enzymes in a 50 µL reaction volume with the appropriate buffer.

    • Incubate at 37°C for 1-2 hours.

    • Purify the digested products using a PCR cleanup kit.

  • Ligation and Transformation:

    • Set up a ligation reaction with a 3:1 molar ratio of insert-to-vector using T4 DNA Ligase. Incubate at 16°C overnight or room temperature for 2 hours.

    • Transform 5 µL of the ligation mixture into 50 µL of chemically competent E. coli DH5α cells.

    • Plate on LB agar containing 50 µg/mL kanamycin. Incubate overnight at 37°C.

  • Verification:

    • Select 3-5 colonies for overnight culture in LB + kanamycin.

    • Isolate plasmid DNA using a miniprep kit.

    • QC Check: Confirm the presence and orientation of the insert via Sanger sequencing.

Part 2: Recombinant Protein Expression and Purification

Expertise & Rationale: The choice of E. coli BL21(DE3) as the expression host is deliberate; it contains the T7 RNA polymerase gene under the control of the lacUV5 promoter, allowing for IPTG-inducible expression of our target gene.[5] Inducing at a lower temperature (e.g., 18°C) slows down protein synthesis, which often promotes proper folding and increases the yield of soluble protein.[5] Immobilized Metal Affinity Chromatography (IMAC), specifically using a Ni-NTA resin, is a highly effective one-step purification method for His-tagged proteins.

G start Verified Plasmid (from Part 1) transform Transform into E. coli BL21(DE3) start->transform culture Grow Culture to OD600 ~0.6-0.8 transform->culture induce Induce with IPTG (e.g., 0.5 mM) culture->induce incubate Incubate Overnight at Low Temp (18°C) induce->incubate harvest Harvest Cells (Centrifugation) incubate->harvest lyse Resuspend & Lyse (Sonication) harvest->lyse clarify Clarify Lysate (Centrifugation) lyse->clarify bind Bind to Ni-NTA Resin clarify->bind wash Wash (Low Imidazole) bind->wash elute Elute (High Imidazole) wash->elute qc QC: SDS-PAGE & Quantification elute->qc

Caption: Workflow for beta-lactamase expression and purification.

Protocol 4.1: Protein Expression and Cell Lysis
  • Transformation: Transform the sequence-verified pET-28a-β-lactamase plasmid into chemically competent E. coli BL21(DE3) cells. Plate on LB agar with 50 µg/mL kanamycin.

  • Starter Culture: Inoculate a single colony into 10 mL of LB + kanamycin and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB + kanamycin with the overnight starter culture. Grow at 37°C with vigorous shaking (220 rpm) until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to room temperature. Add IPTG to a final concentration of 0.5 mM.

  • Expression: Incubate the culture at 18°C overnight (16-18 hours) with shaking.

  • Harvesting: Pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail. Lyse the cells via sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant (clarified lysate).

Protocol 4.2: Ni-NTA Affinity Purification
  • Resin Equilibration: Equilibrate a 2 mL Ni-NTA column with 10 column volumes (CV) of Lysis Buffer.

  • Binding: Load the clarified lysate onto the column by gravity flow.

  • Washing: Wash the column with 20 CV of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution: Elute the target protein with 5 CV of Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect 1 mL fractions.

  • QC & Dialysis:

    • QC Check: Run eluted fractions on a 12% SDS-PAGE gel to assess purity and identify fractions containing the target protein.

    • Pool the purest fractions and dialyze against a suitable storage buffer (e.g., 50 mM PBS, pH 7.4) to remove imidazole.

    • QC Check: Determine the final protein concentration using a BCA or Bradford assay. Aliquot and store at -80°C.

Part 3: this compound Inhibition Analysis

Expertise & Rationale: The inhibitory activity of this compound is quantified by determining its half-maximal inhibitory concentration (IC50). This is achieved using a kinetic assay with a chromogenic substrate, nitrocefin.[6] Nitrocefin hydrolysis by β-lactamase results in a color change from yellow to red, which can be monitored spectrophotometrically at ~486 nm.[6][7] By measuring the rate of hydrolysis in the presence of varying this compound concentrations, a dose-response curve can be generated to calculate the IC50. Pre-incubating the enzyme and inhibitor allows time for the covalent bond to form, which is critical for accurate potency measurement of mechanism-based inhibitors like this compound.[8]

Protocol 5.1: IC50 Determination using Nitrocefin Assay
  • Reagent Preparation:

    • Assay Buffer: 100 mM PBS, pH 7.0.[7]

    • Nitrocefin Stock: 10 mg/mL in DMSO.[7]

    • Nitrocefin Working Solution: Dilute stock to 100 µM in Assay Buffer. (Final assay concentration will be 50 µM).[6]

    • Enzyme Working Solution: Dilute the purified β-lactamase in Assay Buffer to a concentration that gives a linear reaction rate for at least 10 minutes (typically 1-5 nM).

    • This compound Serial Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in Assay Buffer, starting from a high concentration (e.g., 100 µM).

  • Assay Setup (96-well plate format):

    • In triplicate, add 50 µL of the enzyme working solution to each well.

    • Add 10 µL of each this compound dilution (or buffer for control) to the corresponding wells.

    • Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow inhibitor binding.[8]

  • Kinetic Measurement:

    • Initiate the reaction by adding 40 µL of the 100 µM Nitrocefin working solution to all wells (final volume 100 µL).

    • Immediately place the plate in a microplate reader pre-set to 25°C.

    • Measure the absorbance at 486 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each reaction by determining the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control.

    • Plot percent inhibition versus the log of the this compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using software like GraphPad Prism to determine the IC50 value.[8]

Data Presentation: Comparative Inhibition Profile

The results of the IC50 determination can be summarized to compare the efficacy of this compound against different classes of β-lactamases.

β-LactamaseAmbler ClassEnzyme SourceThis compound IC50 (nM) [Hypothetical Data]
KPC-2AK. pneumoniae8.5
CTX-M-15AE. coli4.2
AmpCCP. aeruginosa15.0
OXA-48DK. pneumoniae120.0

Note: IC50 values are highly dependent on experimental conditions such as enzyme and substrate concentrations.[8]

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
No PCR Product Incorrect annealing temp., bad primers, low template quality.Run a temperature gradient PCR. Verify primer sequences. Use fresh, high-quality template DNA.
Low Protein Yield Codon bias, protein toxicity, incorrect induction conditions.Ensure gene is codon-optimized. Lower IPTG concentration and/or induction temperature.
Protein is Insoluble Misfolding, aggregation, expression too rapid.Induce at a lower temperature (16-18°C) for a longer period. Co-express chaperones.
No Enzyme Activity Protein denatured, incorrect buffer, inactive enzyme.Handle purified protein on ice. Ensure assay buffer pH is correct (7.0). Confirm protein purity/integrity via SDS-PAGE.
High IC50 Variation Pipetting errors, unstable reagents, incorrect timing.Use calibrated pipettes. Prepare fresh reagents daily. Use a multi-channel pipette to start reactions simultaneously.

References

  • Ehmann, D. E., et al. (2012). This compound is a covalent, reversible, non-β-lactam β-lactamase inhibitor. Proceedings of the National Academy of Sciences. [Link]

  • Lahiri, S. D., et al. (2014). This compound and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance. Antimicrobial Agents and Chemotherapy. [Link]

  • Shapiro, A. B. (2017). Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam. Antimicrobial Agents and Chemotherapy. [Link]

  • Drawz, S. M., & Bonomo, R. A. (2010). Three decades of β-lactamase inhibitors. Clinical Microbiology Reviews. [Link]

  • Papp-Wallace, K. M. (2014). A kinetic analysis of the inhibition of FOX-4 β-lactamase, a plasmid-mediated AmpC cephalosporinase, by monocyclic β-lactams and carbapenems. Journal of Antimicrobial Chemotherapy. [Link]

  • Zeng, X., et al. (2022). Expression and purification of soluble recombinant β-lactamases using Escherichia coli as expression host and pET-28a as cloning vector. Microbial Cell Factories. [Link]

Sources

Application Note & Protocol: Quantifying Avibactam Inhibitory Activity Using Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Need for Potent β-Lactamase Inhibitors

The escalating threat of antibiotic resistance, particularly among Gram-negative bacteria, has revitalized the quest for novel therapeutic strategies. A primary mechanism of resistance is the production of β-lactamase enzymes, which hydrolyze and inactivate β-lactam antibiotics, the cornerstone of antibacterial therapy[1]. Avibactam is a non-β-lactam, covalent but reversible inhibitor of a broad spectrum of β-lactamases, including class A, C, and some class D enzymes[2][3][4]. When combined with β-lactam antibiotics like ceftazidime, this compound restores their efficacy against many multidrug-resistant pathogens[5][6].

The robust characterization of this compound's inhibitory potency against various β-lactamases is paramount for both preclinical research and clinical surveillance. Fluorescence-based assays offer a highly sensitive, continuous, and high-throughput-compatible method for quantifying enzyme kinetics and inhibitor activity[7][8][9]. This application note provides a detailed protocol and the underlying scientific rationale for determining the inhibitory activity of this compound using a well-established, fluorescence-based assay centered on the hydrolysis of a fluorogenic substrate.

Scientific Principles: Unveiling Inhibition Through Light

The core of this assay lies in the competition between a fluorogenic β-lactamase substrate and the inhibitor (this compound) for the active site of the β-lactamase enzyme. In the absence of an inhibitor, the enzyme hydrolyzes the substrate, leading to a measurable change in fluorescence. This compound, by binding to the enzyme's active site, prevents this hydrolysis, thus attenuating the fluorescent signal. The degree of signal reduction is directly proportional to the inhibitory activity of this compound.

Mechanism of this compound Inhibition

This compound's inhibitory mechanism is unique among clinically available β-lactamase inhibitors. It forms a covalent acyl-enzyme intermediate with the active site serine of the β-lactamase. However, unlike "suicide inhibitors" that lead to irreversible inactivation, this bond with this compound can slowly reverse, regenerating the active enzyme and intact inhibitor[2][3][10]. This reversible covalent inhibition is a key feature of its pharmacological profile.

Diagram: this compound's Reversible Covalent Inhibition Mechanism

G cluster_0 Enzyme Active Site E β-Lactamase (E) SerOH Serine-OH EI_complex Non-covalent Complex (E•I) E->EI_complex This compound This compound (I) EI_complex->E AcylEnzyme Covalent Acyl-Enzyme Intermediate (E-I) EI_complex->AcylEnzyme k2 (Acylation) AcylEnzyme->EI_complex k-2 (Deacylation/Reversibility) G start Start prep_reagents Prepare Reagents: - β-Lactamase Enzyme - Fluorogenic Substrate - this compound Dilutions - Assay Buffer start->prep_reagents plate_setup Plate Setup (384-well): - Add this compound Dilutions - Add β-Lactamase Enzyme prep_reagents->plate_setup pre_incubation Pre-incubation (e.g., 15 min at RT) plate_setup->pre_incubation initiate_reaction Initiate Reaction: Add Fluorogenic Substrate pre_incubation->initiate_reaction read_fluorescence Kinetic Read: Measure Fluorescence Over Time (e.g., every 60s for 30 min) initiate_reaction->read_fluorescence data_analysis Data Analysis: - Calculate Initial Velocities (V₀) - Plot % Inhibition vs. [this compound] - Fit to Sigmoidal Curve read_fluorescence->data_analysis determine_ic50 Determine IC₅₀ data_analysis->determine_ic50

Caption: Workflow for determining this compound's IC50 using a fluorescence-based assay.

Detailed Protocol: IC50 Determination of this compound

This protocol is designed for a 384-well microplate format, suitable for high-throughput screening.

Materials and Reagents
  • Purified β-lactamase enzyme (e.g., TEM-1, KPC-2, CTX-M-15, AmpC)

  • This compound sodium salt

  • Fluorogenic β-lactamase substrate (e.g., a coumarin-based cephalosporin)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 0.01% (v/v) Triton X-100

  • DMSO (for inhibitor stock solution)

  • Black, flat-bottom 384-well microplates

  • Microplate reader with fluorescence detection capabilities (with appropriate excitation/emission filters for the chosen substrate)

Procedure
  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • This compound Serial Dilutions: Perform a serial dilution of the this compound stock solution in Assay Buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 100 µM).

    • Enzyme Working Solution: Dilute the purified β-lactamase in Assay Buffer to a concentration that yields a linear increase in fluorescence over 30-60 minutes with the chosen substrate concentration. This concentration must be empirically determined in preliminary experiments.

    • Substrate Working Solution: Dilute the fluorogenic substrate in Assay Buffer to a concentration at or near its Michaelis-Menten constant (Km). This ensures the assay is sensitive to competitive inhibition.

  • Assay Plate Setup:

    • Inhibitor Addition: Add 5 µL of each this compound dilution to the wells of the 384-well plate. Include wells with Assay Buffer + DMSO as the no-inhibitor control (100% activity) and wells with a known potent inhibitor or no enzyme as the background control (0% activity).

    • Enzyme Addition: Add 10 µL of the β-lactamase working solution to all wells except the no-enzyme background controls.

    • Pre-incubation: Mix the plate gently and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Reaction Initiation: Add 10 µL of the substrate working solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 25 µL.

    • Fluorescence Reading: Immediately place the plate in the microplate reader and begin kinetic measurements. Record the fluorescence intensity at appropriate excitation and emission wavelengths for the substrate every 60 seconds for 30-60 minutes.

Data Analysis and Interpretation
  • Calculate Initial Reaction Velocities (V₀):

    • For each well, plot the fluorescence intensity against time.

    • Determine the initial linear portion of the curve and calculate the slope. This slope represents the initial reaction velocity (V₀) in relative fluorescence units per minute (RFU/min).

  • Calculate Percent Inhibition:

    • Use the following formula to calculate the percent inhibition for each this compound concentration:[11] % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_background) / (V₀_no_inhibitor - V₀_background))

  • Determine the IC50 Value:

    • Plot the percent inhibition as a function of the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using a suitable software package (e.g., GraphPad Prism, R).

    • The IC50 is the concentration of this compound that produces 50% inhibition of the enzyme activity.

Self-Validating Controls
  • No-Inhibitor Control (Maximal Activity): Enzyme + Substrate + Vehicle (DMSO). Establishes the 100% activity level.

  • No-Enzyme Control (Background): Substrate + Buffer. Measures background fluorescence and substrate auto-hydrolysis.

  • Potent Inhibitor Control (Minimal Activity): Enzyme + Substrate + a known saturating concentration of a potent inhibitor. Confirms assay responsiveness.

Quantitative Data Presentation

The results of such an experiment can be summarized as follows. The table below presents hypothetical IC50 values for this compound against various β-lactamases, which are consistent with published literature.[12][13]

β-Lactamase EnzymeClassTypical this compound IC50 (µM)
TEM-1A0.01 - 0.1
KPC-2A0.05 - 0.2
CTX-M-15A< 0.05
AmpC (P. aeruginosa)C0.1 - 0.5
OXA-48D1 - 10

Note: These values are illustrative. Actual IC50 values can vary based on experimental conditions, such as substrate concentration and incubation time.

Troubleshooting and Considerations

  • Inner Filter Effect: At high substrate concentrations, the substrate itself can absorb excitation or emission light, leading to a non-linear relationship between fluorophore concentration and signal.[14] It is crucial to work within a substrate concentration range where the fluorescence response is linear.

  • Substrate Instability: Some fluorogenic substrates may be unstable or prone to photo-bleaching. Minimize exposure to light and perform control experiments to assess substrate stability over the course of the assay.

  • Enzyme Purity and Activity: The purity and specific activity of the β-lactamase preparation are critical for obtaining reproducible results. Ensure the enzyme is properly stored and handled.

Conclusion

Fluorescence-based assays provide a robust and sensitive platform for characterizing the inhibitory activity of this compound against a wide range of β-lactamases. The detailed protocol and scientific principles outlined in this application note offer a comprehensive guide for researchers in academia and the pharmaceutical industry. By employing these methods, scientists can generate high-quality, reproducible data to advance our understanding of β-lactamase inhibition and support the development of next-generation antibiotic therapies.

References

  • Understanding the Mechanism of Action of this compound Sodium. Google Cloud.
  • This compound Analysis: Mechanism of Action and Adverse Effects. Desklib.
  • Rapid, low-cost fluorescent assay of β-lactamase-derived antibiotic resistance and related antibiotic susceptibility. PubMed Central.
  • This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance.
  • Fluorogenic Probes/Inhibitors of β-Lactamase and their Applications in Drug-Resistant Bacteria. PubMed.
  • A simple design of fluorescent probes for indirect detection of β-lactamase based on AIE and ESIPT processes.
  • This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implic
  • The β-Lactams Strike Back: Ceftazidime-Avibactam. PubMed Central.
  • A Self-Immobilizing and Fluorogenic Probe for β-Lactamase Detection. PubMed.
  • Advanced Large-Stokes-Shift Fluorescent Probe for the Detection of Biothiols: Facilitating Accurate Indirect Measurement of β-Lactamases. MDPI.
  • HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors.
  • Hydrogel-based fluorescence assay kit for simultaneous determination of ceftazidime and this compound. PubMed Central.
  • Hydrogel-based fluorescence assay kit for simultaneous determination of ceftazidime and this compound. Harbin Institute of Technology.
  • ML302, a Novel Beta-lactamase (BLA) Inhibitor. Probe Reports from the NIH Molecular Libraries Program.
  • Nitrocefin-Based β-Lactamase Assays: Unveiling Resistance Transfer and Evolution.
  • I am performing enzyme inhibition assay and the substrate is fluorogenic & fluorescence was measured. Now I want to calculate Vo and Vi. How can I ??
  • Assay Platform for Clinically Relevant Metallo-β-lactamases. Journal of Medicinal Chemistry.
  • Studying the molecular basis of antibiotic resistance by assessing penicillin interaction with PBP5 using fluorescence polariz
  • Phenotypic Ultra-Rapid Antimicrobial Susceptibility Testing for Ceftazidime–this compound: In Support of Antimicrobial Stewardship.
  • How to Use Fluorescence Spectroscopy for Enzyme Activity Assays.
  • Using fluorescence polarization to study penicillin binding to PBP5.
  • Fluorometric Enzyme Assays.
  • Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect. PubMed Central.
  • A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. MDPI.
  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed Central.
  • Continuous fluorescence anisotropy-based assay of BOCILLIN FL penicillin reaction with penicillin binding protein 3.
  • This compound is a covalent, reversible, non–β-lactam β-lactamase inhibitor. PubMed Central.
  • Inhibition of Purified β-Lactamases by ETX1317 and this compound IC 50 (μM)...
  • Kinetics of this compound Inhibition against Class A, C, and D β-Lactamases. PubMed Central.
  • A Boronic-Acid-Based Probe for Fluorescence Polarization Assays With Penicillin Binding Proteins and β-lactamases. PubMed.
  • Rapid, low-cost fluorescent assay of β-lactamase-derived antibiotic resistance and rel
  • Distinctive Binding of this compound to Penicillin-Binding Proteins of Gram-Negative and Gram-Positive Bacteria. PubMed Central.

Sources

Troubleshooting & Optimization

Technical Support Center: Avibactam in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the use of avibactam in research and drug development applications. This guide is designed for researchers, scientists, and professionals in the field to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and potential degradation of this compound in cell culture media. Our goal is to equip you with the knowledge to ensure the integrity and reproducibility of your experiments.

Introduction to this compound in a Research Context

This compound is a non-β-lactam, β-lactamase inhibitor that functions through a unique reversible covalent mechanism.[1][2] While its primary clinical application is in combination with antibiotics to combat resistant bacteria, its utility in research is expanding. Understanding its chemical behavior in the complex environment of cell culture media is paramount for generating reliable in vitro data. Unlike in simple aqueous solutions, the various components of cell culture media, such as amino acids, salts, vitamins, and serum proteins, can potentially influence the stability of small molecules like this compound, especially during prolonged incubation at 37°C.

Troubleshooting Guide: this compound Degradation in Cell Culture

This section is structured to help you diagnose and resolve potential issues with this compound stability in your cell culture experiments.

Q1: I'm observing a decrease in the expected biological effect of this compound over the course of a multi-day experiment. Could this compound be degrading in my cell culture medium?

A1: Yes, it is possible that this compound is degrading under your experimental conditions. The two primary non-enzymatic factors to consider are temperature and the chemical composition of your medium, which can affect pH.

Underlying Principles:

  • Thermal Liability: Like many small molecules, this compound's stability can be temperature-dependent. Prolonged incubation at 37°C, the standard for most mammalian cell cultures, can accelerate the rate of chemical degradation compared to storage at room temperature or refrigerated conditions.[3][4]

  • pH Sensitivity: The pH of the cell culture medium is critical. While most media are buffered to a physiological pH of 7.2-7.4, cellular metabolism can lead to localized changes in pH, potentially creating microenvironments that are more acidic or alkaline. Studies have shown that acidic pH can affect the activity of this compound combinations.[5]

  • Non-Enzymatic Hydrolysis: this compound can undergo slow hydrolysis of one of its urea N-CO bonds.[6] This process can be influenced by both temperature and pH.

Experimental Workflow for Investigating this compound Stability:

Here is a stepwise protocol to assess the stability of this compound in your specific cell culture medium.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation and Sampling cluster_analysis Analysis prep_media Prepare your complete cell culture medium (including serum and other supplements) spike_media Spike the medium with this compound to your final working concentration prep_media->spike_media prep_avi Prepare a fresh, concentrated stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) prep_avi->spike_media incubate Incubate the this compound-containing medium at 37°C in a cell culture incubator spike_media->incubate sampling Collect aliquots at multiple time points (e.g., 0, 24, 48, 72 hours) incubate->sampling storage Immediately freeze the collected samples at -80°C until analysis sampling->storage analysis Quantify the concentration of intact this compound in each sample using a validated analytical method (e.g., LC-MS/MS or RP-HPLC) storage->analysis plot Plot the concentration of this compound versus time to determine the degradation rate analysis->plot

Caption: Workflow for assessing this compound stability in cell culture media.

Interpreting the Results:

  • Stable: If the concentration of this compound remains above 90% of the initial concentration throughout the time course, it is considered stable under your experimental conditions.

  • Degradation: A significant decrease in this compound concentration over time indicates degradation.

Mitigation Strategies:

  • Regular Media Changes: If degradation is observed, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals (e.g., every 24-48 hours) to maintain a consistent concentration.

  • pH Monitoring: Monitor the pH of your cell culture medium throughout the experiment. If you observe a significant drop in pH, consider using a medium with a stronger buffering capacity or adjusting your cell seeding density.

  • Lower Incubation Temperature (if possible): For certain short-term experiments not involving mammalian cells, a slightly lower incubation temperature might be an option to slow down degradation, if it does not adversely affect your experimental system.

Frequently Asked Questions (FAQs)

Q2: What is the primary degradation pathway for this compound in a sterile, cell-free culture medium?

A2: In the absence of enzymes, the most likely degradation pathway for this compound is non-enzymatic hydrolysis. This can involve the cleavage of the urea N-CO bond within the diazabicyclooctane ring structure.[6] The rate of this hydrolysis is likely influenced by temperature and pH.

degradation_pathway This compound Intact this compound Hydrolysis Hydrolysis (influenced by temperature and pH) This compound->Hydrolysis Degradation_Product Degradation Product (e.g., ring-opened form) Hydrolysis->Degradation_Product

Caption: Simplified non-enzymatic degradation pathway of this compound.

Q3: Can components of the cell culture medium, such as amino acids or serum proteins, directly react with this compound?

A3: While there is no direct published evidence of specific reactions between this compound and media components, it is a possibility.

  • Amino Acids: Some amino acids have reactive side chains that could potentially interact with this compound, although this is less likely to be a major degradation pathway compared to hydrolysis.

  • Serum Proteins: It is plausible that this compound could bind to serum proteins like albumin. This binding is typically reversible and would primarily affect the free, bioavailable concentration of this compound rather than causing its degradation. However, significant protein binding could necessitate the use of higher initial concentrations of this compound to achieve the desired effective concentration. The impact of serum proteins on the activity of various antimicrobial agents has been documented.

Q4: What is the recommended solvent for preparing this compound stock solutions for cell culture use?

A4: For cell culture applications, it is recommended to prepare a concentrated stock solution of this compound in a sterile, cell culture-grade solvent. Sterile water or dimethyl sulfoxide (DMSO) are common choices. Always consult the manufacturer's instructions for the specific formulation of this compound you are using. Ensure that the final concentration of the solvent in your cell culture medium is non-toxic to your cells (typically <0.1% for DMSO).

Q5: How should I store my this compound stock solution and the this compound-containing cell culture medium?

A5: Proper storage is crucial to maintain the stability of this compound.

SolutionRecommended StorageJustification
This compound Powder As per manufacturer's instructions (typically at 2-8°C or -20°C)To prevent degradation before use.
Concentrated Stock Solution Aliquot and store at -20°C or -80°CTo minimize freeze-thaw cycles and prolong stability.
This compound-Containing Medium Prepare fresh before each use. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours.[4]To minimize degradation at 37°C.

References

  • Ehmann, D. E., et al. (2012). This compound is a covalent, reversible, non–β-lactam β-lactamase inhibitor. Proceedings of the National Academy of Sciences, 109(29), 11663-11668. Available at: [Link]

  • Coleman, K. (2011). The Road to this compound: The First Clinically Useful Non-β-Lactam Working Somewhat Like a β-Lactam. Antibiotics, 5(2), 14. Available at: [Link]

  • Ehmann, D. E., et al. (2012). This compound is a covalent, reversible, non-β-lactam β-lactamase inhibitor. ResearchGate. Available at: [Link]

  • Loeuille, G., et al. (2022). Stability Studies of 16 Antibiotics for Continuous Infusion in Intensive Care Units and for Performing Outpatient Parenteral Antimicrobial Therapy. Pharmaceuticals, 15(4), 435. Available at: [Link]

  • Karpiuk, I., & Tyski, S. (2015). Effect of In Vitro Testing Parameters on Ceftazidime-Avibactam Minimum Inhibitory Concentrations. Antimicrobial Agents and Chemotherapy, 59(9), 5837-5841. Available at: [Link]

  • Fernández-Rubio, I., et al. (2023). Antibiotic Stability and Feasibility in Elastomeric Infusion Devices for OPAT: A Review of Current Evidence. Antibiotics, 12(7), 1135. Available at: [Link]

  • Shapiro, A. B., et al. (2015). This compound and Inhibitor-Resistant SHV β-Lactamases. Antimicrobial Agents and Chemotherapy, 59(9), 5341-5348. Available at: [Link]

  • Liénard, B. M. R., et al. (2016). Interaction of this compound with Class B Metallo-β-Lactamases. Antimicrobial Agents and Chemotherapy, 60(12), 7066-7073. Available at: [Link]

  • Martens-Lobenhoffer, J., et al. (2023). Stability of Two Reserve Antibiotics in Elastomeric Pumps: Ceftazidime-Avibactam and Ceftolozane-Tazobactam. Antibiotics, 12(11), 1605. Available at: [Link]

  • Naicker, S., et al. (2024). Evaluation of the stability of ceftazidime/avibactam in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy utilizing a national stability protocol framework. JAC-Antimicrobial Resistance, 6(2), dlae056. Available at: [Link]

Sources

Avibactam Technical Support Center: A Guide to Solubility and Stability in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for avibactam. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common challenges related to the solubility and stability of this compound in in vitro and other experimental assays. As a non-β-lactam β-lactamase inhibitor, understanding the physicochemical properties of this compound is crucial for generating reliable and reproducible data. This guide provides in-depth, evidence-based solutions to ensure the successful implementation of this compound in your research.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the handling of this compound.

1. What is the recommended solvent for preparing a stock solution of this compound sodium salt?

For initial stock solutions, sterile, deionized water is the preferred solvent for this compound sodium salt, which is freely soluble in aqueous solutions.[] Alternatively, dimethyl sulfoxide (DMSO) can be used.[]

2. What is the solubility of this compound sodium salt in common laboratory solvents?

The solubility of this compound sodium salt can vary slightly depending on the supplier and purity. However, typical solubility values are provided in the table below.

SolventApproximate SolubilitySource
Water>140 mg/mL[2]
DMSO≥30 mg/mL[2]
PBS (pH 7.2)~10 mg/mL[3]

3. How should I store this compound as a solid and in solution?

This compound sodium salt as a crystalline solid is stable for years when stored at -20°C.[3] Aqueous stock solutions are less stable and it is recommended to prepare them fresh. If short-term storage is necessary, it is advisable to store aqueous solutions at 2-8°C for no longer than 24 hours. For longer-term storage of stock solutions, consider preparing aliquots in an appropriate organic solvent like DMSO and storing them at -80°C.

4. Is this compound stable at room temperature in aqueous solutions?

This compound's stability in aqueous solutions at room temperature is limited. When combined with ceftazidime, the solution is stable for up to 12 hours at room temperature.[4] For experiments requiring prolonged incubation at room temperature, it is crucial to consider the potential for degradation and its impact on the experimental outcome.

5. Can I use buffers other than PBS to dissolve this compound?

While PBS (pH 7.2) is a commonly used buffer, the choice of buffer can impact solubility and stability. It is essential to verify the compatibility of your chosen buffer system with this compound. Generally, buffers with a neutral to slightly acidic pH are preferable. Strong acidic or alkaline conditions can lead to degradation.

Troubleshooting Guide: Addressing Complex Solubility and Stability Issues

This section provides a more detailed, cause-and-effect analysis of common problems encountered during experimental assays involving this compound.

Issue 1: Precipitation of this compound in Assay Medium

Scenario: You've prepared a working solution of this compound in your assay buffer, but you observe precipitation, either immediately or over time.

Potential Causes & Solutions:

  • Exceeding Solubility Limits: The concentration of this compound in your final assay medium may be too high.

    • Solution: Refer to the solubility table and ensure your final concentration is below the solubility limit for the specific solvent or buffer system. If a high concentration is required, consider using a co-solvent system, but be mindful of the co-solvent's potential effects on your assay.

  • pH Shift: The pH of your final assay medium may be unfavorable for this compound solubility.

    • Solution: Measure the final pH of your assay medium after all components have been added. If the pH is significantly different from the optimal range for this compound solubility (neutral to slightly acidic), adjust the buffer composition accordingly. A study on ceftazidime-avibactam showed that acidic pH (5 or 6) could alter the minimum inhibitory concentrations (MICs) in susceptibility testing, suggesting a potential impact on the compound's behavior.[5]

  • Incompatible Buffer Components: Certain salts or other components in your assay buffer may be incompatible with this compound, leading to precipitation.

    • Solution: If you suspect an incompatibility, try preparing the this compound solution in a simpler buffer system (e.g., saline) and then adding it to the more complex assay medium. If precipitation still occurs, you may need to systematically test the compatibility of this compound with each buffer component.

Workflow for Troubleshooting this compound Precipitation

A decision-making workflow for troubleshooting this compound precipitation in experimental assays.

Issue 2: Loss of this compound Activity During Prolonged Experiments

Scenario: You observe a decrease in the expected biological effect of this compound in an assay that runs for an extended period (e.g., >12 hours).

Potential Causes & Solutions:

  • Hydrolytic Degradation: this compound, although more stable than many β-lactams, can undergo hydrolysis in aqueous solutions, especially at non-optimal pH and elevated temperatures. The mechanism of action of this compound involves a reversible covalent modification of β-lactamases.[6] However, over time, irreversible degradation can occur.

    • Solution: For long-term experiments, consider a semi-continuous or continuous dosing regimen to replenish the active this compound. If possible, perform experiments at lower temperatures (e.g., room temperature instead of 37°C) to slow down degradation. Stability studies of ceftazidime-avibactam have shown that solutions are more stable when refrigerated at 2-8°C.

  • Temperature-Induced Degradation: Elevated temperatures can accelerate the degradation of this compound.

    • Solution: Minimize the exposure of this compound solutions to high temperatures. If your assay requires incubation at 37°C, prepare fresh working solutions immediately before use and minimize the pre-incubation time. A study on the stability of ceftazidime/avibactam in elastomeric infusion devices found that at 37°C, the concentration of both drugs dropped below 90% after 12 hours.[2]

  • Interaction with Assay Components: Other components in your assay medium, such as certain metal ions or reactive species, could potentially contribute to the degradation of this compound.

    • Solution: Review the composition of your assay medium for any components known to interact with or degrade similar chemical structures. If possible, test the stability of this compound in the complete assay medium over the time course of your experiment using an analytical method like HPLC.

This compound Degradation Pathway

While this compound's inhibition of β-lactamases is a reversible process, it can undergo irreversible degradation under certain conditions. Forced degradation studies have shed light on its stability under stress conditions such as acid, base, and oxidation.[7] The primary degradation pathway involves the opening of the diazabicyclooctane ring.

G This compound This compound (Stable Form) RingOpened Ring-Opened Intermediate (Inactive) This compound->RingOpened  Hydrolysis (Acidic or Alkaline pH, Elevated Temperature) DegradationProducts Further Degradation Products RingOpened->DegradationProducts  Further Reactions

A simplified diagram illustrating the hydrolytic degradation pathway of this compound.

Experimental Protocols

Here are detailed, step-by-step methodologies for preparing and handling this compound solutions for research purposes.

Protocol 1: Preparation of a 10 mg/mL this compound Sodium Salt Aqueous Stock Solution
  • Materials:

    • This compound sodium salt (crystalline solid)

    • Sterile, deionized water (or desired aqueous buffer)

    • Sterile, conical tube (e.g., 15 mL)

    • Vortex mixer

    • Sterile filter (0.22 µm) and syringe

  • Procedure:

    • Aseptically weigh the desired amount of this compound sodium salt. For a 10 mg/mL solution, weigh 10 mg of the solid.

    • Transfer the solid to the sterile conical tube.

    • Add the appropriate volume of sterile, deionized water or buffer. For a 10 mg/mL solution, add 1 mL of solvent.

    • Vortex the tube until the solid is completely dissolved. The solution should be clear and colorless.

    • For sterile applications, filter the solution through a 0.22 µm sterile filter into a new sterile tube.

    • Use the solution immediately. For short-term storage, store at 2-8°C for no more than 24 hours.

Protocol 2: Preparation of a 5 mg/mL this compound Sodium Salt DMSO Stock Solution
  • Materials:

    • This compound sodium salt (crystalline solid)

    • Anhydrous, sterile-filtered DMSO

    • Sterile, conical tube (e.g., 1.5 mL microcentrifuge tubes)

    • Vortex mixer

  • Procedure:

    • Aseptically weigh the desired amount of this compound sodium salt. For a 5 mg/mL solution, weigh 5 mg of the solid.

    • Transfer the solid to the sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO. For a 5 mg/mL solution, add 1 mL of DMSO.

    • Vortex the tube until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be required.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage.

Note on this compound Free Acid: this compound free acid is less soluble in water compared to the sodium salt.[] If you are working with the free acid, it is recommended to use DMSO as the primary solvent for stock solutions.

References

  • Dr.Oracle. (2025). What is the stability of Ceftazidime (Ceftazidime)/Avibactam (this compound) preparation from Pfizer (Ceftazidime/Avibactam is also known as Avycaz)? Retrieved from [Link]

  • Pfizer Australia Pty Ltd. (2020). AusPAR Attachment 1: Product Information for Ceftazidime / this compound. Retrieved from [Link]

  • RP-HPLC Method Development for Ceftazidime and this compound Stability. (2024). International Journal of Pharmaceutical Sciences and Research, 15(8), 1000-1011.
  • Ehmann, D. E., Jahić, H., Ross, P. L., Gu, R. F., Hu, J., Kern, G., ... & Wright, G. D. (2012). This compound is a covalent, reversible, non–β-lactam β-lactamase inhibitor. Proceedings of the National Academy of Sciences, 109(29), 11663-11668.
  • Drugs.com. (2023). CefTAZidime/Avibactam Monograph for Professionals. Retrieved from [Link]

  • GlobalRPH. (2017). Dilution Avycaz ® (ceftazidime-Avibactam). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound Sodium: Chemical Properties and Synthesis Pathways for Pharmaceutical Applications. Retrieved from [Link]

  • Lahiri, S. D., Alm, R. A., & Shlaes, D. M. (2013). This compound and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance. Antimicrobial agents and chemotherapy, 57(11), 5239–5247.
  • Perks, A. D., et al. (2024). Evaluation of the stability of ceftazidime/avibactam in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy utilizing a national stability protocol framework. JAC-Antimicrobial Resistance, 6(2), dlae056.
  • Karlowsky, J. A., et al. (2015). Effect of In Vitro Testing Parameters on Ceftazidime-Avibactam Minimum Inhibitory Concentrations. International Scholarly Research Notices, 2015, 489547.

Sources

common challenges in avibactam minimum inhibitory concentration (MIC) testing

Author: BenchChem Technical Support Team. Date: January 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Avibactam Minimum Inhibitory Concentration (MIC) Testing. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the accuracy and reproducibility of your this compound MIC testing experiments. This resource is built on a foundation of scientific integrity, drawing from established protocols and real-world laboratory experiences.

Introduction to this compound and the Criticality of Accurate MIC Testing

This compound is a non-β-lactam β-lactamase inhibitor that restores the in vitro activity of ceftazidime against a broad spectrum of Gram-negative bacteria, including those producing extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and some Class C and D enzymes.[1][2][3] Accurate determination of the Minimum Inhibitory Concentration (MIC) is paramount for both clinical diagnostics and drug development, as it informs treatment decisions and provides crucial data on the efficacy of new antimicrobial agents.

However, like any laboratory procedure, this compound MIC testing is not without its challenges. This guide will address common issues encountered during testing, providing you with the knowledge to troubleshoot effectively and generate reliable data.

Frequently Asked Questions (FAQs)

This section addresses some of the most common questions that arise during this compound MIC testing.

Q1: What is the recommended concentration of this compound for MIC testing with ceftazidime?

A1: For broth microdilution susceptibility testing, a fixed concentration of 4 µg/mL of this compound should be used in combination with ceftazidime.[1][4][5] This concentration has been selected for its ability to accurately categorize susceptible and resistant isolates while minimizing the risk of categorical errors.[1][4][5]

Q2: Why is a fixed concentration of this compound used instead of a fixed ratio with ceftazidime?

A2: While some β-lactam/β-lactamase inhibitor combinations are tested using a fixed ratio, a fixed concentration of 4 µg/mL for this compound has been shown to be more reliable in separating susceptible from resistant isolates.[1] Testing with a fixed ratio can sometimes overpredict susceptibility, leading to potentially false-susceptible results.[1]

Q3: I'm observing inconsistent or variable MIC results. What could be the cause?

A3: Variability in MIC results can stem from several factors. One of the most common is the inherent imprecision of the broth microdilution method itself.[6] Other factors include:

  • Inoculum preparation: The concentration of the bacterial inoculum is critical. An inoculum that is too light or too heavy can lead to inaccurate MIC values.[7][8]

  • Operator variability: Differences in technique between laboratory personnel can contribute to result discrepancies.[6]

  • Media and reagents: The quality and consistency of the Mueller-Hinton broth and other reagents can impact bacterial growth and, consequently, the MIC reading.

  • Instability of this compound: this compound has limited stability in aqueous solutions.[9][10][11] Improper storage or prolonged use of prepared solutions can lead to degradation of the inhibitor and falsely elevated MICs.

Q4: Are there specific organisms that are more challenging to test with ceftazidime-avibactam?

A4: Yes, some organisms may present challenges. For instance, studies have noted that isolates of Providencia stuartii and Pseudomonas aeruginosa with MIC values near the breakpoint should be retested using an alternative or reference method due to the potential for errors.[12]

Q5: Can I use disk diffusion for ceftazidime-avibactam susceptibility testing?

A5: Yes, disk diffusion is a valid method. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established breakpoints for ceftazidime-avibactam disk diffusion.[13] However, it's important to be aware that major errors (false-resistant results) have been reported with disk diffusion when testing carbapenem-resistant Enterobacteriaceae.[13]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for resolving common issues encountered during this compound MIC testing.

Guide 1: Investigating Unexpectedly High Ceftazidime-Avibactam MICs

Unexpectedly high MIC values can be alarming. This guide will walk you through a systematic approach to identify the root cause.

Step-by-Step Troubleshooting Protocol:
  • Verify Quality Control (QC) Results:

    • Ensure that the MIC values for your QC strains (e.g., E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™) are within the acceptable ranges as defined by CLSI or EUCAST.[12]

    • If QC is out of range, do not report patient results and proceed with the following steps.

  • Assess the Integrity of this compound Stock Solution:

    • Causality: this compound is susceptible to degradation in solution, especially at room temperature.[11] Degraded this compound will not effectively inhibit β-lactamases, leading to falsely elevated ceftazidime MICs.

    • Action: Prepare a fresh stock solution of this compound. Aliquot and store at -70°C or below for long-term use. For daily use, thaw an aliquot and keep it on ice. Discard any remaining solution at the end of the day.

  • Review Inoculum Preparation Technique:

    • Causality: An overly dense inoculum can overwhelm the antimicrobial agents, resulting in a higher apparent MIC.

    • Action: Re-standardize your inoculum to a 0.5 McFarland standard. Verify the inoculum density using a spectrophotometer or by performing a colony count.[7][14]

  • Examine Broth Microdilution Plate Preparation:

    • Causality: Errors in the dilution of ceftazidime or the addition of the fixed 4 µg/mL of this compound will directly impact the final MIC.

    • Action: Review your plate preparation protocol. Ensure accurate pipetting and proper mixing at each step. If using automated systems, verify their calibration and performance.

  • Consider the Possibility of Metallo-β-Lactamase (MBL) Production:

    • Causality: this compound does not inhibit Class B metallo-β-lactamases (MBLs).[1] Organisms producing these enzymes will exhibit high-level resistance to ceftazidime-avibactam.

    • Action: If you suspect MBL production, consider performing a combination disk test with EDTA or other validated methods for MBL detection.

Troubleshooting Workflow Diagram:

high_mic_troubleshooting start Unexpectedly High Ceftazidime-Avibactam MIC qc_check 1. Check QC Strain Results start->qc_check qc_in_range QC In Range qc_check->qc_in_range Pass qc_out_of_range QC Out of Range qc_check->qc_out_of_range Fail avibactam_integrity 2. Assess this compound Solution Integrity qc_in_range->avibactam_integrity resolve_qc Troubleshoot QC Procedure qc_out_of_range->resolve_qc inoculum_prep 3. Review Inoculum Preparation avibactam_integrity->inoculum_prep plate_prep 4. Examine Plate Preparation inoculum_prep->plate_prep mbl_check 5. Consider MBL Production plate_prep->mbl_check retest_isolate Retest Isolate mbl_check->retest_isolate resolve_qc->retest_isolate report_result Report Result retest_isolate->report_result

Caption: Troubleshooting workflow for high ceftazidime-avibactam MICs.

Guide 2: Addressing Discrepancies Between Broth Microdilution and Disk Diffusion Results

It is not uncommon to observe discrepancies between MIC values obtained by broth microdilution and zone diameters from disk diffusion. This guide provides a framework for investigating such discrepancies.

Step-by-Step Investigation Protocol:
  • Confirm Breakpoint Interpretation:

    • Ensure you are using the correct and most up-to-date interpretive criteria from CLSI or EUCAST for both methods. Note that these agencies may have different breakpoints.[13]

  • Evaluate Disk Quality and Storage:

    • Causality: Improper storage of antimicrobial disks can lead to a loss of potency, resulting in smaller zone sizes and potentially false-resistant results.

    • Action: Check the expiration date of the disks. Ensure they have been stored according to the manufacturer's recommendations, typically in a desiccated environment at the correct temperature.

  • Standardize Agar Plate Conditions:

    • Causality: The depth of the agar, the pH of the Mueller-Hinton agar, and the presence of excess moisture can all affect drug diffusion and bacterial growth.

    • Action: Use Mueller-Hinton agar plates with a depth of 4 mm. Ensure the surface of the agar is dry before applying the disks.[14]

  • Review Inoculum Standardization for Disk Diffusion:

    • Causality: A lawn of growth that is too heavy can result in smaller zones of inhibition.

    • Action: Ensure the inoculum is standardized to a 0.5 McFarland standard and that the lawn is swabbed evenly across the plate.[7][14]

  • Consider "On-the-Line" Results:

    • Causality: Isolates with MIC values that are very close to the breakpoint are more likely to show discrepant results between different testing methods due to the inherent variability of each assay.[6][13]

    • Action: For critical clinical isolates with results near the breakpoint, consider retesting with both methods. If the discrepancy persists, a third, reference-grade method may be warranted.

Logical Relationship Diagram:

discrepancy_investigation start Discrepancy Between Broth Microdilution and Disk Diffusion breakpoint_check 1. Confirm Breakpoint Interpretation start->breakpoint_check disk_quality 2. Evaluate Disk Quality & Storage breakpoint_check->disk_quality agar_conditions 3. Standardize Agar Plate Conditions disk_quality->agar_conditions inoculum_standardization 4. Review Inoculum for Disk Diffusion agar_conditions->inoculum_standardization breakpoint_proximity 5. Consider Proximity to Breakpoint inoculum_standardization->breakpoint_proximity retest Retest Isolate breakpoint_proximity->retest confirm_result Confirm Result retest->confirm_result

Caption: Logical flow for investigating discrepant results.

Data Presentation

Table 1: Recommended Ceftazidime-Avibactam Testing Parameters
ParameterRecommendationRationaleSource(s)
This compound Concentration Fixed at 4 µg/mLMinimizes categorical errors and accurately separates susceptible from resistant isolates.[1][4][5]
Testing Method Broth Microdilution (Reference Method)Provides quantitative MIC values.[1]
Alternative Method Disk DiffusionQualitative method for routine testing.[13]
QC Strains E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™Ensures accuracy and reproducibility of the assay.[12]
Incubation Time 16-20 hoursStandard incubation time for most non-fastidious Gram-negative bacteria.[14][15][16]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Solutions

Materials:

  • This compound powder

  • Sterile, deionized water

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Calculate the required amount of this compound powder to prepare a high-concentration stock solution (e.g., 1280 µg/mL).

  • Accurately weigh the this compound powder and dissolve it in the appropriate volume of sterile, deionized water.

  • Vortex gently until the powder is completely dissolved.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

  • Label each aliquot with the compound name, concentration, and date of preparation.

  • Store the aliquots at -70°C or below.

  • For daily use, thaw one aliquot and prepare a working solution that, when added to the broth microdilution plate, will result in a final concentration of 4 µg/mL of this compound in each well. Keep the working solution on ice.

Protocol 2: Broth Microdilution MIC Testing for Ceftazidime-Avibactam

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Ceftazidime stock solution

  • This compound working solution (prepared as in Protocol 1)

  • Standard 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • QC strains

Procedure:

  • Prepare serial two-fold dilutions of ceftazidime in CAMHB in the microtiter plate.

  • Add the this compound working solution to each well containing ceftazidime to achieve a final concentration of 4 µg/mL.

  • Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control well (no antimicrobial agents) and a sterility control well (no inoculum).

  • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Read the MIC as the lowest concentration of ceftazidime, in the presence of 4 µg/mL of this compound, that completely inhibits visible bacterial growth.

References

  • Leigh, D. A., et al. (2017). Potentiation of ceftazidime by this compound against β-lactam-resistant Pseudomonas aeruginosa in an in vitro infection model. Journal of Antimicrobial Chemotherapy, 72(4), 1044–1050. [Link]

  • van der Bij, A. K., et al. (2015). In Vitro Activity of Ceftazidime-Avibactam Combination in In Vitro Checkerboard Assays. Antimicrobial Agents and Chemotherapy, 59(5), 2899–2902. [Link]

  • Bradford, P. A., et al. (2018). A Systematic Approach to the Selection of the Appropriate this compound Concentration for Use with Ceftazidime in Broth Microdilution Susceptibility Testing. Antimicrobial Agents and Chemotherapy, 62(7), e00223-18. [Link]

  • Humphries, R. M., et al. (2015). Reproducibility of Ceftazidime/Avibactam MIC Results for Enterobacteriaceae and Pseudomonas aeruginosa Using MicroScan Dried Gram Negative MIC Panels. Poster Session at the American Society for Microbiology (ASM) Microbe 2015 meeting. [Link]

  • Niu, S., et al. (2021). This compound potentiated the activity of both ceftazidime and aztreonam against S. maltophilia clinical isolates in vitro. BMC Microbiology, 21(1), 63. [Link]

  • Bradford, P. A., et al. (2018). MIC distributions of ceftazidime combined with this compound at various... ResearchGate. [Link]

  • Castanheira, M., et al. (2016). Ceftazidime-avibactam MIC distributions for resistant subsets of... ResearchGate. [Link]

  • Bradford, P. A., et al. (2018). A Systematic Approach to the Selection of the Appropriate this compound Concentration for Use with Ceftazidime in Broth Microdilution Susceptibility Testing. Antimicrobial Agents and Chemotherapy, 62(7), e00223-18. [Link]

  • Bradford, P. A., et al. (2018). A Systematic Approach to the Selection of the Appropriate this compound Concentration for Use with Ceftazidime in Broth Microdilution Susceptibility Testing. PubMed. [Link]

  • Lahiri, S. D., et al. (2013). This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Antimicrobial Agents and Chemotherapy, 57(11), 5233–5241. [Link]

  • Beckman Coulter. (n.d.). Multicenter Evaluation of Ceftazidime/Avibactam MIC Results for Enterobacteriaceae and Pseudomonas aeruginosa Using MicroScan Dr. Beckman Coulter. [Link]

  • VanValkenburgh, E., et al. (2021). Variability of Beta-Lactam Broth Microdilution for Pseudomonas aeruginosa. Journal of Clinical Microbiology, 59(11), e00949-21. [Link]

  • Tamma, P. D., et al. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America. [Link]

  • Liofilchem. (2024). Aztreonam-avibactam AZA 0.016/4-256/4. Liofilchem. [Link]

  • Simner, P. J., et al. (2025). Antimicrobial Susceptibility Testing of the Combination of Aztreonam and this compound in NDM-Producing Enterobacterales: A Comparative Evaluation Using the CLSI and EUCAST Methods. Antibiotics, 14(7), 675. [Link]

  • Fraile-Ribot, P. A., et al. (2017). Activity of Ceftazidime-Avibactam against Clinical and Isogenic Laboratory Pseudomonas aeruginosa Isolates Expressing Combinations of Most Relevant β-Lactam Resistance Mechanisms. Antimicrobial Agents and Chemotherapy, 61(12), e01644-17. [Link]

  • Barnes, M. D., et al. (2013). Reclaiming the Efficacy of β-Lactam–β-Lactamase Inhibitor Combinations: this compound Restores the Susceptibility of CMY-2-Producing Escherichia coli to Ceftazidime. Antimicrobial Agents and Chemotherapy, 57(6), 2755–2758. [Link]

  • Clinical and Laboratory Standards Institute. (2021). Key Insights: Imipenem-Relebactam and Aztreonam-Avibactam. CLSI. [Link]

  • Shirley, M. (2015). The β-Lactams Strike Back: Ceftazidime-Avibactam. Pharmacy and Therapeutics, 40(11), 753–762. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2025). Calibrating zone diameters to MIC-values - 2025 update. EUCAST. [Link]

  • Humphries, R. M., et al. (2015). Reproducibility of Ceftazidime/Avibactam MIC Results for Enterobacteriaceae and Pseudomonas aeruginosa Using MicroScan Dried Gram Negative MIC Panels. Semantic Scholar. [Link]

  • Liofilchem. (n.d.). Ceftazidime-avibactam MIC Test Strip Technical Sheet. Liofilchem. [Link]

  • Wikipedia. (n.d.). Beta-lactamase. Wikipedia. [Link]

  • Sader, H. S., et al. (2018). Assessment of 30/20-Microgram Disk Content versus MIC Results for Ceftazidime-Avibactam Tested against Enterobacteriaceae and Pseudomonas aeruginosa. Journal of Clinical Microbiology, 56(8), e00494-18. [Link]

  • Simner, P. J., et al. (2025). (PDF) Antimicrobial Susceptibility Testing of the Combination of Aztreonam and this compound in NDM-Producing Enterobacterales: A Comparative Evaluation Using the CLSI and EUCAST Methods. ResearchGate. [Link]

  • Simner, P. J., et al. (2025). Antimicrobial Susceptibility Testing of the Combination of Aztreonam and this compound in NDM-Producing Enterobacterales: A Comparative Evaluation Using the CLSI and EUCAST Methods. MDPI. [Link]

  • Naicker, S., et al. (2025). Evaluation of the stability of ceftazidime/avibactam in elastomeric infusion devices used for outpatient parenteral antimicrobial therapy utilizing a national stability protocol framework. ResearchGate. [Link]

  • Naicker, S., et al. (2024). Ceftazidime-avibactam Stability In Elastomeric Infusion Devices. IVTEAM. [Link]

  • Choudhary, M., et al. (2022). In-vitro susceptibility testing methods for the combination of ceftazidime-avibactam with aztreonam in metallobeta-lactamase producing organisms. Scientific Reports, 12(1), 10183. [Link]

  • Dr.Oracle. (2025). What is the stability of Ceftazidime (Ceftazidime)/Avibactam (this compound) preparation from Pfizer (Ceftazidime/Avibactam is also known as Avycaz)?. Dr.Oracle. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2024). Aztreonam-avibactam and cefepime-enmetazobactam breakpoints published. EUCAST. [Link]

  • Centers for Disease Control and Prevention. (2022). Validation of Aztreonam-Avibactam Susceptibility Testing Using Digitally Dispensed Custom Panels. Journal of Clinical Microbiology, 60(10), e00787-22. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). MIC Determination. EUCAST. [Link]

  • Liofilchem. (2024). Aztreonam-avibactam (30+20) AZA 50 μg. Liofilchem. [Link]

  • Harris, P. N. A., et al. (2022). Multicenter Evaluation of an MIC-Based Aztreonam and Ceftazidime-Avibactam Broth Disk Elution Test. ResearchGate. [Link]

  • HiMedia Laboratories. (n.d.). Ceftazidime/Avibactam Ezy MICTM Strip (CZA) EM153. HiMedia Laboratories. [Link]

  • Nichols, W. W., et al. (2018). This compound Pharmacokinetic/Pharmacodynamic Targets. Antimicrobial Agents and Chemotherapy, 62(6), e02446-17. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2024). Aztreonam-avibactam and cefepime-enmetazobactam now available. EUCAST. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2024). Two new RDs for published. EUCAST. [Link]

  • Johnson, D. M., et al. (1993). Comparison of fixed concentration and fixed ratio options for testing susceptibility of gram-negative bacilli to piperacillin and piperacillin/tazobactam. Journal of Clinical Microbiology, 31(10), 2732–2735. [Link]

Sources

Avibactam Synthesis Excellence: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to advancing the chemical synthesis of avibactam. As a novel, non-β-lactam β-lactamase inhibitor, this compound's role in combating antibiotic resistance is pivotal.[1][2] Its synthesis, however, presents a series of complex challenges that demand precision, strategic planning, and a deep understanding of the underlying chemical principles.

This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and solutions to common hurdles encountered during the synthesis of this compound. We will move beyond simple procedural lists to explore the "why" behind each step, ensuring a robust and reproducible process.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding this compound synthesis.

Q1: What are the most common starting materials for this compound synthesis, and what are their pros and cons?

A1: Several synthetic routes have been developed, often starting from chiral pool materials. Early routes utilized expensive chiral piperidine derivatives.[1] More recent, cost-effective methods often start from L-pyroglutamic acid or ethyl-5-hydroxypicolinate.[1][3] The choice of starting material significantly impacts the overall yield, cost, and complexity of the synthesis.[1][4] Routes starting from ethyl-5-hydroxypicolinate, for example, have been optimized to avoid lengthy ring-opening and cyclization steps.[1][4]

Q2: How critical is stereochemistry in the synthesis of this compound?

A2: The stereochemistry of this compound is absolutely critical for its biological activity. The desired stereoisomer is (2S, 5R). Achieving high stereoselectivity is a major focus of synthetic route development. Techniques like lipase-catalyzed resolution are employed to obtain the correct stereoisomers of key intermediates, such as (2S,5S)-5-hydroxypiperidine-2-carboxylate.[1][4]

Q3: What are the primary analytical techniques used to monitor reaction progress and final product purity?

A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for monitoring the progress of reactions and quantifying the purity of intermediates and the final this compound product.[5][6][7] These techniques are crucial for identifying and quantifying any process-related impurities or degradation products.[5]

Q4: What are the common impurities that can arise during this compound synthesis?

A4: Impurities can originate from starting materials, side reactions, or degradation. Common impurities can include diastereomers, unreacted intermediates, and byproducts from protection/deprotection steps.[5][8][] For example, incomplete debenzylation or side reactions during the urea formation can lead to specific impurities that must be controlled.

Q5: Why is the final product typically isolated as a sodium salt?

A5: this compound is a sulfonic acid, which can be challenging to isolate and handle in its free acid form.[10] The sodium salt offers improved stability and handling properties, making it suitable for pharmaceutical formulation.[11][12][13] The final step of the synthesis often involves an ion exchange to convert a salt form, like a tetrabutylammonium salt, into the desired sodium salt.[1][10]

Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during the synthesis of this compound.

Problem 1: Low Yield During Urea Ring Formation

Symptoms:

  • Low conversion of the piperidine intermediate to the bicyclic urea core.

  • Formation of multiple side products detected by TLC or HPLC.

Causality: The formation of the diazabicyclo[3.2.1]octane core, which contains a urea moiety, is a notoriously challenging step. The two nitrogen atoms in the piperidine precursor have different reactivities. Direct cyclization using phosgene or its equivalents can be unselective and lead to side products like hydantoins.[14]

Solutions:

1. Implement a Protecting Group Strategy: A highly effective approach is to selectively protect the more reactive piperidine nitrogen before attempting the urea formation.[14] The Fluorenylmethyloxycarbonyl (Fmoc) group is a preferred choice due to its mild deprotection conditions.[1][14]

  • Protocol:

    • Selectively protect the piperidine nitrogen of the precursor with Fmoc-Cl.

    • Activate the hydroxylamine nitrogen with a carbonylating agent like carbonyldiimidazole (CDI).

    • Deprotect the Fmoc group using a mild base such as diethylamine, which will induce spontaneous cyclization to form the desired urea ring.[14]

2. Optimize Reaction Solvents: The choice of solvent can significantly influence the reaction outcome. A screening of solvents should be performed. Chlorobenzene has been identified as a suitable solvent that facilitates cleaner and more efficient urea formation in some process optimizations.[1]

Table 1: Comparison of Urea Formation Strategies

StrategyKey ReagentsAdvantagesDisadvantages
Direct Cyclization Triphosgene, CDIFewer stepsLow selectivity, potential for side-product formation (e.g., hydantoins)
Fmoc Protecting Group Fmoc-Cl, CDI, DiethylamineHigh selectivity, improved yield, milder conditionsAdditional protection and deprotection steps

Visualizing the Protecting Group Strategy:

Urea_Formation cluster_0 Protecting Group Strategy cluster_1 Direct Cyclization (Less Efficient) Start Piperidine Intermediate (Two Reactive Nitrogens) Protect Selective Fmoc Protection of Piperidine Nitrogen Start->Protect Fmoc-Cl Activate Activation of Hydroxylamine with CDI Protect->Activate CDI Deprotect_Cyclize Fmoc Deprotection & Spontaneous Cyclization Activate->Deprotect_Cyclize Diethylamine Urea Desired Bicyclic Urea Deprotect_Cyclize->Urea Start_Direct Piperidine Intermediate Direct_React Reaction with Phosgene Equivalent Start_Direct->Direct_React Mixture Low Yield of Urea + Side Products Direct_React->Mixture One_Pot_Reaction cluster_workflow Optimized Debenzylation-Sulfation Workflow Start O-Benzyl Protected Intermediate OnePot One-Pot Reaction Vessel Start->OnePot Debenzylation Step 1: Catalytic Hydrogenation (e.g., Pd/C, H2) Removes Benzyl Group OnePot->Debenzylation Sulfation Step 2: In-situ Sulfation (e.g., SO3·NMe3) Adds Sulfate Group OnePot->Sulfation Debenzylation->Sulfation Product Sulfated this compound Precursor Sulfation->Product

Sources

Technical Support Center: Refining Purification Techniques for Synthetic Avibactam Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of synthetic avibactam analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating and purifying these novel β-lactamase inhibitors. This compound and its analogs are characterized by their unique diazabicyclooctane (DBO) core, high polarity, and potential for multiple chiral centers, which present distinct challenges during purification.

This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues encountered during High-Performance Liquid Chromatography (HPLC), flash column chromatography, and recrystallization. Our goal is to empower you with the causal understanding needed to make informed decisions, optimize your purification strategies, and ensure the integrity of your final compounds.

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of final purity analysis and small-scale purification for this compound analogs.[1][2] However, the inherent polarity of these molecules can lead to frustrating chromatographic behaviors.

Issue 1: My highly polar this compound analog shows little to no retention on a C18 column, eluting near the solvent front.

  • Expertise & Experience: This is a classic symptom of "phase collapse" or, more commonly, insufficient interaction between the polar analyte and the nonpolar stationary phase.[3] Your compound has a much higher affinity for the polar mobile phase and is essentially washed through the column without being retained.

  • Causality: Standard C18 columns are highly hydrophobic. Highly polar molecules, like this compound analogs which often possess multiple heteroatoms and a sulfate or carboxylate group, struggle to partition into this stationary phase from a highly aqueous mobile phase.

  • Troubleshooting Protocol:

    • Employ a More Polar Stationary Phase: Switch to a reversed-phase column with a more polar character. Phenyl-hexyl or columns with embedded polar groups (EPG) are designed to prevent phase collapse in highly aqueous mobile phases and offer alternative selectivity for polar analytes.[3]

    • Increase Mobile Phase Polarity: If you are not already at 100% aqueous, gradually increase the aqueous portion of your mobile phase. Ensure your column is rated for use in 100% aqueous conditions to prevent phase collapse.[3]

    • Consider HILIC: Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative for very polar compounds. In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent. A water layer forms on the stationary phase, and your polar analyte partitions into this layer, leading to retention.[3]

Issue 2: I'm observing significant peak tailing for my this compound analog.

  • Expertise & Experience: Peak tailing is often a result of secondary interactions between the analyte and the stationary phase, most commonly with free silanol groups on the silica backbone of the column packing.

  • Causality: this compound analogs often contain basic nitrogen atoms that can interact ionically with acidic silanol groups (Si-OH) on the silica surface. This strong, secondary interaction is slow to dissociate, causing the peak to "tail."

  • Troubleshooting Protocol:

    • Adjust Mobile Phase pH: For basic analogs, operating at a low pH (e.g., 2.5-4.0 using formic acid or TFA) will protonate the analyte and suppress the ionization of the acidic silanol groups, minimizing these unwanted interactions.[3]

    • Use a Mobile Phase Additive: Add a small amount of a competing base, such as 0.1% triethylamine (TEA), to the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively masking them from your compound and improving peak shape.[3][4]

    • Employ a Highly Deactivated Column: Modern, end-capped columns are designed to have minimal accessible silanol groups. If you are using an older column, switching to a newer generation product can significantly reduce tailing.[3]

Issue 3: My baseline is noisy, and I'm seeing ghost peaks in my gradient elution.

  • Expertise & Experience: These issues often point to contamination in the mobile phase or the HPLC system itself.[5] In gradient elution, contaminants can accumulate on the column during the initial, weaker mobile phase conditions and then elute as the organic content increases, appearing as broad bumps or distinct "ghost" peaks.

  • Causality: Impurities in your solvents, degradation of the mobile phase over time, or carryover from previous injections can all contribute to a problematic baseline.

  • Troubleshooting Protocol:

    • Prepare Fresh Mobile Phase: Always use high-purity, HPLC-grade solvents and reagents. Prepare fresh mobile phase daily and filter it before use.[6]

    • Flush the System: Before running your samples, flush the entire system, including the column, with a strong solvent (like 100% acetonitrile or methanol) to remove any accumulated contaminants.[7]

    • Check for Carryover: If ghost peaks appear at the same retention time in subsequent blank runs, it's likely due to carryover from a concentrated sample. Clean the injector needle and sample loop thoroughly.[5]

Troubleshooting Guide: Flash Column Chromatography

Flash chromatography is indispensable for medium- to large-scale purification of synthetic intermediates. However, the acidic nature of standard silica gel can be detrimental to sensitive this compound precursors.

Issue 1: My compound seems to be decomposing on the silica gel column.

  • Expertise & Experience: This is a frequent problem for compounds containing acid-sensitive functional groups. Standard silica gel is inherently acidic (pH ~4-5) and can catalyze degradation.

  • Causality: Functional groups common in this compound synthesis, such as carbamates (e.g., Boc groups) or certain protecting groups, can be cleaved under acidic conditions. This leads to a smear of products on TLC and poor recovery from the column.[8]

  • Troubleshooting Protocol:

    • Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the silica. Pack the column as usual, then flush it with your chosen eluent system containing 1-3% triethylamine (TEA) or another volatile base.[3][4] Discard the initial eluant before loading your sample. This simple step can dramatically improve recovery and purity.

    • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase. Alumina (which can be basic, neutral, or acidic) or Florisil are common alternatives.[8] For very polar compounds, reversed-phase flash chromatography using a C18-functionalized silica is also a powerful option.[8]

Issue 2: My highly polar compound won't move off the baseline, even with 100% ethyl acetate.

  • Expertise & Experience: The polarity of your compound exceeds the eluting power of standard solvent systems like hexane/ethyl acetate.

  • Causality: Strong interactions (like hydrogen bonding) between your polar analyte and the polar silica gel stationary phase require a highly polar mobile phase to disrupt and cause elution.

  • Troubleshooting Protocol:

    • Introduce a More Polar Solvent: Switch to a more aggressive solvent system. Dichloromethane/methanol is a common next step.[9] Start with a low percentage of methanol (1-2%) and gradually increase it.

    • Add a Basic Modifier: For very polar, basic compounds, a solvent system containing ammonia can be highly effective. Prepare a stock solution of 10% ammonium hydroxide in methanol and use 1-10% of this stock solution in dichloromethane.[8]

    • Consider Dry Loading: If your compound is poorly soluble in your chosen eluent, it can lead to band broadening and poor separation.[9] In this case, pre-adsorb your compound onto a small amount of silica gel. Dissolve your crude product in a volatile solvent (like DCM or methanol), add a small amount of silica, and evaporate the solvent to dryness. The resulting free-flowing powder can then be loaded onto the top of your column.[9]

Workflow for Flash Chromatography Method Selection

flash_chromatography_workflow start Start: Crude this compound Analog tlc Run TLC with Hexane/EtOAc start->tlc rf_check Is Rf between 0.15 and 0.4? tlc->rf_check run_column Run Flash Column with Hexane/EtOAc System rf_check->run_column Yes increase_polarity Increase Polarity: Try DCM/MeOH System rf_check->increase_polarity No end Purified Compound run_column->end rf_check2 Is Rf between 0.15 and 0.4? increase_polarity->rf_check2 run_column2 Run Flash Column with DCM/MeOH System rf_check2->run_column2 Yes check_stability Check for Streaking/ Decomposition on TLC Plate rf_check2->check_stability No run_column2->end check_stability->increase_polarity No (Still No Movement) deactivate_silica Deactivate Silica with TEA or use Alumina/Florisil check_stability->deactivate_silica Yes (Degradation) deactivate_silica->tlc

Caption: Decision workflow for selecting a flash chromatography method.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful and cost-effective technique for achieving high purity, especially for obtaining a specific crystalline form (polymorph) of the final product.[10][11]

Issue 1: I can't find a suitable single solvent for recrystallization.

  • Expertise & Experience: This is common. An ideal single solvent should dissolve the compound when hot but not when cold.[12] Many complex molecules don't exhibit this ideal solubility profile in common solvents.

  • Causality: The solubility of your compound is either too high in all solvents (even when cold) or too low (even when hot).

  • Troubleshooting Protocol:

    • Use a Multi-Solvent System (Antisolvent Crystallization): This is the most common solution.[12]

      • Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., methanol, water).

      • Slowly add a "poor" solvent (the antisolvent) in which the compound is insoluble (e.g., ethanol, isopropanol, ethyl acetate) until the solution becomes persistently cloudy (turbid).[10][13]

      • Gently warm the mixture until it becomes clear again.

      • Allow the solution to cool slowly. Crystals should form as the solubility decreases.

Issue 2: My compound "oils out" instead of forming crystals.

  • Expertise & Experience: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid, causing the compound to separate as a liquid phase instead of a solid crystal lattice.

  • Causality: This often happens when a solution is cooled too quickly or when the concentration of the solute is too high. The impurities present can also depress the melting point, exacerbating the issue.

  • Troubleshooting Protocol:

    • Reduce the Cooling Rate: Slow, controlled cooling is critical for crystal growth.[14] Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help slow the process further.

    • Use a More Dilute Solution: Re-heat the mixture to dissolve the oil, add more of the "good" solvent to dilute the solution, and then attempt the slow cooling process again.

    • Induce Crystallization with Seeding: If slow cooling doesn't work, add a tiny seed crystal of the pure compound to the cooled, supersaturated solution.[10][14] This provides a template for crystal lattice formation and can bypass the kinetic barrier to nucleation.

Issue 3: I have obtained a new crystalline form (polymorph) with different properties.

  • Expertise & Experience: This is a critical consideration in pharmaceutical development, as different polymorphs can have different solubility, stability, and bioavailability.[10] The formation of a specific polymorph is highly dependent on the crystallization conditions.

  • Causality: The solvent system, cooling rate, temperature, and agitation all influence how the molecules pack into a crystal lattice.[15] For this compound sodium, specific crystalline forms (e.g., Form B, Form C) are known and can be targeted.[13][16]

  • Troubleshooting Protocol:

    • Strictly Control Crystallization Conditions: To obtain a specific, known polymorph, you must precisely replicate the documented conditions. This includes the solvent/antisolvent ratios, temperatures, cooling profiles, and stirring rates. For example, one patented method for obtaining Form B this compound sodium involves dissolving it in a methanol/water mixture and then adding ethanol as an antisolvent with a specific cooling profile.[13]

    • Characterize Your Material: Use analytical techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify the polymorphic form of your material and compare it to reference standards.

Data Summary: Solvents for Purification
Purification TechniqueCommon "Good" Solvents (for dissolving)Common "Poor" Solvents (Antisolvents/Non-polar)Modifiers/Additives
Reversed-Phase HPLC Water, Acetonitrile, Methanol(Not applicable)Formic Acid, TFA, Ammonium Acetate, TEA
Normal-Phase Flash Dichloromethane (DCM), Ethyl Acetate, MethanolHexanes, HeptaneTriethylamine (TEA), Ammonium Hydroxide
Recrystallization Water, Methanol, Ethanol, IsopropanolEthanol, Isopropanol, n-Propanol, Ethyl Acetate, Heptane(Not applicable)
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system (e.g., 95:5 DCM:MeOH) that provides a target compound Rf of approximately 0.2-0.3.

  • Column Packing: Dry pack the column with the appropriate amount of silica gel.

  • Deactivation:

    • Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine (TEA).[3]

    • Flush the packed column with 2-3 column volumes of this deactivating solvent.

    • Flush the column with 2-3 column volumes of your initial elution solvent (without TEA) to remove excess base.

  • Sample Loading: Load your sample (preferably dry-loaded) onto the column.

  • Elution: Run the column using your selected solvent system.

Protocol 2: Antisolvent Recrystallization
  • Dissolution: In an appropriately sized flask, dissolve the crude this compound analog in the minimum amount of a hot "good" solvent (e.g., methanol/water mixture).

  • Antisolvent Addition: While stirring, slowly add a "poor" solvent (e.g., ethanol) at the same temperature until the first sign of persistent turbidity (cloudiness).[10]

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Cooling: Remove the heat source and allow the flask to cool slowly to room temperature. Do not disturb the flask during this period.

  • Maturation: Once at room temperature, you may place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I should expect during the synthesis of this compound analogs? A: Impurities in this compound synthesis can be broadly categorized into three types:

  • Process-Related Impurities: These are unreacted starting materials, intermediates, or byproducts from side reactions.[1] Given the multi-step nature of this compound synthesis, these are common.[17][18]

  • Degradation Products: this compound and its analogs can degrade under exposure to heat, light, or non-optimal pH conditions.[1]

  • Residual Solvents: Trace amounts of solvents used during the synthesis and purification may remain in the final product.[1][19]

Q2: My this compound analog has multiple chiral centers. How do I approach chiral purification? A: Chiral purification is often necessary for intermediates in the this compound synthesis pathway.[20]

  • Chiral HPLC: This is the most common method for separating enantiomers or diastereomers. It requires specialized chiral stationary phases (CSPs), such as those based on polysaccharide derivatives (e.g., Chiralpak AD-H).[21] Method development involves screening different chiral columns and mobile phases (often normal-phase, like heptane/ethanol) to achieve baseline separation.[21]

  • Diastereomeric Resolution: An alternative to chiral chromatography is to react a racemic intermediate with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties and can often be separated by standard techniques like recrystallization or flash chromatography. The resolving agent is then cleaved to yield the desired enantiomerically pure intermediate.

Q3: How important is it to control the polymorphic form of my final compound? A: It is critically important for any compound intended for pharmaceutical development. Different crystalline polymorphs are distinct solid-state forms of the same molecule that can have significantly different physical properties, including:

  • Solubility and Dissolution Rate: This directly impacts bioavailability.

  • Stability: One polymorph may be more stable than another under certain storage conditions.

  • Mechanical Properties: Affects manufacturing processes like tableting. Regulatory authorities require thorough characterization and control of the polymorphic form of an active pharmaceutical ingredient (API).[10]

Logical Diagram: Purification Strategy Selection

purification_strategy start Crude Synthetic Product scale_check What is the scale? start->scale_check small_scale < 100 mg scale_check->small_scale Small medium_scale 100 mg - 10 g scale_check->medium_scale Medium large_scale > 10 g scale_check->large_scale Large purity_check_small Is high purity (>98%) required for final compound? small_scale->purity_check_small purity_check_medium Is it an intermediate or final compound? medium_scale->purity_check_medium recrystallization Recrystallization large_scale->recrystallization prep_hplc Preparative HPLC purity_check_small->prep_hplc Yes flash_chrom Flash Chromatography purity_check_small->flash_chrom No (Intermediate) purity_check_medium->flash_chrom Intermediate purity_check_medium->recrystallization Final Compound final_purity_check Final Purity & Polymorph Characterization (PXRD, DSC) prep_hplc->final_purity_check flash_chrom->recrystallization Further Purification flash_chrom->final_purity_check If sufficiently pure recrystallization->final_purity_check

Caption: Decision tree for selecting an appropriate purification strategy based on scale and purity requirements.

References
  • This compound Impurities and Related Compound - Veeprho. (URL: [Link])

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: [Link])

  • The Synthesis of this compound Intermediate 1: Process, Purity, and Pharmaceutical Applications - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace. (URL: [Link])

  • Recrystallization Definition, Principle & Purpose - PraxiLabs. (URL: [Link])

  • Lab Procedure: Recrystallization - LabXchange. (URL: [Link])

  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents | Industrial & Engineering Chemistry Research - ACS Publications. (URL: [Link])

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (URL: [Link])

  • Flash Chromatography Basics | Sorbent Technologies, Inc. (URL: [Link])

  • A New Synthetic Route to this compound: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation | Organic Process Research & Development - ACS Publications. (URL: [Link])

  • Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: [Link])

  • CN113105455A - Preparation method of crystal form B this compound sodium - Google P
  • The Development of a Manufacturing Route to this compound, a β-lactamase Inhibitor | Request PDF - ResearchGate. (URL: [Link])

  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. (URL: [Link])

  • Chiral switches versus de novo enantiomerically pure compounds. (URL: [Link])

  • Troubleshooting in HPLC: A Review - IJSDR. (URL: [Link])

  • EP3580221B1 - Process for the preparation of crystalline form c of this compound sodium - Google P
  • Troubleshooting Common Issues in High-Performance Liquid Chromatography (HPLC). (URL: [Link])

  • A New Synthetic Route to this compound: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation | Organic Process Research & Development - American Chemical Society. (URL: [Link])

  • CN106432060A - Preparation method for chiral isomers of key intermediate of this compound sodium - Google P
  • Estimation of Ceftazidime and this compound in their Bulk and Formulations by a newly Developed and Validated of Stability Indicating RP-UPLC Method. (URL: [Link])

  • WO2020185729A1 - Crystalline form of an this compound derivative - Google P
  • This compound EP Impurities and Related Compounds - SynThink Research Chemicals. (URL: [Link])

  • CN107325096B - Crystallization of this compound monosodium salt - Google P
  • Structural Insight into Potent Broad-Spectrum Inhibition with Reversible Recyclization Mechanism: this compound in Complex with CTX-M-15 and Pseudomonas aeruginosa AmpC β-Lactamases - PMC - PubMed Central. (URL: [Link])

  • This compound Impurities - SynZeal. (URL: [Link])

  • Analytical Method Development and Validation for Simultaneous Estimation of this compound and Ceftazidime by RP-HPLC Method - IOSRPHR. (URL: [Link])

  • HPLC TROUBLESHOOTING: A REVIEW - Jetir.Org. (URL: [Link])

  • RP-HPLC Method Development for Ceftazidime and this compound Stability. (URL: [Link])

  • Determination of this compound and ceftazidime in human plasma samples by LC–MS. (URL: [Link])

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (URL: [Link])

  • This compound Impurity F - Veeprho Pharmaceuticals. (URL: [Link])

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (URL: [Link])

  • β-Lactams and β-Lactamase Inhibitors: An Overview - PMC - NIH. (URL: [Link])

  • Chiral Drug Separation. (URL: [Link])

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (URL: [Link])

  • Purification by Affinity Chromatography and Properties of a β-Lactamase Isolated from Neisseria gonorrhoeae | Antimicrobial Agents and Chemotherapy - ASM Journals. (URL: [Link])

  • Efficient Purification of Synthetic Peptides at High and Low pH - Agilent. (URL: [Link])

Sources

managing avibactam instability at various pH and temperature conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for avibactam. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to understand its stability characteristics under various experimental conditions. As a novel, non-β-lactam β-lactamase inhibitor, the integrity of this compound in solution is paramount for obtaining reliable and reproducible results, whether in enzymatic assays, formulation development, or in vitro and in vivo studies.

This document provides a series of frequently asked questions (FAQs) for quick reference, followed by in-depth troubleshooting guides that include detailed experimental protocols. Our goal is to equip you with the scientific understanding and practical methodologies to proactively manage this compound's stability, ensuring the integrity of your research.

Part 1: Frequently Asked Questions (FAQs) on this compound Stability

This section addresses the most common questions our team receives regarding the handling and stability of this compound in a research setting.

Q1: What is the primary cause of this compound degradation in aqueous solutions?

A1: The primary route of abiotic degradation for this compound in aqueous solution is hydrolysis. The diazabicyclooctane (DBO) core, particularly the cyclic urea moiety, is susceptible to nucleophilic attack by water or hydroxide ions. This can lead to the opening of the bicyclic ring system, rendering the molecule inactive as a β-lactamase inhibitor. The rate of this hydrolysis is significantly influenced by both pH and temperature.

Q2: How does pH affect the stability of this compound?

A2: this compound's stability is highly pH-dependent. Generally, it exhibits its greatest stability in slightly acidic to neutral conditions (pH ~6.0-7.5). As the pH becomes more alkaline, the rate of hydroxide-catalyzed hydrolysis increases significantly, leading to faster degradation. Under strongly acidic conditions, acid-catalyzed hydrolysis can also occur. One study showed that at 36°C, the degradation half-life of this compound was approximately 446 hours at a pH of 7.25, but this stability decreases at higher pH values[1]. Forced degradation studies confirm that this compound shows significant degradation under both acidic and alkaline conditions[2][3].

Q3: What is the impact of temperature on this compound stability?

A3: Temperature is a critical factor in this compound stability. As with most chemical reactions, the rate of this compound hydrolysis increases with temperature. For optimal stability, especially for long-term storage of stock solutions, refrigeration (2-8°C) is strongly recommended. Studies on the ceftazidime-avibactam combination product consistently show that stability is extended under refrigeration compared to room temperature[4][5]. For instance, diluted solutions for infusion are typically stable for up to 24 hours when refrigerated, but only for 12 hours at room temperature[4]. Experiments conducted at 32°C and 37°C show significantly faster degradation than at 25°C[6].

Q4: Can I freeze this compound stock solutions?

A4: While specific data on the freeze-thaw stability of pure this compound solutions is limited in the provided literature, a comprehensive analysis of various β-lactams and inhibitors showed that storage at -20°C generally preserves the stability of these compounds well[1]. It is best practice to prepare concentrated stock solutions in a suitable buffer (e.g., pH 6.5 phosphate buffer), aliquot them into single-use volumes, and store them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. Before use, thaw the aliquot rapidly and keep it on ice.

Q5: Which buffers are recommended for working with this compound?

A5: Phosphate or citrate buffers are commonly used and are a good choice for maintaining a stable pH in the optimal range of 6.0-7.5. It is crucial to select a buffer system with sufficient capacity to resist pH shifts, especially in experiments where acidic or basic byproducts may be generated. Avoid highly nucleophilic buffers, as they could potentially accelerate the degradation of the urea moiety. When preparing solutions, always verify the final pH of the this compound-containing solution.

Q6: How can I monitor the stability of my this compound solution during an experiment?

A6: The most reliable method for monitoring this compound stability is through analytical techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods can separate and quantify the intact this compound from its degradation products[2][7][8]. Several studies have successfully used RP-HPLC methods for stability-indicating assays of this compound[2][3].

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides practical guidance and step-by-step protocols for researchers encountering stability-related issues or for those who wish to proactively validate this compound stability under their specific experimental conditions.

Troubleshooting Scenario 1: Inconsistent Results in Multi-Day Cellular or Enzymatic Assays
  • Problem: You observe diminishing inhibitory activity of your this compound-containing medium or buffer over the course of a 48-72 hour experiment, leading to poor reproducibility.

  • Likely Cause: The this compound is likely degrading in the culture medium or assay buffer due to suboptimal pH and/or incubation temperature (e.g., 37°C). A study demonstrated that while this compound is relatively stable, degradation does occur at 37°C over 72 hours[1].

  • Causality Explained: Cell culture media are typically buffered around pH 7.2-7.4 and incubated at 37°C. While this pH is near the optimal range for this compound, the elevated temperature will accelerate hydrolysis over several days. The half-life of this compound in cation-adjusted Mueller-Hinton broth at pH 7.25 and 36°C was found to be approximately 446 hours, indicating that while relatively stable, some degradation is expected over a multi-day experiment[1].

This protocol allows you to quantify the degradation of this compound under your specific experimental conditions using RP-HPLC.

Objective: To determine the degradation profile of this compound in your chosen medium at a specific temperature over time.

Materials:

  • This compound sodium powder

  • Your experimental medium (e.g., cell culture medium, assay buffer)

  • HPLC system with UV detector (detection at ~230-260 nm)[2]

  • RP-C18 column

  • Mobile phase (e.g., Phosphate buffer:Acetonitrile mixture)[3]

  • Incubator set to your experimental temperature (e.g., 37°C)

  • Sterile microcentrifuge tubes or HPLC vials

Protocol Steps:

  • Prepare this compound-Spiked Medium: Prepare a batch of your experimental medium containing this compound at the final concentration used in your assays. Ensure complete dissolution.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot (e.g., 1 mL), transfer it to an HPLC vial, and either analyze it immediately or store it at -80°C until analysis. This is your 100% reference sample.

  • Incubation: Place the remaining medium in an incubator under your standard experimental conditions (e.g., 37°C, 5% CO₂).

  • Time-Course Sampling: At regular intervals (e.g., 12, 24, 48, 72 hours), withdraw aliquots of the incubated medium. Transfer each aliquot to a new HPLC vial and store immediately at -80°C to halt further degradation.

  • HPLC Analysis:

    • Thaw all samples simultaneously.

    • Analyze each sample by RP-HPLC. The method should be validated to ensure separation of the this compound peak from any potential degradants and medium components[2][3].

    • Integrate the peak area of the intact this compound for each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample ((Peak Area_Tx / Peak Area_T0) * 100).

    • Plot the percentage of this compound remaining versus time to visualize the degradation curve.

Corrective Actions:

  • If degradation is significant (>10-15%), consider replenishing the medium with fresh this compound at intermediate time points (e.g., every 24 hours).

  • If possible for your experiment, assess if a slightly lower pH (e.g., 6.8-7.0) is tolerated by your system, as this may improve stability.

Troubleshooting Scenario 2: Preparing and Storing this compound Stock Solutions
  • Problem: You are unsure of the optimal conditions for preparing and storing a concentrated stock solution of this compound to ensure its long-term potency.

  • Best Practice Rationale: Improper storage is a primary source of experimental variability. This compound is a salt and should be dissolved in a buffered solution to prevent pH extremes that can occur when dissolving a compound in pure water. Storing in single-use aliquots prevents contamination and degradation from multiple freeze-thaw cycles.

Objective: To prepare and store a stable, concentrated stock solution of this compound.

Materials:

  • This compound sodium powder

  • Sterile 50 mM sodium phosphate buffer, pH 6.5

  • Sterile, nuclease-free water

  • Sterile, single-use polypropylene microcentrifuge tubes

  • Calibrated pH meter

Protocol Steps:

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer. Adjust the pH carefully to 6.5 using appropriate amounts of monobasic and dibasic sodium phosphate. Sterile filter the buffer.

  • Weighing this compound: Accurately weigh the required amount of this compound sodium powder in a sterile container. Perform this in a low-humidity environment if possible.

  • Dissolution: Dissolve the this compound powder in the pH 6.5 phosphate buffer to achieve the desired stock concentration (e.g., 10 mM or 50 mM). Ensure complete dissolution by gentle vortexing. Avoid vigorous shaking to prevent protein denaturation if working with enzymes.

  • pH Verification: Check the pH of the final stock solution. If it has deviated significantly from 6.5, it may indicate an issue with the buffer or compound.

  • Aliquoting: Dispense the stock solution into sterile, single-use polypropylene tubes. The volume of the aliquots should be appropriate for a single experiment to avoid wasting material and prevent freeze-thaw cycles.

  • Storage: Immediately flash-freeze the aliquots (e.g., in a dry ice/ethanol bath) and transfer them to an -80°C freezer for long-term storage.

  • Documentation: Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent.

Part 3: Data Summaries & Visualizations

Data Presentation: this compound Stability as a Function of pH and Temperature

The following table summarizes degradation half-life data synthesized from published studies. This provides a quantitative basis for making informed decisions about experimental conditions.

MediumpHTemperature (°C)Degradation Half-Life (t½)Reference
Cation-Adjusted Mueller-Hinton Broth6.8036>120 hours[1]
Cation-Adjusted Mueller-Hinton Broth7.2536~446 hours[1]
Cation-Adjusted Mueller-Hinton Broth7.8036>120 hours[1]
0.9% Saline in Elastomeric PumpNot Specified25>24 hours (>90% remaining)[9]
0.9% Saline in Elastomeric PumpNot Specified32>12 hours (>90% remaining)[5]
0.9% Saline in Elastomeric PumpNot Specified37<12 hours (<90% remaining)[6]
Purified WaterNeutral25>200 hours[1]

Note: The data presented are compiled from different studies and experimental systems. Direct comparison should be made with caution. The half-life is the time required for 50% of the initial concentration to degrade.

Mandatory Visualizations

This diagram illustrates the logical relationship between the primary environmental factors and the chemical stability of this compound in solution.

G cluster_degradation Chemical Process cluster_outcome Result pH Solution pH Hydrolysis Hydrolysis of Urea Moiety pH->Hydrolysis Temp Temperature Temp->Hydrolysis Increases rate Time Incubation Time Stability This compound Stability (Concentration of Active Form) Time->Stability Inversely proportional Buffer Buffer Composition Buffer->pH Maintains Hydrolysis->Stability Decreases

Caption: Factors affecting this compound stability in solution.

This workflow outlines the key steps for conducting an experiment to determine the stability of this compound under specific conditions.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Incubation cluster_analysis Phase 3: Analysis A Prepare this compound-Spiked Experimental Medium B Collect Time=0 Sample (Store at -80°C) A->B C Incubate Medium at Target Temperature (e.g., 37°C) D Collect Samples at Defined Time Points (e.g., 12, 24, 48h) C->D E Analyze All Samples by Validated RP-HPLC Method D->E F Quantify Peak Area of Intact this compound E->F G Calculate % Remaining vs. Time=0 F->G

Sources

Validation & Comparative

A Comparative Efficacy Analysis of Avibactam and Vaborbactam: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The emergence of multidrug-resistant Gram-negative bacteria, particularly Carbapenem-Resistant Enterobacteriaceae (CRE), poses a significant global health threat. The development of novel β-lactamase inhibitors (BLIs) has been a critical strategy to restore the efficacy of established β-lactam antibiotics. This guide provides an in-depth comparative analysis of two leading BLIs: avibactam and vaborbactam. We will dissect their distinct chemical structures and mechanisms of action, present a comparative analysis of their in vitro and clinical efficacy based on published data, and provide standardized experimental protocols for their evaluation. This analysis is intended to serve as a technical resource for researchers, scientists, and drug development professionals engaged in the study of antimicrobial resistance.

Introduction: The Challenge of β-Lactamase-Mediated Resistance

The primary mechanism of resistance to β-lactam antibiotics in Enterobacteriaceae is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. The proliferation of these enzymes, particularly the Ambler class A Klebsiella pneumoniae carbapenemase (KPC) and class D oxacillinases (OXA), has led to widespread carbapenem resistance, severely limiting therapeutic options.

The clinical response has been to co-administer β-lactam antibiotics with BLIs. While early inhibitors like clavulanic acid were effective against simpler β-lactamases, they are not effective against the more complex enzymes like carbapenemases. This challenge prompted the development of a new generation of non-β-lactam BLIs, including this compound and vaborbactam, designed to inhibit a broader spectrum of β-lactamases.

Chemical and Mechanistic Profiles

The fundamental differences in the efficacy of this compound and vaborbactam originate from their unique chemical structures, which dictate their distinct mechanisms of inhibition.

This compound: A Diazabicyclooctane (DBO) Inhibitor

This compound is the first non-β-lactam β-lactamase inhibitor from the diazabicyclooctane (DBO) class to be approved for clinical use. It is co-formulated with the third-generation cephalosporin, ceftazidime.

2.1.1 Mechanism of Inhibition

This compound acts as a covalent inhibitor. The process begins with the nucleophilic attack by the active-site serine residue of the β-lactamase on the carbonyl group of this compound's cyclic urea. This forms a stable, yet reversible, covalent acyl-enzyme intermediate. The reversibility is a key feature; the ring can open and close, with slow deacylation leading to the restoration of the active enzyme. However, the rate of acylation is significantly faster than deacylation, resulting in potent inhibition of the target β-lactamase.

G cluster_0 This compound Inhibition Pathway E_S β-Lactamase (E) + this compound (I) EI_nc Non-covalent Michaelis Complex (E:I) E_S->EI_nc k1 (Binding) EI_nc->E_S k-1 (Dissociation) EI_c Covalent Acyl-Enzyme Intermediate (E-I) EI_nc->EI_c k2 (Acylation) EI_c->EI_nc k-2 (Ring Opening) E_I_hydrolyzed Hydrolyzed this compound + Regenerated Enzyme (E) EI_c->E_I_hydrolyzed k3 (Deacylation) [VERY SLOW]

Caption: Covalent, reversible inhibition mechanism of this compound.

Vaborbactam: A Boronic Acid-Based Inhibitor

Vaborbactam is a cyclic boronic acid-based BLI, representing a distinct chemical class. It is co-formulated with the carbapenem, meropenem.

2.2.1 Mechanism of Inhibition

Vaborbactam functions as a transition-state analog. The boron atom in its structure is key to its mechanism, as it can accept electrons and form a covalent bond with the catalytic serine residue in the active site of the β-lactamase. This mimics the tetrahedral transition state of β-lactam hydrolysis. This bond is reversible, but the inhibitor has a very high affinity for the active site, effectively trapping the enzyme and preventing it from hydrolyzing the partner β-lactam. Because it does not rely on a hydrolytic ring-opening mechanism for its activity, it is not susceptible to the same resistance mutations that can affect DBOs.

G cluster_1 Vaborbactam Inhibition Pathway E_S_v β-Lactamase (E) + Vaborbactam (I) EI_tsa Tetrahedral Transition-State Analog Complex (E-I) E_S_v->EI_tsa note Boron atom forms a dative covalent bond with the active site serine hydroxyl group. The complex is stable but reversible. EI_tsa->note

Caption: Transition-state analog inhibition mechanism of vaborbactam.

Comparative In Vitro Efficacy Analysis

The differing mechanisms of this compound and vaborbactam translate into distinct spectra of activity against various β-lactamase enzymes.

Spectrum of β-Lactamase Inhibition

Both inhibitors are highly potent against Ambler class A carbapenemases (like KPC) and class C cephalosporinases (like AmpC). A key differentiator lies in their activity against certain class D enzymes. This compound demonstrates potent inhibition of many OXA-type carbapenemases, such as OXA-48, whereas vaborbactam shows weak inhibition of these enzymes. Neither this compound nor vaborbactam has activity against Ambler class B metallo-β-lactamases (MBLs), such as NDM, VIM, and IMP, which require a zinc ion for catalysis.

Enzyme ClassSpecific EnzymesThis compound ActivityVaborbactam Activity
Class A KPC, CTX-M, SHV, TEMExcellent Excellent
Class C AmpC, P99, GC1Good Good
Class D OXA-48 and variantsGood Weak/None
Class B NDM, VIM, IMP (MBLs)None None
Table 1: Comparative inhibition profiles of this compound and vaborbactam against major Ambler classes of β-lactamases.
Potentiation of Partner β-Lactams

The ultimate measure of a BLI's utility is its ability to lower the Minimum Inhibitory Concentration (MIC) of its partner antibiotic against resistant organisms.

3.2.1 Minimum Inhibitory Concentration (MIC) Data

Numerous surveillance studies have compared the in vitro activity of ceftazidime-avibactam and meropenem-vaborbactam against large collections of clinical isolates. Against KPC-producing Enterobacteriaceae, both combinations demonstrate potent activity. For instance, in a study of carbapenem-resistant Enterobacteriaceae, both ceftazidime-avibactam and meropenem-vaborbactam inhibited over 99% of KPC-producing isolates at the susceptible breakpoint. However, against isolates producing OXA-48-like carbapenemases, ceftazidime-avibactam retains activity while meropenem-vaborbactam does not, reflecting the intrinsic inhibitory spectrum of the BLIs.

Organism GroupDrug CombinationMIC50 (μg/mL)MIC90 (μg/mL)
KPC-producing Enterobacteriaceae Ceftazidime-Avibactam0.52
Meropenem-Vaborbactam≤0.060.5
OXA-48-producing Enterobacteriaceae Ceftazidime-Avibactam28
Meropenem-Vaborbactam>32>32
Table 2: Representative comparative MIC50 and MIC90 values for ceftazidime-avibactam and meropenem-vaborbactam against CRE isolates harboring different carbapenemase genes. Data synthesized from multiple surveillance studies for illustrative purposes.
Experimental Protocol: Broth Microdilution for MIC Determination

To ensure reproducibility and comparability of results, standardized protocols for MIC testing are essential. The following is a generalized workflow based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the MIC of a β-lactam-BLI combination against a bacterial isolate.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Stock solutions of antibiotic (e.g., ceftazidime or meropenem)

  • Stock solution of BLI (e.g., this compound or vaborbactam) at a fixed concentration (typically 4 μg/mL)

  • Multichannel pipette

Procedure:

  • Preparation of Drug Plates: a. Prepare serial two-fold dilutions of the β-lactam antibiotic in CAMHB across the wells of the microtiter plate (e.g., from 128 μg/mL to 0.25 μg/mL). b. To each well containing the diluted β-lactam, add the BLI to achieve a final, fixed concentration of 4 μg/mL. c. Include a growth control well (no antibiotic or BLI) and a sterility control well (no bacteria).

  • Inoculum Preparation: a. Prepare a bacterial suspension in saline or CAMHB equivalent to a 0.5 McFarland turbidity standard. b. Dilute this suspension 1:150 in CAMHB to achieve a final target inoculum of ~5 x 10^5 CFU/mL.

  • Inoculation: a. Using a multichannel pipette, add 50 μL of the standardized inoculum to each well of the drug-containing plate, resulting in a final volume of 100 μL per well.

  • Incubation: a. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: a. The MIC is defined as the lowest concentration of the β-lactam antibiotic (in the presence of the fixed concentration of BLI) that completely inhibits visible bacterial growth.

Comparative In Vivo and Clinical Efficacy

While in vitro data provides a foundational comparison, clinical trial results are paramount for understanding therapeutic utility.

Pivotal Clinical Trials

The efficacy and safety of ceftazidime-avibactam and meropenem-vaborbactam have been established in several key phase 3 clinical trials, primarily for complicated urinary tract infections (cUTI) and complicated intra-abdominal infections (cIAI).

A landmark trial for meropenem-vaborbactam was TANGO II , which was specifically conducted in patients with CRE infections. In this trial, meropenem-vaborbactam was associated with increased clinical cure and decreased mortality compared to the best available therapy for CRE infections. For ceftazidime-avibactam, data from the RECAPTURE and REPROVE trials demonstrated non-inferiority to comparator carbapenems for cUTI and cIAI, respectively. While direct head-to-head trials are lacking, a conceptual comparison of the data suggests both agents are highly effective for their approved indications, particularly against KPC-producing organisms.

Trial (Drug)IndicationComparatorKey Outcome
TANGO II (Meropenem-Vaborbactam)CRE InfectionsBest Available TherapySuperiority in clinical cure and 28-day mortality
RECAPTURE (Ceftazidime-Avibactam)cUTIDoripenemNon-inferiority in composite cure
REPROVE (Ceftazidime-Avibactam)cIAIMeropenemNon-inferiority in clinical cure
Table 3: Summary of key clinical trial outcomes for meropenem-vaborbactam and ceftazidime-avibactam.
Considerations for Metallo-β-lactamases (MBLs)

A critical limitation for both agents is their lack of activity against MBLs. This is a significant gap in coverage, as the prevalence of MBL-producing bacteria (e.g., NDM-1) is increasing globally. In clinical scenarios where MBLs are suspected, neither ceftazidime-avibactam nor meropenem-vaborbactam should be used as monotherapy. Often, combination therapy with agents like aztreonam is considered, as aztreonam is stable to hydrolysis by MBLs but susceptible to ESBLs and AmpC enzymes that are often co-produced and can be inhibited by this compound.

Resistance Mechanisms and Future Directions

Despite the success of these new combinations, resistance can still emerge. For ceftazidime-avibactam, resistance has been documented through mutations in the Ω-loop of the KPC enzyme (e.g., KPC-3 variants), which can impair the binding of this compound without significantly compromising carbapenemase activity. For meropenem-vaborbactam, resistance is less commonly reported but can occur through mechanisms such as porin loss combined with efflux pump overexpression.

The ongoing challenge of resistance necessitates continued drug development efforts. The next generation of BLIs aims to provide even broader-spectrum coverage, including reliable activity against MBLs and a higher barrier to resistance.

Conclusion: A Researcher's Perspective on Selection and Application

This compound and vaborbactam represent significant advancements in the fight against multidrug-resistant Gram-negative bacteria. Their distinct chemical scaffolds give rise to different inhibitory mechanisms and spectra of activity.

  • This compound , partnered with ceftazidime, offers a broader spectrum of inhibition that includes class A, C, and importantly, many class D (OXA-48) enzymes.

  • Vaborbactam , partnered with meropenem, is an extremely potent inhibitor of class A (KPC) and class C enzymes, but lacks activity against class D carbapenemases.

For the research and drug development professional, the choice between these agents in a discovery or preclinical setting depends on the specific research question and the target pathogens. Understanding their fundamental mechanistic differences is crucial for designing informative experiments, interpreting susceptibility data, and developing the next generation of life-saving antimicrobial agents. The provided protocols offer a starting point for standardized, comparative evaluation in the laboratory.

References

  • Title: this compound: a novel beta-lactamase inhibitor. Source: PubMed Central (National Institutes of Health) URL: [Link]

  • Title: Vaborbactam: A Novel Boronic Acid β-Lactamase Inhibitor. Source: PubMed Central (National Institutes of Health) URL: [Link]

  • Title: Activity of ceftazidime-avibactam and meropenem-vaborbactam against carbapenem-resistant Enterobacteriaceae isolates from U.S. hospitals (2019). Source: American Society for Microbiology URL: [Link]

  • Title: Ceftazidime-Avibactam: a Novel Cephalosporin/β-Lactamase Inhibitor Combination. Source: PubMed Central (National Institutes of Health) URL: [Link]

  • Title: In Vitro Activity of Vaborbactam (Formerly RPX7009), a Novel Boronic Acid β-Lactamase Inhibitor (BLI), in Combination with Meropenem against Carbapenem-Resistant Enterobacteriaceae (CRE). Source: American Society for Microbiology URL: [Link]

A Comparative Analysis of Cross-Resistance Between Avibactam and Other Diazabicyclooctanes

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to global health, largely driven by the production of β-lactamase enzymes that inactivate β-lactam antibiotics. The development of β-lactamase inhibitors, particularly the diazabicyclooctane (DBO) class, has been a pivotal strategy to combat this resistance. Avibactam, the first clinically approved DBO, has demonstrated broad-spectrum inhibition of Ambler class A, C, and some class D β-lactamases.[1][2] However, the evolution of resistance to this compound and the development of newer DBOs, such as relebactam, durlobactam, zidebactam, and nacubactam, necessitate a thorough understanding of cross-resistance patterns within this class. This guide provides an in-depth analysis of the mechanisms of action, resistance, and cross-resistance among these critical therapeutic agents.

The Diazabicyclooctane Core: A Reversible Covalent Inhibition Mechanism

Unlike traditional β-lactam-based inhibitors, DBOs like this compound feature a novel, non-β-lactam scaffold.[3] Their inhibitory action proceeds through a two-step, reversible mechanism. The DBO ring opens to form a covalent carbamoyl-enzyme intermediate with the active site serine of the β-lactamase.[4][5] This reaction is reversible, and the intact inhibitor can be released, a key distinction from the "suicide" inhibition of older inhibitors like clavulanic acid and tazobactam.[4][6] This efficient mechanism contributes to their high potency against a wide range of serine β-lactamases.[3][4]

DOT Diagram: Mechanism of Diazabicyclooctane Inhibition

DBO_Mechanism E_S β-Lactamase (E) + DBO Inhibitor (I) E_I Non-covalent Michaelis Complex (E-I) E_S->E_I E_I->E_S E_I_covalent Covalent Acyl-Enzyme Intermediate (E-I*) E_I->E_I_covalent k2 (Acylation) E_I_covalent->E_I k-2 (Deacylation/Recyclization) E_S_hydrolyzed Regenerated Enzyme (E) + Intact Inhibitor (I) E_I_covalent->E_S_hydrolyzed

Caption: Reversible covalent inhibition of serine β-lactamases by diazabicyclooctanes.

Key Diazabicyclooctane Inhibitors: A Comparative Overview
InhibitorPartner β-Lactam(s)Primary Spectrum of β-Lactamase InhibitionAdditional Mechanisms
This compound Ceftazidime, AztreonamClass A (ESBLs, KPC), Class C (AmpC), some Class D (OXA-48)[2][4]None
Relebactam Imipenem/CilastatinClass A (KPC), Class C (AmpC)[7]None
Durlobactam SulbactamBroad-spectrum serine β-lactamases (Class A, C, D)[8][9]None
Zidebactam Cefepime, SulbactamClass A, Class C[10][11]PBP2 Inhibition ("β-lactam enhancer")[10][12]
Nacubactam Meropenem, Cefepime, AztreonamClass A, Class C, some Class D[13][14]PBP2 Inhibition[13][15]
Mechanisms of Resistance and Cross-Resistance

Resistance to DBO-based combinations can emerge through various mechanisms, primarily involving modifications of the target β-lactamase or alterations in bacterial physiology that reduce drug accumulation.

1. Target Modification: Mutations in β-Lactamase Genes

The most significant driver of cross-resistance among DBOs is the emergence of mutations within the β-lactamase gene itself, particularly in enzymes like Klebsiella pneumoniae carbapenemase (KPC). These mutations can confer resistance to one DBO while maintaining or even increasing susceptibility to another, depending on the specific amino acid substitution and its location relative to the inhibitor binding site.

  • Mutations Affecting the Ω-loop: The Ω-loop is a flexible region near the active site of many class A β-lactamases. Substitutions in this loop can alter the conformation of the active site, impacting inhibitor binding and efficacy.[16] For instance, certain mutations in KPC enzymes can lead to ceftazidime-avibactam resistance.[17]

  • Substitutions at Key Catalytic Residues: Amino acid changes at positions critical for the acylation and deacylation steps of inhibition can significantly reduce the potency of a DBO. For example, the K234R substitution in KPC-2 has been shown to decrease the inhibitory activity of nacubactam.[18]

2. Efflux Pump Overexpression and Porin Loss

Reduced intracellular concentration of the β-lactam or the DBO inhibitor can also lead to resistance.

  • Efflux Pumps: Overexpression of efflux pumps, such as the MexAB-OprM system in Pseudomonas aeruginosa, can actively transport the antibiotic combination out of the bacterial cell, reducing its effective concentration at the target site.[17][19] Mutations in the mexB gene have been associated with resistance to both ceftazidime-avibactam and imipenem-relebactam.[20]

  • Porin Loss: Downregulation or loss of outer membrane porins, like OprD in P. aeruginosa, can decrease the influx of the β-lactam component of the combination, contributing to resistance.[17][21]

3. AmpC Hyperproduction

In some species, particularly P. aeruginosa, the overexpression of the chromosomally encoded AmpC β-lactamase is a crucial mechanism of resistance to ceftazidime-avibactam.[20] This can be driven by mutations in regulatory genes like ampD and dacB.[20]

DOT Diagram: Pathways to DBO Resistance

DBO_Resistance cluster_mechanisms Mechanisms of Resistance Target Target Modification (β-Lactamase Mutations) Resistance Resistance to DBO Combinations Target->Resistance Efflux Efflux Pump Overexpression Efflux->Resistance Porin Porin Loss Porin->Resistance AmpC AmpC Hyperproduction AmpC->Resistance

Caption: Key mechanisms leading to resistance against diazabicyclooctane combinations.

Experimental Data on Cross-Resistance

The following table summarizes representative Minimum Inhibitory Concentration (MIC) data from published studies, illustrating cross-resistance patterns. MICs are reported for the β-lactam component in the presence of a fixed concentration of the inhibitor (typically 4 µg/mL).

Bacterial Species & Resistance MechanismCeftazidime-Avibactam MIC (µg/mL)Imipenem-Relebactam MIC (µg/mL)Cefepime-Zidebactam MIC (µg/mL)Sulbactam-Durlobactam MIC (µg/mL)
K. pneumoniae (KPC-producing, WT)≤2≤1≤1N/A
K. pneumoniae (KPC with Ω-loop mutation)>16≤2≤2N/A
P. aeruginosa (AmpC overexpression)>16≤4≤4N/A
P. aeruginosa (mexB mutation)>16>8N/AN/A
A. baumannii (OXA-23-producing)RRN/A≤4
A. baumannii (NDM-1-producing)RRN/A>16

The data highlight that mutations conferring resistance to ceftazidime-avibactam do not always lead to cross-resistance to other DBO combinations like imipenem-relebactam or cefepime-zidebactam.[20][22] This is particularly evident in cases of KPC variants where specific mutations affect this compound binding but not necessarily relebactam. Conversely, mechanisms like efflux pump overexpression can confer broader cross-resistance.[20]

Experimental Protocols for Assessing Cross-Resistance

1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is the gold-standard method for quantifying antibiotic susceptibility.

Protocol:

  • Prepare Bacterial Inoculum: Culture the bacterial isolate overnight on appropriate agar. Suspend colonies in saline or broth to a turbidity equivalent to a 0.5 McFarland standard. Dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Prepare Antibiotic Plates: Serially dilute the β-lactam antibiotics in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. For DBO combinations, add a fixed concentration of the inhibitor (e.g., 4 µg/mL this compound, relebactam, or durlobactam) to each well containing the β-lactam dilutions.[23]

  • Inoculate and Incubate: Add the prepared bacterial inoculum to each well. Incubate the plates at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Interpret Results: Compare the MIC values to established clinical breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to classify the isolate as susceptible, intermediate, or resistant.[23][24]

2. Checkerboard Assay for Synergy and Cross-Resistance

The checkerboard method allows for the evaluation of interactions between two antimicrobial agents.[25]

Protocol:

  • Prepare Plates: In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Serially dilute one antibiotic along the x-axis and the other along the y-axis.

  • Inoculate and Incubate: Inoculate the plate with the bacterial suspension as described for broth microdilution and incubate.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated as follows: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • FIC ≤ 0.5: Synergy

    • 0.5 < FIC ≤ 4.0: Additive/Indifference

    • FIC > 4.0: Antagonism

3. β-Lactamase Kinetics

Enzyme kinetic assays are crucial for understanding the biochemical basis of resistance.

Protocol:

  • Purify β-Lactamase: Express and purify the wild-type and mutant β-lactamase enzymes.

  • Determine Inhibition Constants (Ki): Measure the rate of hydrolysis of a chromogenic substrate (e.g., nitrocefin) by the purified enzyme in the presence of varying concentrations of the DBO inhibitor.

  • Calculate Kinetic Parameters: Determine the apparent inhibition constant (Ki,app) and the second-order rate constant for inhibition (kinact/Ki) to quantify the inhibitory potency of the DBO against the enzyme.[26][27] A higher Ki value for a mutant enzyme compared to the wild-type indicates reduced inhibitor potency.

Concluding Remarks and Future Directions

The diazabicyclooctane class of β-lactamase inhibitors represents a significant advancement in the fight against Gram-negative resistance. While this compound has paved the way, the emergence of resistance highlights the dynamic nature of bacterial evolution. Understanding the nuances of cross-resistance between this compound and newer DBOs like relebactam, durlobactam, zidebactam, and nacubactam is critical for guiding clinical decision-making and future drug development.

Key takeaways include:

  • Cross-resistance is not absolute: The structural diversity within the DBO class can lead to differential activity against specific β-lactamase variants.

  • Dual-action inhibitors show promise: DBOs with additional mechanisms of action, such as PBP2 inhibition by zidebactam and nacubactam, may offer an advantage against certain resistance mechanisms.[10][15]

  • Comprehensive surveillance is essential: Continuous monitoring of resistance patterns and the underlying molecular mechanisms is necessary to preserve the efficacy of these life-saving drugs.

Future research should focus on the development of novel DBOs with expanded spectra of activity, including potent inhibition of metallo-β-lactamases, and strategies to overcome non-β-lactamase-mediated resistance mechanisms.

References

  • Nelson, M. L. (2021). Resistance to Novel β-Lactam–β-Lactamase Inhibitor Combinations: The “Price of Progress”. Clinical Infectious Diseases, 73(7), 1317-1324. [Link]

  • Lahiri, S. D., et al. (2014). This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Antimicrobial Agents and Chemotherapy, 58(10), 5704-5713. [Link]

  • Jahn, L. J., et al. (2022). Evolutionary Trajectories toward High-Level β-Lactam/β-Lactamase Inhibitor Resistance in the Presence of Multiple β-Lactamases. Antimicrobial Agents and Chemotherapy, 66(7), e02324-21. [Link]

  • Jahn, L. J., et al. (2022). Evolutionary Trajectories toward High-Level β-Lactam/β-Lactamase Inhibitor Resistance in the Presence of Multiple β-Lactamases. Antimicrobial Agents and Chemotherapy, 66(7), e02324-21. [Link]

  • Jahn, L. J., et al. (2022). Evolutionary Trajectories toward High-Level β-Lactam/β-Lactamase Inhibitor Resistance in the Presence of Multiple β-Lactamases. Antimicrobial Agents and Chemotherapy, 66(7), e02324-21. [Link]

  • Lahiri, S. D., et al. (2014). This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Antimicrobial Agents and Chemotherapy, 58(10), 5704-5713. [Link]

  • Shapiro, A. B., et al. (2016). Structural and Kinetic Characterization of Diazabicyclooctanes as Dual Inhibitors of Both Serine-β-Lactamases and Penicillin-Binding Proteins. ACS Chemical Biology, 11(4), 1041-1050. [Link]

  • Miller, A. A., et al. (2023). Molecular drivers of resistance to sulbactam-durlobactam in contemporary clinical isolates of Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy, 67(11), e00703-23. [Link]

  • Compain, F., et al. (2022). In Vitro Mechanisms of Resistance Development to Imipenem-Relebactam in KPC-Producing Klebsiella pneumoniae. Microbiology Spectrum, 10(5), e01831-22. [Link]

  • Lahiri, S. D., et al. (2014). This compound and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance. Antimicrobial Agents and Chemotherapy, 58(10), 5704-5713. [Link]

  • Toussaint, K. A., & Gallagher, J. C. (2015). Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use. Antibiotics, 4(2), 144-161. [Link]

  • Rather, G. A., et al. (2021). Evolution of Drug Resistance: Insight on TEM β-Lactamases Structure and Activity and β-Lactam Antibiotics. Current Drug Targets, 22(11), 1279-1293. [Link]

  • Toussaint, K. A., & Gallagher, J. C. (2015). The β-Lactams Strike Back: Ceftazidime-Avibactam. Annals of Pharmacotherapy, 49(1), 80-92. [Link]

  • Karakonstantis, S., et al. (2022). Resistance of Acinetobacter baumannii Complex Clinical Isolates to Sulbactam–Durlobactam: A Systematic Review of Data from In Vitro Studies. Antibiotics, 11(11), 1599. [Link]

  • Wikipedia. (2024). Nacubactam. [Link]

  • Shapiro, A. B., et al. (2016). Structural and Kinetic Characterization of Diazabicyclooctanes as Dual Inhibitors of Both Serine-β-Lactamases and Penicillin-Binding Proteins. ACS Chemical Biology, 11(4), 1041-1050. [Link]

  • Shapiro, A. B. (2023). Durlobactam, a Broad-Spectrum Serine β-lactamase Inhibitor, Restores Sulbactam Activity Against Acinetobacter Species. Clinical Infectious Diseases, 76(Supplement_5), S435-S442. [Link]

  • Durand-Réville, T. F., et al. (2020). Interactions of the Diazabicyclooctane Serine β-Lactamase Inhibitor ETX1317 with Target Enzymes. ACS Infectious Diseases, 6(12), 3290-3298. [Link]

  • Miller, A. A., et al. (2023). Molecular drivers of resistance to sulbactam-durlobactam in contemporary clinical isolates of Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy, 67(11), e00703-23. [Link]

  • Fraile-Ribot, P. A., et al. (2020). Imipenem/Relebactam Resistance in Clinical Isolates of Extensively Drug Resistant Pseudomonas aeruginosa: Inhibitor-Resistant β-Lactamases and Their Increasing Importance. mSphere, 5(6), e00912-20. [Link]

  • Gomis-Font, M. A., et al. (2023). Role of Relebactam in the Antibiotic Resistance Acquisition in Pseudomonas aeruginosa: In Vitro Study. Antibiotics, 12(11), 1629. [Link]

  • Patsnap. (2024). What is Nacubactam used for? [Link]

  • Cabot, G., et al. (2020). In vitro dynamics and mechanisms of resistance development to imipenem and imipenem/relebactam in Pseudomonas aeruginosa. Journal of Antimicrobial Chemotherapy, 75(9), 2534-2542. [Link]

  • Stewart, N. K., et al. (2021). Structural Investigations of the Inhibition of Escherichia coli AmpC β-Lactamase by Diazabicyclooctanes. Antimicrobial Agents and Chemotherapy, 65(2), e01691-20. [Link]

  • Asperges, E., et al. (2022). Durlobactam in the Treatment of Multidrug-Resistant Acinetobacter baumannii Infections: A Systematic Review. Antibiotics, 11(6), 786. [Link]

  • Sy, S. K. B., & Zhuang, L. (2024). Revisiting the Checkerboard to Inform Development of β-Lactam/β-Lactamase Inhibitor Combinations. Antibiotics, 13(4), 346. [Link]

  • Stewart, N. K., et al. (2021). Structural Investigations of the Inhibition of Escherichia coli AmpC β-Lactamase by Diazabicyclooctanes. Antimicrobial Agents and Chemotherapy, 65(2), e01691-20. [Link]

  • Pathogens. (2025). β-Lactam/β-Lactamase Inhibitor Combination Antibiotics Under Development. [Link]

  • Barnes, M. D., et al. (2018). 698. Nacubactam Inhibits Class A β-lactamases. Open Forum Infectious Diseases, 5(Suppl 1), S248. [Link]

  • Bland, C. M., & Painter, J. T. (2020). What the Clinical Microbiologist Should Know About PK/PD in the Era of Emerging Multidrug-Resistance: Beta-Lactam/Beta-Lactamase Inhibitor Combinations. Clinical Microbiology Newsletter, 42(15), 117-123. [Link]

  • Taracila, M. A., et al. (2019). Nacubactam Enhances Meropenem Activity against Carbapenem-Resistant Klebsiella pneumoniae Producing KPC. Antimicrobial Agents and Chemotherapy, 63(12), e01334-19. [Link]

  • Simner, P. J., & Patel, R. (2023). Approaches to Testing Novel β-Lactam and β-Lactam Combination Agents in the Clinical Laboratory. Journal of Clinical Microbiology, 61(12), e00938-23. [Link]

  • Zhang, R., et al. (2025). In vivo divergent evolution of cross-resistance to new β-lactam/β-lactamase inhibitor combinations in Pseudomonas aeruginosa following ceftazidime/avibactam treatment. Infection, 53(2), 635-647. [Link]

  • L. Calvopina, K., et al. (2022). Electrostatic interactions influence diazabicyclooctane inhibitor potency against OXA-48-like β-lactamases. Chemical Science, 13(36), 10793-10806. [Link]

  • Dadashi, M., et al. (2025). Global trends of ceftazidime–this compound resistance in gram-negative bacteria: systematic review and meta-analysis. Annals of Clinical Microbiology and Antimicrobials, 24(1), 1-15. [Link]

  • Pasteran, F., et al. (2022). Zidebactam restores sulbactam susceptibility against carbapenem-resistant Acinetobacter baumannii isolates. Frontiers in Cellular and Infection Microbiology, 12, 928399. [Link]

  • Simner, P. J., & Patel, R. (2022). The Ins and Outs of Susceptibility Testing for New β-Lactam/β-Lactamase Inhibitor Combinations for Gram-Negative Organisms. Journal of Clinical Microbiology, 60(4), e00938-21. [Link]

  • ResearchGate. (n.d.). MIC breakpoints for novel beta-lactam agents. [Link]

  • Pemberton, O. A., et al. (2019). Structural Characterization of Diazabicyclooctane β-Lactam “Enhancers” in Complex with Penicillin-Binding Proteins PBP2 and PBP3 of Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy, 63(5), e02494-18. [Link]

  • N'Zue, A. B., & Dequirez, G. (2021). Synthetic approaches towards this compound and other diazabicyclooctane β-lactamase inhibitors. Organic & Biomolecular Chemistry, 19(3), 481-496. [Link]

  • Shapiro, A. B., et al. (2021). Ceftazidime-Avibactam Resistance Mutations V240G, D179Y, and D179Y/T243M in KPC-3 β-Lactamase Do Not Alter Cefpodoxime-ETX1317 Susceptibility. Antimicrobial Agents and Chemotherapy, 65(2), e01815-20. [Link]

  • Mitchell, J. M., et al. (2015). Structural basis for enhancement of carbapenemase activity in the OXA-51 family of class D β- lactamases. Biochemistry, 54(11), 2033-2044. [Link]

  • ResearchGate. (n.d.). Cross-resistance comparison of ceftazidime-avibactam, ceftazidime, meropenem, piperacillin-tazobactam, gentamicin, amikacin, and levofloxacin against P. aeruginosa isolates tested in this study a. [Link]

Sources

A Comparative Guide to the Spectrum of Activity for Novel Avibactam Combinations

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial resistance, the development of novel β-lactamase inhibitors has become a critical strategy in preserving the efficacy of our β-lactam antibiotic arsenal. Avibactam, a non-β-lactam β-lactamase inhibitor, has emerged as a cornerstone in this effort, revitalizing the activity of established β-lactams against multi-drug resistant (MDR) Gram-negative bacteria. This guide provides an in-depth, objective comparison of the spectrum of activity for both established and novel this compound combinations, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

The Resurgence of β-Lactams: The Role of this compound

The primary mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. This compound is a potent inhibitor of a broad range of β-lactamases, including Ambler class A, class C, and some class D enzymes.[1][2] Unlike earlier inhibitors like clavulanate and tazobactam, this compound's inhibitory spectrum extends to key resistance determinants such as Klebsiella pneumoniae carbapenemases (KPCs) and AmpC cephalosporinases.[3][4] This has paved the way for the development of powerful combination therapies.

Mechanism of this compound Action

This compound's mechanism involves the formation of a reversible covalent bond with the serine residue in the active site of the β-lactamase enzyme. This unique reversible action allows a single this compound molecule to inhibit multiple enzyme molecules, contributing to its high potency.[4]

This compound Mechanism of Action cluster_0 β-Lactamase Active Site Serine_Residue Serine Residue Inactive_Complex Inactive Covalent Complex (Reversible) Serine_Residue->Inactive_Complex Forms This compound This compound This compound->Serine_Residue Acylation Inactive_Complex->Serine_Residue Deacylation (Slow)

Caption: Reversible inhibition of β-lactamase by this compound.

Established this compound Combination: Ceftazidime-Avibactam

The first this compound combination to receive regulatory approval was ceftazidime-avibactam (CZA).[1] This combination has become a valuable tool for treating infections caused by carbapenem-resistant Enterobacterales (CRE) and difficult-to-treat Pseudomonas aeruginosa.

Spectrum of Activity: Ceftazidime-Avibactam
Bacterial SpeciesResistance MechanismCeftazidime-Avibactam Activity
EnterobacteralesESBL, KPC, AmpC, OXA-48-likeGenerally Susceptible[2][5]
Pseudomonas aeruginosaAmpC, some carbapenemasesSusceptibility rates vary[5][6]
Acinetobacter baumanniiVariousGenerally Resistant[5]
EnterobacteralesMetallo-β-lactamases (MBLs)Resistant[3]

Note: Susceptibility can vary based on the presence of other resistance mechanisms.

Clinical trials have demonstrated the efficacy of ceftazidime-avibactam in treating complicated urinary tract infections (cUTI), complicated intra-abdominal infections (cIAI), and hospital-acquired/ventilator-associated pneumonia (HAP/VAP).[7] However, a meta-analysis comparing ceftazidime-avibactam combination therapy with monotherapy for carbapenem-resistant Gram-negative bacterial infections found no significant difference in 30-day mortality.[8]

Novel this compound Combinations: Expanding the Armamentarium

The success of ceftazidime-avibactam has spurred the development of novel combinations aimed at further broadening the spectrum of activity, particularly against metallo-β-lactamase (MBL)-producing organisms and other challenging pathogens.

Aztreonam-Avibactam (ATM-AVI)

This combination represents a significant advancement in combating MBL-producing Enterobacterales. Aztreonam, a monobactam, is stable to hydrolysis by MBLs, but is often degraded by co-produced ESBLs and AmpC enzymes.[4] this compound protects aztreonam from these other β-lactamases, restoring its activity against MBL-producers.[4][9]

A recent study evaluating aztreonam-avibactam against Gram-negative bacteria isolated from patients with pneumonia in US medical centers (2020-2022) showed it inhibited 100.0% of Enterobacterales at ≤8 mg/L and demonstrated potent activity against CRE.[10] The combination of aztreonam with ceftazidime-avibactam is also being explored as a therapeutic option.[11]

Other Investigational Combinations

Researchers are actively exploring other β-lactam partners for this compound to address specific resistance challenges. For instance, the combination of ceftaroline and this compound has shown potent activity against Enterobacteriaceae with class A and C β-lactamases.[3][4] Additionally, a novel oral combination of ceftibuten with an oral prodrug of this compound is in development and has demonstrated potent in vitro activity against cephalosporin non-susceptible isolates.[12]

Comparative In Vitro Activity of Novel this compound Combinations
CombinationTarget PathogensKey Advantages
Aztreonam-Avibactam MBL-producing EnterobacteralesAddresses a critical unmet medical need[10][13]
Ceftaroline-Avibactam ESBL and KPC-producing K. pneumoniaePotential for enhanced activity against certain resistant strains[4]
Ceftibuten-Avibactam (oral) Cephalosporin-resistant EnterobacteralesOral formulation for outpatient settings[12]

Experimental Methodologies for Spectrum of Activity Determination

Accurate and reproducible in vitro susceptibility testing is paramount for guiding clinical decisions and for the development of new antimicrobial agents. The following are standard methodologies for determining the spectrum of activity of novel this compound combinations.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is the gold-standard method for quantitative susceptibility testing.

Protocol:

  • Prepare Inoculum: Culture the bacterial isolate on appropriate agar overnight. Suspend colonies in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard. Further dilute to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the this compound combination in cation-adjusted Mueller-Hinton broth (CAMHB). This compound is typically tested at a fixed concentration (e.g., 4 µg/mL).

  • Inoculate Microtiter Plate: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Broth Microdilution Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Dilutions Prepare Serial Antibiotic Dilutions in Microtiter Plate Prepare_Inoculum->Prepare_Dilutions Inoculate Inoculate Plate with Standardized Bacteria Prepare_Dilutions->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Disk Diffusion and Gradient Strip Methods

These methods provide a qualitative or semi-quantitative assessment of susceptibility and are useful for screening. For combination testing, methods like disk stacking, gradient strip stacking, and broth disk elution are employed.[11][14]

Disk Stacking Protocol:

  • Prepare Lawn: Swab a Mueller-Hinton agar plate with a standardized bacterial inoculum.

  • Place Disks: Place a disk of the β-lactam antibiotic and a disk of the β-lactamase inhibitor (or a combination disk) on the agar surface at a specified distance from each other.

  • Incubate: Incubate the plate under the same conditions as for broth microdilution.

  • Interpret Results: An enhancement of the zone of inhibition between the disks indicates synergy.

Time-Kill Assays

These assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Protocol:

  • Prepare Cultures: Grow the bacterial isolate to the logarithmic phase in CAMHB.

  • Add Antibiotic: Add the this compound combination at various multiples of the MIC. Include a growth control.

  • Sample Over Time: At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove aliquots from each culture.

  • Determine Viable Counts: Perform serial dilutions of the aliquots and plate on appropriate agar to determine the number of viable bacteria (CFU/mL).

  • Analyze Data: Plot the log10 CFU/mL versus time. A ≥3-log10 decrease in CFU/mL is considered bactericidal.

Future Directions and Conclusions

The development of novel this compound combinations is a promising strategy to combat the growing threat of antimicrobial resistance. The combination of aztreonam-avibactam, in particular, holds significant promise for the treatment of infections caused by MBL-producing Gram-negative bacteria. Continued research and development of new β-lactam partners for this compound, along with robust in vitro and clinical evaluation, will be crucial in ensuring that we have effective therapeutic options for the most difficult-to-treat infections.

The methodologies outlined in this guide provide a framework for the accurate and reproducible assessment of the spectrum of activity of these novel combinations. Adherence to standardized protocols and a thorough understanding of the underlying mechanisms of action and resistance are essential for advancing the field of antimicrobial drug development.

References

  • Poole, K. (2021). Novel Beta-lactamase Inhibitors: Unlocking Their Potential in Therapy. PubMed Central. [Link]

  • Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H. A., Takebayashi, Y., & Spencer, J. (2017). Game Changers: New β-Lactamase Inhibitor Combinations Targeting Antibiotic Resistance in Gram-Negative Bacteria. ACS Infectious Diseases. [Link]

  • Bonomo, R. A., & van Duin, D. (2014). New β-Lactamase Inhibitors: a Therapeutic Renaissance in an MDR World. PubMed Central. [Link]

  • Bush, K. (2018). Identification of Novel VEB β-Lactamase Enzymes and Their Impact on this compound Inhibition. mSphere. [Link]

  • Papp-Wallace, K. M. (2024). Breaking Through Resistance: A Comparative Review of New Beta-Lactamase Inhibitors (this compound, Vaborbactam, Relebactam) Against Multidrug-Resistant Superbugs. MDPI. [Link]

  • Tamma, P. D., Aitken, S. L., Bonomo, R. A., Mathers, A. J., van Duin, D., & Clancy, C. J. (2024). IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America. [Link]

  • Sader, H. S., et al. (2025). Activity of Aztreonam-avibactam and other β-lactamase inhibitor combinations against Gram-negative bacteria isolated from patients hospitalized with pneumonia in United States medical centers (2020-2022). PubMed. [Link]

  • Simner, P. J., et al. (2021). Evaluation of Susceptibility Testing Methods for Aztreonam and Ceftazidime-Avibactam Combination Therapy on Extensively Drug-Resistant Gram-Negative Organisms. Antimicrobial Agents and Chemotherapy. [Link]

  • Kyriakidis, I., et al. (2021). New β-Lactam/β-Lactamase Inhibitor Combination Antibiotics. MDPI. [Link]

  • Sader, H. S., et al. (2024). Antimicrobial Activity of Aztreonam–this compound and Other β-Lactamase Inhibitor Combinations Tested Against Enterobacterales Isolates from Pediatric Patients from United States Medical Centers (2019–2023). MDPI. [Link]

  • Li, Y., et al. (2024). Ceftazidime-avibactam combination therapy versus monotherapy for treating carbapenem-resistant gram-negative infection: a systemic review and meta-analysis. PubMed. [Link]

  • Deckers, C., et al. (2024). Comparison of testing methods assessing the in vitro efficacy of the combination of aztreonam with this compound on multidrug-resistant Gram-negative bacilli. PubMed. [Link]

  • Karaiskos, I., et al. (2021). New β-Lactam–β-Lactamase Inhibitor Combinations. Clinical Microbiology Reviews. [Link]

  • Liu, X., et al. (2023). Clinical efficacy and drug resistance of ceftazidime-avibactam in the treatment of Carbapenem-resistant gram-negative bacilli infection. Frontiers in Microbiology. [Link]

  • Deckers, C., et al. (2024). Comparison of testing methods assessing the in vitro efficacy of the combination of aztreonam with this compound on multidrug-resistant Gram-negative bacilli. ResearchGate. [Link]

  • Tuon, F. F., et al. (2018). Pharmacological aspects and spectrum of action of ceftazidime–this compound: a systematic review. ResearchGate. [Link]

  • Maurya, A., et al. (2022). In-vitro susceptibility testing methods for the combination of ceftazidime-avibactam with aztreonam in metallobeta-lactamase producing organisms. National Institutes of Health. [Link]

  • Bassetti, M., et al. (2022). Clinical data from studies involving novel antibiotics to treat multidrug-resistant Gram-negative bacterial infections. PubMed. [Link]

  • Queenan, A. M., et al. (2015). In Vitro Susceptibility of Characterized β-Lactamase-Producing Strains Tested with this compound Combinations. Antimicrobial Agents and Chemotherapy. [Link]

  • Bush, K. (2020). This compound combinations versus Enterobacteriaceae with CTX-M extended-spectrum beta-lactamases and carbapenemases. ResearchGate. [Link]

  • Maurya, A., et al. (2022). In-vitro susceptibility testing methods for the combination of ceftazidime-avibactam with aztreonam in metallobeta-lactamase producing organisms. PubMed. [Link]

  • Shirley, M. (2015). Ceftazidime-Avibactam: A Novel Cephalosporin/β-lactamase Inhibitor Combination. ResearchGate. [Link]

  • Giri, N., et al. (2019). Review of Clinical Pharmacokinetics of this compound, A Newly Approved non-β lactam β-lactamase Inhibitor Drug, In Combination Use With Ceftazidime. ResearchGate. [Link]

  • Levasseur, P., et al. (2014). Activities of Ceftazidime and this compound against β-Lactamase-Producing Enterobacteriaceae in a Hollow-Fiber Pharmacodynamic Model. PubMed Central. [Link]

  • Srodon, M., et al. (2025). Activity of novel ceftibuten-avibactam, ceftazidime-avibactam, and comparators against a challenge set of Enterobacterales from outpatient centers and nursing homes across the United States (2022-2024). PubMed. [Link]

Sources

Evaluating the Synergy of Avibactam with Novel Beta-Lactam Antibiotics: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In an era defined by the escalating threat of antimicrobial resistance, the strategic development and evaluation of novel antibiotic combinations are paramount to maintaining a viable therapeutic arsenal. This guide provides an in-depth technical comparison of avibactam-based β-lactam combinations, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in scientific integrity and field-proven insights. We will delve into the mechanistic synergy, comparative efficacy, and the experimental methodologies crucial for a robust evaluation of these life-saving therapies.

The Resurgence of β-Lactams: The Pivotal Role of this compound

The efficacy of β-lactam antibiotics, a cornerstone of antibacterial therapy, has been severely compromised by the widespread dissemination of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. This compound, a non-β-lactam β-lactamase inhibitor, represents a significant advancement in overcoming this resistance mechanism. Unlike traditional inhibitors like clavulanic acid and tazobactam, this compound possesses a broader spectrum of activity, potently inhibiting Ambler class A, class C, and some class D β-lactamases, including extended-spectrum β-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs).[1][2] Its unique mechanism involves forming a stable, covalent adduct with the β-lactamase, which is slow to hydrolyze, effectively sequestering the enzyme and protecting the partner β-lactam from degradation.[1][3]

This guide will focus on the synergistic potential of this compound when paired with both established and novel β-lactam antibiotics, providing a comparative analysis of their performance against multidrug-resistant (MDR) Gram-negative pathogens.

Comparative Analysis of Key this compound Combinations

The strategic pairing of this compound with specific β-lactam antibiotics is dictated by the need to address distinct resistance profiles and pathogen spectra. Here, we compare the most prominent and promising combinations.

Ceftazidime-Avibactam (Avycaz®/Zavicefta®)

Ceftazidime-avibactam was one of the first of this new generation of β-lactam/β-lactamase inhibitor combinations to receive regulatory approval, marking a critical step forward in treating infections caused by carbapenem-resistant Enterobacterales (CRE).[4]

  • Mechanism of Synergy: Ceftazidime, a third-generation cephalosporin, exerts its bactericidal effect by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[3][5] this compound's role is to protect ceftazidime from degradation by a wide array of β-lactamases, thereby restoring its activity against many resistant strains.[2][3]

  • Spectrum of Activity: This combination is highly effective against Enterobacterales producing ESBLs, KPCs, and AmpC β-lactamases.[1][2] It also demonstrates activity against many strains of Pseudomonas aeruginosa.[6] However, it is important to note that this compound does not inhibit class B metallo-β-lactamases (MBLs).[2][6]

  • Clinical Insights: Clinical data have demonstrated the efficacy of ceftazidime-avibactam in treating complicated intra-abdominal infections (cIAI), complicated urinary tract infections (cUTI), and hospital-acquired pneumonia (HAP), including ventilator-associated pneumonia (VAP).[2][6]

Aztreonam-Avibactam (Emblaveo®)

The combination of aztreonam and this compound is a promising strategy to combat infections caused by MBL-producing Gram-negative bacteria, a critical gap in the activity of many other β-lactamase inhibitor combinations.[7][8][9]

  • Mechanism of Synergy: Aztreonam, a monobactam, is inherently stable to hydrolysis by MBLs.[7] However, MBL-producing organisms often co-produce other β-lactamases (e.g., ESBLs, AmpC) that can degrade aztreonam.[7] this compound inhibits these co-produced enzymes, thereby protecting aztreonam and allowing it to exert its bactericidal activity against these challenging pathogens.[7][8]

  • Spectrum of Activity: This combination is particularly valuable for its activity against MBL-producing Enterobacterales.[9] It has demonstrated efficacy against a wide range of MDR Gram-negative bacteria.[7][8]

  • Clinical Insights: Aztreonam-avibactam has been approved in Europe for the treatment of cIAI, HAP (including VAP), and cUTI, as well as for infections due to aerobic Gram-negative organisms in patients with limited treatment options.[10][11] Clinical trials have shown its safety and efficacy in treating serious infections caused by MDR pathogens.[8]

Comparative Performance with Other β-Lactamase Inhibitor Combinations

To provide a broader context, it is essential to compare this compound combinations with other recently developed agents.

CombinationBeta-LactamBeta-Lactamase InhibitorKey Spectrum of Activity
Ceftazidime-Avibactam Ceftazidime (3rd Gen Cephalosporin)This compound (Non-β-lactam)ESBLs, KPCs, AmpC-producing Enterobacterales, P. aeruginosa
Aztreonam-Avibactam Aztreonam (Monobactam)This compound (Non-β-lactam)MBL-producing Enterobacterales (in addition to ESBLs, KPCs, AmpC)
Meropenem-Vaborbactam Meropenem (Carbapenem)Vaborbactam (Boronic acid derivative)KPC-producing CRE
Imipenem-Relebactam Imipenem (Carbapenem)Relebactam (Diazabicyclooctane)KPC-producing CRE, P. aeruginosa (including some resistant strains)

Table 1: Comparison of this compound Combinations with Other Novel β-Lactamase Inhibitor Combinations.

Clinical outcome comparisons between these agents are ongoing. Some retrospective studies suggest similar clinical success rates between meropenem-vaborbactam and ceftazidime-avibactam for CRE infections, though ceftazidime-avibactam was more frequently used in combination with other agents.[12][13] Development of resistance during therapy has been noted more commonly with ceftazidime-avibactam monotherapy.[12][13] Against KPC-producing Klebsiella pneumoniae, both ceftazidime-avibactam and imipenem-relebactam show promising activity, although resistance mechanisms can differ.[14] For P. aeruginosa, ceftazidime-avibactam has shown greater activity than imipenem-relebactam against KPC-producing isolates.[15][16]

Experimental Protocols for Synergy Evaluation

A rigorous and standardized approach to in vitro synergy testing is crucial for accurately assessing the potential of new antibiotic combinations. The two most widely accepted methods are the checkerboard assay and the time-kill assay.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the fractional inhibitory concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.[17]

Principle: Serial dilutions of two antibiotics are combined in a microtiter plate to test various concentration combinations against a standardized bacterial inoculum. The FIC index is calculated to determine if the combination is synergistic, additive, indifferent, or antagonistic.

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the partner β-lactam in an appropriate solvent as recommended by the manufacturer or CLSI guidelines.[18]

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of cation-adjusted Mueller-Hinton broth (CAMHB) into each well of a 96-well microtiter plate.[17]

    • Along the x-axis, create serial twofold dilutions of the β-lactam antibiotic.

    • Along the y-axis, create serial twofold dilutions of this compound.

    • The resulting plate will contain a grid of antibiotic combinations.[17] Include wells with each antibiotic alone for MIC determination and a growth control well without any antibiotics.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[17]

  • Incubation: Incubate the plates at 35°C for 16-20 hours.

  • Reading the Results: Determine the minimal inhibitory concentration (MIC) for each antibiotic alone and for each combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth.

  • Calculating the FIC Index:

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • FIC Index = FIC of Drug A + FIC of Drug B

  • Interpretation:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0[17][19]

Checkerboard_Workflow cluster_prep Plate Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis A Prepare Serial Dilutions of Antibiotic A C Dispense into 96-well Plate A->C B Prepare Serial Dilutions of Antibiotic B B->C E Inoculate Plate C->E D Prepare Standardized Bacterial Inoculum D->E F Incubate at 35°C E->F G Read MICs of Individual Agents and Combinations F->G H Calculate FIC Index G->H I Interpret Synergy H->I

Caption: Workflow for the checkerboard synergy assay.

Time-Kill Assay

Time-kill assays provide dynamic information about the bactericidal activity of antimicrobial agents over time.[20]

Principle: A standardized bacterial inoculum is exposed to fixed concentrations of antibiotics, alone and in combination. The number of viable bacteria is determined at various time points to assess the rate and extent of killing.

  • Preparation of Cultures and Antibiotics:

    • Grow a bacterial culture to the mid-logarithmic phase in CAMHB.

    • Prepare flasks containing CAMHB with the desired concentrations of each antibiotic alone and in combination. Typically, concentrations are based on the MIC values (e.g., 0.5x, 1x, 2x MIC). Include a growth control flask without antibiotics.

  • Inoculation: Inoculate each flask with the bacterial culture to a starting density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.[21]

  • Incubation and Sampling: Incubate the flasks at 35°C in a shaking incubator. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting: Perform serial dilutions of each aliquot and plate onto appropriate agar plates. Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each condition.

  • Interpretation:

    • Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.[22]

    • Indifference: A < 2-log10 change in CFU/mL with the combination compared to the most active single agent.[22]

    • Antagonism: A ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.[22]

    • Bactericidal activity: A ≥ 3-log10 decrease in CFU/mL from the initial inoculum.[20]

Time_Kill_Workflow A Prepare Bacterial Inoculum and Antibiotic Solutions B Inoculate Flasks A->B C Incubate with Shaking B->C D Sample at Multiple Time Points (0, 2, 4, 8, 24h) C->D E Perform Serial Dilutions and Plate for CFU Counting D->E F Incubate Plates and Count Colonies E->F G Plot log10 CFU/mL vs. Time F->G H Interpret Synergy, Indifference, or Antagonism G->H

Caption: Workflow for the time-kill synergy assay.

Mechanistic Insights and Resistance Considerations

The synergy between this compound and its β-lactam partners is a direct consequence of this compound's ability to inhibit key resistance enzymes.

Mechanism_of_Action cluster_bacteria Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) Cell Lysis Cell Lysis BL β-Lactamase BLA β-Lactam Antibiotic BLA->PBP Inhibits Cell Wall Synthesis BLA->BL Hydrolysis (Inactivation) AVI This compound AVI->BL Inhibition

Caption: Mechanism of synergy for this compound combinations.

Despite the success of these combinations, the emergence of resistance is an ongoing concern. Resistance to ceftazidime-avibactam can arise from mutations in the β-lactamase gene (e.g., blaKPC) that reduce this compound's binding affinity.[23] Other mechanisms include alterations in porin expression and the upregulation of efflux pumps.[2] Continuous surveillance and a deep understanding of these resistance mechanisms are crucial for the long-term stewardship of these valuable therapeutic agents.

Conclusion and Future Directions

The development of this compound and its combination with novel β-lactam partners has provided clinicians with powerful tools to combat MDR Gram-negative infections. The strategic selection of a partner β-lactam, as exemplified by the ceftazidime and aztreonam combinations, allows for the targeting of specific and highly problematic resistance mechanisms. Rigorous in vitro evaluation using standardized methodologies like the checkerboard and time-kill assays is fundamental to understanding the synergistic potential of new combinations and guiding their clinical development. As resistance continues to evolve, the principles of rational drug combination and robust experimental validation outlined in this guide will remain central to our efforts in overcoming this global health challenge.

References

  • The β-Lactams Strike Back: Ceftazidime-Avibactam. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Time-kill studies – including synergy time-kill studies. (n.d.). GARDP Revive. Retrieved from [Link]

  • Comparative Outcomes of Meropenem–Vaborbactam vs. Ceftazidime–this compound Among Adults Hospitalized with an Infectious Syndrome in the US, 2019–2021. (n.d.). MDPI. Retrieved from [Link]

  • Mechanism of action of ceftazidime/avibactam. (n.d.). ResearchGate. Retrieved from [Link]

  • Meropenem-Vaborbactam versus Ceftazidime-Avibactam for Treatment of Carbapenem-Resistant Enterobacteriaceae Infections. (n.d.). ASM Journals. Retrieved from [Link]

  • Ceftazidime-Avibactam (Avycaz): For the Treatment of Complicated Intra-Abdominal and Urinary Tract Infections. (n.d.). PubMed Central. Retrieved from [Link]

  • Ceftazidime/Avibactam, Meropenem/Vaborbactam, or Both? Clinical and Formulary Considerations. (n.d.). Oxford Academic. Retrieved from [Link]

  • Semimechanistic Pharmacodynamic Modeling of Aztreonam‐this compound Combination to Understand Its Antimicrobial Activity Against Multidrug‐Resistant Gram‐Negative Bacteria. (n.d.). National Institutes of Health. Retrieved from [Link]

  • What is Ceftazidime-avibactam? (n.d.). Dr.Oracle. Retrieved from [Link]

  • Comparison of the in vitro activities and resistance mechanisms against imipenem–relebactam and ceftazidime–this compound in clinical KPC-producing Klebsiella pneumoniae isolated in China. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Ceftazidime/avibactam. (n.d.). Wikipedia. Retrieved from [Link]

  • Ceftazidime/Avibactam and Meropenem/Vaborbactam for the Management of Enterobacterales Infections: A Narrative Review, Clinical Considerations, and Expert Opinion. (n.d.). MDPI. Retrieved from [Link]

  • Meropenem-Vaborbactam versus Ceftazidime-Avibactam for Treatment of Carbapenem-Resistant Enterobacteriaceae Infections. (n.d.). PubMed. Retrieved from [Link]

  • Aztreonam–this compound: The dynamic duo against multidrug‐resistant gram‐negative pathogens. (n.d.). PubMed Central. Retrieved from [Link]

  • Antimicrobial Synergy Testing/Checkerboard Assay. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Aztreonam-avibactam: The dynamic duo against multidrug-resistant gram-negative pathogens. (n.d.). PubMed. Retrieved from [Link]

  • Comparison of In Vitro Activity of Ceftazidime-Avibactam and Imipenem-Relebactam against Clinical Isolates of Pseudomonas aeruginosa. (n.d.). PubMed. Retrieved from [Link]

  • Comparison of In Vitro Activity of Ceftazidime-Avibactam and Imipenem-Relebactam against Clinical Isolates of Pseudomonas aeruginosa. (n.d.). ASM Journals. Retrieved from [Link]

  • Comparative In Vitro Activity of Ceftazidime-Avibactam, Imipenem-Relebactam, and Meropenem-Vaborbactam against Carbapenem-Resistant Clinical Isolates of Klebsiella pneumoniae and Pseudomonas aeruginosa. (n.d.). MDPI. Retrieved from [Link]

  • Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. (n.d.). ASM Journals. Retrieved from [Link]

  • β-Lactam/β-Lactamase Inhibitor Combination Antibiotics Under Development. (n.d.). MDPI. Retrieved from [Link]

  • New and simplified method for drug combination studies by checkerboard assay. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata. (n.d.). PubMed Central. Retrieved from [Link]

  • Should we prefer imipenem relebactam and ceftazidime- this compound in infections with carbapenem-resistant Klebsiella pneumoniae, P. (n.d.). JournalAgent. Retrieved from [Link]

  • Game Changers: New β-Lactamase Inhibitor Combinations Targeting Antibiotic Resistance in Gram-Negative Bacteria. (n.d.). ACS Publications. Retrieved from [Link]

  • An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. (n.d.). PubMed Central. Retrieved from [Link]

  • Antimicrobial Synergy Study – Checkerboard Testing. (n.d.). Emery Pharma. Retrieved from [Link]

  • (PDF) Time-kill assay: An efficacy of synergy between carbapenems and clodronic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • New β-Lactam/β-Lactamase Inhibitor Combination Antibiotics. (n.d.). PubMed Central. Retrieved from [Link]

  • Synergistic Effect of Ceftazidime-Avibactam with Aztreonam on Carbapenemase-Positive Klebsiella pneumoniae MBL+, NDM+ [Response to Letter]. (n.d.). PubMed Central. Retrieved from [Link]

  • M100 - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]

  • Antibiotic Answers: EMBLAVEO (Aztreonam-Avibactam). (n.d.). YouTube. Retrieved from [Link]

  • Synergistic Effect of Ceftazidime-Avibactam with Aztreonam on Carbapenemase-Positive Klebsiella pneumoniae MBL+, NDM+. (n.d.). PubMed Central. Retrieved from [Link]

  • When One Drug Is Not Enough: Context, Methodology, and Future Prospects in Antibacterial Synergy Testing. (n.d.). The Kirby Laboratory. Retrieved from [Link]

  • Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. (n.d.). PubMed Central. Retrieved from [Link]

  • US FDA approves antibiotic combination with new beta-lactamase inhibitor. (n.d.). The Pharmaceutical Journal. Retrieved from [Link]

  • New β-Lactam/β-Lactamase Inhibitor Combination Antibiotics. (n.d.). Incacare. Retrieved from [Link]

  • A New Twist: The Combination of Sulbactam/Avibactam Enhances Sulbactam Activity against Carbapenem-Resistant Acinetobacter baumannii (CRAB) Isolates. (n.d.). PubMed Central. Retrieved from [Link]

  • (PDF) In vitro pharmacokinetics/pharmacodynamics of the combination of this compound and aztreonam against MDR organisms. (n.d.). ResearchGate. Retrieved from [Link]

  • Activity of Aztreonam/Avibactam and Recently Approved -Lactamase Inhibitor Combinations against Enterobacterales and Pseudomonas. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Reclaiming the Efficacy of β-Lactam–β-Lactamase Inhibitor Combinations: this compound Restores the Susceptibility of CMY-2-Producing Escherichia coli to Ceftazidime. (n.d.). ASM Journals. Retrieved from [Link]

  • When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing. (n.d.). ASM Journals. Retrieved from [Link]

  • Antibiotic synergy testing for multidrug-resistant Gram-negative pathogens in a Greek ICU. (n.d.). Critical Care. Retrieved from [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]

Sources

Bridging the Gap: A Comparative Guide to the Clinical Validation of In Vitro Avibactam Findings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Benchtop Promise to Bedside Reality

In the relentless battle against antimicrobial resistance, the journey of a novel β-lactamase inhibitor from initial in vitro characterization to successful clinical application is both arduous and critical. Avibactam, a non-β-lactam, diazabicyclooctane inhibitor, represents a significant advancement in this arena. Its unique, reversible covalent inhibition mechanism offers a broad spectrum of activity against Ambler class A, C, and some class D β-lactamases, restoring the efficacy of partner β-lactams against many multidrug-resistant Gram-negative pathogens.[1][2][3][4]

This guide provides an in-depth technical comparison, validating the initial in vitro promise of this compound with robust clinical trial data. We will dissect the key preclinical findings, explore the pivotal clinical evidence, and provide the methodologies necessary for researchers to conduct their own correlative studies. Our focus is to bridge the translational gap, offering a clear line of sight from the laboratory bench to patient outcomes for researchers, scientists, and drug development professionals.

The In Vitro Profile of this compound: A Mechanistic Overview

This compound's efficacy stems from its ability to inhibit a wide range of β-lactamases that would otherwise hydrolyze and inactivate β-lactam antibiotics.[1] Unlike "suicide inhibitors," this compound forms a reversible covalent bond with the serine at the active site of the β-lactamase, effectively sequestering the enzyme and protecting the partner antibiotic, such as ceftazidime or aztreonam.[2][3][5] This mechanism is crucial for its activity against difficult-to-treat pathogens harboring extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and AmpC cephalosporinases.[2][6][7]

However, a significant gap in this compound's in vitro spectrum is its lack of activity against metallo-β-lactamases (MBLs), such as NDM, VIM, and IMP types, which utilize zinc ions in their active site and are not serine-dependent.[4][6] This limitation is a critical consideration in its clinical application and has spurred the development of combinations like aztreonam-avibactam, as aztreonam is stable against hydrolysis by MBLs.[6][8]

Key In Vitro Susceptibility Findings

Numerous surveillance studies have demonstrated the potent in vitro activity of this compound in combination with ceftazidime. The ATLAS global surveillance program (2017-2019) reported that 98.1% of Enterobacterales and 86.9% of P. aeruginosa isolates collected from Latin America were susceptible to ceftazidime-avibactam.[9] This high susceptibility extends to isolates producing ESBLs, AmpC, and KPC enzymes.[7][9]

For carbapenem-resistant Enterobacterales (CRE), ceftazidime-avibactam has shown significant promise against KPC and OXA-48-like producers, with susceptibility rates often exceeding 90%.[4][10] However, as expected, it is not active against MBL-producing CRE.[6][10]

The combination of aztreonam with this compound has demonstrated potent in vitro activity against MBL-producing Enterobacterales, addressing a key unmet medical need.[6][11]

Clinical Validation: Evidence from Phase 3 Trials

The true measure of an antimicrobial's utility lies in its performance in well-controlled clinical trials. The development of this compound in combination with ceftazidime and, more recently, aztreonam has been supported by a robust clinical trial program.

Ceftazidime-Avibactam: The RECLAIM, RECAPTURE, and REPRISE Trials

The ceftazidime-avibactam phase 3 program established its efficacy and safety in treating a range of serious infections.

  • RECLAIM (cIAI): In two identical phase 3 trials for complicated intra-abdominal infections (cIAI), ceftazidime-avibactam plus metronidazole was non-inferior to meropenem.[12] Notably, clinical cure rates were similar for infections caused by both ceftazidime-susceptible and ceftazidime-resistant pathogens, highlighting this compound's ability to restore ceftazidime's activity.[12][13]

  • RECAPTURE (cUTI): This program compared ceftazidime-avibactam to doripenem for complicated urinary tract infections (cUTI), including acute pyelonephritis.[14][15] Ceftazidime-avibactam was non-inferior to doripenem and demonstrated high efficacy, even against ceftazidime-non-susceptible pathogens.[14][15]

  • REPRISE (cUTI and cIAI): This pathogen-directed trial enrolled patients with infections caused by ceftazidime-resistant Gram-negative pathogens.[16][17] Ceftazidime-avibactam was as effective as the best available therapy (BAT), with high clinical cure rates against isolates carrying ESBLs like CTX-M.[17][18][19]

A pooled analysis of the phase 3 trials confirmed the clinical efficacy of ceftazidime-avibactam against β-lactamase-producing pathogens, with clinical cure rates of 88.1%, identical to comparator carbapenems in the non-MBL β-lactamase-producing population.[20]

Aztreonam-Avibactam: The REVISIT and ASSEMBLE Trials

To address the challenge of MBL-producing pathogens, the combination of aztreonam and this compound was investigated.

  • REVISIT and ASSEMBLE (cIAI, HAP/VAP, cUTI, BSI): These phase 3 trials evaluated aztreonam-avibactam in patients with serious infections, including those caused by MBL-producing Gram-negative bacteria.[8][21][22] The data supported that aztreonam-avibactam is an effective and well-tolerated treatment for these challenging infections, for which there are limited or no other options.[8][21] In the ASSEMBLE study, which focused on patients with confirmed MBL-producing pathogens, the clinical cure rate at the test-of-cure visit was 41.7% for aztreonam-avibactam compared to 0% for the best available therapy.[8][23]

Comparative Analysis: In Vitro Predictions vs. Clinical Outcomes

The clinical trial data for both ceftazidime-avibactam and aztreonam-avibactam largely validate the predictions made from in vitro susceptibility testing.

In Vitro FindingClinical Trial Corroboration
Ceftazidime-Avibactam: High in vitro activity against ESBL, KPC, and AmpC-producing Enterobacterales.[7][10][24]RECLAIM, RECAPTURE, REPRISE: High clinical cure rates in cIAI and cUTI caused by ceftazidime-resistant pathogens, including those producing these β-lactamases.[12][13][14][18]
Ceftazidime-Avibactam: Lack of in vitro activity against MBL-producing Enterobacterales.[4][6]The phase 3 program for ceftazidime-avibactam did not specifically target MBL-producers, acknowledging this limitation.
Aztreonam-Avibactam: Potent in vitro activity against MBL-producing Enterobacterales.[6][11]REVISIT, ASSEMBLE: Demonstrated clinical efficacy in treating serious infections caused by MBL-producing pathogens.[8][21][23]

Experimental Protocols: A Guide to In Vitro and Clinical Data Correlation

To ensure scientific integrity and reproducibility, standardized methodologies are paramount. The following protocols outline the key steps for validating in vitro findings with clinical data.

Workflow for Correlating In Vitro and Clinical Data

ResistanceMechanisms cluster_enzymatic Enzymatic Modification cluster_transport Drug Transport Alteration main Resistance to this compound Combination blaKPC blaKPC Mutation (e.g., D179Y) blaKPC->main:f0 ampC AmpC Hyperproduction ampC->main:f0 porin Porin Loss (e.g., OmpK35/36) porin->main:f0 efflux Efflux Pump Overexpression efflux->main:f0

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Avibactam

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Avibactam, a novel non-β-lactam β-lactamase inhibitor, is a cornerstone in the fight against multi-drug-resistant Gram-negative bacteria.[1][2] Its unique, reversible mechanism of action protects β-lactam antibiotics from degradation, restoring their efficacy.[3][4] As researchers and drug development professionals, our responsibility extends beyond discovery and application; it encompasses the entire lifecycle of the chemical entities we handle, culminating in their safe and compliant disposal. Improper disposal not only risks regulatory non-compliance but also poses a potential threat to environmental and public health.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Moving beyond a simple checklist, we will explore the scientific rationale and regulatory framework that underpins these procedures, ensuring your laboratory operates at the highest standard of safety and environmental stewardship.

Section 1: Hazard Assessment & Risk Mitigation

The Causality of Caution: Before handling any disposal procedure, a thorough understanding of the compound's hazard profile is essential. This knowledge dictates the necessary precautions to protect laboratory personnel. While this compound is not classified as acutely toxic, its toxicological properties have not been exhaustively investigated.[5] Therefore, we operate under the precautionary principle, treating the compound with the appropriate level of care. Safety data sheets indicate that this compound may cause skin and eye irritation, as well as respiratory irritation.[6][7]

Table 1: this compound Safety Profile

Property Information Source(s)
Chemical Name This compound Sodium [5][7]
CAS Number 1192491-61-4 (for sodium salt) [5]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation [7]
Stability Stable under recommended storage conditions. [8][9]

| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. |[8][9] |

The Imperative of Protection: Based on the known hazards, adherence to correct personal protective equipment (PPE) protocols is non-negotiable. This creates a primary barrier, minimizing the risk of exposure during handling and disposal operations.

Table 2: Required Personal Protective Equipment (PPE) for Handling this compound Waste

Protection Type Specification Rationale
Hand Protection Chemical-impermeable gloves (e.g., Nitrile). To prevent skin contact and irritation.[8][10]
Eye Protection Safety goggles with side-shields. To protect against dust, aerosols, and splashes causing eye irritation.[8]
Body Protection Impervious laboratory coat. To protect skin and personal clothing from contamination.[8]

| Respiratory Protection | Use in a well-ventilated area. A suitable respirator may be required if dust or aerosols are generated. | To prevent inhalation and respiratory tract irritation.[8][10] |

Section 2: The Regulatory Landscape: EPA and OSHA Compliance

Disposal procedures are not merely best practices; they are mandated by federal and state regulations designed to protect human health and the environment. For pharmaceutical compounds like this compound, two key agencies set the standards: the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • Environmental Protection Agency (EPA): The EPA's "Management Standards for Hazardous Waste Pharmaceuticals" (often called the "Pharma Rule" or 40 CFR Part 266, Subpart P) is a critical piece of legislation.[11][12] A foundational tenet of this rule is the strict prohibition on sewering (i.e., flushing down the drain) of hazardous waste pharmaceuticals. [13][14][15] While this compound is not explicitly on the EPA's P or U lists of acute hazardous wastes, its status as a biologically active pharmaceutical means the most prudent and compliant approach is to manage it as a hazardous waste.[16] This ensures adherence to the spirit and letter of the law, preventing the release of active pharmaceutical ingredients into aquatic ecosystems.

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450) mandates that all laboratories develop and implement a written Chemical Hygiene Plan (CHP). [17][18] This CHP must include specific procedures for the safe removal of contaminated waste.[17][19] The protocols outlined in this guide are designed to be directly integrated into your laboratory's CHP.

Section 3: Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures that all this compound waste streams are handled safely, segregated correctly, and disposed of in a compliant manner.

Step 1: Segregate at the Point of Generation This is the most crucial step in any laboratory waste management system. Immediately upon generation, this compound waste must be segregated from all other waste streams (e.g., regular trash, non-hazardous chemical waste, biohazardous waste).

  • Causality: Proper segregation prevents dangerous chemical reactions from occurring in waste containers, reduces the volume of waste that must be managed as hazardous (and thus lowers cost), and ensures that the final disposal method is appropriate for the chemical's properties.[20][21]

Step 2: Classify this compound Waste Streams Identify the specific type of this compound waste you are generating:

  • Grossly Contaminated Waste: This includes expired or unused pure this compound powder, concentrated stock solutions, and material from spill cleanups.

  • Trace Contaminated Labware: This includes empty vials, flasks, pipettes, and gloves that have come into contact with this compound.

  • Contaminated Sharps: Needles, syringes, or scalpels contaminated with this compound.

Step 3: Packaging and Labeling Proper containment is essential to prevent leaks and ensure clear communication of the hazard.

  • Procedure:

    • Select a designated black waste container , which is the industry standard for RCRA hazardous pharmaceutical waste.[15][21]

    • The container must be made of a material compatible with this compound, be in good condition (no leaks or rust), and have a secure, tight-fitting lid.[14][20]

    • Affix a label that clearly reads "Hazardous Waste Pharmaceuticals." [14] Also, list the contents (e.g., "this compound and contaminated labware").

  • Causality: Clear, accurate labeling prevents improper handling and ensures the waste is accepted by the disposal vendor. A securely sealed container prevents the release of the chemical during storage and transport.[20]

Step 4: Storage Pending Disposal Accumulated waste must be stored safely prior to its removal by a licensed vendor.

  • Procedure: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) or a central accumulation area, in accordance with your facility's CHP and EPA regulations.

  • Causality: Designated storage areas minimize the risk of accidental spills or exposure to personnel not involved in the waste-generating process.

Step 5: Arranging for Final Disposal this compound waste must not be disposed of in a sanitary landfill or via any method other than that prescribed for hazardous chemical waste.

  • Recommended Method: The universally accepted and most effective disposal method is controlled high-temperature incineration by a licensed chemical destruction facility.[5][22]

  • Procedure: Your institution's Environmental Health & Safety (EHS) department will have a contract with a licensed hazardous waste vendor. Follow your EHS office's procedures for requesting a waste pickup.

  • Causality: High-temperature incineration ensures the complete thermal destruction of the active pharmaceutical ingredient, breaking it down into less harmful components and preventing its entry into the environment.

Section 4: Decontamination & Spill Management

Accidents can happen. A clear, pre-defined spill response protocol is a key component of a safe laboratory environment.

Protocol for a Small this compound Spill (Solid Powder):

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.

  • Containment: Prevent the powder from becoming airborne. Do not use a dry brush or create dust.

  • Cleanup: Gently cover the spill with a damp paper towel or absorbent pad to wet the powder. Carefully wipe up the material, working from the outside in.

  • Dispose: Place all cleanup materials (gloves, pads, etc.) into the designated black hazardous waste container.[10]

  • Decontaminate: Wipe the spill area with soap and water, followed by a 70% ethanol solution.

Decontamination of Labware: For glassware intended for reuse, a triple rinse protocol is effective for removing trace contamination.

  • Rinse the item three times with a suitable solvent (e.g., deionized water or ethanol).

  • Collect the first rinse as hazardous aqueous waste and dispose of it in your hazardous waste container. Subsequent rinses can typically be disposed of down the drain, but confirm this with your local EHS guidelines.

  • Proceed with standard washing procedures.

Section 5: Visualizing the Disposal Workflow

To ensure clarity, the decision-making process for this compound waste disposal can be summarized in the following workflow diagram.

G cluster_waste_types 1. Identify Waste Stream cluster_containers 2. Segregate into Correct Container start This compound Waste Generated solid Pure Solid / Powder (Unused, Expired, Spill Residue) start->solid liquid Aqueous Solution (e.g., Stock Solution, First Rinse) start->liquid sharps Contaminated Sharps (Needles, Syringes) start->sharps labware Contaminated Labware (Gloves, Vials, Pipettes) start->labware hw_container Black RCRA Container Labeled: 'Hazardous Waste Pharmaceuticals' solid->hw_container liquid->hw_container sharps_container Approved Sharps Container sharps->sharps_container labware->hw_container vendor 3. Collection by Licensed Hazardous Waste Vendor hw_container->vendor sharps_container->vendor final 4. Final Disposal: High-Temperature Incineration vendor->final

Caption: Decision workflow for proper segregation and disposal of this compound waste.

Conclusion

The responsible management of chemical waste is a defining characteristic of a modern, professional laboratory. For this compound, the disposal protocol is unambiguous: treat it as a hazardous pharmaceutical waste. By adhering to the principles of Segregation, Containment, Labeling, and Professional Destruction, you ensure the safety of your personnel, maintain compliance with federal and state law, and uphold your commitment to environmental protection. This diligence is not an ancillary task but an integral part of the scientific process.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • This compound Sodium. American Chemical Society. [Link]

  • Updated Rules for EPA hazardous pharmaceutical waste Sewering. Hazardous Waste Experts. [Link]

  • Management of Hazardous Waste Pharmaceuticals. US EPA. [Link]

  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. US EPA. [Link]

  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. US EPA. [Link]

  • EPA: Hazardous Pharmaceutical Waste Management. Stericycle. [Link]

  • This compound Sodium - Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

  • Guide to OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories Standard and Chemical Hygiene. Georgia Tech Professional Education. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies of Sciences, Engineering, and Medicine. [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. University of Puerto Rico Mayagüez. [Link]

  • Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities. ASMAI. [Link]

  • Pharmaceutical Waste Guidelines. University of California, Santa Barbara Environmental Health & Safety. [Link]

  • Best Management Practices for Pharmaceutical Disposal. American Veterinary Medical Association. [Link]

  • This compound - Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

  • Pharmaceutical Waste & Medication Disposal Explained. Stericycle. [Link]

  • Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications. Journal of Pharmaceutical Sciences. [Link]

  • The β-Lactams Strike Back: Ceftazidime-Avibactam. Clinical Infectious Diseases, via NCBI. [Link]

  • Review of Clinical Pharmacokinetics of this compound, A Newly Approved non-β lactam β-lactamase Inhibitor Drug, In Combination Use With Ceftazidime. Drug Metabolism Letters, via PubMed. [Link]

  • Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Bitesize Bio. [Link]

  • Safety Profile of Ceftazidime–this compound: Pooled Data from the Adult Phase II and Phase III Clinical Trial Programme. Drugs - Real World Outcomes, via NCBI. [Link]

  • This compound and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance. Antimicrobial Agents and Chemotherapy, via NCBI. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avibactam
Reactant of Route 2
Reactant of Route 2
Avibactam

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.